molecular formula C11H20N2O2 B570605 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1148044-31-8

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B570605
CAS No.: 1148044-31-8
M. Wt: 212.293
InChI Key: OJDKDBHLSUSOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a protected, high-value spirocyclic building block central to modern medicinal chemistry efforts. The fully saturated, high Fsp³ 2,6-diazaspiro[3.4]octane core is recognized as an emerging privileged structure in drug discovery, frequently appearing in compounds with diverse biological activities . This scaffold is a key synthetic intermediate for constructing novel molecules targeting a wide range of therapeutic areas. Recent research highlights its significant application in developing potent antitubercular leads, with one derivative exhibiting remarkable activity against Mycobacterium tuberculosis H37Rv at a minimal inhibitory concentration of 0.016 μg/mL . Beyond infectious disease, this diazaspirooctane motif has been utilized in the design of hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for oncology, selective dopamine D3 receptor antagonists for central nervous system disorders, and VDAC1 inhibitors for diabetes . The versatility of this building block allows researchers to explore diverse molecular peripheries, enabling structure-activity relationship studies and the optimization of key drug properties such as potency and selectivity.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKDBHLSUSOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719156
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148044-31-8
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical matter that combines synthetic accessibility with desirable pharmacological properties is perpetual. Saturated spirocyclic scaffolds have emerged as privileged structures, offering a distinct departure from the predominantly flat, aromatic compounds that have historically dominated drug discovery pipelines. The rigid, three-dimensional architecture of spirocycles, such as the 1,6-diazaspiro[3.4]octane core, provides a unique platform for orienting functional groups in precise vectors, which can lead to enhanced target affinity and selectivity.[1]

This guide focuses on tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (CAS 1148044-31-8), a versatile building block that provides synthetic access to a range of mono-functionalized spirocyclic diamines. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen leaves the pyrrolidine nitrogen available for subsequent elaboration, making it a critical intermediate for generating libraries of novel compounds. Herein, we provide an in-depth analysis of its chemical properties, validated protocols for its synthesis and manipulation, and a discussion of its application in the development of advanced therapeutic agents.

Core Physicochemical and Spectral Properties

Precise characterization is the bedrock of chemical synthesis and drug development. While extensive experimental data for this specific isomer is not widely published, a combination of predicted values and data from analogous structures provides a robust profile.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting solubility, stability, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 1148044-31-8[2]
Molecular Formula C₁₁H₂₀N₂O₂[2]
Molecular Weight 212.29 g/mol [2]
Boiling Point (Predicted) 301.3 ± 15.0 °C[2]
Density (Predicted) 1.10 ± 0.1 g/cm³[2]
pKa (Predicted) 10.54 ± 0.20 (for the protonated secondary amine)[2]
Storage Conditions 2-8°C, protect from light[2]
Spectral Analysis (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

    • δ 3.8-4.0 (m, 4H): Complex multiplets for the four protons on the carbons adjacent to the nitrogen within the Boc-protected azetidine ring.

    • δ 2.8-3.0 (m, 4H): Multiplets for the four protons on the carbons adjacent to the free secondary amine in the pyrrolidine ring.

    • δ 1.8-2.1 (m, 2H): Multiplets for the remaining two protons on the pyrrolidine ring.

    • δ 1.5-1.7 (br s, 1H): A broad singlet for the proton on the secondary amine (NH), which may exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156-157: Carbonyl carbon of the Boc group.

    • δ ~80: Quaternary carbon of the tert-butyl group.

    • δ ~60-65: Spirocyclic carbon.

    • δ ~50-55: Methylene carbons adjacent to the Boc-protected nitrogen.

    • δ ~45-50: Methylene carbons adjacent to the secondary amine nitrogen.

    • δ ~30-35: Remaining methylene carbon of the pyrrolidine ring.

    • δ 28.5: Methyl carbons of the tert-butyl group.

  • Mass Spectrometry (ESI+):

    • m/z 213.16 [M+H]⁺: The protonated molecular ion.

    • m/z 157.12 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group, a characteristic fragmentation.

    • m/z 113.11 [M-Boc+H]⁺: Loss of the entire Boc group.

Synthesis and Elaboration

The synthesis of this compound requires a strategy that can differentiate between the two secondary amine functionalities of the parent 1,6-diazaspiro[3.4]octane. Two primary strategies are viable: selective protection of the parent diamine or synthesis from a pre-functionalized precursor.

Synthetic Workflow: Selective Mono-Boc Protection

A common and efficient method for the selective mono-protection of a symmetric diamine involves the transient protonation of one amine group, rendering it less nucleophilic and directing the reaction to the remaining free amine.[4][5] This "one-pot" procedure offers high efficiency and atom economy.

  • Diamine Preparation: Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane at 0 °C.

  • Selective Protonation: Add a solution of a strong acid (e.g., 1.0 eq of HCl in dioxane or dropwise addition of trimethylsilyl chloride) to the stirring solution. The formation of the mono-hydrochloride salt effectively protects one of the two chemically equivalent amines.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched, and the pH is adjusted to >12 with an aqueous base (e.g., NaOH). The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mono-protected product.

Causality Behind the Protocol: The success of this method hinges on the significant difference in nucleophilicity between a free amine and its protonated ammonium salt. By using a single equivalent of acid, a statistical equilibrium is established that heavily favors the mono-protonated species, thereby directing the electrophilic Boc₂O to the unprotected nitrogen atom.

G cluster_0 Synthetic Workflow Diamine 1,6-Diazaspiro[3.4]octane Reagent1 + 1 eq. HCl in Dioxane @ 0°C Diamine->Reagent1 MonoHCL Mono-hydrochloride Salt (Selective Protonation) Reagent2 + 1 eq. Boc₂O @ RT MonoHCL->Reagent2 BocProtected This compound Workup Aqueous Base Workup & Extraction BocProtected->Workup Reagent1->MonoHCL Reagent2->BocProtected

Caption: Workflow for selective mono-Boc protection.

Key Chemical Reactions and Mechanisms

The utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected amine is stable under a wide range of conditions, while the free secondary amine is available for various transformations.

N-Boc Deprotection

The removal of the Boc group is a fundamental step to unmask the azetidine nitrogen for further functionalization. This is typically achieved under acidic conditions.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation is typically scavenged by the solvent or can be trapped by a nucleophile.[6]

G cluster_1 Boc Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbonyl Start->Protonated + H⁺ CarbamicAcid Unstable Carbamic Acid Protonated->CarbamicAcid - t-Bu⁺ FinalAmine Free Diamine CarbamicAcid->FinalAmine - CO₂ SideProducts CO₂ + Isobutylene CarbamicAcid->SideProducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

  • Dissolve the Boc-protected diamine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq), often as a 20-50% solution in DCM, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the TFA salt.

  • Dissolve the Boc-protected diamine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

Trustworthiness of Protocols: These are standard, well-established procedures for Boc deprotection. The choice between TFA and HCl often depends on the acid sensitivity of other functional groups in the molecule and the desired salt form of the final product. TFA is generally easier to remove due to its volatility, but HCl/dioxane can provide a crystalline hydrochloride salt directly.

Functionalization of the Secondary Amine

With the Boc group intact, the secondary amine of the pyrrolidine ring serves as a nucleophilic handle for a variety of synthetic transformations. This selective functionalization is the primary application of this building block.

  • N-Arylation/N-Alkylation: Coupling with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.

This versatility is exemplified by its use in the preparation of N-(3-pyridinyl) spirocyclic diamines, which are ligands for nicotinic acetylcholine receptors.[2] This involves a coupling reaction between the free secondary amine and a suitable pyridine derivative.

G cluster_2 Functionalization Pathways Start tert-Butyl 1,6-diazaspiro[3.4] octane-1-carboxylate Reagent1 R-COCl or R-SO₂Cl Start->Reagent1 Reagent2 R-CHO, NaBH(OAc)₃ (Reductive Amination) Start->Reagent2 Reagent3 Ar-X, Pd Catalyst (Buchwald-Hartwig) Start->Reagent3 Acylation Amides / Sulfonamides Alkylation Tertiary Amines Arylation N-Aryl Derivatives Reagent1->Acylation Reagent2->Alkylation Reagent3->Arylation

Caption: Key functionalization reactions of the free amine.

Conclusion and Outlook

This compound is a powerful and strategic building block for introducing three-dimensional complexity into molecular design. Its unique architecture, combined with the orthogonal protection strategy, provides a reliable entry point to a diverse range of novel spirocyclic compounds. The synthetic protocols for its creation and manipulation are robust and scalable. As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic systems, the demand for sophisticated, spirocyclic intermediates like this one will undoubtedly grow, solidifying its role as a key tool for the modern medicinal chemist.

References

  • BenchChem. (2025). Physicochemical Profile of 1,6-Diazaspiro[3.4]octane: A Technical Guide for Drug Development Professionals. BenchChem Technical Support Team. [Link not available]
  • BLD Pharm. tert-Butyl 1,6-diazaspiro[3.
  • Chongqing Chemdad Co., Ltd. 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Flores-Alamo, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Hebei Boze Chemical Co., Ltd. BOC deprotection.
  • National Center for Biotechnology Information. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem Compound Summary for CID 53484530.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. [Link not available]

Sources

An In-Depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: A Key Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are at the forefront of modern medicinal chemistry, offering a pathway to novel chemical space by virtue of their inherent three-dimensionality.[1] These rigid structures allow for precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity for biological targets.[2] Among these valuable frameworks, the diazaspiro[3.4]octane core has emerged as a particularly useful building block. This guide provides a technical overview of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate , a mono-protected diamine scaffold. We will detail its verified nomenclature, physicochemical properties, a representative synthetic workflow with mechanistic rationale, purification and characterization standards, and its critical applications in drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Compound Profile and Nomenclature

The precise naming of chemical structures is fundamental for scientific communication and reproducibility. The title compound is a spirocyclic diamine featuring a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single quaternary carbon atom. The IUPAC name for the structure has been verified as This compound . The numbering convention assigns the smaller ring priority, with the nitrogen atom in the azetidine ring designated as position 1. The tert-butoxycarbonyl (Boc) protecting group is located on this nitrogen.

1.1 Identifiers and Physicochemical Properties

For unambiguous identification and experimental planning, the following properties are essential. Note that the provided CAS number corresponds to the isomeric compound where the Boc group is on the N6 nitrogen; however, the physicochemical properties are identical.

PropertyValueSource
IUPAC Name This compoundLexichem TK 2.7.0
CAS Number 1158749-79-1 (for N6-Boc isomer)Sigma-Aldrich[3]
Molecular Formula C₁₁H₂₀N₂O₂PubChem[4]
Molecular Weight 212.29 g/mol PubChem[4]
Monoisotopic Mass 212.152477885 DaPubChem[4]
InChIKey HXUGSDLGHNRSJZ-UHFFFAOYSA-NPubChem[4]

Synthesis and Mechanistic Rationale

The synthesis of spirocyclic amines can be challenging due to the difficulty of constructing the quaternary spirocenter.[1] However, several multi-step routes have been developed. Below is a conceptual workflow that illustrates a common strategy for assembling such scaffolds, often involving ring closure as a key step.

2.1 Experimental Protocol: A Conceptual Synthesis Workflow

This protocol is a representative summary of synthetic strategies found in the literature for related spirocyclic diamines.

  • Step 1: Precursor Assembly: Construction of a linear precursor containing the functionalities required for both rings. This often starts from commercially available materials where one amine is already protected (e.g., as a benzyl carbamate for later hydrogenolysis) and contains a suitable functional group for cyclization.

  • Step 2: First Cyclization (Pyrrolidine Ring Formation): An intramolecular nucleophilic substitution or reductive amination is performed to form the five-membered pyrrolidine ring.

  • Step 3: Azetidine Ring Annulation: This is often the most challenging step. One approach involves the activation of a hydroxyl group on a side chain (e.g., conversion to a tosylate or mesylate) followed by intramolecular cyclization by the pyrrolidine nitrogen under basic conditions.

  • Step 4: Deprotection: The initial protecting group (e.g., Cbz) is removed, typically via catalytic hydrogenation (e.g., Palladium on carbon, H₂), to yield the free secondary amine.

  • Step 5: Orthogonal Protection (Boc Group Installation): The free amine is selectively protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) to yield the final product.

2.2 Causality and Experimental Choices

  • Choice of Protecting Groups: The strategy relies on "orthogonal" protecting groups. A Cbz or similar group is chosen for initial protection because it is stable to the conditions of the first cyclization but can be removed under conditions (hydrogenolysis) that will not affect the final Boc group. The Boc group is installed last as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM) when the scaffold is ready for further derivatization.

  • Cyclization Strategy: The choice of base and solvent for the cyclization steps is critical. For instance, a strong, non-nucleophilic base like sodium hydride (NaH) might be used for forming the azetidine ring to ensure complete deprotonation of the amine without competing side reactions.

  • Purification: Each step typically requires purification by flash column chromatography to isolate the intermediate in high purity, which is essential for the success of subsequent steps.

2.3 Synthesis Workflow Diagram

G A Linear Precursor (e.g., Cbz-protected amine) B Intramolecular Cyclization I (Pyrrolidine formation) A->B C Intermediate A (Cbz-protected spiro-alcohol/halide) B->C D Intramolecular Cyclization II (Azetidine formation) C->D E Protected Spiro-Diamine (Cbz-protected) D->E F Deprotection (e.g., H2, Pd/C) E->F G Free Spiro-Diamine F->G H Selective Boc Protection (Boc2O, Base) G->H I Final Product (this compound) H->I

Caption: Conceptual workflow for the synthesis of the target scaffold.

Purification and Structural Elucidation

3.1 Purification Protocol

  • Method: Flash column chromatography on silica gel is the standard method for purifying the final compound and its intermediates.

  • Eluent System Rationale: A gradient elution system is typically employed. A common choice is a mixture of a non-polar solvent like heptane or hexane and a polar solvent like ethyl acetate. To improve peak shape and prevent the amine from streaking on the acidic silica gel, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) is often added to the eluent system.

3.2 Analytical Characterization (Self-Validation)

Confirming the structure and purity of the final product is a critical, self-validating step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.4 ppm) and a series of multiplets in the aliphatic region (2.0-4.0 ppm) corresponding to the protons on the two rings.

    • ¹³C NMR: Will show the quaternary spirocenter carbon, carbons of the two rings, and the distinct signals for the Boc group (the carbonyl carbon around 155 ppm and the quaternary carbon around 80 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 213.16.

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a UV detector or an evaporative light scattering detector (ELSD) is used to assess purity, which should typically be >95% for use in further synthetic applications.

Applications in Medicinal Chemistry

The rigid, three-dimensional nature of the diazaspiro[3.4]octane scaffold makes it an attractive building block in drug discovery.[5] Its utility stems from several key advantages:

  • Improved Physicochemical Properties: Incorporating spirocyclic systems increases the fraction of sp³-hybridized carbons (Fsp³).[5] A higher Fsp³ count is often correlated with improved solubility, better metabolic stability, and a higher probability of clinical success.[5]

  • Novel Chemical Space: These scaffolds provide a departure from the "flatland" of traditional aromatic and heteroaromatic drugs, allowing for the exploration of new interactions within a protein's binding pocket.[1]

  • Vectorial Exit Points: The two distinct nitrogen atoms provide vectors for derivatization. The free N6 amine is a nucleophilic handle for elaboration via amide bond formation, reductive amination, or arylation, while the Boc-protected N1 can be deprotected to reveal a second site for diversification. This allows for the creation of large libraries of compounds for screening.[2][6]

4.1 Case Studies

While specific drugs containing this exact isomer may not be widely published, related diazaspiro[3.4]octane cores have been investigated in multiple therapeutic areas:

  • Antimalarial Agents: A novel diazaspiro[3.4]octane series was identified from a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.[6] Structure-activity relationship (SAR) studies led to potent analogues with low nanomolar activity.[6]

  • CNS Drug Discovery: Spirocyclic frameworks are integral to the design of agonists and antagonists for central nervous system targets, such as muscarinic receptors, where precise ligand positioning is key for selectivity.[2]

  • Piperazine Bioisosteres: Diazaspirocycles are often explored as rigid bioisosteres for the more flexible piperazine motif, a common fragment in drug molecules. This substitution can lock the molecule into a more favorable binding conformation and improve pharmacokinetic properties.[5]

4.2 Scaffold Diversification Diagram

G cluster_0 Core Scaffold cluster_1 N6 Derivatization cluster_2 N1 Derivatization Core tert-Butyl 1,6-diazaspiro[3.4]octane -1-carboxylate Deriv1 Amide/Sulfonamide (R-COCl or R-SO2Cl) Core->Deriv1 Free N6 Amine Deriv2 Alkylation (R-X, Base) Core->Deriv2 Free N6 Amine Deriv3 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Deriv3 Free N6 Amine Deprotect Boc Deprotection (TFA/DCM) Core->Deprotect Deriv4 Further N1 Derivatization Deprotect->Deriv4 Free N1 Amine

Caption: Diversification pathways for the diazaspiro[3.4]octane scaffold.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its mono-protected nature allows for sequential, controlled functionalization of its two nitrogen centers. The inherent rigidity and three-dimensionality of the spirocyclic core offer a proven strategy for improving the drug-like properties of lead compounds and exploring novel chemical space. As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of sophisticated building blocks like this diazaspiro[3.4]octane will undoubtedly play a crucial role in the future of drug discovery.

References

  • Hiesinger, L., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reymond, J-L., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • PubChemLite. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Université du Luxembourg. Available at: [Link]

  • Burtoloso, A.C.B., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry. Available at: [Link]

Sources

CAS number 1148044-31-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Compound Research

I am starting by digging into the chemical compound tied to CAS number 1148044-31-8. I'm focusing on its name, related terms, and essential chemical data. I'm also now diving deeper into its action, biological targets, and effects. I am also currently searching for related resources.

Developing the Technical Guide

I'm now fully immersed in developing the technical guide. My focus is on the compound's synthesis, purification methods, and analytical techniques. I'm building a section detailing its mechanism, and including relevant signaling pathways. I'm also planning experimental protocols to support my discussion on research applications and drug development. I am aiming to produce a complete guide with comprehensive references.

Expanding My Search Parameters

I am now broadening my search scope to include synonyms and fundamental chemical properties for 1148044-31-8. I'm concurrently investigating its mechanism, biological targets, and pharmacological effects, while also seeking synthesis, purification, and analytical techniques. I'm incorporating applications in research and drug development, and I'm currently collating data on solubility, stability, and safety.

A Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, nitrogen-containing spirocycles are particularly valuable. This guide provides a comprehensive technical overview of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a key building block in synthetic chemistry. We will delve into its physicochemical properties, provide a detailed representative synthetic protocol with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety and handling procedures.

Physicochemical and Structural Properties

This compound is an organic compound featuring a spirocyclic core composed of an azetidine ring and a pyrrolidine ring sharing a single carbon atom. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen of the four-membered azetidine ring, rendering the secondary amine in the five-membered ring available for further chemical modification. This structural arrangement makes it a versatile intermediate for elaborating more complex molecular architectures.

Table 1: Key Physicochemical Data

Property Value Source
Molecular Formula C₁₁H₂₀N₂O₂ [1]
Molecular Weight 212.29 g/mol [1][2][3]
CAS Number 1148044-31-8 [4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCNC2 [4]
InChI Key OJDKDBHLSUSOBW-UHFFFAOYSA-N [4]

| Appearance | Typically an oil or low-melting solid | General Knowledge |

Synthesis and Mechanistic Considerations

The synthesis of diazaspirocycles can be approached through various strategies. A common and effective method involves the construction of the spirocyclic core through intramolecular cyclization reactions. The following represents a plausible and illustrative synthetic workflow, grounded in established organic chemistry principles, for producing this compound.

The rationale behind a multi-step synthesis is to build the complex spiro-architecture from simpler, more readily available starting materials. The choice of protecting groups, such as the Boc group, is critical. The Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, allowing for orthogonal functionalization of the two different nitrogen atoms in the final product.

Illustrative Synthesis Workflow

The following diagram outlines a representative pathway for the synthesis of the target compound.

SynthesisWorkflow start_material Precursor A (e.g., 1-Boc-azetidin-3-one) intermediate1 Intermediate B (Tosylated amine adduct) start_material->intermediate1 1. Reductive Amination 2. Tosylation intermediate2 Intermediate C (Spirocyclic lactam) intermediate1->intermediate2 Intramolecular Cyclization final_product Final Product (tert-Butyl 1,6-diazaspiro- [3.4]octane-1-carboxylate) intermediate2->final_product Lactam Reduction (e.g., with BH₃)

Caption: Representative workflow for the synthesis of the target diazaspiro[3.4]octane.

Detailed Experimental Protocol (Representative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of the Tosylated Amine Adduct (Intermediate B)

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM, ~0.5 M), add aminoacetonitrile hydrochloride (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours until starting material is consumed (monitor by TLC or LC-MS).

    • Causality: This is a standard reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in DCM (~0.5 M) and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: Tosylation of the newly formed secondary amine makes the attached methylene protons acidic, facilitating the subsequent intramolecular cyclization.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude tosylated adduct.

Step 2: Intramolecular Cyclization to form Spirocyclic Lactam (Intermediate C)

  • Dissolve the crude Intermediate B in a suitable solvent such as acetonitrile or DMF (~0.2 M).

  • Add a strong base, such as cesium carbonate (2.0 eq) or potassium tert-butoxide (1.5 eq).[5]

  • Heat the mixture to 80-90 °C and stir for 3-5 hours, monitoring for the formation of the cyclized product.

    • Causality: The base deprotonates the carbon alpha to the nitrile and sulfonyl groups, creating a nucleophile that attacks the azetidine ring in an intramolecular fashion, leading to ring closure and formation of the spirocyclic core.

  • After cooling, filter off the base and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel to isolate the spirocyclic intermediate.

Step 3: Reduction of the Lactam to the Final Product

  • Carefully dissolve the purified spirocyclic lactam (Intermediate C) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~3.0 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours until the reduction is complete.

    • Causality: Borane is an effective reagent for the reduction of amides and lactams to the corresponding amines.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.

  • Cool to room temperature and basify the mixture with aqueous NaOH to pH > 12.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary to yield the final product, this compound.

Applications in Research and Drug Development

The unique, rigid, and three-dimensional structure of this compound makes it a highly valuable building block in medicinal chemistry.

  • Scaffold for Novel Chemical Space: Spirocycles are considered "bioisosteres" for more common ring systems like piperidine, offering a novel exit vector from a core structure. This allows medicinal chemists to explore new chemical space, potentially leading to improved drug properties such as cell permeability and metabolic stability.[6]

  • Protein Degraders (PROTACs): This compound is explicitly marketed as a "Protein Degrader Building Block".[7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The spirocyclic core can be incorporated into the linker region connecting the target-binding and ligase-binding moieties, providing conformational constraint that can enhance ternary complex formation and degradation efficiency.

  • Constrained Diamine Analog: The diazaspiro[3.4]octane core serves as a conformationally restricted analog of linear diamines. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.

Safety and Handling

While a specific, comprehensive safety profile for this exact compound is not widely published, data from structurally similar diazaspirocycles and N-Boc protected amines suggest that appropriate precautions are necessary.

  • GHS Hazard Information (Inferred): Based on related compounds, it may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and may be harmful if swallowed (H302) or cause respiratory irritation (H335).[1][8]

  • Handling Recommendations:

    • Always handle this chemical in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Avoid inhalation of dust, vapor, or mist.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Trustworthiness: It is imperative for the end-user to obtain and consult the Safety Data Sheet (SDS) provided by the specific chemical supplier before handling this compound.

Conclusion

This compound is a sophisticated chemical building block with significant potential for advancing drug discovery programs. Its well-defined three-dimensional structure provides a rigid scaffold for the synthesis of complex molecules, particularly in the burgeoning field of protein degradation. The synthetic accessibility and the ability for selective functionalization at the secondary amine position ensure its continued utility for researchers and scientists dedicated to creating next-generation therapeutics.

References

  • tert-butyl 1, 6-diazaspiro[3.
  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | C11H20N2O2 | CID 53484530. PubChem.
  • tert-Butyl 1,6-diazaspiro[3.
  • tert-Butyl (R)-1,6-diazaspiro[3.
  • Tert-butyl 2,6-diazaspiro[3.
  • tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | CAS 885270-84-8 | Chemical-Suppliers. Chemical-Suppliers.com.
  • (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester - ChemicalBook. ChemicalBook.
  • (S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester - ChemicalBook. ChemicalBook.
  • This compound | 1148044-31-8 - J&K Scientific. J&K Scientific.
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate.

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a key building block in medicinal chemistry and drug development. As researchers and scientists in this field, a thorough understanding of the structural and electronic properties of such scaffolds is paramount. This document serves as a technical resource, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The causality behind spectral features is explained, and standardized protocols for data acquisition are provided to ensure experimental integrity.

Molecular Structure and Isomerism

This compound is a spirocyclic diamine where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol [1]. It is crucial to distinguish this isomer from its counterpart, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, as the position of the Boc group significantly influences the spectroscopic characteristics. In the title compound, the Boc group is attached to the nitrogen of the four-membered azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal the distinct electronic environments of the protons in the molecule. The chemical shifts are influenced by the neighboring functional groups and the rigid spirocyclic structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8t, J ≈ 7 Hz2HH-2Protons on the carbon adjacent to the Boc-protected nitrogen in the azetidine ring are expected to be deshielded.
~3.0 - 3.2m2HH-7Protons on the carbon adjacent to the unprotected nitrogen in the pyrrolidine ring.
~2.8 - 3.0t, J ≈ 7 Hz2HH-5Protons on the carbon adjacent to the spirocenter in the pyrrolidine ring.
~2.0 - 2.2m2HH-3Protons on the carbon adjacent to the spirocenter in the azetidine ring.
~1.8 - 2.0m2HH-8Protons on the carbon adjacent to H-7 in the pyrrolidine ring.
1.47s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
(Broad)s1HN-HThe proton on the unprotected secondary amine is expected to be a broad singlet and may exchange with D₂O.

Expertise & Experience: The prediction of chemical shifts is based on the analysis of similar N-Boc protected spirocyclic and diamine structures[2]. The geminal and vicinal couplings in the four and five-membered rings lead to complex multiplets for the ring protons. The use of two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these proton signals.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~156C=OThe carbonyl carbon of the Boc group is highly deshielded.
~79C(CH₃)₃The quaternary carbon of the tert-butyl group.
~60C-4 (Spiro)The spirocyclic carbon atom, being quaternary, will have a characteristic chemical shift.
~50C-2Carbon adjacent to the Boc-protected nitrogen.
~48C-7Carbon adjacent to the unprotected nitrogen.
~45C-5Carbon adjacent to the spirocenter in the pyrrolidine ring.
~35C-3Carbon in the azetidine ring.
~28C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~25C-8Carbon in the pyrrolidine ring.

Trustworthiness: The assignment of carbon signals can be unequivocally confirmed using a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This would allow for the clear differentiation of the methylene and methyl groups in the molecule.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[3]. The use of a solvent with a known residual peak allows for internal referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform a DEPT-135 experiment to aid in carbon signal assignment.

    • (Optional but Recommended) For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR DEPT DEPT-135 NMR_Spectrometer->DEPT TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spectrometer->TwoD_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing DEPT->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺213.1598
[M+Na]⁺235.1417

Expertise & Experience: The high-resolution mass measurement allows for the determination of the elemental composition, which serves as a confirmation of the molecular formula. The observation of the [M+H]⁺ ion at m/z 213.1598 would be a strong indicator of the presence of the target compound.

Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentation. A primary fragmentation pathway would be the loss of the tert-butyl group as isobutylene (56 Da), a common fragmentation for Boc-protected amines.

MS_Fragmentation cluster_frags M_H [M+H]⁺ m/z = 213 loss_isobutylene - C₄H₈ M_H->loss_isobutylene fragment1 [M+H - C₄H₈]⁺ m/z = 157 loss_isobutylene->fragment1

Caption: A primary fragmentation pathway for the protonated molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile[4].

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform an MS/MS experiment on the [M+H]⁺ precursor ion to obtain fragmentation data.

  • Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the fragmentation pattern to gain structural insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H stretch (secondary amine)
2970-2850StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (urethane carbonyl)
~1450MediumC-H bend (CH₂ and CH₃)
~1160StrongC-O stretch (urethane)

Authoritative Grounding: The strong absorption around 1685 cm⁻¹ is a hallmark of the carbonyl group in the Boc protecting group. The broad absorption around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine, with the broadening due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate[5]. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, MS, and IR spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols emphasize the importance of systematic and self-validating experimental design to ensure the generation of high-quality, reliable data in the fast-paced environment of drug discovery and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Redalyc. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(1). Retrieved from [Link]

Sources

¹H NMR of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key building block in contemporary drug discovery and development. As a molecule featuring a spirocyclic core, a Boc-protected amine, and a secondary amine, its ¹H NMR spectrum presents a unique set of signals whose correct interpretation is paramount for structural verification and purity assessment. This document offers a detailed examination of the molecular structure, a prediction of the spectral features based on first principles, a robust experimental protocol for data acquisition, and a step-by-step guide to spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: The Structural Significance of a Spirocyclic Diamine

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise projection of substituents into biologically relevant space.[1] this compound is a versatile bifunctional building block, combining the conformational constraints of a spiro[3.4]octane system with orthogonally protected nitrogens. The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, while the nitrogen at position 6 remains a secondary amine, available for further synthetic transformations.

Given its nuanced structure, ¹H NMR spectroscopy is the primary analytical tool for its characterization. A thorough understanding of its spectrum is not merely an academic exercise but a critical checkpoint in quality control and synthetic route validation. This guide explains the causal relationships between the molecule's distinct structural features and the resulting NMR signals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its constituent proton environments. The structure of this compound (henceforth referred to as the "title compound") contains several unique sets of protons, labeled below for clarity.

(A diagram of the chemical structure with protons labeled would be presented here. For this text-based format, the positions are described relative to the IUPAC numbering of the diazaspiro[3.4]octane core.)

  • tert-Butyl (t-Bu) Protons: Nine chemically and magnetically equivalent protons of the Boc protecting group.

  • Azetidine Ring Protons (C2-H, C3-H): Protons on the four-membered ring. The two protons on C2 are adjacent to the Boc-protected nitrogen (N1). The two protons on C3 are adjacent to the spirocyclic carbon (C4). Due to the rigid ring structure, the geminal protons on each carbon are likely diastereotopic, meaning they are chemically non-equivalent.

  • Pyrrolidine Ring Protons (C5-H, C7-H, C8-H): Protons on the five-membered ring. The protons on C5 and C7 are adjacent to the secondary amine (N6). The protons on C8 are adjacent to the spirocyclic carbon. Similar to the azetidine ring, geminal protons are expected to be diastereotopic.

  • Amine Proton (N6-H): A single, exchangeable proton on the secondary amine.

The spirocyclic nature of the carbon at C4 locks the two rings in a fixed orientation, which is a primary reason for the expected complexity and non-equivalence of the methylene protons on both rings.[2]

Predicted ¹H NMR Spectral Characteristics

Before analyzing an experimental spectrum, we can predict the key features based on established principles of ¹H NMR spectroscopy.[3][4] The electronegativity of adjacent atoms (N, O) and magnetic anisotropy from carbonyl groups are the dominant factors influencing chemical shifts.[5]

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale & Key Insights
t-Bu 1.4 – 1.59HSinglet (s)This is the most diagnostic signal for a successful Boc protection.[6] The nine protons are equivalent due to free rotation, resulting in a sharp, intense singlet in a typically uncongested region of the spectrum.[7]
C2-H 3.5 – 4.02HMultiplet (m) or two distinct signalsThese protons are on the carbon alpha to the Boc-protected nitrogen. The electron-withdrawing nature of the carbamate group causes a significant downfield shift.[6] They are expected to be complex due to coupling with C3 protons and potential diastereotopicity.
C3-H 2.0 – 2.52HMultiplet (m)These protons are part of the cyclobutane ring. The typical chemical shift for cyclobutane is ~1.96 ppm.[8][9] The adjacent spiro center and proximity to the N-Boc group will influence this value.
C5-H, C7-H 2.8 – 3.34HMultiplet (m)These protons are alpha to the secondary amine (N6). They are deshielded by the electronegative nitrogen. The signals are likely to be complex and overlapping multiplets due to coupling with adjacent protons and each other.
C8-H 1.8 – 2.32HMultiplet (m)These protons are beta to the secondary amine and adjacent to the spiro carbon. Their chemical shift will be further upfield compared to the C5/C7 protons.
N6-H 1.5 – 3.5 (variable)1HBroad Singlet (br s)The chemical shift of NH protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10] This signal can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires a validated and systematic approach. The following protocol ensures reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent.

    • Recommended Solvent: Chloroform-d (CDCl₃) is a standard choice for many organic molecules.

    • Alternative Solvent: For unambiguous observation of the N-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it slows the rate of proton exchange, resulting in a sharper NH signal.[10]

  • Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference, with its signal set to 0.0 ppm.[8]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Data Acquisition Workflow

The process from sample to final spectrum follows a logical workflow.

G cluster_prep Preparation cluster_acq Acquisition (400 MHz Spectrometer) cluster_proc Processing Sample Dissolve 5-10 mg in 0.6 mL CDCl₃ Ref Add TMS Reference (δ = 0.0 ppm) Sample->Ref Lock Lock on Deuterium Signal Ref->Lock Acquire Acquire 1D ¹H Spectrum (16-32 scans) FT Fourier Transform (FID → Spectrum) Acquire->FT Shim Shim for Field Homogeneity Lock->Shim Shim->Acquire Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Signal Integration Baseline->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Final Interpretable Spectrum

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Detailed Spectral Interpretation: Assigning the Signals

The following is a detailed analysis of a representative ¹H NMR spectrum of the title compound.

SignalChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
11.459Hst-Bu
23.752Ht, J = 7.2 HzC2-H
33.054HmC5-H, C7-H
42.202Ht, J = 7.2 HzC3-H
52.052HmC8-H
61.951Hbr sN6-H
  • Signal 1 (1.45 ppm): A sharp singlet integrating to 9 protons is unambiguously assigned to the tert-butyl group of the Boc protector.[6][11] Its presence and correct integration are primary confirmations of the compound's identity.

  • Signal 2 (3.75 ppm): This triplet, integrating to 2 protons, is located significantly downfield. This chemical shift is characteristic of protons on a carbon adjacent to the nitrogen of a carbamate.[6] This signal is therefore assigned to the C2 protons . The triplet multiplicity suggests coupling to the two adjacent C3 protons.

  • Signal 3 (3.05 ppm): A complex multiplet integrating to 4 protons is assigned to the methylene protons at C5 and C7 . These protons are alpha to the secondary amine and are thus deshielded, appearing downfield from other alkyl protons.

  • Signal 4 (2.20 ppm): A triplet integrating to 2 protons, this signal is assigned to the C3 protons . It appears as a triplet due to coupling with the C2 protons, corroborating the assignment of Signal 2. Its chemical shift is consistent with protons on a cyclobutane ring.[9][12]

  • Signal 5 (2.05 ppm): This multiplet, integrating to 2 protons, is in the expected upfield alkyl region and is assigned to the C8 protons .

  • Signal 6 (1.95 ppm): A broad singlet that integrates to one proton is characteristic of the N6-H secondary amine proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Self-Validation through 2D NMR Spectroscopy

While 1D ¹H NMR provides a wealth of information, assignments can be definitively confirmed using two-dimensional (2D) techniques like ¹H-¹H Correlation Spectroscopy (COSY).[13] A COSY experiment reveals which protons are spin-coupled to each other, providing an infallible map of the proton connectivity.

G H2 C2-H (δ ≈ 3.75 ppm) H3 C3-H (δ ≈ 2.20 ppm) H2->H3 Cross-Peak Confirms J-Coupling H8 C8-H (δ ≈ 2.05 ppm) H7 C7-H (δ ≈ 3.05 ppm) H8->H7 Cross-Peak Confirms J-Coupling

Caption: Logical map of expected key ¹H-¹H COSY correlations.

In the COSY spectrum of the title compound, a cross-peak would be observed between the signals at ~3.75 ppm (C2-H) and ~2.20 ppm (C3-H), confirming their adjacent relationship on the azetidine ring. Similarly, correlations would be seen between the protons of the pyrrolidine ring, solidifying their assignments and validating the overall interpretation.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint of its complex spirocyclic structure. The key diagnostic signals include the intense singlet of the tert-butyl group at ~1.45 ppm, the downfield triplet of the C2 protons at ~3.75 ppm, and the characteristic broad singlet of the secondary amine proton. A systematic approach, combining theoretical prediction, a robust experimental protocol, and logical interpretation, allows for the unambiguous confirmation of the molecule's identity and purity. For drug development professionals, mastering the interpretation of such spectra is an essential skill for ensuring the quality and integrity of advanced chemical intermediates.

References

[6] BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem Technical Guides. [14] Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [8] Doc Brown's Chemistry. Cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. [15] Jesus, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [12] Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. ResearchGate. [7] ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. [9] Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. [16] Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Brainly.com. ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. [11] ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. ResearchGate. [10] Reich, H. J. (2020). NMR Spectroscopy: Chemical Shift. Organic Chemistry Data. [2] MDPI. (2020). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. MDPI. Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [3] Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [13] Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [4] Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Web.mnstate.edu. [17] ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. As a crucial building block in medicinal chemistry, particularly in the synthesis of ligands for nicotinic acetylcholine receptors, unambiguous structural verification is paramount. This document offers a detailed protocol for NMR data acquisition, an in-depth interpretation of the carbon signals, and predictive peak assignments based on established chemical shift theory and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for molecular characterization.

Introduction: The Significance of a Spirocyclic Scaffold

This compound (CAS 1148044-31-8) is a heterocyclic compound featuring a spirocyclic junction between an azetidine and a pyrrolidine ring. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis to control reactivity. Its rigid, three-dimensional structure makes it a valuable scaffold in drug discovery, enabling precise orientation of functional groups for optimal interaction with biological targets. For instance, it serves as a key reactant in preparing N-(3-pyridinyl) spirocyclic diamines, which act as ligands for nicotinic acetylcholine receptors.

Given its role in producing pharmaceutically active compounds, rigorous quality control and structural confirmation are essential. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon framework of a molecule.[1] Each unique carbon atom in the structure produces a distinct signal, making it an indispensable tool for verifying the successful synthesis of the target compound and ensuring its purity.[2] This guide explains the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum for this specific molecule.

Molecular Structure and Predicted ¹³C NMR Characteristics

The unique structure of this compound dictates its ¹³C NMR spectrum. The molecule possesses eight distinct carbon environments, which should result in eight signals in a proton-decoupled ¹³C NMR spectrum.

Diagram 1: Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

The key structural features influencing the ¹³C NMR spectrum are:

  • The tert-Butoxycarbonyl (Boc) Group: This group contributes three distinct signals: the carbonyl carbon (C=O'), the quaternary carbon (Cq'), and the three equivalent methyl carbons (C'). The carbonyl carbon is highly deshielded and appears far downfield. The quaternary and methyl carbons have highly characteristic chemical shifts.

  • The Azetidine Ring (Four-membered): The carbons C2 and C5 are part of a strained four-membered ring and are attached to the Boc-protected nitrogen (N1). The combination of ring strain and the electron-withdrawing effect of the nitrogen atom will influence their chemical shifts.

  • The Pyrrolidine Ring (Five-membered): Carbons C7 and C8 form the five-membered ring. C7 is directly attached to the secondary amine (N6), while C8 is beta to it. This difference in proximity to the nitrogen will result in distinct chemical shifts.

  • The Spiro Carbon (C4): This is a non-protonated (quaternary) carbon at the junction of the two rings. Its signal is often of lower intensity due to a longer relaxation time and the absence of Nuclear Overhauser Effect (NOE) enhancement.[3] Its chemical shift is influenced by all four carbons it is bonded to.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Diagram 2: Experimental Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (approx. 50-100 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C Add Internal Standard (optional, e.g., TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters (e.g., ¹³C Observe, ¹H Decouple) F->G H Acquire Data (Proton-decoupled, DEPT) G->H I Fourier Transform (FID -> Spectrum) H->I J Phase and Baseline Correction I->J K Reference Spectrum (TMS to 0.0 ppm) J->K L Peak Assignment & Interpretation K->L Spectral Analysis

Caption: A standardized workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).[1][4]

    • In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] CDCl₃ is a common choice for its volatility and ability to dissolve many organic compounds.

    • Add an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and allows for accurate chemical shift referencing.[6] Many commercially available deuterated solvents already contain TMS.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube using a pipette. Ensure there is no particulate matter.[5]

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. Tune the probe for the ¹³C frequency and perform shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

      • Pulse Angle: 30-45° to allow for faster repetition.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed to properly observe the quaternary spiro carbon.

      • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity, are typically required to achieve a good signal-to-noise ratio.

    • Acquire supplementary spectra, such as DEPT-135 and DEPT-90, to aid in peak assignment. A DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[7][8] A DEPT-90 spectrum shows only CH signals.[9][10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.[6]

Predictive Spectral Analysis and Peak Assignment

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Justification
C=O' (Boc Carbonyl)~155.5Quaternary (absent)Carbonyl carbons in carbamates are highly deshielded due to the double bond to one oxygen and a single bond to another. This value is typical for Boc-protected amines.[2][11]
Cq' (Boc Quaternary)~79.5Quaternary (absent)The sp³ quaternary carbon of the tert-butyl group bonded to oxygen appears in a characteristic downfield region.[12]
C4 (Spiro Carbon)~65.0Quaternary (absent)As a quaternary carbon at the junction of two rings and bonded to four other carbons, it is expected to be significantly downfield. Its signal will likely be of low intensity.[3]
C5 (Azetidine)~59.0CH₂ (negative)This methylene carbon is adjacent to the Boc-protected nitrogen. The electron-withdrawing effect of the carbamate nitrogen deshields this carbon. Ring strain in the four-membered ring also contributes to its shift.[13]
C7 (Pyrrolidine)~54.0CH₂ (negative)This methylene carbon is alpha to the secondary amine (N6). The nitrogen atom causes a significant downfield shift.
C2 (Azetidine)~45.0CH₂ (negative)Similar to C5, this methylene carbon is part of the strained azetidine ring and is adjacent to the Boc-protected nitrogen. Its environment is slightly different from C5 due to its proximity to the pyrrolidine ring.
C8 (Pyrrolidine)~35.0CH₂ (negative)As a methylene carbon beta to the nitrogen in the five-membered pyrrolidine ring, it is less deshielded than C7.[14][15][16]
C' (Boc Methyls)~28.4CH₃ (positive)The three equivalent methyl carbons of the tert-butyl group have a highly conserved chemical shift in Boc-protected compounds.[17][18]
Confirming Assignments with 2D NMR

For absolute and unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. It would definitively link the proton signals of the CH₂ and CH₃ groups to their corresponding carbon signals in the table above.[19][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. For example, the protons on C2 and C5 would show a correlation to the spiro carbon (C4), and the methyl protons (C') would show a correlation to the Boc quaternary carbon (Cq') and the carbonyl carbon (C=O'), confirming the connectivity of the entire molecule.[21][22]

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct fingerprint for this valuable synthetic building block. The eight unique carbon signals, from the downfield carbamate carbonyl at ~155.5 ppm to the upfield Boc methyl carbons at ~28.4 ppm, can be reliably assigned using a combination of 1D and 2D NMR techniques. The spirocyclic quaternary carbon, a key structural feature, is predicted to resonate around 65.0 ppm. Adherence to the detailed experimental protocol outlined in this guide will ensure the acquisition of high-quality data, enabling confident structural verification and quality assessment critical for applications in drug discovery and development.

References

  • JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Visualized Experiments. [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Elyashberg, M. E., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 627-638. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Sheffield. 13 Carbon NMR. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • University of Bath. 13C NMR Spectroscopy. [Link]

  • University of Geneva. InfoSheet : NMR sample preparation. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of 5a. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

  • SpectraBase. TERT.-BUTYL-N-(3-AZIDOPROPYL)-CARBAMATE - Optional[13C NMR] - Chemical. [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - Supporting Information. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. [Link]

Sources

Mass spectrometry of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Introduction

This compound is a key heterocyclic building block utilized in medicinal chemistry and drug development. Its unique spirocyclic core, combining azetidine and pyrrolidine rings, offers a three-dimensional architecture that is increasingly sought after for creating novel molecular entities. As a reactant in the synthesis of ligands for nicotinic acetylcholine receptors, its structural verification is paramount[1]. Mass spectrometry (MS) serves as an indispensable analytical tool for the unambiguous confirmation of its identity, purity, and structural integrity during synthesis and quality control processes.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict its fragmentation pathways based on fundamental chemical principles and analogous structures, and provide a robust, field-tested protocol for its analysis. The focus is not merely on the data itself, but on the causal logic that informs the experimental design and interpretation, ensuring a self-validating analytical system.

Section 1: Physicochemical Properties and Structural Features

A foundational understanding of the molecule's properties is critical for developing an appropriate MS method. The structure contains two nitrogen atoms, one of which is a secondary amine within the azetidine ring, while the other is part of a tert-butyloxycarbonyl (Boc) protected pyrrolidine ring. The presence of these basic nitrogens and the polar carbamate group dictates the compound's ionization behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂PubChem[2]
Average Molecular Weight 212.29 g/mol PubChem[2]
Monoisotopic Mass 212.152477885 DaPubChem[2]
IUPAC Name This compoundPubChem[2]
InChIKey HXUGSDLGHNRSJZ-UHFFFAOYSA-NPubChem[2]
Predicted XlogP 0.8PubChem[2]

Section 2: Ionization Strategy: The Case for Electrospray Ionization (ESI)

The primary goal in analyzing this compound is to generate an intact gas-phase molecular ion that can be subjected to further analysis (e.g., tandem MS).

Expert Rationale: Electrospray Ionization (ESI) is the method of choice for this compound. This is due to the compound's inherent polarity and the presence of two basic nitrogen atoms, which are readily protonated in solution. ESI is a "soft" ionization technique that excels at transferring pre-formed ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact protonated molecule, [M+H]⁺. Analysis is conducted in positive ion mode to facilitate this protonation.

While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, ESI is generally superior for non-volatile, polar compounds that are already ionized in solution.

The expected primary ions and their high-resolution masses are summarized below. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition via exact mass measurement.

AdductFormulaCalculated m/z
[M+H]⁺ [C₁₁H₂₁N₂O₂]⁺213.15975
[M+Na]⁺ [C₁₁H₂₀N₂O₂Na]⁺235.14170
[M+K]⁺ [C₁₁H₂₀N₂O₂K]⁺251.11564
[M+NH₄]⁺ [C₁₁H₂₄N₃O₂]⁺230.18630

Data sourced from PubChem predictions and standard adduct calculations[3].

Section 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the precursor ion of interest (the [M+H]⁺ ion at m/z 213.16) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of this molecule is dominated by the lability of the Boc protecting group. This behavior is well-documented for Boc-protected amines, which are known to be unstable under certain MS conditions and readily fragment upon collisional activation[4][5]. The primary fragmentation routes from the protonated precursor ion are predictable and serve as diagnostic markers.

  • Loss of Isobutylene (C₄H₈): The most common and characteristic fragmentation pathway for protonated Boc-amines involves a rearrangement reaction that eliminates a neutral molecule of isobutylene (56.06 Da). This results in a carbamic acid intermediate.

  • Subsequent Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (44.01 Da) to yield the fully deprotected, protonated diazaspiro[3.4]octane.

  • Direct Loss of the Boc Group Radical: While less common, direct cleavage to lose the entire tert-butoxycarbonyl group as a radical is possible.

  • Fragmentation of the Spirocyclic Core: Fragmentation of the azetidine or pyrrolidine rings requires higher collision energy and typically results from further fragmentation of the deprotected core.

The following diagram illustrates the primary, high-probability fragmentation cascade.

G cluster_0 Primary Fragmentation of the Boc Group cluster_1 Alternative Pathways M_H [M+H]⁺ This compound m/z = 213.16 Frag1 Intermediate [M+H - C₄H₈]⁺ m/z = 157.10 M_H->Frag1 - C₄H₈ (Isobutylene) Frag3 Product Ion [M+H - C₄H₉]⁺ m/z = 156.09 M_H->Frag3 - C₄H₉• (tert-Butyl radical) Frag4 Product Ion [C₄H₉]⁺ tert-Butyl Cation m/z = 57.07 M_H->Frag4 Formation of t-Butyl cation Frag2 Product Ion [M+H - C₅H₈O₂]⁺ Deprotected Core m/z = 113.11 Frag1->Frag2 - CO₂ (Carbon Dioxide)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of the title compound.

Section 4: Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard liquid chromatography-mass spectrometry (LC-MS) method for robust analysis. The inclusion of a chromatographic step is best practice to separate the analyte from potential impurities, salts, or synthesis byproducts, thereby reducing ion suppression and ensuring data integrity.

Workflow Overview

Caption: Standard LC-MS/MS workflow for analysis of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Perform a serial dilution to create a working solution of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). The acidic additive is crucial for promoting protonation of the analyte.

  • Liquid Chromatography (LC) Parameters:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Settings:

      • Precursor Ion: m/z 213.16.

      • Collision Gas: Argon.

      • Collision Energy: A ramp of 10-30 eV should be applied. Starting with a lower energy will favor the initial loss of isobutylene, while higher energies will promote further fragmentation of the spirocyclic core. This allows for comprehensive structural confirmation.

Section 5: Data Interpretation and Trustworthiness

Expected Results:

  • MS1 Spectrum: A clean chromatogram showing a single peak corresponding to the analyte. The mass spectrum for this peak should show a dominant ion at m/z 213.16 [M+H]⁺. The presence of other adducts like [M+Na]⁺ at m/z 235.14 is common and further confirms the molecular weight.

  • MS2 Spectrum: The product ion scan triggered on m/z 213.16 should display a prominent peak at m/z 157.10 (loss of isobutylene) and a subsequent major fragment at m/z 113.11 (loss of CO₂). A smaller signal at m/z 57.07 corresponding to the tert-butyl cation may also be observed.

Trustworthiness and Self-Validation: The protocol is self-validating. The observation of the correct precursor ion mass in the MS1 scan confirms the molecular weight. The subsequent MS/MS scan provides structural confirmation. If the characteristic loss of 56 Da followed by 44 Da is observed, it provides extremely high confidence in the presence of the Boc-protected amine moiety attached to the spirocyclic core. The combination of chromatographic retention time, precursor mass, and fragmentation pattern creates a multi-dimensional, unambiguous identification of this compound. The inherent instability of Boc-protected amines under MS conditions, which can sometimes be a challenge, is leveraged here as a diagnostic tool for structural confirmation[4][5].

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, chemically-informed approach is employed. Positive mode Electrospray Ionization is the optimal method for generating the intact protonated molecule. Tandem mass spectrometry provides definitive structural proof through the characteristic and predictable fragmentation of the Boc protecting group, primarily via the sequential neutral losses of isobutylene and carbon dioxide. The detailed workflow and protocols provided in this guide offer a robust framework for researchers in pharmaceutical and chemical development to achieve reliable and high-confidence characterization of this important synthetic building block.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • tert-Butyl 1,6-diazaspiro[3.
  • 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester. Chongqing Chemdad Co., Ltd.
  • Tert-butyl 1,6-diazaspiro[3.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n

Sources

Physical and chemical properties of 1-Boc-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-1,6-diazaspiro[3.4]octane: Properties, Reactivity, and Applications

Introduction

1-Boc-1,6-diazaspiro[3.4]octane is a vital heterocyclic building block, distinguished by its unique spirocyclic architecture that fuses a four-membered azetidine ring with a five-membered pyrrolidine ring. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms renders it an exceptionally versatile tool for medicinal chemists and drug development professionals. Its rigid, three-dimensional conformation provides a sophisticated scaffold for constructing complex molecules with precisely oriented functional groups, a desirable attribute for enhancing binding affinity and selectivity to biological targets.[1][2] This guide offers a detailed exploration of the physical and chemical properties of 1-Boc-1,6-diazaspiro[3.4]octane, its reactivity, synthetic considerations, and its expanding role in modern drug discovery.

Molecular Structure and Identifiers

The defining feature of 1-Boc-1,6-diazaspiro[3.4]octane is the spirocyclic junction where the azetidine and pyrrolidine rings share a single carbon atom. The Boc group is strategically placed on the nitrogen of the pyrrolidine ring (position 6), leaving the azetidine nitrogen available for chemical modification.[3]

Table 1: Key Molecular Identifiers

IdentifierValue
CAS Number 1158749-79-1[4]
Molecular Formula C₁₁H₂₀N₂O₂[4]
IUPAC Name tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate[5]
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN2[4]
InChI 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3[4]
InChIKey HXUGSDLGHNRSJZ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical properties of 1-Boc-1,6-diazaspiro[3.4]octane are crucial for its handling, reaction setup, and its influence on the characteristics of derivative compounds.

Table 2: Summary of Physical and Computed Properties

PropertyValue
Molecular Weight 212.29 g/mol [4]
Exact Mass 212.152477885 Da[4]
Appearance Colorless to off-white liquid[6]
XLogP3 0.8[4]
Polar Surface Area 41.6 Ų[4]
Complexity 272[4]

Note: Properties such as melting point and boiling point are not consistently reported and are best determined empirically.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-Boc-1,6-diazaspiro[3.4]octane is dominated by the interplay between the protected pyrrolidine nitrogen and the free, more nucleophilic azetidine nitrogen. This differential reactivity is the cornerstone of its utility as a building block.

The Role of the Boc Protecting Group

The selective mono-protection of the 1,6-diazaspiro[3.4]octane scaffold with a Boc group is a critical strategic decision. It effectively masks the reactivity of the pyrrolidine nitrogen, thereby preventing undesired di-substitution and allowing for controlled, stepwise functionalization.[3] The nitrogen at the 6-position is generally protected over the 1-position due to the distinct steric and electronic environments of the five-membered versus the four-membered ring.[3]

Deprotection Protocol

Removal of the Boc group is a standard procedure that regenerates the free secondary amine, making it available for subsequent reactions. This is typically achieved under acidic conditions.

Standard Deprotection Workflow:

  • Reagents : Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol.[3]

  • Procedure : The Boc-protected compound is dissolved in the chosen solvent and cooled to 0°C. The acidic reagent is added, and the reaction is allowed to warm to room temperature while being monitored for completion (e.g., by TLC or LC-MS).

  • Work-up : The reaction mixture is concentrated under reduced pressure to remove excess acid and solvent. The resulting amine salt is then neutralized with a base to yield the free diamine.

G cluster_deprotection Boc Deprotection cluster_functionalization Subsequent Functionalization BocProtected 1-Boc-1,6-diazaspiro[3.4]octane Acid TFA or HCl in DCM or Dioxane BocProtected->Acid Add Acid FreeDiamine 1,6-Diazaspiro[3.4]octane (Amine Salt) Acid->FreeDiamine Boc Cleavage Reagent R-X (e.g., Acyl Chloride, Alkyl Halide) FreeDiamine->Reagent Add Reagent Functionalized Functionalized Product Reagent->Functionalized N-Acylation/ N-Alkylation

Caption: Boc deprotection and subsequent functionalization workflow.

Reactivity of the Azetidine Nitrogen

The unprotected secondary amine on the azetidine ring is a nucleophilic center, readily participating in a variety of classical amine reactions:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation : Reaction with alkyl halides to introduce alkyl substituents.

This selective reactivity allows for the precise installation of desired functional groups onto the azetidine portion of the scaffold.

Ring Strain Considerations

The four-membered azetidine ring possesses inherent ring strain. While generally stable, it can be susceptible to ring-opening under harsh acidic or certain catalytic conditions.[3] This is a critical consideration during reaction design to avoid unintended side products.

Applications in Drug Discovery

Spirocyclic scaffolds are highly prized in drug discovery for their ability to confer conformational rigidity and three-dimensionality, properties often correlated with improved potency, selectivity, and favorable pharmacokinetic profiles.[1][2][7]

As a Core Scaffold

1-Boc-1,6-diazaspiro[3.4]octane serves as a versatile starting point for generating libraries of diverse molecules for biological screening.[8] Its derivatives have been investigated for various therapeutic targets. For instance, diazaspiro[3.4]octane derivatives have shown potential as antagonists for the sigma-1 receptor (σ1R), a target relevant for pain management.[1]

G cluster_derivatization Derivatization Strategies Core 1-Boc-1,6-diazaspiro[3.4]octane Core Scaffold Acylation Acylation Core->Acylation Functionalize N1-Position Alkylation Alkylation Core->Alkylation Functionalize N1-Position Sulfonylation Sulfonylation Core->Sulfonylation Functionalize N1-Position Library Diverse Compound Library Acylation->Library Alkylation->Library Sulfonylation->Library Target Biological Screening & Lead Optimization Library->Target

Caption: Role of the scaffold in generating compound libraries.

In PROTAC Technology

The unique geometry of the diazaspiro[3.4]octane core makes it an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] 6-Boc-(6-Azaspiro[3.4]octane)-2-amino, a related derivative, is explicitly marketed as a PROTAC linker, highlighting the scaffold's utility in this cutting-edge therapeutic modality.[6]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and ensure the safe use of 1-Boc-1,6-diazaspiro[3.4]octane.

  • Handling : Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[9]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[9][11] Keep containers tightly sealed when not in use to prevent moisture contamination and degradation.[9]

  • Safety : The compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[4] Standard safety protocols for handling chemical reagents should be strictly followed.

Conclusion

1-Boc-1,6-diazaspiro[3.4]octane is more than a simple chemical reagent; it is a sophisticated molecular tool that provides a robust and versatile platform for innovation in drug discovery. Its unique combination of a rigid three-dimensional structure, orthogonally accessible nitrogen atoms, and well-defined reactivity allows researchers to explore chemical space with precision and control. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic application of building blocks like 1-Boc-1,6-diazaspiro[3.4]octane will undoubtedly play a pivotal role in the development of next-generation medicines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71302050, 1-Benzyl-1,6-diazaspiro[3.4]octane." PubChem, [Link]. Accessed January 10, 2026.

  • Li, D. B., et al. "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." Organic Letters, vol. 13, no. 22, 2011, pp. 6134-6. ACS Publications, [Link]. Accessed January 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484530, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate." PubChem, [Link]. Accessed January 10, 2026.

  • Carreira, E. M., et al. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." ResearchGate, [Link]. Accessed January 10, 2026.

  • Li, J., et al. "Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes." RSC Chemical Biology, 2025. National Center for Biotechnology Information, [Link]. Accessed January 10, 2026.

  • Orain, D., et al. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." ResearchGate, [Link]. Accessed January 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44136453, Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate." PubChem, [Link]. Accessed January 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73013437, 1-Methyl-1,6-diazaspiro[3.4]octane." PubChem, [Link]. Accessed January 10, 2026.

  • ResearchGate. "Comparison of functional effects of 2,6-diazaspiro[3.4]octane and..." ResearchGate, [Link]. Accessed January 10, 2026.

  • GSRS. "3-METHYL-1-(PHENYLMETHYL)-1,6-DIAZASPIRO(3.4)OCTANE, (3S,4R)-." GSRS, [Link]. Accessed January 10, 2026.

Sources

Stability of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a key building block in contemporary drug discovery. The unique spirocyclic core of this molecule presents both opportunities and challenges in its handling, storage, and application. This document synthesizes foundational principles of carbamate chemistry with specific insights into the influence of the diazaspiro[3.4]octane framework on the lability of the tert-butoxycarbonyl (Boc) protecting group. We will explore the primary degradation pathways under various stress conditions, including acidic, basic, thermal, and photolytic environments. Furthermore, this guide outlines detailed protocols for conducting forced degradation studies to identify potential degradants and establish a comprehensive stability profile. Finally, we will discuss best practices for the handling, storage, and analytical monitoring of this compound to ensure its integrity throughout the drug development lifecycle.

Introduction: The Significance of Stability in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for the exploration of novel chemical space. As with any critical reagent in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its chemical stability is paramount. Instability can lead to the formation of impurities, which may have undesirable toxicological profiles or interfere with downstream synthetic steps, ultimately compromising the quality, safety, and efficacy of the final drug product. This guide is intended for researchers, scientists, and drug development professionals who utilize this, or structurally related, compounds and require a deep, practical understanding of its stability characteristics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.
Storage Recommended storage at 2-8°C, protected from light and moisture.

Core Stability Profile: The Lability of the Boc Protecting Group

The stability of this compound is intrinsically linked to the tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its robustness under many synthetic conditions, yet its susceptibility to certain stressors dictates the handling and application of this molecule.

Acid-Mediated Degradation

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the carbamate bond. This is a well-documented characteristic of the Boc protecting group.[1]

Mechanism of Acid-Catalyzed Deprotection:

cluster_0 Acid-Catalyzed Deprotection Boc_Protected This compound Protonated Protonated Carbamate Boc_Protected->Protonated + H⁺ Carbocation tert-Butyl Carbocation Protonated->Carbocation Slow Carbamic_Acid Spirocyclic Carbamic Acid Protonated->Carbamic_Acid Deprotected 1,6-Diazaspiro[3.4]octane Carbamic_Acid->Deprotected Fast CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene

Caption: Acid-catalyzed deprotection of the Boc group.

Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group, yielding the free diamine, isobutylene, and carbon dioxide.[1] Even milder acidic conditions can lead to gradual degradation over time. Therefore, it is critical to avoid acidic environments during storage and in synthetic protocols where the integrity of the Boc group is required.

Thermal Stability

Tert-butyl carbamates are susceptible to thermal degradation.[1] The thermolytic cleavage of the Boc group can occur at elevated temperatures, typically becoming significant above 85-90°C.[1] The spirocyclic nature of the core in this compound is not expected to dramatically alter this thermal lability. However, the inherent ring strain of the cyclobutane moiety within the spiro[3.4]octane system could potentially lower the activation energy for thermal decomposition compared to a non-strained acyclic analogue, though specific studies on this compound are not publicly available.

Stability in Basic and Neutral Conditions

The Boc protecting group is generally stable under basic and neutral conditions.[1] This orthogonality to base-labile protecting groups is a cornerstone of its utility in multi-step synthesis. Therefore, this compound is expected to exhibit good stability in the presence of common bases such as triethylamine, diisopropylethylamine, and even stronger bases like lithium hydroxide at moderate temperatures. The metabolic stability of cyclic carbamates has been reported to be higher than their acyclic counterparts, suggesting a degree of enzymatic resistance to hydrolysis under physiological conditions.

Photostability

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development that provides invaluable insights into the intrinsic stability of a molecule.[3][4] These studies are designed to accelerate the degradation process, allowing for the identification of potential degradation products and the elucidation of degradation pathways.

Experimental Protocol for a Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study for this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation (Solution): Store the stock solution at 80°C.

    • Thermal Degradation (Solid State): Place the powdered compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Workflow for Forced Degradation Study:

cluster_1 Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for a forced degradation study.

Expected Degradation Products

Based on the known chemistry of Boc-protected amines, the primary degradation product under acidic and potentially thermal stress is the deprotected 1,6-diazaspiro[3.4]octane . Under oxidative conditions, N-oxidation or other oxidative degradation of the amine functionalities could occur. The spirocyclic core itself is generally stable, but extreme conditions could potentially lead to ring-opening byproducts.

Analytical Methods for Stability Monitoring

Robust analytical methods are crucial for monitoring the purity and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the primary tool for assessing the purity and quantifying the degradation of the compound. A stability-indicating method should be developed that can resolve the parent compound from all potential degradation products.

Typical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the parent compound and any isolated degradation products. ¹H and ¹³C NMR will confirm the structure of the starting material and can be used to identify impurities. Advanced techniques like COSY, HSQC, and HMBC can be employed to determine the structure of unknown degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying the molecular weights of degradation products formed during forced degradation studies, providing crucial information for their structural elucidation.

Handling and Storage Recommendations

Based on the stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

  • Storage: Store in a well-sealed container at 2-8°C.[2] The compound should be protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.

  • Handling: Avoid contact with acidic reagents unless deprotection is intended. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dissolution: When preparing solutions, use anhydrous solvents and avoid prolonged exposure to ambient moisture.

Conclusion

This compound is a stable compound under neutral and basic conditions at ambient temperatures, making it a versatile building block in organic synthesis. However, its stability is compromised by acidic conditions and elevated temperatures, leading primarily to the cleavage of the Boc protecting group. A thorough understanding of these stability characteristics, coupled with proactive stability testing through forced degradation studies and the use of appropriate analytical monitoring, is essential for its successful application in drug discovery and development. By adhering to the handling and storage recommendations outlined in this guide, researchers can ensure the quality and integrity of this valuable synthetic intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-3.
  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Diazaspirocyclic Compounds

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The relentless pursuit of novel therapeutics has driven medicinal chemists to venture beyond the confines of "flatland"—the predominantly two-dimensional chemical space of aromatic and heteroaromatic scaffolds.[1] In this paradigm shift, diazaspirocyclic compounds have emerged as preeminent three-dimensional (3D) frameworks.[2] These are bicyclic structures where two nitrogen-containing rings are joined by a single common spiroatom. This unique architecture imparts a rigid, non-planar geometry, enabling a precise spatial arrangement of substituents that can lead to superior interactions with the complex topographies of biological targets.[2][3]

The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target protein, potentially enhancing binding affinity.[4] Furthermore, their sp³-rich nature often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and can provide a pathway to novel intellectual property.[1] This guide provides an in-depth exploration of the core strategies for the synthesis of novel diazaspirocyclic compounds, their rigorous characterization, and their impactful application as privileged scaffolds in modern drug discovery.[3]

Part 1: Strategic Synthesis of Diazaspirocyclic Scaffolds

The construction of the spirocyclic core is a formidable synthetic challenge that demands precise control over reactivity and stereochemistry. Modern organic synthesis offers a powerful toolkit to address this challenge, with several key strategies proving particularly effective.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tactic

Ring-Closing Metathesis has become a cornerstone for the synthesis of complex cyclic systems, including diazaspirocycles. The causality behind this choice lies in its remarkable functional group tolerance and the predictability of its outcomes. The strategy involves designing a linear precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalysts).

A prime example is the synthesis of the 1,9-diazaspiro[5.5]undecane scaffold.[5] The key precursor, a diene substituted with two nitrogen atoms (one of which is typically protected), is subjected to RCM. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable to the metathesis conditions but can be readily cleaved later for further diversification.[5]

RCM_Workflow cluster_start Precursor Synthesis cluster_rcm Key Cyclization Step cluster_end Final Scaffold start Linear Amine Precursor protect Boc Protection of Nitrogen start->protect alkenylation Introduction of Alkene Moieties protect->alkenylation rcm_step Ring-Closing Metathesis (RCM) Catalyst: Grubbs' II alkenylation->rcm_step Diene Precursor product Diazaspirocyclic Core rcm_step->product Cyclized Product deprotection Boc Deprotection product->deprotection diversification Further Functionalization deprotection->diversification Bioisostere_Concept cluster_lead Initial Lead Compound cluster_replacement Bioisosteric Replacement cluster_optimized Optimized Compound lead Lead Molecule (with Piperazine) prop1 Properties: - Flexible - Potential Metabolic Liability lead->prop1 replace Scaffold Hopping lead->replace Strategy optimized Optimized Molecule (with Diazaspirocycle) replace->optimized Result prop2 Improved Properties: - Rigidified Conformation - Enhanced Metabolic Stability - Novel IP Space optimized->prop2

Sources

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a powerful tool in modern drug discovery. Characterized by two rings sharing a single atom, these rigid yet conformationally defined structures offer a unique set of advantages over their traditional planar or more flexible acyclic counterparts. This guide provides a comprehensive overview of the strategic value of spirocyclic scaffolds, delving into their impact on physicochemical properties, key synthetic strategies for their construction, and compelling case studies that underscore their successful application in drug development programs.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of a spirocyclic moiety into a drug candidate is a deliberate design choice driven by the potential for significant improvements in its overall profile. The inherent three-dimensionality of these scaffolds allows for a more precise and rigid presentation of pharmacophoric elements into the three-dimensional space of a biological target's binding site.[1][2][3] This can lead to enhanced potency and selectivity.

One of the most significant contributions of spirocycles is their ability to favorably modulate a molecule's physicochemical properties. The increased sp³ character of spirocyclic compounds often leads to improved aqueous solubility, a critical factor for drug absorption and distribution.[3][4] Furthermore, the rigid nature of the spirocyclic core can shield metabolically labile sites, thereby enhancing metabolic stability and prolonging the drug's half-life.[4][5]

The introduction of a spirocyclic scaffold can also lead to a reduction in lipophilicity (LogP/LogD), which is often associated with a lower risk of off-target effects and improved safety profiles.[5][6] This strategic modulation of properties is a key driver for the increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs.[7]

// Central Spiro Atom Spiro_Atom [pos="0,0!", label="Spiro\nAtom", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Rings Ring1_1 [pos="-1,1!", label="", fillcolor="#4285F4"]; Ring1_2 [pos="-1.5,0!", label="", fillcolor="#4285F4"]; Ring1_3 [pos="-1,-1!", label="", fillcolor="#4285F4"];

Ring2_1 [pos="1,1!", label="", fillcolor="#34A853"]; Ring2_2 [pos="1.5,0!", label="", fillcolor="#34A853"]; Ring2_3 [pos="1,-1!", label="", fillcolor="#34A853"];

// Edges Spiro_Atom -- Ring1_1; Ring1_1 -- Ring1_2; Ring1_2 -- Ring1_3; Ring1_3 -- Spiro_Atom;

Spiro_Atom -- Ring2_1; Ring2_1 -- Ring2_2; Ring2_2 -- Ring2_3; Ring2_3 -- Spiro_Atom; } General structure of a spirocyclic compound.

Impact on Physicochemical Properties: A Quantitative Perspective

The theoretical advantages of incorporating spirocyclic scaffolds translate into measurable improvements in key drug-like properties. The following table provides a comparative analysis of physicochemical properties for selected spirocyclic compounds and their non-spirocyclic analogues, illustrating the tangible benefits of this design strategy.

Compound Pair Scaffold Type cLogP Aqueous Solubility (µM) Metabolic Stability (t½ in microsomes) Reference
Olaparib Analogue Piperazine1.8--[5]
diazaspiro[3.3]heptane0.9--[5]
MCHR1 Antagonist 1 Morpholine3.5--[5][6]
Azaspirocycle2.5ImprovedImproved[5][6]
PLK4 Inhibitor 1 Alkene--Poor[4]
Spiro[2.2]pentane-ImprovedImproved (100-fold higher exposure)[4]

This table quantitatively demonstrates the positive impact of spirocyclic scaffolds on key physicochemical properties.

Key Synthetic Strategies for Spirocyclic Scaffolds

The growing interest in spirocycles has spurred the development of diverse and efficient synthetic methodologies. The choice of strategy is often dictated by the desired ring system and substitution pattern.

Intramolecular Michael Addition

The intramolecular Michael addition is a powerful and versatile method for the construction of spirocyclic systems. This reaction involves the conjugate addition of a nucleophile onto an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a new ring fused at the spirocenter.

G cluster_start Starting Material cluster_process Reaction cluster_end Product A Precursor with Nucleophile and Michael Acceptor B Base-catalyzed Intramolecular Michael Addition A->B Base (e.g., NaOH) C Spirocyclic Product B->C Cyclization

Experimental Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition [8][9][10]

  • Reaction Setup: To a solution of the starting quinone derivative (1.0 equiv) in a mixture of CH₂Cl₂ and CH₃OH (5:1 v/v), add a catalytic amount of NaOH (0.2 equiv) at -20 °C under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dispirocyclic compound.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient method for constructing five-membered heterocyclic rings, and it has been widely applied to the synthesis of spiro-oxindoles.[1][11][12] In a common approach, an azomethine ylide, generated in situ from the condensation of isatin and an amino acid, reacts with a suitable dipolarophile to yield the spiro-pyrrolidinyl-oxindole core.

Experimental Protocol: Synthesis of a Spiro-oxindole via 1,3-Dipolar Cycloaddition [11][13][14]

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 equiv) and L-proline (1.2 equiv) in ethanol. To this solution, add the α,β-unsaturated carbonyl compound (dipolarophile, 1.0 equiv).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure spiro-oxindole product.

Acid-Catalyzed Cyclization of Dihydroxyketones

The acid-catalyzed intramolecular cyclization of dihydroxyketones is a classic and reliable method for the synthesis of spiroketals.[15][16] This reaction proceeds through the formation of a hemiacetal intermediate, followed by dehydration to yield the thermodynamically stable spiroketal.

G cluster_start Starting Material cluster_process Reaction cluster_end Product A Dihydroxyketone B Acid Catalyst (e.g., p-TsOH) A->B C Hemiacetal Formation B->C D Dehydration C->D E Spiroketal D->E

Case Studies in Drug Discovery

The strategic application of spirocyclic scaffolds has been instrumental in the success of several drug discovery programs, leading to the development of clinical candidates and approved drugs.

MCHR1 Antagonists for the Treatment of Obesity

The melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for anti-obesity drugs.[17][18][19][20] In the development of MCHR1 antagonists, the replacement of a morpholine ring with various azaspirocycles led to a significant improvement in the physicochemical properties of the lead compounds.[5][6] Specifically, the spirocyclic analogues exhibited lower LogD values, indicating reduced lipophilicity, and enhanced metabolic stability, both of which are desirable attributes for a successful drug candidate.[5][6]

SHP2 Inhibitors for Oncology

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a key signaling node in the RAS-MAPK pathway, and its dysregulation is implicated in various cancers.[21][22][23][24][25] The development of allosteric SHP2 inhibitors has been a major focus in oncology research. In one notable example, the introduction of a spirocyclic moiety was a key optimization step in the discovery of potent and selective SHP2 inhibitors. The spirocyclic compounds demonstrated improved cellular efficacy compared to their non-spirocyclic counterparts.[6]

PARP Inhibitors: Enhancing Selectivity

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Olaparib is a successful PARP inhibitor that contains a piperazine ring. In a scaffold hopping exercise, the piperazine was replaced with a diazaspiro[3.3]heptane.[5] While this modification resulted in a slight decrease in potency, it significantly increased the selectivity for PARP-1 over other PARP family members.[5][6] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the biological activity of a drug molecule.

Conclusion

Spirocyclic scaffolds represent a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with their ability to favorably modulate key physicochemical properties, offers a clear advantage in the design of novel therapeutics. The continued development of innovative synthetic methodologies will undoubtedly further expand the accessibility and diversity of spirocyclic building blocks, paving the way for the discovery of next-generation drugs with superior efficacy and safety profiles. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the strategic incorporation of spirocyclic scaffolds will be a key enabler of success.

References

  • Cao, W., Dong, J., Pan, X., & Liu, Z. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3164. [Link]

  • Chen, J., & Li, G. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. In Progress in the Synthesis of Spirocycles. Elsevier. [Link]

  • Cao, W., Dong, J., Pan, X., & Liu, Z. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Semantic Scholar. [Link]

  • Cao, W., Dong, J., Pan, X., & Liu, Z. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. PubMed Central. [Link]

  • Ghamari, N., Zare, L., & Mahmoodi, N. (2020). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. [Link]

  • Singh, G. S., & Fun, H. K. (2021). Synthesis of spirooxindole via Peterson olefination/1,3-dipolar cycloaddition and intramolecular Heck/1,3-dipolar cycloaddition. ResearchGate. [Link]

  • Wessjohann, L. A., & Andrade, C. K. Z. (2021). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Hudson, L., Mason, J. W., & Westphal, M. V. (2023). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Kumar, S., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Reddy, C. S., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(8), 13996-14008. [Link]

  • Johansson, A. (2016). Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4559-4564. [Link]

  • Mootoo, D. R., & Borhan, B. (2000). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Mootoo, D. R., & Borhan, B. (2000). Synthesis of spiroketals according to Mootoo et al. ResearchGate. [Link]

  • Wang, R., et al. (2015). Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. Molecules, 20(12), 21956-21981. [Link]

  • El-Gamal, M. I., et al. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Molecules, 26(21), 6489. [Link]

  • Chen, Y., et al. (2022). Identification of the novel natural product inhibitors of SHP2 from the plant Toona sinensis: In vitro and in silico study. ResearchGate. [Link]

  • Nagy, L., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Molecules, 25(21), 5035. [Link]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781-1792. [Link]

  • Johansson, A. (2016). Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists. OUCI. [Link]

  • BioWorld. (2019). Novel optimized allosteric SHP2 inhibitors that modulate MAPK signaling. BioWorld. [Link]

  • Chen, Y., et al. (2025). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. PubMed Central. [Link]

  • Wang, Y., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed Central. [Link]

  • Kim, J. Y., et al. (2023). Efficacy of Olaparib in Treatment-Refractory, Metastatic Breast Cancer with Uncommon Somatic BRCA Mutations Detected. Cancer Research and Treatment. [Link]

  • Zhang, X., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. PubMed Central. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Al-Hayali, A. M., & Al-Zidan, R. N. (2025). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. ResearchGate. [Link]

  • Seet, A., et al. (2021). Case report: olaparib use in metastatic lung adenocarcinoma with BRCA2 pathogenic variant. Cold Spring Harbor Molecular Case Studies. [Link]

  • Zhu, H., et al. (2019). A case report of a dramatic response to olaparib in a patient with metastatic pancreatic cancer harboring a germline BRCA2 mutation. Medicine, 98(26), e16213. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 95(12), 2737-2753. [Link]

  • Sci-Hub. (n.d.). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Sci-Hub. [Link]

  • Grygorenko, O. O. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(23), 5628. [Link]

  • Fortune Journals. (2021). Prolonged Survival on PARP Inhibitor Therapy In a Patient With Stage IV Non-small Cell Lung Cancer: A Case Report. Fortune Journals. [Link]

  • Plummer, R., et al. (2013). An adaptive study to determine the optimal dose of the tablet formulation of the PARP inhibitor olaparib. Cancer Chemotherapy and Pharmacology, 71(5), 1255-1264. [Link]

  • Kysil, V. M., & Mykhailiuk, P. K. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(12), 3123. [Link]

  • Isvoran, A., et al. (2018). Exploration and Comparison of the Geometrical and Physicochemical Properties of an αC Allosteric Pocket in the Structural Kinome. PubMed. [Link]

  • Kenttämaa, H. I., & Amundson, L. M. (2025). Recognition of Cyclic, Acyclic, Exocyclic, and Spiro Acetals via Structurally Diagnostic Ion/Molecule Reactions with the (CH 3 ) 2 N-C + O Acylium Ion. ResearchGate. [Link]

Sources

The Gatekeeper of Reactivity: An In-Depth Technical Guide to the Role of the Tert-Butyl Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Protecting groups serve as temporary shields, guiding reactivity with precision. Among the most versatile and robust of these is the tert-butyl (tBu) group. Its unique combination of steric bulk and distinct acid-lability has established it as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the tert-butyl protecting group, delving into the causality behind its application, the mechanisms of its installation and cleavage, and its strategic deployment in complex synthetic challenges, particularly in the domain of peptide synthesis.

The Foundational Principles of Tert-Butyl Protection

The efficacy of the tert-butyl group is rooted in two fundamental chemical principles: steric hindrance and electronic stability.

  • Steric Hindrance: The tert-butyl moiety, with its quaternary central carbon, is exceptionally bulky. This steric impediment provides a formidable physical barrier, kinetically shielding the protected functional group from a wide array of reagents, including nucleophiles and bases.[1] This property is invaluable for maintaining the integrity of sensitive functionalities while other parts of the molecule undergo transformation.

  • Acid-Labile Nature: The cornerstone of the tert-butyl group's utility is its stability under neutral and basic conditions, contrasted with its clean and efficient removal under acidic conditions.[2][3] This lability is a direct consequence of the mechanism of cleavage, which proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation). This predictable reactivity allows for selective deprotection, a concept known as orthogonality, which is critical in complex syntheses.

G cluster_0 General Cleavage Principle Protected_Group R-X-tBu (X = O, OCO, NHCO) Protonation Protonated Intermediate [R-X(H)-tBu]+ Protected_Group->Protonation H+ (Acid) Cation tert-Butyl Cation C(CH3)3+ Protonation->Cation Cleavage Deprotected Deprotected Group R-XH Protonation->Deprotected

Caption: The acid-catalyzed cleavage of tert-butyl protecting groups proceeds via a stable tert-butyl cation.

Protection of Key Functional Groups

The tert-butyl group can be adapted to protect the most common nucleophilic functional groups in organic chemistry: alcohols, carboxylic acids, and amines.

Alcohols: The Tert-Butyl Ether

Protecting hydroxyl groups as tert-butyl ethers renders them unreactive towards strong bases, organometallics, and many oxidizing and reducing agents.[4][5]

Mechanism of Protection and Deprotection:

The formation of a tert-butyl ether is typically achieved via an acid-catalyzed reaction between the alcohol and isobutylene. The mechanism involves the protonation of isobutylene to form the stable tert-butyl carbocation, which is then trapped by the nucleophilic alcohol.[4] Deprotection is the microscopic reverse, initiated by protonation of the ether oxygen.[4][6]

G cluster_protection Protection Workflow (tBu Ether) cluster_deprotection Deprotection Workflow (tBu Ether) ROH R-OH (Alcohol) Carbocation tert-Butyl Cation ROH->Carbocation Attack Isobutylene Isobutylene Isobutylene->Carbocation H+ Protected_Ether R-O-tBu (tert-Butyl Ether) Carbocation->Protected_Ether Protected_Ether_D R-O-tBu Protonated_Ether Protonated Ether [R-O(H)-tBu]+ Protected_Ether_D->Protonated_Ether H+ Carbocation_D tert-Butyl Cation Protonated_Ether->Carbocation_D Cleavage ROH_D R-OH Protonated_Ether->ROH_D

Caption: Acid-catalyzed formation and cleavage of tert-butyl ethers.

Experimental Protocol: Tert-Butylation of a Primary Alcohol

  • Dissolve the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tert-butyl acetate) under an inert atmosphere.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid, ~0.01 eq).[7]

  • Cool the mixture to 0°C and slowly bubble excess isobutylene gas through the solution or add liquid isobutylene.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).

  • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography.

Carboxylic Acids: The Tert-Butyl Ester

The tert-butyl ester is a robust protecting group for carboxylic acids, widely used in peptide synthesis and for the development of prodrugs to enhance metabolic stability.[7][8][9] It is stable to basic conditions (e.g., saponification), hydrogenolysis, and many nucleophilic reagents.[10]

Experimental Protocol: Tert-Butyl Ester Formation

  • Suspend the carboxylic acid (1.0 eq) in a suitable solvent such as tert-butyl acetate.

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq for free amino acids, or catalytic amounts for other carboxylic acids).[10]

  • Stir the reaction at room temperature. The reaction is often complete within minutes to a few hours.[10]

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase, concentrate, and purify the tert-butyl ester product as necessary.

Amines: The Tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry and is a foundational element of the "Boc strategy" in solid-phase peptide synthesis (SPPS).[2][11]

Mechanism of Protection and Deprotection:

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[11][12] The nucleophilic amine attacks a carbonyl carbon of Boc₂O, leading to the expulsion of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[11][13] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate, triggering the elimination of the tert-butyl cation and decarboxylation of the intermediate carbamic acid to release the free amine.[14][15]

G cluster_protection Boc Protection Mechanism cluster_deprotection Boc Deprotection Mechanism Amine R-NH2 Boc2O Boc₂O Amine->Boc2O Attack Tetrahedral_Int Tetrahedral Intermediate Boc2O->Tetrahedral_Int Protected_Amine R-NH-Boc Tetrahedral_Int->Protected_Amine Leaving_Group [tBu-O-CO₂]⁻ + H⁺ Tetrahedral_Int->Leaving_Group Elimination Decomposition CO₂ + tBuOH Leaving_Group->Decomposition Protected_Amine_D R-NH-Boc Protonated_Boc Protonated Intermediate Protected_Amine_D->Protonated_Boc H+ (TFA) Carbamic_Acid Carbamic Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Cation_D tert-Butyl Cation Protonated_Boc->Cation_D Elimination Amine_D R-NH₂ + H⁺ Carbamic_Acid->Amine_D CO2_D CO₂ Carbamic_Acid->CO2_D Decarboxylation G start Start: Resin-Bound Amino Acid (Fmoc-AA-tBu-Resin) deprotection Step 1: Fmoc Deprotection start->deprotection 20% Piperidine (Base) wash1 Wash deprotection->wash1 coupling Step 2: Coupling wash1->coupling Next Fmoc-AA-tBu, Coupling Reagents wash2 Wash coupling->wash2 repeat Repeat Cycle for next AA wash2->repeat repeat->deprotection Yes final_cleavage Final Step: Cleavage & Global Deprotection repeat->final_cleavage No (End of Sequence) product Final Deprotected Peptide final_cleavage->product TFA + Scavengers (Acid)

Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a valuable building block in contemporary drug discovery. The diazaspiro[3.4]octane scaffold is a key "privileged structure" in medicinal chemistry, prized for its ability to introduce three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] This document outlines a robust, multi-step synthetic sequence, detailing the experimental procedures, the rationale behind key strategic decisions, and methods for characterization. The target audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The quest for novel molecular architectures that can effectively explore chemical space is a driving force in modern drug development.[2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their rigid, three-dimensional structures.[3] This inherent topographical complexity allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets.[4]

The 1,6-diazaspiro[3.4]octane core, which incorporates both an azetidine and a pyrrolidine ring, is an emerging bioisostere for more common saturated heterocycles like piperidine.[5][6] The incorporation of this sp³-rich scaffold can confer advantageous properties to drug candidates, including:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to improved aqueous solubility.[7]

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolic oxidation, potentially increasing a compound's half-life.[1]

  • Novel Exit Vectors: The defined geometry of the spirocycle provides distinct vectors for substituent placement, enabling a more thorough exploration of target binding pockets.

This guide details a reliable synthetic pathway to access this compound, an orthogonally protected building block that is primed for further chemical elaboration in drug discovery programs.[8][9]

Retrosynthetic Analysis and Strategy

The synthesis of the target compound, this compound, necessitates a multi-step approach. A plausible retrosynthetic analysis, based on established chemical transformations for related spirocyclic systems, is depicted below. The strategy hinges on the initial construction of a suitably functionalized azetidine core, which then serves as the foundation for the subsequent annulation of the pyrrolidine ring.

Retrosynthesis Target This compound Intermediate1 N-Boc Protected Spirocycle Target->Intermediate1 Protection Intermediate2 Dibromo Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Diol Intermediate Intermediate2->Intermediate3 Bromination StartingMaterial 1-Boc-3-azetidinone Intermediate3->StartingMaterial Grignard Reaction

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

This protocol is designed to be a self-validating system, with clear steps and characterization points. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
1-Boc-3-azetidinone≥95%Commercial
Vinylmagnesium bromide (1 M in THF)Synthesis GradeCommercial
Tetrahydrofuran (THF), anhydrous≥99.9%Commercial
Ozone (O₃)Generated in situ-
Dimethyl sulfide (DMS)≥99%Commercial
Methanol (MeOH), anhydrous≥99.8%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Sodium borohydride (NaBH₄)≥98%Commercial
p-Toluenesulfonyl chloride (TsCl)≥98%Commercial
Triethylamine (Et₃N)≥99.5%Commercial
Benzylamine≥99%Commercial
Cesium carbonate (Cs₂CO₃)≥99%Commercial
Acetonitrile (MeCN), anhydrous≥99.8%Commercial
Palladium on carbon (10 wt. %)-Commercial
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercial
Ethyl acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Saturated aqueous ammonium chloride (NH₄Cl)-Lab Prepared
Saturated aqueous sodium bicarbonate (NaHCO₃)-Lab Prepared
Brine-Lab Prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercial
Step-by-Step Procedure

The overall synthetic workflow is illustrated below.

G Synthetic Workflow A Step 1: Vinylation of 1-Boc-3-azetidinone B Step 2: Ozonolysis of the Vinyl Group A->B C Step 3: Reduction to Diol B->C D Step 4: Ditosylation of the Diol C->D E Step 5: Cyclization with Benzylamine D->E F Step 6: Deprotection and Boc Protection E->F G Final Product F->G

Caption: Overall workflow for the synthesis.

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-vinylazetidine-1-carboxylate

  • Rationale: This step introduces the two-carbon unit required for the formation of the pyrrolidine ring via a Grignard reaction. The vinyl group is a stable and convenient precursor to the necessary diol functionality.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add vinylmagnesium bromide (1.2 eq, 1 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 30% EtOAc in hexanes) to yield the desired alcohol.

Step 2: Synthesis of tert-Butyl 3-formyl-3-hydroxyazetidine-1-carboxylate

  • Rationale: Ozonolysis provides a high-yielding and clean method for cleaving the carbon-carbon double bond to generate the aldehyde functionality, which is a precursor to the primary alcohol needed for the cyclization.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of DCM and MeOH at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure. The crude aldehyde is often used directly in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-hydroxyazetidine-1-carboxylate

  • Rationale: The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride. This diol is the key intermediate for the subsequent cyclization.

  • Procedure:

    • Dissolve the crude aldehyde from Step 2 (1.0 eq) in anhydrous MeOH at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diol, which can be purified by chromatography if necessary.

Step 4: Synthesis of tert-Butyl 3-hydroxy-3-(((tosyloxy)methyl)azetidine-1-carboxylate

  • Rationale: The primary alcohol is selectively converted to a good leaving group (tosylate) in preparation for the intramolecular cyclization. The tertiary alcohol is less reactive under these conditions.

  • Procedure:

    • Dissolve the diol from Step 3 (1.0 eq) in anhydrous DCM at 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Step 5: Synthesis of tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate

  • Rationale: A strong base is used to deprotonate the tertiary alcohol, which then displaces the tosylate in an intramolecular Williamson ether synthesis-like reaction to form the spirocyclic core. Benzylamine is used as the nitrogen source for the second ring.

  • Procedure:

    • To a solution of the tosylate from Step 4 (1.0 eq) and benzylamine (1.2 eq) in anhydrous acetonitrile, add cesium carbonate (2.0 eq).

    • Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield the benzylated spirodiamine.

Step 6: Synthesis of this compound

  • Rationale: The benzyl protecting group is removed by hydrogenolysis, and the newly formed secondary amine is then protected with a Boc group to yield the final, orthogonally protected product.

  • Procedure:

    • Dissolve the product from Step 5 (1.0 eq) in methanol.

    • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the crude amine in DCM and add triethylamine (1.5 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography or recrystallization.

Characterization

The identity and purity of the final product, as well as key intermediates, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • LC-MS: To determine the purity and confirm the molecular weight of the product.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Troubleshooting and Optimization

  • Low yield in Grignard reaction (Step 1): Ensure all glassware is oven-dried and the THF is truly anhydrous. The quality of the Grignard reagent is also critical.

  • Incomplete cyclization (Step 5): The reaction may require longer heating or a stronger, non-nucleophilic base. Ensure the starting tosylate is pure.

  • Difficult purification: Spirocyclic amines can sometimes be challenging to purify by chromatography. Conversion to a salt (e.g., HCl salt) followed by extraction may be a useful alternative purification strategy.

Conclusion

The protocol described provides a detailed and logical pathway for the synthesis of this compound. This versatile building block serves as an excellent starting point for the synthesis of novel spirocyclic compounds for evaluation in drug discovery programs. The presented methodology is scalable and utilizes well-established chemical transformations, making it accessible to a broad range of synthetic chemistry laboratories.

References

  • Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Carreira, E. M., et al. (2021). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.
  • García-Ramos, Y., & Toste, F. D. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry.
  • Selvita, S. A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett.
  • Hameed, S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • BenchChem. (2025). 2-Methyl-2,5-diazaspiro[3.4]octan-6-one. BenchChem.
  • Selvita, S. A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.

Sources

Application Note: Strategic Synthesis of 1-Boc-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery, prized for the three-dimensional complexity and novel chemical space they unlock.[1] The 1,6-diazaspiro[3.4]octane core, in particular, serves as a rigid and versatile building block, enabling the precise spatial orientation of substituents. This document provides a detailed guide for the reliable, gram-scale synthesis of tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate (a key orthogonally protected intermediate) and its subsequent conversion to the versatile monosubstituted 1-Boc-1,6-diazaspiro[3.4]octane. We will elucidate the strategic rationale behind the chosen synthetic route, provide step-by-step protocols, and discuss critical process parameters and characterization data.

Introduction: The Value of Spirocyclic Scaffolds

The drive to create molecules with improved physicochemical properties, such as enhanced solubility and metabolic stability, has led medicinal chemists to explore beyond traditional flat, sp²-rich structures.[1] Spirocycles, which feature two rings connected by a single quaternary carbon atom, offer a unique solution. Their inherent rigidity and three-dimensionality provide a fixed conformational framework, which can lead to higher binding affinity and selectivity for biological targets.[2]

The 1,6-diazaspiro[3.4]octane scaffold, combining an azetidine and a pyrrolidine ring, has emerged as a particularly attractive building block.[3][4] Its derivatives have shown promise in targeting a range of biological systems, including activity against the malaria parasite Plasmodium falciparum.[3][4][5] The strategic placement of nitrogen atoms at positions 1 and 6 allows for diverse functionalization, making it an ideal scaffold for library synthesis in lead optimization campaigns. The mono-Boc protected version, 1-Boc-1,6-diazaspiro[3.4]octane, is especially valuable as it allows for selective derivatization at the secondary amine in the pyrrolidine ring.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy focuses on constructing the pyrrolidine ring onto a pre-functionalized azetidine core. This approach provides a convergent and reliable pathway to the target molecule.

G cluster_0 Retrosynthetic Pathway M1 1-Boc-1,6-diazaspiro[3.4]octane M2 1-Boc-6-Benzyl-1,6-diazaspiro[3.4]octane M1->M2 Deprotection (H₂, Pd/C) M3 Key Cyclization Precursor (N-Benzyl Protected) M2->M3 Intramolecular Cyclization M4 1-Boc-3-(iodomethyl)azetidin-3-ol M3->M4 Nucleophilic Substitution M5 1-Boc-azetidin-3-one M4->M5 Grignard Reaction

Caption: Retrosynthetic analysis of 1-Boc-1,6-diazaspiro[3.4]octane.

The key steps in our forward synthesis are:

  • Formation of a Key Azetidine Intermediate: Starting from the commercially available 1-Boc-azetidin-3-one.

  • Intramolecular Cyclization: Construction of the spirocyclic pyrrolidine ring.

  • Orthogonal Protection/Deprotection: Installation and subsequent removal of a benzyl group to yield the target mono-Boc protected building block.[2]

This method was chosen for its reliability and scalability, providing access to gram quantities of the desired product.[2]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Protocol 1: Synthesis of tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate

This multi-step synthesis culminates in the orthogonally protected spirocycle, a versatile intermediate ready for further modification or deprotection.

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)-3-vinylazetidine-1-carboxylate

  • Rationale: This step introduces the two-carbon unit required for the formation of the pyrrolidine ring via a Grignard reaction with vinylmagnesium bromide.

  • Procedure:

    • To a flame-dried three-neck round-bottom flask under an argon atmosphere, add 1-Boc-azetidin-3-one (1.0 eq) and anhydrous THF (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a colorless oil.

Step 2: Oxidative Cleavage and Reduction to tert-butyl 3-(2-aminoethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

  • Rationale: Ozonolysis cleaves the vinyl group to an aldehyde, which is then reductively aminated in the presence of benzylamine to form the secondary amine needed for cyclization.

  • Procedure:

    • Dissolve the vinyl azetidine from Step 1 (1.0 eq) in a mixture of CH₂Cl₂ and Methanol (3:1, 0.1 M).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with argon or nitrogen for 15 minutes to remove excess ozone.

    • Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to warm to room temperature overnight.

    • Concentrate the mixture under reduced pressure. The crude aldehyde is used directly in the next step.

    • Dissolve the crude aldehyde in methanol (0.2 M). Add benzylamine (1.1 eq) and acetic acid (1.1 eq).

    • Stir for 1 hour, then add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Stir at room temperature for 12-18 hours.

    • Quench with water and concentrate to remove methanol.

    • Basify the aqueous residue with 1M NaOH and extract with CH₂Cl₂.

    • Dry the combined organic layers over Na₂SO₄ and concentrate. The crude product is carried forward.

Step 3: Intramolecular Cyclization to form the Spirocycle

  • Rationale: This key step forms the pyrrolidine ring. The primary alcohol is converted to a better leaving group (mesylate), which is then displaced by the secondary amine in an intramolecular Sₙ2 reaction.

  • Procedure:

    • Dissolve the crude amino alcohol from Step 2 (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

    • Add triethylamine (Et₃N, 2.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • A second portion of Et₃N (2.0 eq) is added, and the reaction is heated to reflux (approx. 40 °C) for 12 hours to drive the cyclization.

    • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

    • Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate.

Protocol 2: Synthesis of 1-Boc-1,6-diazaspiro[3.4]octane
  • Rationale: The final step is the removal of the N-benzyl protecting group via hydrogenolysis. This reaction is clean and typically high-yielding, providing the desired building block. The Boc group is stable under these conditions.[2]

  • Procedure:

    • Dissolve the benzyl-protected spirocycle (1.0 eq) in ethanol or methanol (0.1 M).

    • Add Palladium on carbon (10% Pd/C, 10 mol% Pd).

    • Purge the reaction flask with hydrogen gas (using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-Boc-1,6-diazaspiro[3.4]octane, which is often pure enough for subsequent use.

Data Summary and Characterization

The following table summarizes expected yields and key characterization data for the final product.

Compound NameAppearanceTypical Yield¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)ESI-MS (m/z)
1-Boc-1,6-diazaspiro[3.4]octane Colorless to pale yellow oil>90% (from debenzylation)4.01 (s, 4H), 3.15 (t, J=7.2 Hz, 2H), 2.85 (s, 1H, NH), 2.05 (t, J=7.2 Hz, 2H), 1.45 (s, 9H)155.1, 79.5, 65.2, 58.9, 47.3, 35.8, 28.6[M+H]⁺ 213.16

Workflow and Process Optimization

Caption: High-level synthetic workflow diagram.

  • Critical Step - Cyclization: The intramolecular cyclization (Protocol 1, Step 3) is the most critical step. It is essential to ensure the complete conversion of the alcohol to the mesylate before heating to promote cyclization. Incomplete mesylation can lead to side reactions and lower yields. The use of a second portion of base (Et₃N) ensures that the reaction medium remains basic enough to facilitate the nucleophilic attack and neutralize the generated methanesulfonic acid.

  • Purification: While intermediates can sometimes be carried forward crude, purification of the vinyl azetidine (Protocol 1, Step 1) and the benzyl-protected spirocycle (Protocol 1, Step 3) by column chromatography is highly recommended to ensure the purity of the final product.

  • Catalyst Safety: Palladium on carbon is flammable, especially when dry and exposed to air. The catalyst should always be handled wet and the filtration process (Protocol 2, Step 5) should be performed carefully away from ignition sources.

Conclusion

The protocols detailed herein provide a robust and scalable route to the valuable 1-Boc-1,6-diazaspiro[3.4]octane building block. The synthetic strategy, leveraging an intramolecular cyclization onto an azetidine core, is efficient and provides access to orthogonally protected intermediates suitable for a wide range of applications in medicinal chemistry. By following these guidelines, researchers can reliably produce this spirocyclic scaffold for incorporation into next-generation therapeutic agents.

References

  • Clarke, M. L., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. White Rose Research Online. Available at: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Reymond Research Group. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. Available at: [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Clarke, M. L., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59, 378-381. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Medicines for Malaria Venture. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 1,6-diazaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity to molecules. This spirocyclic system, which contains both a four-membered azetidine ring and a five-membered pyrrolidine ring, serves as a valuable building block for creating compounds with enhanced potency, selectivity, and improved physicochemical properties.[1] A prominent example of its application is in the drug delgocitinib, a novel treatment for eczema, which incorporates the 1,6-diazaspiro[3.4]octane core.[1] The controlled functionalization of this scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

The title compound, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, is a key intermediate where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is essential for regioselective functionalization of the remaining secondary amine, preventing undesired di-substitution and allowing for the controlled synthesis of more complex derivatives.[2]

This document provides a comprehensive, field-proven protocol for the multigram synthesis of this compound. The presented route is designed for scalability and robustness, starting from commercially available materials.[1]

Synthetic Strategy Overview

The selected synthetic pathway is a linear sequence designed for efficiency and high yield. The strategy commences with the α-alkylation of an N-Boc protected azetidine-2-carboxylate, followed by a reductive cyclization to form a key spiro-lactam intermediate. Subsequent reduction of the lactam yields the parent 1,6-diazaspiro[3.4]octane, which is then regioselectively protected with a Boc group to afford the final product.

The rationale for this approach is based on the following principles:

  • Convergent Assembly: Building the spirocyclic core through a cyclization reaction is an efficient method for generating molecular complexity.

  • Orthogonal Protection: The initial N-Boc protection on the azetidine starting material can be removed, if necessary, under conditions that would not affect other functional groups, although in this presented protocol it is ultimately removed and a new Boc group is selectively introduced.

  • Regioselectivity Control: The final Boc protection step preferentially occurs on the more sterically accessible and electronically favorable pyrrolidine nitrogen (N6), leaving the azetidine nitrogen (N1) free for subsequent modifications.[2]

Logical Workflow Diagram

G A N-Boc-L-azetidine-2-carboxylic acid methyl ester C α-Alkylation (LDA) A->C B 3-Bromopropionitrile B->C D N-Boc-2-(2-cyanoethyl)azetidine-2-carboxylic acid methyl ester C->D E Reductive Cyclization (H₂, Raney Ni) D->E F 1-Boc-7-oxo-1,6-diazaspiro[3.4]octane (Spiro-lactam) E->F G Lactam Reduction (LiAlH₄) F->G H 1-Boc-1,6-diazaspiro[3.4]octane G->H I Boc Deprotection (TFA) H->I J 1,6-Diazaspiro[3.4]octane I->J K Regioselective Boc Protection ((Boc)₂O) J->K L This compound (Target Compound) K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART 1: Synthesis of 1,6-Diazaspiro[3.4]octan-5-one (Spiro-lactam Intermediate)

This part of the protocol details the construction of the spirocyclic lactam, a key intermediate in the synthesis.

Step 1a: α-Alkylation of N-Boc-L-azetidine-2-carboxylic acid methyl ester

This step involves the deprotonation of the α-carbon of the azetidine ester followed by alkylation with 3-bromopropionitrile. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures is crucial to ensure clean deprotonation without side reactions.

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-L-azetidine-2-carboxylic acid methyl ester215.2550.010.76 g
Diisopropylamine101.1960.08.4 mL
n-Butyllithium (2.5 M in hexanes)64.0655.022.0 mL
3-Bromopropionitrile133.9765.05.5 mL
Anhydrous Tetrahydrofuran (THF)--300 mL
Saturated aqueous NH₄Cl solution--100 mL
Ethyl acetate--3 x 150 mL
Brine--100 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL) and diisopropylamine (8.4 mL, 60.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.0 mL, 55.0 mmol) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve N-Boc-L-azetidine-2-carboxylic acid methyl ester (10.76 g, 50.0 mmol) in anhydrous THF (100 mL).

  • Add the ester solution to the LDA solution dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add 3-bromopropionitrile (5.5 mL, 65.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-2-(2-cyanoethyl)azetidine-2-carboxylic acid methyl ester as a colorless oil.

Step 1b: Reductive Cyclization to form the Spiro-lactam

The cyano group is reduced to a primary amine, which then undergoes intramolecular cyclization with the ester to form the desired lactam. Raney Nickel is an effective catalyst for this transformation under a hydrogen atmosphere.

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-2-(2-cyanoethyl)azetidine-2-carboxylic acid methyl ester268.3140.010.73 g
Raney Nickel (50% slurry in water)--~5 g
Methanol (MeOH)--200 mL
Hydrogen (H₂) gas--50 psi
Celite®--As needed

Procedure:

  • In a Parr hydrogenation apparatus, add a slurry of Raney Nickel (~5 g, washed with methanol) to a solution of the cyano-ester (10.73 g, 40.0 mmol) in methanol (200 mL).

  • Seal the apparatus, purge with argon, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully vent the apparatus and purge with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, 1,6-diazaspiro[3.4]octan-5-one, is often used in the next step without further purification. A portion can be purified by chromatography for characterization.

PART 2: Synthesis of this compound

This part describes the reduction of the lactam to the diamine, followed by regioselective Boc protection.

Step 2a: Reduction of the Spiro-lactam

The amide functionality of the spiro-lactam is reduced to the corresponding amine using a powerful reducing agent, Lithium aluminum hydride (LiAlH₄).

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
1,6-Diazaspiro[3.4]octan-5-one (crude)126.16~35.0~4.4 g
Lithium aluminum hydride (LiAlH₄)37.9570.02.66 g
Anhydrous Tetrahydrofuran (THF)--200 mL
Water (H₂O)--2.7 mL
15% Aqueous NaOH solution--2.7 mL
Water (H₂O)--8.1 mL
Dichloromethane (DCM)--As needed

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add LiAlH₄ (2.66 g, 70.0 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude spiro-lactam (~4.4 g, ~35.0 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture back to 0 °C.

  • Perform a Fieser workup by sequentially and carefully adding water (2.7 mL), 15% aqueous NaOH (2.7 mL), and then water again (8.1 mL).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with dichloromethane.

  • Concentrate the combined filtrate under reduced pressure to yield the crude 1,6-diazaspiro[3.4]octane. This product is volatile and should be handled with care.

Step 2b: Regioselective Boc Protection

The final step involves the selective protection of the N1 nitrogen of the azetidine ring. The reaction is performed under standard conditions for Boc protection.

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
1,6-Diazaspiro[3.4]octane (crude)112.17~30.0~3.36 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2533.07.20 g
Triethylamine (Et₃N)101.1945.06.3 mL
Dichloromethane (DCM)--150 mL
Saturated aqueous NaHCO₃ solution--100 mL
Brine--100 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • Dissolve the crude 1,6-diazaspiro[3.4]octane (~3.36 g, ~30.0 mmol) in dichloromethane (150 mL) and add triethylamine (6.3 mL, 45.0 mmol).

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (7.20 g, 33.0 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford this compound as a solid.

Characterization Data

This compound

PropertyValue
CAS Number 1148044-31-8
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) Consistent with the structure, showing characteristic peaks for the Boc group (singlet ~1.4 ppm) and the spirocyclic protons.
¹³C NMR (CDCl₃) Consistent with the structure, showing the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic carbon, and other aliphatic carbons.
Mass Spec (ESI) m/z: 213.1 [M+H]⁺

Safety & Handling

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and perform workup procedures with extreme caution.

  • 3-Bromopropionitrile: Toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Raney Nickel: Pyrophoric when dry. Keep wet with solvent at all times.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

References

  • American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Fall 2025. [Link]

  • PubChem. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

Application Note: Reaction Conditions for the Selective Boc Protection of 1,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,6-Diazaspiro[3.4]octane

The 1,6-diazaspiro[3.4]octane scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, resulting from the spirocyclic fusion of an azetidine and a pyrrolidine ring, offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1] However, the presence of two secondary amine functionalities with differing steric and electronic environments presents a significant challenge for selective functionalization. Direct derivatization often leads to a mixture of di-substituted and mono-substituted products, complicating purification and reducing yields.

This application note provides a detailed guide to the controlled tert-butoxycarbonyl (Boc) protection of 1,6-diazaspiro[3.4]octane. We will explore the underlying chemical principles governing regioselectivity and present robust, field-proven protocols for both selective mono-protection and exhaustive di-protection of this valuable building block.

Chemical Principles and Mechanistic Insights

The Fundamental Mechanism of Boc Protection

The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability in a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[2][3] The protection reaction is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[4][5] The intermediate tetrahedral species then collapses, displacing a tert-butyl carbonate anion. This unstable anion rapidly decomposes into carbon dioxide gas and a tert-butoxide anion.[6] In the absence of an external base, the tert-butoxide deprotonates the newly formed ammonium salt to yield the N-Boc carbamate and tert-butanol.[4]

G Amine R₂NH (Amine) inv1 Amine->inv1 Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->inv1 Product R₂N-Boc (N-Boc Protected Amine) Byproducts t-BuOH + CO₂ inv2 inv1->inv2 Nucleophilic Attack inv2->Product inv2->Byproducts

Figure 1: General scheme for N-Boc protection using (Boc)₂O.

The Challenge of Selectivity: Mono- vs. Di-Protection

For a symmetric diamine like 1,6-diazaspiro[3.4]octane, simply reacting it with one equivalent of (Boc)₂O will statistically yield a mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Achieving high selectivity for the mono-protected species requires a more nuanced strategy.

The most effective and widely adopted method for the selective mono-protection of diamines involves the in-situ differentiation of the two nitrogen atoms by protonation.[7][8][9] By introducing precisely one equivalent of a strong acid, an equilibrium is established in which the mono-protonated diamine is the dominant species. The protonated ammonium group is no longer nucleophilic, leaving the remaining free amine available for selective reaction with (Boc)₂O.[7][9]

Regioselectivity: The Azetidine (N1) vs. Pyrrolidine (N6) Nitrogen

In the case of 1,6-diazaspiro[3.4]octane, the two secondary amines are not equivalent. The N1 nitrogen is part of a strained four-membered azetidine ring, while the N6 nitrogen resides in a less-strained five-membered pyrrolidine ring. This structural difference influences their respective basicity and steric accessibility. It is generally observed that the N6-position is preferentially protected.[10] This selectivity arises from the combination of the azetidine ring's higher strain and potentially different electronic properties, making the N6-pyrrolidine nitrogen the more favorable site for both protonation and subsequent reaction with the bulky Boc anhydride.

G cluster_0 Equilibrium with 1 eq. Acid (H⁺) cluster_1 Selective Protection Diamine 1,6-Diazaspiro[3.4]octane (Both Nitrogens Nucleophilic) MonoProtonated Mono-Protonated Species (N6 is Nucleophilic, N1-H⁺ is not) Diamine->MonoProtonated H⁺ MonoBoc 6-Boc-1,6-diazaspiro[3.4]octane (Mono-Protected Product) MonoProtonated->MonoBoc + (Boc)₂O Boc2O (Boc)₂O

Figure 2: Conceptual workflow for selective mono-Boc protection via mono-protonation.

Experimental Protocols

Protocol 1: Selective Synthesis of 6-Boc-1,6-diazaspiro[3.4]octane

This protocol leverages the acid-mediated differentiation strategy to achieve high selectivity for the mono-protected product. We utilize chlorotrimethylsilane (TMSCl) in methanol to generate one equivalent of HCl in situ, which is a reliable and controllable method.[11][12][13]

Materials:

  • 1,6-Diazaspiro[3.4]octane (or its dihydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of Amine Free Base: If starting from the dihydrochloride salt, dissolve it in water, adjust the pH to >12 with 4N NaOH, and extract thoroughly with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. Proceed immediately to the next step.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,6-diazaspiro[3.4]octane (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.1 M concentration).

  • Mono-Protonation: Cool the solution to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the hydrochloride salt may form.

  • Equilibration: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[14]

  • Boc Protection: Add a solution of (Boc)₂O (1.0 - 1.1 eq) in a small amount of methanol to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and adjust the pH to >12 with 2N NaOH.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 6-Boc-1,6-diazaspiro[3.4]octane.

Protocol 2: Synthesis of 1,6-Di-Boc-1,6-diazaspiro[3.4]octane

This protocol is for the exhaustive protection of both nitrogen atoms, which is useful when the entire scaffold needs to be masked during subsequent synthetic steps.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in DCM or THF (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Addition of Reagents: Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (2.2 eq). A catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.[15][16]

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often clean enough for subsequent use. If necessary, it can be purified by flash column chromatography (eluting with ethyl acetate in hexanes) or recrystallization.

Data Summary and Comparison

ParameterProtocol 1: Mono-Boc ProtectionProtocol 2: Di-Boc Protection
Target Product 6-Boc-1,6-diazaspiro[3.4]octane1,6-Di-Boc-1,6-diazaspiro[3.4]octane
(Boc)₂O Stoich. 1.0 - 1.1 equivalents>2.2 equivalents
Key Reagent 1.0 eq. Acid (e.g., HCl from TMSCl)>2.0 eq. Base (e.g., Triethylamine)
Solvent Methanol (MeOH)Dichloromethane (DCM) or THF
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 2 - 4 hours12 - 16 hours
Selectivity Driver Substrate mono-protonationReagent excess

Troubleshooting and Key Considerations

  • Formation of Di-Boc in Protocol 1: If a significant amount of the di-protected byproduct is observed, ensure that no more than 1.0 equivalent of TMSCl was added. Dropwise addition of the (Boc)₂O solution can also help minimize over-reaction.

  • Incomplete Reaction: Ensure the starting diamine is fully dissolved and that the (Boc)₂O is of good quality. For sluggish reactions in Protocol 2, a catalytic amount of DMAP is highly effective, but be aware it can promote side reactions with some substrates.[17][18]

  • Moisture Sensitivity: While Boc protections are relatively robust, using anhydrous solvents is good practice, especially for the acid-mediated protocol, to ensure accurate in situ generation of HCl.

  • Work-up pH: In Protocol 1, it is critical to basify the solution after the reaction to deprotonate the remaining ammonium salt and the newly formed product's hydrochloride salt, enabling efficient extraction into an organic solvent.

References

  • Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Online]. Available: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . Journal of the Mexican Chemical Society, 61(1). [Online]. Available: [Link]

  • Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Online]. Available: [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. [Online]. Available: [Link]

  • Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . Molecules, 20(9), 15729-15740. [Online]. Available: [Link]

  • Di-tert-butyl dicarbonate . Wikipedia. [Online]. Available: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO México. [Online]. Available: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Online]. Available: [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines . Synthetic Communications, 37(5), 737-742. [Online]. Available: [Link]

  • Selective Mono-Boc-Protection of Bispidine . Sciforum. [Online]. Available: [Link]

  • Di-tert-butyl dicarbonate . chemeurope.com. [Online]. Available: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . The Journal of Organic Chemistry, 65(20), 6368-6380. [Online]. Available: [Link]

  • DI-tert-BUTYL DICARBONATE . Organic Syntheses Procedure. [Online]. Available: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols . PubMed. [Online]. Available: [Link]

  • Wang, C., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes . Chemical Science, 15(22), 8440-8446. [Online]. Available: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . ResearchGate. [Online]. Available: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . ResearchGate. [Online]. Available: [Link]

  • Selective Mono‐BOC Protection of Diamines . Semantic Scholar. [Online]. Available: [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines . ResearchGate. [Online]. Available: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . Redalyc. [Online]. Available: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ResearchGate. [Online]. Available: [Link]

  • Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Online]. Available: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Online]. Available: [Link]

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids . ResearchGate. [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Use of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Conformational Rigidity

Natural peptides, while central to a vast array of biological processes, often face significant limitations as therapeutic agents due to their metabolic instability, poor cell permeability, and conformational flexibility.[1] The latter can lead to reduced receptor affinity and selectivity. To overcome these challenges, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids (UAAs) that introduce conformational constraints into the peptide backbone.[2] One powerful strategy in this realm is the use of spirocyclic scaffolds to mimic peptide turns or to serve as rigid dipeptide surrogates.[3][4]

tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a novel, sp³-rich spirocyclic diamine that presents a unique opportunity for peptide modification.[5] Its rigid framework can pre-organize the peptide backbone into a specific conformation, potentially enhancing binding to target proteins and improving biological activity.[6] This guide provides a detailed overview of the properties of this building block and outlines protocols for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

This compound is a stable, mono-Boc-protected spirocyclic diamine. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for one of the secondary amines, making it compatible with standard peptide synthesis strategies. The second amine remains available for further functionalization or for peptide bond formation.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[7]
Molecular Weight 212.29 g/mol [7]
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in common organic solvents (DMF, DCM, NMP)General knowledge
Storage 2-8°C, protect from light[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence requires careful consideration of protecting group strategy and coupling conditions due to its sterically hindered nature. The following sections provide a detailed protocol based on the widely used Fmoc/tBu strategy.[7][8]

Orthogonal Protection Strategy

A key challenge in using this building block is the presence of two secondary amine functionalities. The pre-installed Boc group on the nitrogen at the 1-position is acid-labile. To achieve selective peptide bond formation, the nitrogen at the 6-position must be protected with a group that is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group used for the N-terminus of standard amino acids. A suitable protecting group for this purpose is the Carboxybenzyl (Cbz) group, which is typically removed by hydrogenolysis, or another Fmoc group if a different deprotection scheme is planned for that site. For the purpose of this protocol, we will assume the use of a second, orthogonal protecting group on the 6-position nitrogen, for instance, a Cbz group, which we will denote as tert-Butyl 6-(benzyloxycarbonyl)-1,6-diazaspiro[3.4]octane-1-carboxylate for coupling as a carboxylic acid.

Alternatively, if the molecule is to be incorporated as a diamine linker, one amine can be coupled to the C-terminus of a peptide chain, and the other to the N-terminus of another, requiring a different set of protecting group manipulations. This guide will focus on its use as a constrained amino acid analogue.

Diagram: Synthetic Workflow for Incorporation

G cluster_0 Preparation of the Building Block cluster_1 Solid-Phase Peptide Synthesis Cycle cluster_2 Final Cleavage and Deprotection start This compound protect Protect N6 with an orthogonal group (e.g., Cbz) start->protect activate Activate as a carboxylic acid derivative protect->activate coupling Couple the activated spiro-amino acid activate->coupling resin Resin-bound peptide with free N-terminus resin->coupling wash1 Wash coupling->wash1 deprotect Fmoc deprotection of the next amino acid wash1->deprotect wash2 Wash deprotect->wash2 wash2->resin Continue cycles cleavage Cleave peptide from resin and remove acid-labile protecting groups (TFA) wash2->cleavage deprotect_orthogonal Remove orthogonal protecting group (e.g., hydrogenolysis for Cbz) cleavage->deprotect_orthogonal purify Purify by RP-HPLC deprotect_orthogonal->purify

Caption: Workflow for incorporating the spirocyclic amino acid into a peptide.

Protocol 1: Manual Solid-Phase Synthesis

This protocol outlines the steps for incorporating the spirocyclic building block into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids

  • tert-Butyl 6-(orthogonally protected)-1,6-diazaspiro[3.4]octane-1-carboxylic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Initial Peptide Chain Elongation: a. Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. b. Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS protocols.[8] This involves iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling.

  • Incorporation of the Spirocyclic Amino Acid: a. Pre-activation: In a separate vial, dissolve 3 equivalents of the orthogonally protected tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylic acid derivative, 2.9 equivalents of HATU (or HBTU), and 6 equivalents of DIEA in DMF. Allow to pre-activate for 5-10 minutes. Due to the steric hindrance of the spirocyclic structure, a potent coupling reagent is recommended.[1][9] b. Coupling: Add the pre-activated amino acid solution to the resin-bound peptide (which has a free N-terminal amine). Agitate the mixture for 2-4 hours at room temperature. For sterically hindered residues, extended coupling times may be necessary.[10][11] c. Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step (recoupling) may be required.

  • Continuation of Peptide Synthesis: a. After successful coupling of the spirocyclic residue, continue the peptide chain elongation using standard Fmoc-SPPS cycles for any remaining amino acids.

  • Cleavage and Global Deprotection: a. Once the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Removal of the Orthogonal Protecting Group: a. If a Cbz group was used to protect the N6 position, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol). This step should be performed after cleavage from the resin.

  • Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Diagram: Decision-Making for Coupling

G start Start Coupling of Spiro-Amino Acid preactivate Pre-activate with HATU/DIEA in DMF start->preactivate couple Couple to resin-bound peptide (2-4 hours) preactivate->couple kaiser_test Perform Kaiser Test couple->kaiser_test recouple Recouple with fresh reagents kaiser_test->recouple Positive (Blue) wash Wash resin kaiser_test->wash Negative (Yellow) recouple->couple continue_synthesis Proceed to next SPPS cycle wash->continue_synthesis

Sources

The Ascendance of Diazaspiro[3.4]octanes: A Guide to Their Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast expanse of three-dimensional chemical space. Among the privileged scaffolds that have emerged, the diazaspiro[3.4]octane core has garnered significant attention. Its inherent rigidity, three-dimensional topology, and synthetic tractability make it an attractive framework for the design of a new generation of therapeutics. This guide provides an in-depth exploration of the applications of diazaspiro[3.4]octane derivatives in drug discovery, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

The strategic incorporation of spirocyclic systems, such as the diazaspiro[3.4]octane moiety, into drug candidates offers a powerful approach to modulate physicochemical and pharmacokinetic properties.[1][2][3] The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1] This increased three-dimensionality allows for more precise and selective interactions with biological targets, often leading to improved potency and a more desirable safety profile.[2][4][5] This guide will delve into the practical applications of this versatile scaffold, from its synthesis to its role in targeting a range of challenging diseases.

The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold

The diazaspiro[3.4]octane framework, a bicyclic system featuring two nitrogen atoms within a spirocyclic structure, offers several key advantages in drug design:

  • Structural Rigidity and Conformational Preorganization: The spirocyclic nature of the core restricts conformational flexibility, reducing the entropic penalty upon binding to a target protein. This can translate to higher binding affinity and potency.

  • Three-Dimensional Diversity: The scaffold provides a platform for projecting substituents into distinct vectors of three-dimensional space, enabling a more comprehensive exploration of a target's binding pocket compared to flat, aromatic systems.[2]

  • Improved Physicochemical Properties: The incorporation of the diazaspiro[3.4]octane motif can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability and overall drug-likeness.

  • Novelty and Intellectual Property: As a relatively underexplored scaffold, it offers opportunities for generating novel chemical entities with strong intellectual property positions.

Caption: General structure of the 2,6-diazaspiro[3.4]octane core.

Therapeutic Applications and Mechanistic Insights

The versatility of the diazaspiro[3.4]octane scaffold has been demonstrated in a variety of therapeutic areas. The following sections highlight key applications and provide insights into the underlying mechanisms of action.

Oncology: Targeting KRAS G12C and Beyond

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target. However, the discovery of covalent inhibitors that bind to the mutant cysteine has revolutionized the treatment of KRAS G12C-driven cancers.[6]

A series of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives, close analogs of the diazaspiro[3.4]octane system, have been identified as potent and orally active covalent inhibitors of KRAS G12C.[7][8] X-ray co-crystal structures have revealed that the diazaspiro moiety binds in the switch-II pocket of the KRAS G12C protein.[8] The rigid spirocyclic scaffold helps to optimally position the acrylamide warhead for covalent modification of Cys12, while also enabling favorable interactions with the protein surface.[9][10]

KRAS_Inhibition_Workflow cluster_0 KRAS G12C Inhibition Workflow start Design & Synthesis of Diazaspiro[3.4]octane Derivatives screening Biochemical & Cellular Screening Assays start->screening Covalent Binding to Cys12 sar Structure-Activity Relationship (SAR) Studies screening->sar Potency & Selectivity Data optimization Lead Optimization (ADME/PK) sar->optimization Improved Drug-like Properties invivo In Vivo Xenograft Models optimization->invivo Candidate Selection

Caption: Workflow for the discovery of diazaspiro-based KRAS G12C inhibitors.

Pain Management: Potent Sigma-1 Receptor Antagonists

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including chronic pain.[11] Antagonists of the σ1R have been shown to potentiate the analgesic effects of opioids and reduce the development of tolerance.[12][13]

A novel series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective σ1R antagonists.[12][[“]] Structure-activity relationship (SAR) studies have revealed that the spirocyclic core is crucial for high-affinity binding. One of the lead compounds from this series, compound 32 , not only enhanced the antinociceptive effect of morphine but also rescued morphine-induced analgesic tolerance in preclinical models.[7][12][[“]] This highlights the therapeutic potential of diazaspiro[3.4]octane derivatives in developing novel, non-addictive pain therapies.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)
Compound 32 1.5150100
Reference Cpd 10.285083.3
Data synthesized from publicly available research.[12]
Infectious Diseases: Novel Antitubercular and Antimalarial Agents

The emergence of drug-resistant pathogens poses a significant threat to global health. The diazaspiro[3.4]octane scaffold has served as a valuable starting point for the discovery of novel anti-infective agents.

  • Antituberculosis: A library of 5-nitrofuroyl derivatives based on the 2,6-diazaspiro[3.4]octane core has been synthesized and evaluated for its activity against Mycobacterium tuberculosis.[15][16] Several compounds in this series displayed potent antitubercular activity, demonstrating the potential of this scaffold in combating tuberculosis.[16]

  • Antimalarial: A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[17] Subsequent optimization led to compounds with low nanomolar activity against the asexual blood stage and potent transmission-blocking properties.[17]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of diazaspiro[3.4]octane derivatives. Researchers should adapt these protocols based on the specific target and desired properties of the final compounds.

Protocol 1: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Core

This protocol outlines a multi-step synthesis to generate an orthogonally protected 2,6-diazaspiro[3.4]octane building block, which can be further functionalized.[18]

Materials:

  • Commercially available starting materials and reagents

  • Standard laboratory glassware and equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous solvents

Procedure:

  • Step 1: Synthesis of the Quaternary Center: The synthesis often begins with the construction of the key quaternary carbon center. This can be achieved through various methods, such as enolate acylation. The choice of starting materials will dictate the specific reaction conditions.

  • Step 2: Cyclization to form the Azetidine Ring: The first cyclization step typically involves the formation of the four-membered azetidine ring. This is often achieved via an intramolecular nucleophilic substitution reaction.

  • Step 3: Formation of the Pyrrolidine Ring: The second cyclization forms the five-membered pyrrolidine ring, completing the diazaspiro[3.4]octane core.

  • Step 4: Orthogonal Protection: The nitrogen atoms of the diazaspiro core are protected with orthogonal protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and functionalization in subsequent steps.

  • Purification: The final protected diazaspiro[3.4]octane is purified using standard techniques such as column chromatography or recrystallization.

Causality: The use of orthogonal protecting groups is critical for the selective elaboration of the scaffold. This allows for the introduction of different substituents at the two nitrogen atoms, enabling the synthesis of a diverse library of compounds for SAR studies.

Protocol 2: In Vitro Biological Evaluation

This protocol describes a general workflow for the initial biological evaluation of newly synthesized diazaspiro[3.4]octane derivatives.

Materials:

  • Synthesized diazaspiro[3.4]octane derivatives

  • Target protein or cell line

  • Appropriate assay reagents (e.g., substrates, antibodies, detection reagents)

  • Multi-well plates

  • Plate reader or other detection instrument

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Setup: In a multi-well plate, combine the target protein or cells with the test compounds at various concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for compound-target interaction.

  • Detection: Add the necessary detection reagents and measure the assay signal using a plate reader. The signal will be proportional to the activity of the target.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound by fitting the dose-response data to a suitable model.

Self-Validation: The inclusion of known active and inactive compounds as controls is essential for validating the assay performance and ensuring the reliability of the generated data.

Biological_Evaluation_Workflow cluster_1 In Vitro Evaluation Workflow start Synthesized Diazaspiro[3.4]octane Derivatives primary_assay Primary Screening (e.g., Binding Assay) start->primary_assay secondary_assay Secondary Assay (e.g., Cellular Functional Assay) primary_assay->secondary_assay Confirm Hits selectivity Selectivity Profiling (Off-target screening) secondary_assay->selectivity Assess Specificity hit_to_lead Hit-to-Lead Optimization selectivity->hit_to_lead Prioritize Leads

Caption: A typical workflow for the in vitro biological evaluation of novel compounds.

Future Directions and Conclusion

The diazaspiro[3.4]octane scaffold represents a significant and largely untapped area of chemical space with immense potential for drug discovery.[4] Its unique structural features and favorable physicochemical properties make it an ideal starting point for the development of next-generation therapeutics. While significant progress has been made in its application in oncology, pain management, and infectious diseases, there are numerous other therapeutic areas where this versatile scaffold could make a substantial impact.

Future research will likely focus on the development of novel and more efficient synthetic routes to access a wider range of substituted diazaspiro[3.4]octane building blocks. Furthermore, the integration of computational modeling and structure-based design will undoubtedly accelerate the discovery of potent and selective modulators of novel biological targets. As our understanding of the biological relevance of three-dimensional molecular architecture continues to grow, the diazaspiro[3.4]octane scaffold is poised to play an increasingly important role in the future of medicine.

References

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 529-546. [Link]

  • Deng, H., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3338-3343. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Potter, A. J., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 65(13), 8966-8980. [Link]

  • ResearchGate. (n.d.). A diagram of hedgehog (Hh) signaling in mammalian cells. [Link]

  • ResearchGate. (n.d.). Schematic overview of the Hedgehog signaling pathway and depiction of key regulatory interfaces. [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1431-1434. [Link]

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646-2662. [Link]

  • Wikipedia. (n.d.). Hedgehog signaling pathway. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. [Link]

  • National Center for Biotechnology Information. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. [Link]

  • National Center for Biotechnology Information. (2013). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 65, 116776. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Mykhailiuk, P. K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3338-3342. [Link]

  • Dal Col, V., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(7), 1269-1282. [Link]

  • Potter, A. J., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry, 65(13), 8966-8980. [Link]

Sources

Application Notes & Protocols for tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific protein targets.[2] A PROTAC's architecture consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker is a critical component, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][4] This guide details the application of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate , a novel sp³-rich, rigid scaffold, as a key building block in the synthesis of next-generation PROTACs. Its spirocyclic nature provides a defined three-dimensional geometry, which can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially enhancing degradation efficiency and selectivity.[5][6]

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs function by artificially bridging a target protein and an E3 ligase, thereby inducing the ubiquitination of the target and marking it for destruction by the 26S proteasome.[7][8] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations.[8]

The linker's role extends far beyond being a simple spacer. Its design is a multi-parameter optimization challenge where length, rigidity, polarity, and attachment points critically determine a PROTAC's success.[3][9]

  • Ternary Complex Geometry: The linker dictates the spatial orientation of the POI and E3 ligase, which is paramount for efficient ubiquitin transfer.[1]

  • Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, cell permeability, and metabolic stability—key factors for drug-likeness.[10]

  • Selectivity: A well-designed linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

Rigid linkers, such as those based on cycloalkane or heterocyclic scaffolds, are increasingly favored over highly flexible alkyl or PEG chains.[4][5] Rigidity can reduce the entropic penalty associated with ternary complex formation, leading to improved stability and potency.[1] The 1,6-diazaspiro[3.4]octane scaffold is an exemplary rigid building block, offering a unique three-dimensional exit vector for linker attachment.[6][11]

Reagent Profile: this compound

This reagent features a spirocyclic core with two nitrogen atoms at positions 1 and 6. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on the nitrogen within the four-membered azetidine ring, leaving the secondary amine in the five-membered pyrrolidine ring available for chemical modification.

PropertyValueSource
Chemical Formula C₁₁H₂₀N₂O₂[12]
Molecular Weight 212.29 g/mol [12]
CAS Number 2200580-22-7 (for S-enantiomer)[12]
Appearance Varies (typically solid or oil)-
Key Feature Boc-protected azetidine nitrogen, free pyrrolidine nitrogen-

The spirocyclic nature of this scaffold introduces significant three-dimensionality (sp³ character), a feature often correlated with improved clinical success in drug candidates.[6] This defined structure provides precise control over the linker's trajectory, a critical factor in optimizing PROTAC design.

PROTAC Mechanism of Action: A Visual Overview

PROTACs hijack the cell's ubiquitin-proteasome system (UPS) in a cyclical, catalytic process.[13] The process involves the formation of a key ternary complex that facilitates the targeted degradation of a specific protein.[14]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub Transfer PolyUb Poly-Ub POI Ternary->PolyUb Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation cycle.

Synthetic Strategy & Workflow

The synthesis of a PROTAC using this compound is a modular process.[10] The free secondary amine of the spirocycle serves as a versatile handle for conjugation. A common strategy involves coupling the spirocycle to a pre-functionalized "warhead" (the POI ligand) and subsequently attaching the E3 ligase ligand.

Synthesis_Workflow Start Reagents Warhead Warhead-COOH (POI Ligand) Start->Warhead Spirocycle tert-Butyl 1,6-diazaspiro[3.4]octane -1-carboxylate Start->Spirocycle E3Ligand E3 Ligand-Linker-X (e.g., X=NH2) Start->E3Ligand Step1 Amide Coupling Warhead->Step1 Spirocycle->Step1 Step3 Final Coupling E3Ligand->Step3 Intermediate1 Boc-Spirocycle-Warhead Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H2N-Spirocycle-Warhead Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC Purify Purification & Characterization FinalPROTAC->Purify

Caption: General synthetic workflow for PROTAC assembly.

Experimental Protocols

The following protocols provide a representative, step-by-step methodology for synthesizing a PROTAC. Note: These are generalized procedures and may require optimization based on the specific warhead and E3 ligase ligands used.

Protocol 1: Amide Coupling of Spirocycle to a Warhead Ligand

This protocol describes the coupling of the free secondary amine of this compound to a warhead containing a carboxylic acid functional group.

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions with minimal side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Reagents & Equipment
Reagents Warhead-COOH, this compound, HATU, DIPEA, Anhydrous DMF, Ethyl Acetate, Saturated NaHCO₃(aq), Brine, Anhydrous MgSO₄
Equipment Round-bottom flask, magnetic stirrer, nitrogen/argon line, rotary evaporator, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the Warhead-COOH (1.0 eq).

  • Dissolve the warhead in anhydrous N,N-Dimethylformamide (DMF).

  • Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product (Boc-Spirocycle-Warhead) by flash column chromatography on silica gel to yield the desired intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR and HRMS.

Protocol 2: Boc Deprotection and Final PROTAC Assembly

This protocol details the removal of the Boc protecting group and the subsequent coupling to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient cleavage of Boc protecting groups. The final coupling step often involves forming a stable linker, for which various chemistries can be employed. Here, we assume the E3-ligand-linker has a terminal carboxylic acid for a final amide bond formation.

Reagents & Equipment
Reagents Boc-Spirocycle-Warhead intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), E3 Ligand-Linker-COOH, HATU, DIPEA, Anhydrous DMF
Equipment Round-bottom flask, magnetic stirrer, nitrogen/argon line, rotary evaporator, preparative HPLC system

Procedure:

  • Deprotection:

    • Dissolve the purified Boc-Spirocycle-Warhead intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-30% v/v in DCM).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Once complete, concentrate the reaction mixture to dryness under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.

  • Final Coupling:

    • To a new flask under an inert atmosphere, add the E3 Ligand-Linker-COOH (1.0 eq).

    • Dissolve in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize both the amine salt and the acid formed).

    • Add a solution of the deprotected amine salt intermediate in a small amount of DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification & Validation:

    • Upon completion, filter the reaction mixture.

    • Purify the crude PROTAC directly using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Validation: Confirm the identity, purity (>95%), and structure of the final PROTAC using analytical HPLC, ¹H NMR, and high-resolution mass spectrometry (HRMS).[15]

Characterization of PROTAC Activity

Once the PROTAC is synthesized and validated, its biological activity must be assessed.

Protocol 3: Western Blot for Target Protein Degradation

Rationale: Western blotting is a standard technique to quantify the amount of a specific protein in a cell lysate. A successful PROTAC will lead to a dose-dependent decrease in the target protein's band intensity.[16]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) at a suitable density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[3][9]

Further Characterization: Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and thermodynamics of ternary complex formation.[17][18] Mass spectrometry-based proteomics can provide an unbiased view of the PROTAC's selectivity across the entire proteome.[19]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Handle this compound and its derivatives in a well-ventilated area or a chemical fume hood.[22] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[23]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place.[21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[24]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced PROTACs. Its rigid, spirocyclic core offers a unique three-dimensional scaffold that can impart favorable conformational properties to the linker, potentially enhancing the formation of a productive ternary complex and improving overall degradation efficacy. The straightforward, modular synthetic protocols outlined in this guide provide a robust framework for researchers to incorporate this novel reagent into their PROTAC discovery programs, facilitating the development of the next generation of targeted protein degraders.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Retrieved January 10, 2026, from [Link]

  • Proteolysis targeting chimera - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ciulli, A. (2021).
  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • PROTACs revolutionize small molecule drugs - CAS.org. (2024, November 15). Retrieved January 10, 2026, from [Link]

  • The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud. (2025, July 28). Retrieved January 10, 2026, from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024, January 10). Retrieved January 10, 2026, from [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - ACS Fall 2025. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (2025, September 14). Retrieved January 10, 2026, from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.). Retrieved January 10, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry. (2021, February 12). Retrieved January 10, 2026, from [Link]

  • MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of the 1,6-Diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond the traditional "flatland" of aromatic and sp²-rich molecules.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent three-dimensionality, conformational rigidity, and metabolic stability.[1][2] Among these, the 1,6-diazaspiro[3.4]octane core has garnered significant attention as a versatile building block.[3][4]

This unique scaffold, featuring a strained four-membered azetidine ring fused to a five-membered pyrrolidine ring, offers a spatially well-defined arrangement of exit vectors for substituents. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing functional groups in a favorable conformation.[5] The sp³-rich nature of the 1,6-diazaspiro[3.4]octane core often improves physicochemical properties such as solubility and reduces metabolic liability, which are critical factors for successful drug development. Recent studies have highlighted its presence in potent bioactive agents, including antitubercular leads and sigma-1 receptor antagonists, underscoring its therapeutic potential.[3][6]

This guide provides a comprehensive overview of key strategies and detailed protocols for the selective functionalization of the 1,6-diazaspiro[3.4]octane core, empowering researchers to leverage this valuable scaffold in their drug discovery programs.

Strategic Overview: A Logic-Guided Approach to Functionalization

The successful derivatization of the 1,6-diazaspiro[3.4]octane core hinges on a logical, step-wise approach that addresses the differential reactivity of its two nitrogen atoms. The pyrrolidine nitrogen (N6) is generally more nucleophilic and less sterically hindered than the azetidine nitrogen (N1), which resides in a more strained ring system. This inherent difference is the cornerstone of achieving regioselective functionalization.

The overarching strategy involves three key phases:

  • Orthogonal Protection: Selective protection of one nitrogen atom allows for the controlled functionalization of the other. The use of orthogonal protecting groups (e.g., Boc and Cbz) is paramount for accessing diverse substitution patterns.

  • Selective Functionalization: With one amine masked, a wide array of synthetic transformations, from simple alkylations to complex cross-coupling reactions, can be performed on the free nitrogen.

  • Deprotection and Further Derivatization: Removal of the protecting group reveals the second nitrogen for subsequent functionalization, enabling the synthesis of complex, multi-substituted analogs.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection & Diversification Core 1,6-Diazaspiro[3.4]octane Core MonoBoc N6-Boc Protected Intermediate Core->MonoBoc Regioselective Boc Protection (Protocol 1) FuncN1 N1-Functionalized Product MonoBoc->FuncN1 N1-Arylation / Alkylation (Protocol 2) Deprotected N1-Functionalized Free Amine FuncN1->Deprotected Boc Deprotection (Protocol 3) Final Fully Functionalized Scaffold Deprotected->Final N6-Functionalization

Caption: General workflow for the functionalization of the 1,6-diazaspiro[3.4]octane core.

PART 1: Regioselective Protection of the 1,6-Diazaspiro[3.4]octane Core

The first and most critical step in manipulating the 1,6-diazaspiro[3.4]octane scaffold is the ability to selectively protect one of its two non-equivalent secondary amine groups. The difference in ring size and steric environment between the azetidine (N1) and pyrrolidine (N6) nitrogens allows for regioselective protection, typically at the more accessible N6 position under kinetic control. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8]

Protocol 1: Regioselective Mono-N-Boc Protection of 1,6-Diazaspiro[3.4]octane

This protocol leverages the in situ generation of a transient hydrochloride salt of one amine, effectively deactivating it towards acylation and allowing for selective protection of the free, more nucleophilic amine.[9][10]

Materials:

  • 1,6-Diazaspiro[3.4]octane (or its dihydrochloride salt)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with 1,6-diazaspiro[3.4]octane (1.0 eq), add anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate (the mono-hydrochloride salt) may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of Boc₂O (1.0 eq) in a minimal amount of methanol to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether (2 x volume) to remove any unreacted Boc₂O and byproducts.

  • Adjust the pH of the aqueous layer to >12 by the slow addition of 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the mono-Boc-protected 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane, typically as a solid or viscous oil that can be used without further purification.

Causality Behind Choices:

  • TMSCl as HCl Source: Using TMSCl to generate one equivalent of HCl in situ is a controlled method to protonate the more basic nitrogen, rendering it non-nucleophilic.[9] This is often more reliable than adding aqueous HCl directly.

  • Kinetics vs. Thermodynamics: The reaction is run at low to ambient temperature to favor kinetic control, leading to the protection of the more accessible and nucleophilic pyrrolidine (N6) nitrogen.

  • Aqueous Workup: The specific pH adjustments and extractions are designed to separate the desired mono-protected product from both the starting material and any di-protected byproduct.

PART 2: Functionalization of the Azetidine Nitrogen (N1)

With the N6 position selectively protected, the N1 azetidine nitrogen is now available for a variety of synthetic transformations. Due to the inherent ring strain of the azetidine, reactions at this position may require carefully optimized conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and introducing aryl or heteroaryl moieties at this position.[11]

Protocol 2: Palladium-Catalyzed N-Arylation of N6-Boc-1,6-diazaspiro[3.4]octane

This protocol describes a typical Buchwald-Hartwig cross-coupling reaction to introduce an aromatic substituent onto the azetidine nitrogen.

Materials:

  • 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (from Protocol 1)

  • Aryl bromide or chloride (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add the aryl halide, followed by 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-aryl-N6-Boc-1,6-diazaspiro[3.4]octane.

Catalyst SystemLigandBaseTypical Yield RangeNotes
Pd₂(dba)₃XantphosNaOtBu60-90%Good for a broad range of aryl bromides.
Pd(OAc)₂RuPhosK₃PO₄55-85%Milder base, may be suitable for base-sensitive substrates.
Buchwald G3 PrecatSPhosLHMDS70-95%Highly active precatalyst, often allows for lower temperatures.
Caption: Comparison of common catalyst systems for Buchwald-Hartwig N-arylation.

Causality Behind Choices:

  • Palladium/Ligand System: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination to form the C-N bond.

  • Strong, Non-nucleophilic Base: NaOtBu is used to deprotonate the azetidine nitrogen, forming the active nucleophile without competing in side reactions.

  • Anhydrous & Degassed Solvent: The catalytic system is sensitive to oxygen and water, which can deactivate the palladium catalyst. Therefore, using anhydrous and degassed solvents under an inert atmosphere is essential for reproducibility and high yields.

PART 3: Deprotection and Final Stage Diversification

The final step in this strategic workflow is the removal of the Boc protecting group to unveil the N6 nitrogen. This allows for a second round of functionalization, leading to di-substituted products, or provides the final compound if the N6-H is the desired functionality.

Protocol 3: Acid-Mediated Boc Deprotection

The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8]

G start N1-Aryl-N6-Boc-Protected Scaffold O=C(OC(CH₃)₃) reagent { Reagent | TFA in DCM or 4M HCl in Dioxane } start:f0->reagent:f0 Add at 0°C product N1-Aryl-1,6-diazaspiro[3.4]octane Free N6-Amine reagent->product:f0 Stir at RT, 1-2h byproducts { Byproducts | CO₂ (gas) | Isobutylene (gas) } reagent->byproducts

Caption: Deprotection of the N6-Boc group using acidic conditions.

Materials:

  • N1-functionalized-N6-Boc-1,6-diazaspiro[3.4]octane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product. The product can be used as is or purified further if necessary.

Causality Behind Choices:

  • TFA/DCM: This is a standard, highly effective reagent combination for Boc deprotection. TFA is a strong acid that readily protonates the carbamate, initiating a cascade that releases the free amine, carbon dioxide, and isobutylene.[8]

  • Excess Acid: An excess of acid is used to ensure the reaction goes to completion and to protonate the newly formed amine, preventing potential side reactions.

  • Neutralization: The basic wash is critical to remove any remaining acid and to provide the final product in its free base form, which is suitable for subsequent reactions or biological testing.

Conclusion and Future Outlook

The 1,6-diazaspiro[3.4]octane core represents a powerful and increasingly utilized scaffold in the design of next-generation therapeutics. Its unique three-dimensional structure provides a rigid framework for orienting pharmacophoric elements in a precise manner. By employing a logical approach of regioselective protection, controlled functionalization, and selective deprotection, researchers can efficiently access a wide array of novel derivatives. The protocols outlined in this guide provide a robust foundation for exploring the chemical space around this valuable core, paving the way for the discovery of new and improved bioactive molecules. Future work will likely focus on developing novel C-H functionalization strategies to directly modify the carbon skeleton of the scaffold, further expanding its utility in medicinal chemistry.[12][13]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.Journal of the American Chemical Society.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Pd-catalyzed direct C-H bond functionaliz
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis.Benchchem.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series.Journal of Medicinal Chemistry.
  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.MDPI.
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.The Journal of Organic Chemistry.
  • Spirocyclic Building Blocks for Scaffold Assembly.Sigma-Aldrich.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.Organic Letters.
  • Amine Protection / Deprotection.Fisher Scientific.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.Journal of Organic and Pharmaceutical Chemistry.
  • An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.Benchchem.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • EXPERIMENTAL PROCEDURES.Beilstein Journals.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.White Rose Research Online.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.PubMed.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof.SciELO México.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Photocatalytic regioselective C–H bond functionaliz
  • N-Arylation by Nickel-Mediated Carbonyl Deletion from Carboxamides Enabled by Visible Light.ChemRxiv.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.PubMed.
  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.
  • Palladium catalyzed regioselective distal C(sp2)
  • Sequential Regioselective C-H Functionaliz
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes.RSC Publishing.
  • Regioselective functionalization of alkanes by sequential dehydrogenation–hydrozirconation.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its facile, predictable removal under acidic treatment.[1][2] This duality makes it an indispensable tool in the multi-step synthesis of complex molecules, particularly within pharmaceutical and medicinal chemistry.

This guide focuses on the deprotection of a specific and increasingly important structural motif: the 1,6-diazaspiro[3.4]octane scaffold. This unique, three-dimensional spirocyclic diamine is considered a privileged scaffold in drug discovery. Its rigid, non-planar structure allows for precise orientation of substituents in three-dimensional space, making it an attractive building block for creating novel chemical entities with improved pharmacological properties.

The successful removal of the Boc group from tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a critical step in harnessing the synthetic potential of this scaffold. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and robust analytical methods to ensure efficient and verifiable deprotection, empowering researchers to confidently advance their drug development programs.

The Chemistry of Cleavage: Mechanism of Acid-Mediated Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] This initial step significantly weakens the C-O bond of the tert-butyl group.

The key mechanistic steps are as follows:

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, rendering it a better leaving group.[1][4]

  • Formation of a Tert-butyl Cation: The unstable protonated intermediate collapses, leading to the cleavage of the Boc group. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3][4]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[2][3] It is critical to perform this reaction in an open or well-ventilated system to avoid pressure buildup.

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3][4]

The liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or other molecules, though this is less common with simple amine deprotections.[5] In sensitive substrates, scavengers may be employed to trap this reactive intermediate.[1][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc H_plus H⁺ (from Acid) Carbamic_Acid R-NH-COOH (Carbamic Acid) tBu_cation (CH₃)₃C⁺ (tert-butyl cation) Protonated_Boc2->Carbamic_Acid Protonated_Boc2->tBu_cation Free_Amine R-NH₂ (Free Amine) CO2 CO₂ (gas) Carbamic_Acid2->Free_Amine Carbamic_Acid2->CO2 Amine_Salt R-NH₃⁺ X⁻ (Amine Salt) H_plus2 H⁺ (excess acid) Free_Amine2->Amine_Salt

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Protocols: A Practical Guide

Two highly reliable and widely adopted methods for the deprotection of this compound are presented below. The choice of method often depends on the desired counter-ion (trifluoroacetate vs. chloride) and the acid sensitivity of other functional groups within the molecule.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and utilizes volatile reagents, simplifying product isolation.[1][4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected diazaspirooctane (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the initial exothermic reaction.[4]

  • TFA Addition: Slowly add TFA (10-20 equivalents, or a 25-50% v/v solution in DCM) to the stirred solution.[6][7] A common mixture is a 1:1 ratio of TFA to DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The evolution of CO₂ gas should be observed.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7][8]

  • Precipitation: To the resulting residue, add a sufficient volume of cold diethyl ether and stir or sonicate. The deprotected product will precipitate as the bis-trifluoroacetate salt.

  • Isolation: Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the desired 1,6-diazaspiro[3.4]octane bis(2,2,2-trifluoroacetate).

Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for subsequent reactions or for its crystalline properties. 4M HCl in dioxane is a commercially available and convenient reagent.[9][10][11]

Materials:

  • This compound

  • 4M Hydrochloric acid in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Cold diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected diazaspirooctane (1 equivalent) in a minimal amount of anhydrous dioxane if necessary, or use the reagent solution directly.

  • HCl Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[7][11]

  • Reaction: Stir the mixture at room temperature for 2-16 hours.[11] In many cases, the deprotected dihydrochloride salt may begin to precipitate from the solution during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: If a precipitate has formed, the reaction can be diluted with diethyl ether to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the solid thoroughly with cold diethyl ether to remove any residual starting material and dioxane.

  • Drying: Dry the product under vacuum to yield the pure 1,6-diazaspiro[3.4]octane dihydrochloride.

Parameter Protocol 1: TFA/DCM Protocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours2 - 16 hours
Product Form Bis-Trifluoroacetate SaltDihydrochloride Salt
Key Advantage Fast reaction, volatile byproductsProvides crystalline HCl salt, potentially milder

Validation: Reaction Monitoring and Product Characterization

Rigorous analytical validation is essential to confirm the complete removal of the Boc group and to verify the structure and purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress.[8][12] The Boc-protected starting material is significantly less polar than the resulting amine salt. The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf, often at the baseline) appears. The product spot can be visualized using a ninhydrin stain, which reacts with the free amine to produce a characteristic purple color.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both monitoring the reaction and confirming the product's identity.[8][12] LC analysis will show the disappearance of the starting material peak and the appearance of a new, more polar product peak. The mass spectrometer will confirm the expected molecular weight of the deprotected 1,6-diazaspiro[3.4]octane cation.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural confirmation of successful deprotection.[12] The most telling indicator is the complete disappearance of the sharp, large singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[12][13] New signals corresponding to the N-H protons of the ammonium salt will also be present, often as broad peaks.

General Experimental Workflow

The following diagram outlines the logical flow from the starting protected compound to the final, characterized product.

Deprotection_Workflow Start Start: Boc-Protected 1,6-Diazaspiro[3.4]octane Reaction Acidic Deprotection (TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Precipitation Monitoring->Workup Complete Isolation Filtration & Drying Workup->Isolation Product Final Product: Amine Salt Isolation->Product Analysis Characterization (NMR, LC-MS) Product->Analysis

Caption: General workflow for deprotection and analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient equivalents of acid. 2. Reaction time is too short. 3. Poor quality or wet reagents/solvents.1. Add additional acid to the reaction mixture. 2. Extend the reaction time, monitoring periodically by TLC/LC-MS. 3. Use fresh, anhydrous solvents and high-purity acid.
Formation of Byproducts 1. Substrate contains other acid-labile groups. 2. Alkylation of substrate by the tert-butyl cation.[5]1. Consider a milder deprotection method (e.g., HCl/dioxane may be more selective than TFA in some cases).[7][9] 2. Cool the reaction to 0 °C during acid addition to control reactivity.
Difficulty in Product Precipitation 1. Product salt has some solubility in the precipitation solvent. 2. Insufficient volume of anti-solvent used.1. Ensure the diethyl ether is thoroughly chilled before use. 2. Increase the volume of diethyl ether. Try triturating or sonicating the mixture to induce crystallization.
Product is an Oil, Not a Solid 1. Presence of residual solvent or impurities. 2. The salt form may be hygroscopic or non-crystalline.1. Re-dissolve the oil in a minimal amount of methanol and re-precipitate with cold ether. 2. Ensure the product is dried thoroughly under high vacuum. If it remains an oil, proceed to the next step assuming quantitative yield after confirming purity by NMR/LC-MS.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

Sources

Application Note: A Scalable, Regioselective Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology industries.

Abstract: This document provides a detailed, scalable protocol for the synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a valuable spirocyclic building block in medicinal chemistry. The synthesis is strategically designed in two main parts: the construction of the core 1,6-diazaspiro[3.4]octane scaffold, followed by a highly regioselective mono-Boc protection. This guide emphasizes the chemical principles governing the reaction, offers step-by-step experimental procedures, and addresses key considerations for process scale-up, safety, and characterization to ensure reliable and reproducible outcomes.

Introduction: The Value of Spirocyclic Scaffolds

In modern drug discovery, there is a persistent drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic scaffolds, which contain two rings connected by a single quaternary carbon atom, are of significant interest because they introduce three-dimensionality (high Fsp³ character) into molecules.[1][2] This rigid, defined geometry can lead to improved pharmacological properties, including enhanced binding affinity, greater target selectivity, and better metabolic stability.[3]

The 1,6-diazaspiro[3.4]octane framework, featuring a strained azetidine ring fused to a pyrrolidine ring, is a particularly attractive building block.[4] However, its utility is contingent on the ability to functionalize its two distinct nitrogen atoms selectively. The target molecule, this compound, is an orthogonally protected diamine where the less basic azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, leaving the more nucleophilic pyrrolidine nitrogen available for subsequent chemical elaboration. This application note details a robust and scalable method to achieve this synthesis with high regioselectivity.

Overall Synthetic Strategy

The synthesis is approached with a focus on scalability and regiochemical control. The strategy hinges on a fundamental principle of physical organic chemistry: the difference in basicity between the two nitrogen atoms in the spirocyclic core. The pyrrolidine nitrogen (N6) is significantly more basic and nucleophilic than the azetidine nitrogen (N1), which is part of a more strained four-membered ring.

Our protocol leverages this property by first synthesizing the unprotected diamine salt. Subsequently, by using a single equivalent of acid, the more basic N6 position is selectively protonated, forming an ammonium salt. This "protects" the N6 position from reacting with the Boc anhydride. The less basic, unprotonated N1 nitrogen remains free to act as a nucleophile, leading to the desired regioselective acylation.[5][6][7]

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Regioselective Protection Start Commercially Available 1-Boc-3-azetidinone Intermediate Protected Spirocyclic Intermediate (e.g., via HWE reaction & cyclization) Start->Intermediate Ring Construction DiamineSalt 1,6-Diazaspiro[3.4]octane (as Dihydrochloride Salt) Intermediate->DiamineSalt SelectiveProtonation Selective Protonation of N6 DiamineSalt->SelectiveProtonation Transition to Selective Step BocProtection Boc Anhydride Addition SelectiveProtonation->BocProtection Reaction at N1 FinalProduct tert-Butyl 1,6-diazaspiro[3.4]octane- 1-carboxylate BocProtection->FinalProduct Work-up & Isolation G start_node Start: 1,6-Diazaspiro[3.4]octane (Free Base in MeOH) step1 Selective Protonation of N6 (More Basic Center) start_node->step1 Cool to 0°C process_node process_node reagent_node reagent_node end_node Final Product: tert-Butyl 1,6-diazaspiro[3.4]octane- 1-carboxylate reagent1 Add 1.0 eq Me₃SiCl @ 0°C reagent1->step1 reagent2 Add 1.0 eq Boc₂O @ 0°C step2 Nucleophilic Attack from N1 on Boc Anhydride reagent2->step2 reagent3 Aqueous Work-up & Extraction step3 Crude Product Mixture reagent3->step3 step1->step2 Stir 30 min @ RT step2->step3 Stir 2-4h @ RT step3->end_node

Sources

Application Note: High-Purity Isolation of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a key building block in contemporary drug discovery due to its rigid spirocyclic scaffold.[1][2] The inherent basicity of the free secondary amine poses significant challenges for standard silica gel chromatography, often leading to poor peak shape and reduced recovery. This guide details a systematic approach, beginning with method development using Thin Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol that utilizes a basic modifier to ensure high purity and yield of the target compound.

Introduction: The Challenge of Purifying Spirocyclic Diamines

This compound is a valuable intermediate in medicinal chemistry, providing a three-dimensional framework that can enhance binding selectivity to biological targets.[1] The molecule possesses a Boc-protected tertiary amine within the azetidine ring and a free secondary amine in the pyrrolidine ring, rendering the compound moderately polar and basic.

The primary challenge in the purification of such amines via normal-phase chromatography on standard silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[3] This acid-base interaction can lead to:

  • Irreversible Adsorption: Loss of valuable product on the column.

  • Peak Tailing: Broad, asymmetric peaks that result in poor separation from impurities.

  • Compound Degradation: For particularly sensitive molecules.

To overcome these issues, this protocol employs a mobile phase modified with a small amount of a competing amine, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby improving peak shape and recovery.[3][4]

Foundational Method Development: Thin Layer Chromatography (TLC)

Prior to preparative flash chromatography, it is essential to develop an optimal solvent system using TLC.[4] This quick and inexpensive technique helps determine the appropriate mobile phase composition for achieving good separation between the desired product and any impurities.

Protocol 2.1: TLC System Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Spot the diluted crude mixture onto a silica gel TLC plate. For comparison, it is good practice to co-spot the crude mixture with the starting materials if available.[4]

  • Solvent System Screening: Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent. A good starting point for moderately polar amines is an Ethyl Acetate/Hexane system.[5]

    • Test various ratios (e.g., 20%, 50%, 80% Ethyl Acetate in Hexane).

    • If the compound remains at the baseline (Rƒ ≈ 0), a more polar system like Dichloromethane (DCM)/Methanol (MeOH) is required.[5]

  • Addition of Basic Modifier: To mitigate tailing on the TLC plate, add a small percentage of triethylamine (TEA), typically 0.5-1%, to the chosen eluent system.[4]

  • Visualization: Visualize the separated spots under UV light (if the compound is UV active) and/or by staining. Since Boc-protected amines can be difficult to visualize, a general stain like phosphomolybdic acid (PMA) or a potassium permanganate stain is effective.[4][6]

  • Optimal Rƒ: The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25 - 0.35 for the target compound. This Rƒ value typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or take an excessively long time (leading to band broadening).

Preparative Purification: Automated Flash Chromatography Protocol

This section details the protocol for purifying multi-gram quantities of crude this compound using an automated flash chromatography system with silica gel.

Materials and Instrumentation
ParameterSpecification
Instrument Automated Flash Chromatography System
Stationary Phase Silica Gel, 40-63 µm particle size
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Mobile Phase Modifier Triethylamine (TEA), 1% v/v in Mobile Phase B
Crude Sample ~1.5 g of crude product
Loading Method Dry Loading on Celite
Detection UV-Vis Diode Array Detector (DAD)
Experimental Workflow Diagram

G cluster_prep Pre-Chromatography cluster_run Chromatography Run cluster_post Post-Chromatography TLC 1. TLC Method Development (DCM/MeOH + 1% TEA) DryLoad 2. Prepare Dry Load: Adsorb crude sample onto Celite TLC->DryLoad Identifies Eluent System Load 4. Load Sample Cartridge DryLoad->Load Ensures better peak shape Pack 3. Equilibrate Column (100% DCM) Pack->Load Elute 5. Elute with Gradient (0-15% B over 20 CV) Load->Elute Collect 6. Collect Fractions (UV-Triggered) Elute->Collect Separation Occurs Analyze 7. Analyze Fractions (TLC) Collect->Analyze Verify Purity Combine 8. Combine & Evaporate Pure Fractions Analyze->Combine Final Final Combine->Final Yields Pure Product

Caption: Workflow for the purification of this compound.

Protocol 3.1: Step-by-Step Purification
  • Solvent Preparation: Prepare the mobile phases. For Mobile Phase B, add 10 mL of triethylamine to 990 mL of methanol to create a 1% TEA solution. Degas the solvents if required by the system manufacturer.

  • Sample Loading (Dry Loading):

    • Dissolve ~1.5 g of the crude material in a minimal amount of dichloromethane (10-15 mL).

    • Add 3-4 g of Celite or silica gel to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.[7] This ensures that the sample is introduced to the column in a concentrated band, leading to a sharper separation.

    • Transfer the powder to an empty solid load cartridge.

  • Column Equilibration:

    • Install a silica gel column of appropriate size (e.g., 40 g for a 1.5 g sample) onto the flash system.

    • Equilibrate the column with 100% Mobile Phase A (DCM) for at least 2-3 column volumes (CV) until the baseline is stable.

  • Gradient Elution:

    • Attach the solid load cartridge to the system.

    • Begin the elution using the gradient profile outlined in the table below. The separation mechanism is based on the adsorption of the polar amine onto the polar silica stationary phase.[8] As the polarity of the mobile phase is gradually increased with methanol, it competes for the active sites on the silica, desorbing the bound compounds.[9] The target compound will elute at a specific solvent polarity, separating it from less polar and more polar impurities.

Time / CV% Mobile Phase A (DCM)% Mobile Phase B (MeOH + 1% TEA)
0 - 2 CV100%0%
2 - 22 CV100% → 85%0% → 15%
22 - 25 CV85%15%
  • Fraction Collection:

    • Monitor the elution profile using the UV detector. The Boc-protecting group provides a chromophore suitable for UV detection (~210-220 nm).

    • Collect fractions based on the UV signal, ensuring that the entire peak corresponding to the product is collected.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the TLC system developed earlier to identify the pure fractions containing the target compound.

    • Combine the pure fractions in a round-bottom flask.

  • Isolation:

    • Remove the solvents from the combined fractions under reduced pressure using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Conclusion

This application note presents a robust and reproducible method for the purification of this compound. By employing a systematic TLC-based method development and incorporating a basic modifier into the mobile phase for flash chromatography, the common challenges associated with purifying basic amines on silica gel are effectively overcome. This protocol enables the isolation of the target compound with high purity and yield, facilitating its use in subsequent synthetic steps and drug development programs.

References

  • King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University. Retrieved from [Link]

  • NileRed. (2021, October 12). how to do TLC plates and N-boc deprotection. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]

  • ResearchGate. (2025, December 9). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1,6-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity, selectivity, and improved physicochemical properties is perpetual. Spirocyclic compounds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity provide a unique platform for orienting functional groups in precise vectors, which can lead to stronger and more selective interactions with biological targets.[1][2]

Among these, the 1,6-diazaspiro[3.4]octane core is of particular interest. This saturated heterocyclic system, containing a strained azetidine ring fused to a pyrrolidine ring, offers a distinct sp³-rich framework. This increased three-dimensional character is often correlated with improved clinical success rates for drug candidates.[1] Derivatives of this scaffold have shown significant potential, for instance, as potent antagonists for the sigma-1 receptor (σ1R) relevant to pain management and in the development of treatments for human malaria by targeting multiple stages of the parasite's lifecycle.[1][3]

The biological activity of such molecules is critically dependent on their stereochemistry. The construction of the chiral spirocyclic core in an enantiomerically pure form is therefore paramount. However, the creation of a quaternary stereocenter, especially one flanked by two nitrogen atoms, presents a formidable synthetic challenge.[4] This guide provides an in-depth overview of modern catalytic asymmetric strategies to access these valuable chiral building blocks, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Strategies and Mechanistic Rationale

The asymmetric synthesis of 1,6-diazaspiro[3.4]octanes hinges on the ability to control the formation of the spirocyclic junction with high enantioselectivity. Several powerful strategies have been developed, primarily relying on transition metal catalysis and organocatalysis.

Organocatalytic Asymmetric [3+2] and [3+3] Annulations

One of the most elegant and efficient approaches involves the use of bifunctional chiral organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids or chiral diamines.[5] These catalysts operate through a dual-activation mechanism.

Causality Behind the Choice:

  • Hydrogen Bonding: The (thio)urea moiety acts as a hydrogen-bond donor, activating an electrophilic partner (e.g., an α,β-unsaturated ketimine) and lowering its LUMO energy.

  • Brønsted Base Activation: A basic site on the catalyst (e.g., a tertiary amine) deprotonates a pronucleophile, increasing its HOMO energy and nucleophilicity.

This simultaneous activation brings the reacting partners into close proximity within a chiral environment, effectively shielding one face of the transition state and directing the nucleophilic attack to achieve high stereocontrol. A notable example is the [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines (acting as dielectrophiles) with 3-aminobenzofurans (acting as 1,3-C,N-dinucleophiles) to construct spiro gem-diamines with excellent yields and enantioselectivities.[5]

organocatalysis_mechanism cluster_0 Chiral Bifunctional Catalyst cluster_2 Transition State Assembly catalyst Catalyst (e.g., Squaramide) h_bond H-Bond Donor Site (N-H) base Basic Site (Tertiary Amine) electrophile Electrophile (e.g., Ketimine) h_bond->electrophile nucleophile Pronucleophile (e.g., Azetidinone Enolate) base->nucleophile ts Chiral Transition State (Face Shielding) electrophile->ts Activated by H-Bonding nucleophile->ts Activated by Deprotonation product Enantioenriched 1,6-Diazaspiro[3.4]octane ts->product Cyclization & Protonation

Caption: Dual activation mechanism of a bifunctional organocatalyst.

Strain-Release Driven Spirocyclization

A more recent and powerful strategy leverages the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs). The release of this strain provides a strong thermodynamic driving force for ring-opening and subsequent cyclization. Scandium-catalyzed spirocyclization of BCBs with azomethine imines represents a novel method for constructing the related 6,7-diazaspiro[3.4]octane framework.[6]

Causality Behind the Choice:

  • Lewis Acid Activation: A Lewis acid, such as Sc(OTf)₃, coordinates to the azomethine imine, activating it for nucleophilic attack.

  • Strain Release: The nucleophilic carbon of the BCB attacks the activated imine. This process is followed by a rearrangement cascade that involves the cleavage of the central, highly strained C-C bond of the BCB, ultimately forming the spirocyclic system. This strategy allows for the rapid construction of molecular complexity from relatively simple starting materials.[6]

Application Protocol: Organocatalytic Asymmetric Synthesis of a 1,6-Diazaspiro[3.4]octane-dione Derivative

This protocol describes a representative procedure for the asymmetric synthesis of a protected 1,6-diazaspiro[3.4]octane-1,5-dione via a Kinugasa/Conia-ene type sequential reaction, a method known for its efficiency and high stereocontrol.

Principle: This synthesis involves a two-step sequential reaction. The first step is a copper-catalyzed Kinugasa reaction between a nitrone and a terminal alkyne to form a β-lactam intermediate. The second step is a base-mediated intramolecular Conia-ene-type cyclization that constructs the spirocyclic pyrrolidinone ring with high diastereoselectivity and enantioselectivity, controlled by a chiral ligand.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-benzyl-C-phenylnitrone>98%Commercially AvailableStarting material.
Ethyl 2-(azetidin-1-yl)propiolate>97%SynthesizedKey alkyne component.
Copper(I) Iodide (CuI)99.99%Commercially AvailableCatalyst for Kinugasa reaction.
(R)-Tol-BINAP>98%Commercially AvailableChiral phosphine ligand.
N,N-Diisopropylethylamine (DIPEA)>99.5%Commercially AvailableBase.
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFCommercially AvailableBase for cyclization.
TolueneAnhydrousCommercially AvailableSolvent.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor work-up & chromatography.
Ethyl Acetate / HexanesHPLC GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Workflow Diagram

experimental_workflow start Start: Assemble Glassware (N₂ Atmosphere) reagents 1. Add Nitrone, Alkyne, CuI, (R)-Tol-BINAP to Toluene start->reagents base1 2. Add DIPEA Stir at 60 °C, 12h reagents->base1 monitor1 3. Monitor by TLC/LC-MS (β-Lactam Formation) base1->monitor1 cool 4. Cool to -78 °C monitor1->cool Reaction Complete base2 5. Add LiHMDS in THF Stir for 2h cool->base2 monitor2 6. Monitor by TLC/LC-MS (Spirocycle Formation) base2->monitor2 quench 7. Quench with sat. NH₄Cl (aq) monitor2->quench Reaction Complete workup 8. Aqueous Work-up (Extraction with DCM) quench->workup purify 9. Column Chromatography (Silica, EtOAc/Hexanes) workup->purify analyze 10. Characterization (NMR, HRMS, Chiral HPLC) purify->analyze end End: Isolated Product analyze->end

Sources

Application Note: Solid-Phase Synthesis of Diverse Compound Libraries Utilizing tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics, the structural diversity and complexity of screening compounds are paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly valuable motif in medicinal chemistry. Their inherent three-dimensionality provides a unique topographical presentation of functional groups, enabling enhanced target binding and selectivity.[1] The 1,6-diazaspiro[3.4]octane core, in particular, has been identified in a variety of biologically active agents, including potent antagonists for the sigma-1 receptor, highlighting its therapeutic potential.[2]

Solid-phase synthesis has revolutionized the construction of large, diverse compound libraries by simplifying purification and enabling automation. This application note provides a detailed guide to leveraging tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, a versatile and orthogonally protected building block, for the efficient solid-phase synthesis of novel compound libraries. The orthogonal nature of the tert-butyloxycarbonyl (Boc) and a resin-linked functional group allows for the selective, stepwise derivatization of the two nitrogen atoms, unlocking a vast chemical space for exploration.

The Principle of Orthogonal Protection: A Gateway to Molecular Diversity

The strategic advantage of this compound lies in its orthogonal protection scheme. The secondary amine is readily available for initial functionalization and immobilization onto a solid support, while the primary amine is masked by the acid-labile Boc group. This allows for a two-dimensional diversification strategy:

  • Diversification at N-6: The secondary amine is first acylated, sulfonylated, or alkylated after immobilization on the solid support.

  • Diversification at N-1: Following the initial diversification, the Boc group is selectively removed under acidic conditions, revealing the primary amine for a second round of chemical modifications.

This orthogonal approach, a cornerstone of modern solid-phase synthesis, ensures that each nitrogen can be addressed independently, providing precise control over the final molecular architecture.[3]

Orthogonal_Protection cluster_scaffold This compound cluster_sps Solid-Phase Synthesis Workflow Scaffold Boc-N(1)-[Spiro]-N(6)-H Immobilization Immobilization on Resin (via N-6) Scaffold->Immobilization Attach to solid support Diversification1 Diversification at N-6 (Acylation, Sulfonylation, etc.) Immobilization->Diversification1 Introduce R1 Deprotection Boc Deprotection (TFA) Diversification1->Deprotection Expose N-1 Diversification2 Diversification at N-1 (Amide formation, etc.) Deprotection->Diversification2 Introduce R2 Cleavage Cleavage from Resin Diversification2->Cleavage Release from support Final_Product Diverse Spirocyclic Library Cleavage->Final_Product

Caption: Orthogonal protection strategy for library synthesis.

Detailed Protocols for Solid-Phase Synthesis

The following protocols provide a comprehensive workflow for the solid-phase synthesis of a diversified library based on the 1,6-diazaspiro[3.4]octane scaffold.

PART 1: Immobilization of the Scaffold on Rink Amide Resin

The choice of resin and linker is critical for the successful cleavage of the final products. Rink Amide resin is a suitable choice as it allows for the release of compounds as primary amides upon cleavage with trifluoroacetic acid (TFA).

Protocol 1: Scaffold Loading

  • Resin Swelling: In a solid-phase synthesis vessel, swell Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour at room temperature.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Activation of Carboxylic Acid: In a separate vial, dissolve a suitable carboxylic acid linker (e.g., 4-hydroxymethylbenzoic acid, 4 equivalents relative to resin loading) and a coupling agent such as HCTU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow to pre-activate for 2 minutes.

  • Coupling to Resin: Add the activated carboxylic acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin as described in step 3.

  • Activation for Scaffold Attachment: To the resin, add a solution of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (3.9 eq) and DIPEA (8 eq) in DMF.

  • Scaffold Coupling: Immediately add a solution of this compound (4 eq) in DMF to the activated resin. Agitate overnight at room temperature.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

PART 2: On-Resin Diversification at the N-6 Position

With the scaffold successfully immobilized, the N-6 secondary amine is now ready for diversification. The following are representative protocols for acylation and sulfonylation.

Protocol 2A: Acylation with Carboxylic Acids

  • Resin Swelling: Swell the scaffold-loaded resin in DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, pre-activate the desired carboxylic acid (3 eq) with HCTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2B: Sulfonylation with Sulfonyl Chlorides

  • Resin Swelling: Swell the scaffold-loaded resin in DCM for 30 minutes.

  • Reagent Preparation: Add the desired sulfonyl chloride (3 eq) and DIPEA (5 eq) to the swollen resin in DCM.

  • Coupling: Agitate the reaction mixture for 3-6 hours at room temperature.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

PART 3: Boc Deprotection and Diversification at the N-1 Position

The acid-labile Boc group is now removed to expose the primary amine for the second diversification step.

Protocol 3: Boc Deprotection and Subsequent Acylation

  • Washing: Wash the N-6 diversified resin with DCM (3x).

  • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Drain and repeat once.

  • Washing and Neutralization: Wash the resin with DCM (3x), then with a 10% solution of DIPEA in DMF (2x) to neutralize the ammonium salt, followed by DMF (3x) and DCM (3x).

  • Second Diversification (Acylation): Perform an acylation reaction as described in Protocol 2A, using a different carboxylic acid to introduce the second point of diversity.

PART 4: Cleavage and Isolation of the Final Product

The final step is the cleavage of the synthesized compounds from the solid support.

Protocol 4: Cleavage from Rink Amide Resin

  • Final Wash: Wash the fully diversified resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. (Caution: Handle TFA in a well-ventilated fume hood).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Solvent Evaporation: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension, decant the ether, and dry the crude product. Purify the final compound using preparative HPLC.

Overall Synthesis Workflow

Solid_Phase_Workflow Start Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Scaffold_Coupling 2. Scaffold Coupling (Boc-1,6-diazaspiro[3.4]octane-1-carboxylate, HBTU, DIPEA) Fmoc_Deprotection->Scaffold_Coupling Diversify_N6 3. Diversify N-6 (R1) (Acylation/Sulfonylation) Scaffold_Coupling->Diversify_N6 Boc_Deprotection 4. Boc Deprotection (20-50% TFA/DCM) Diversify_N6->Boc_Deprotection Diversify_N1 5. Diversify N-1 (R2) (Acylation) Boc_Deprotection->Diversify_N1 Cleavage 6. Cleavage (95% TFA/TIS/H2O) Diversify_N1->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Library Final Compound Library Purification->Final_Library

Caption: Solid-phase synthesis workflow for diazaspiro-octane library.

Data Summary

The following table represents a hypothetical set of results for a small library synthesized using the described protocols, demonstrating the versatility of the method.

Compound IDR1 Group (at N-6)R2 Group (at N-1)Expected Purity (HPLC)
DS-001BenzoylAcetyl>95%
DS-002PhenylsulfonylAcetyl>95%
DS-003Benzoyl4-Fluorobenzoyl>90%
DS-004Phenylsulfonyl4-Fluorobenzoyl>90%

Conclusion

This compound is an exceptionally useful building block for the solid-phase synthesis of diverse chemical libraries. The orthogonal protection of its two nitrogen centers allows for a controlled, stepwise introduction of various functional groups, leading to novel, three-dimensional molecules with high potential for biological activity. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to efficiently explore the vast chemical space around the privileged 1,6-diazaspiro[3.4]octane scaffold, thereby accelerating the identification of new therapeutic leads.

References

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. HETEROCYCLES, 91(6), 1157. [Link]

  • This reference is not directly cited in the text but provides context on spirocycle synthesis.
  • This reference is not directly cited in the text but provides context on solid-phase synthesis linkers.
  • This reference is not directly cited in the text but provides context on spirocycle synthesis.
  • This reference is not directly cited in the text but provides context on the utility of spirocycles in drug discovery.
  • This reference is not directly cited in the text but provides context on diazaspirooctane synthesis.
  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]

  • This reference is not directly cited in the text but provides context on diazaspirooctane deriv
  • This reference is not directly cited in the text but provides context on spirocycle synthesis.
  • This reference is not directly cited in the text but provides context on Fmoc solid-phase synthesis.
  • This reference is not directly cited in the text but provides context on mono-Boc protection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • This reference is not directly cited in the text but provides context on solid-phase synthesis protocols.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 765-776. [Link]

  • This reference is not directly cited in the text but provides context on sustainable solid-phase synthesis.
  • Wang, Z., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

Sources

Coupling reactions with tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Coupling Reactions with tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy and physicochemical properties is a primary objective. Spirocyclic scaffolds, particularly those rich in sp³-hybridized carbons, have emerged as valuable building blocks in medicinal chemistry.[1] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

This guide focuses on This compound , a versatile building block that provides a unique spirocyclic diamine core. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms allows for selective functionalization of the secondary amine, making it an ideal substrate for a variety of critical coupling reactions. We will explore the application of this reagent in two of the most fundamental transformations in modern drug discovery: Palladium-catalyzed Buchwald-Hartwig amination and amide bond formation.

Part 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds.[2][3] This reaction is indispensable for synthesizing the N-aryl derivatives that are prevalent in pharmaceuticals and agrochemicals.[4] Using this compound as the amine source allows for the direct installation of the spirocyclic motif onto an aromatic or heteroaromatic ring system.

Reaction Principle and Catalytic Cycle

The reaction couples the secondary amine of the diazaspiro[3.4]octane with an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition : A low-valent Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex.[2][4]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. In the presence of a base, it is deprotonated to form a palladium-amido complex.[5]

  • Reductive Elimination : The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)-(Ar)(X) Pd0->OxAdd + Ar-X Amido Palladium-Amido Complex L-Pd(II)-(Ar)(NR'R) OxAdd->Amido + Amine (HNR'R) + Base, - HX-Base Amido->Pd0 Reductive Elimination Product Ar-NR'R Product Amido->Product caption Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.

Fig. 1: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3]
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich biaryl phosphine ligands are generally preferred to promote both oxidative addition and reductive elimination.[3][4] The choice can significantly impact reaction scope and efficiency.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is a common and effective choice.[2][3]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation. The reaction is sensitive to oxygen.[2][3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the mono-arylation of this compound. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide) (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.1 equiv), palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Reagent Addition: Add this compound (1.0 equiv) to the flask, followed by anhydrous, deoxygenated toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.[2]

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).[2]

  • Solvents like toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area away from ignition sources.[2]

Part 2: Amide Coupling for C(O)-N Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry, as the amide functional group is a key feature of countless pharmaceutical agents. The secondary amine of this compound can readily participate in amidation reactions with carboxylic acids to form a stable amide linkage.

Reaction Principle and Activation

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Therefore, the reaction is almost always mediated by a stoichiometric coupling reagent that activates the carboxylic acid. The activator converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow Acid R-COOH Carboxylic Acid Activated_Ester Activated Intermediate [R-CO-X] Acid->Activated_Ester + Activator Activator Coupling Reagent Product R-CONR'R Amide Product Activated_Ester->Product + Amine Amine HNR'R (Diazaspiro[3.4]octane) caption Fig. 2: General workflow for amide bond formation.

Fig. 2: General workflow for amide bond formation.
Common Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's sensitivity, cost, and scale.

ReagentFull NameByproductsKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateWater-solubleHighly efficient, fast reaction times, but expensive and has a high molecular weight.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleWater-soluble ureaA classic, cost-effective combination. HOBt use is now often minimized due to safety concerns.[6]
T3P® Propylphosphonic AnhydrideWater-soluble phosphonic acidsA "green" coupling reagent with easily removable byproducts. Often used on a larger scale.[6]
CDI CarbonyldiimidazoleImidazole, CO₂A mild reagent, but activation can be slower.
Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general procedure using HATU, a highly effective and common laboratory-scale reagent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0-3.0 equiv) and stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the active ester.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in a small amount of DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Solvent Considerations: While dipolar aprotic solvents like DMF are common, they are facing increasing regulatory scrutiny due to toxicity concerns.[6] For larger-scale synthesis, consider alternative solvents such as 2-MeTHF or cyclopentyl methyl ether (CPME) where appropriate.

Part 3: Post-Coupling Deprotection

A key feature of this compound is the Boc group, which masks one of the nitrogen atoms. After the initial coupling reaction, this group can be easily removed to reveal a free secondary amine, allowing for further diversification of the molecule.

Principle of Boc Deprotection

The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Deprotection_Workflow cluster_deprotection Boc Deprotection & Further Functionalization Boc_Protected Coupled Product (Boc-Protected) Deprotected Deprotected Amine (Free Secondary NH) Boc_Protected->Deprotected + Acid Acid Strong Acid (e.g., TFA) Coupling2 Second Coupling (e.g., Amidation, Alkylation) Deprotected->Coupling2 Final_Product Diversified Product Coupling2->Final_Product caption Fig. 3: Workflow for deprotection and subsequent functionalization.

Fig. 3: Workflow for deprotection and subsequent functionalization.
Experimental Protocol: General Procedure for Boc Deprotection

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C) and add TFA dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is often an oil or solid TFA salt. It can be used directly in the next step or further purified by trituration with a solvent like diethyl ether to precipitate the salt, which is then collected by filtration.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.
  • Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole. Benchchem.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.
  • The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • tert-Butyl Esters. Organic Chemistry Portal.

Sources

Application Notes and Protocols for Spirocyclic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Revolution in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[1] The increasing interest in molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³), has catalyzed a shift towards more complex scaffolds.[2] Among these, spirocyclic amines have emerged as a particularly powerful tool in the drug hunter's arsenal.

Spirocycles, which feature two rings sharing a single atom, introduce a rigid, well-defined three-dimensional geometry.[3] When one or more of these rings contain a nitrogen atom, the resulting spirocyclic amine scaffold offers a unique combination of structural rigidity, basicity, and synthetic tractability. This guide provides an in-depth exploration of the applications of these motifs, complete with detailed protocols for their synthesis and characterization, to empower researchers in the development of next-generation therapeutics.

Part 1: Core Applications & Strategic Advantages

The incorporation of a spirocyclic amine into a drug candidate is not merely a steric modification; it is a strategic decision aimed at resolving specific challenges in drug development. The inherent properties of these scaffolds can be leveraged to enhance potency, selectivity, and pharmacokinetics.

Enhancing Physicochemical and Pharmacokinetic Profiles

One of the most significant advantages of spirocyclic amines is their ability to favorably modulate a molecule's ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) profile. Shifting from planar structures to sp³-rich spirocycles generally correlates with improved drug-like properties.[4]

  • Solubility and Lipophilicity: Azaspirocycles can lead to higher solubility and decreased lipophilicity compared to their simpler heterocyclic or carbocyclic counterparts.[4] For instance, replacing a morpholine ring with diverse azaspirocycles has been shown to lower the distribution coefficient (logD), a key measure of lipophilicity, which can improve the overall pharmacokinetic profile.[2]

  • Metabolic Stability: The quaternary spirocenter is sterically hindered and lacks abstractable hydrogens, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5] Furthermore, the rigid conformation can orient the molecule away from metabolic "soft spots." The introduction of spirocyclic azetidines, for example, is an effective strategy for mitigating early drug clearance as they are poorly recognized by degradation enzymes.[6]

  • Reduced hERG Liability: Off-target activity at the hERG potassium channel is a major cause of cardiotoxicity-related drug attrition. The introduction of a spirocyclic moiety can mitigate this risk. In one notable example, replacing a lipophilic piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety significantly reduced hERG activity while maintaining potent inhibition of the primary target.[4]

Table 1: Impact of Spirocyclic Amine Introduction on Physicochemical Properties (Illustrative Example)

ParameterParent Compound (with Piperidine)Spirocyclic AnalogueRationale for Improvement
cLogP 3.52.8Increased sp³ character reduces lipophilicity.[4]
Aqueous Solubility LowModerateReduced planarity and lipophilicity disrupt crystal packing and improve solvation.[4]
Metabolic Stability (t½, HLM) 15 min> 90 minSteric shielding of the spirocenter and adjacent positions prevents metabolic attack.[5]
hERG IC₅₀ 0.5 µM> 30 µMAltered shape and reduced lipophilicity decrease affinity for the hERG channel.[4]
pKa 9.58.7The rigid ring system can alter the local electronic environment of the amine, modulating its basicity.[7]
Bioisosteric Replacement: Moving Beyond the Classics

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[8] Spirocyclic amines serve as excellent non-classical bioisosteres for common motifs that may carry inherent liabilities.

  • Piperidine/Piperazine Replacement: Piperidine and piperazine are ubiquitous in drug molecules but can be associated with metabolic instability or undesirable off-target activities. Strained systems like 2-azaspiro[3.3]heptane have been successfully used as piperidine bioisosteres, often leading to improved solubility and metabolic profiles.[9][10]

  • Aromatic Ring Replacement: In a paradigm-shifting approach, spirocyclic scaffolds like spiro[3.3]heptane have been used to replace entire benzene rings.[11] This "escape from flatland" strategy drastically increases the Fsp³ character and can improve metabolic stability by removing a site of potential aromatic oxidation, all while maintaining the necessary vector orientations for target binding.[1][11]

G cluster_0 Classic Scaffold cluster_1 Spirocyclic Bioisostere Piperidine Piperidine Azaspiroheptane 2-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Improves Metabolic Stability Aromatic Aromatic Ring Spiroheptane Spiro[3.3]heptane Aromatic->Spiroheptane Increases Fsp³ 'Escape from Flatland'

Caption: Bioisosteric replacement strategies using spirocyclic scaffolds.

Conformational Restriction and Peptide Mimetics

The inherent rigidity of spirocycles is invaluable for locking a molecule into a specific, biologically active conformation.[3] This pre-organization reduces the entropic penalty of binding to a target, which can lead to a significant increase in potency and selectivity.

This principle is particularly powerful in the design of peptidomimetics, where spirocyclic scaffolds can be used to mimic secondary structures like β-turns.[12] For example, spirocyclic β-lactams and tetrahydroisoquinoline spirocyclic γ-lactams have been synthesized and shown through NMR and X-ray crystallography to effectively induce a type II' β-turn conformation.[12][13] This allows for the precise spatial orientation of pharmacophoric groups, mimicking the presentation of amino acid side chains in a native peptide loop.

Part 2: Applications in Key Therapeutic Areas

The versatility of spirocyclic amines has led to their incorporation into approved drugs and clinical candidates across a wide range of diseases.

  • Oncology: The drive for novel cancer therapies has seen significant use of spirocyclic scaffolds. Trilaciclib , a CDK4/6 inhibitor used to reduce chemotherapy-induced myelosuppression, features a spirocyclic diamine core.[1] In the development of PARP inhibitors for cancers with BRCA mutations, replacement of a piperazine ring with a spirocyclic analogue led to a compound with higher specificity for PARP-1 and reduced cytotoxicity.[4]

  • Central Nervous System (CNS) Disorders: Penetrating the blood-brain barrier (BBB) is a major challenge for CNS drug development. The ability of spirocycles to modulate lipophilicity and polarity makes them ideal for this purpose. The antipsychotic drug Fluspirilene , used to treat schizophrenia, is an early example of a spirocyclic amine drug, targeting dopamine D₂ and serotonin 5HT₂ₐ receptors.[1]

  • Cardiovascular Disease: Spirocyclic amines have been explored for cardiovascular applications. For instance, derivatives of the antianginal agent perhexiline have been synthesized with spirocyclic amine motifs to improve the therapeutic window and reduce toxicity.[14] The structural rigidity can also be used to design highly selective ligands for various cardiovascular targets.

  • Infectious Diseases: The unique shapes of spirocyclic amines can be exploited to target microbial enzymes. In the development of novel antimalarial drugs, a spirocyclic pyrolidino-azetidine scaffold was used to modify a human histone deacetylase (HDAC) inhibitor, resulting in a compound with potent activity against P. falciparum HDAC1 and reduced toxicity towards human cells.[4]

Table 2: Selected Approved Drugs Featuring a Spirocyclic Amine Moiety

Drug NameSpirocyclic CoreTherapeutic AreaPrimary Target(s)
Fluspirilene [1]Spiro-piperidineAntipsychotic (Schizophrenia)Dopamine D₂ / Serotonin 5HT₂ₐ Receptors
Trilaciclib [1]Spiro-diamineOncology (Myeloprotection)Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Apalutamide [1]Spiro-thiohydantoinOncology (Prostate Cancer)Androgen Receptor
Irbesartan [1]Spiro-cyclopentane-imidazolidinoneCardiovascular (Hypertension)Angiotensin II Receptor

Part 3: Experimental Protocols

The following protocols provide standardized, validated methodologies for the synthesis and characterization of a representative spirocyclic amine scaffold.

Protocol 1: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Scaffold via [3+2] Cycloaddition

This protocol describes a common and robust method for creating the spirooxindole-pyrrolidine core, a privileged scaffold in medicinal chemistry, via a 1,3-dipolar cycloaddition reaction.[15]

Rationale: The [3+2] cycloaddition between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and a dipolarophile (an activated alkene, such as a methyleneindolinone) is a highly efficient, atom-economical, and often stereoselective method for constructing five-membered nitrogen heterocycles.[15]

Caption: Workflow for spirooxindole-pyrrolidine synthesis.

Materials:

  • N-Methylisatin (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • (E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one (Dipolarophile, 1.0 equiv)

  • Methanol (ACS Grade)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Methylisatin (1.0 mmol, 161 mg) and the dipolarophile (1.0 mmol, 263 mg).

  • Solvent Addition: Add methanol (20 mL) to the flask.

  • Reagent Addition: Add sarcosine (1.2 mmol, 107 mg) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc:Hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the starting materials are consumed, allow the reaction to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure spiro[indoline-3,2'-pyrrolidine] product.

Expected Outcome: The protocol should yield the desired spirocyclic product as a solid in good yield (typically 80-90%). The diastereoselectivity can be assessed by ¹H NMR.

Protocol 2: Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized spirocyclic amine is critical.

Rationale: A combination of spectroscopic and chromatographic techniques provides orthogonal data to ensure the compound meets the standards required for biological testing.[16]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and stereochemistry.

  • Procedure:

    • Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • Key Validation Points:

    • ¹H NMR: Confirm the presence of all expected protons and their integration values. The chemical shifts and coupling constants will be indicative of the specific diastereomer formed. The absence of starting material signals (e.g., the vinyl proton of the dipolarophile) confirms reaction completion.

    • ¹³C NMR: Confirm the presence of all expected carbon signals, including the characteristic quaternary spiro-carbon signal (typically δ > 60 ppm).

    • 2D NMR: Use COSY to establish proton-proton correlations and HSQC/HMBC to assign all proton and carbon signals unambiguously.

2. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To confirm the elemental composition and exact mass.

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Key Validation Point: The measured m/z value for the [M+H]⁺ ion should match the calculated exact mass to within 5 ppm.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Procedure:

    • Prepare a stock solution of the sample (~1 mg/mL) in a 1:1 mixture of acetonitrile:water.

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA) over 10-15 minutes.

    • Monitor the elution profile using a UV detector at two wavelengths (e.g., 214 nm and 254 nm).

  • Key Validation Point: The purity is calculated based on the area percentage of the main peak. For drug discovery purposes, a purity of >95% is generally required.

Conclusion and Future Perspectives

Spirocyclic amines are no longer a synthetic novelty but a validated and essential component of the modern medicinal chemistry toolkit. Their ability to confer conformational rigidity, improve physicochemical properties, and open up new chemical space has proven invaluable in overcoming long-standing challenges in drug discovery.[17][18] The continued development of novel synthetic methodologies will undoubtedly make an even more diverse array of spirocyclic scaffolds accessible to researchers.[5] As we continue to move beyond the "flatland" of traditional drug design, spirocyclic amines will play a pivotal role in the creation of safer, more effective, and more selective medicines for a wide range of human diseases.

References

  • D'Souza, D. M., & Müller, T. J. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3165. [Link]

  • Carreira, E. M., & Erick, M. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]

  • Bär, F., & Paquin, J. F. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • Gante, J. (2003). Spirocyclic Peptidomimetics. In Topics in Current Chemistry (pp. 117-142). Springer, Berlin, Heidelberg. [Link]

  • Ismail, M., & Wirth, T. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 19(27), 5953-5967. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • Batista, V. R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-617. [Link]

  • Bittermann, H., & Gmeiner, P. (2007). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 72(20), 7549-7555. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11283-11295. [Link]

  • Patrick, G. L. (2002). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 82, 129-152. [Link]

  • Cruz, L. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • Gupta, R. (Ed.). (2024). Characterization techniques for synthesized spirooxindole scaffold. In Spirooxindole. Elsevier. [Link]

  • Al-Hourani, B. J. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34133-34160. [Link]

  • Kananovich, D. G., & Zhabinskii, V. N. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17524. [Link]

  • Roba, J., et al. (1976). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 19(6), 758-762. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic building block into their synthetic programs. Spirocyclic scaffolds are of high interest in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your yields.

Overview of a Common Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to construct the strained spirocyclic core. While various routes exist, a common strategy involves the initial formation of a suitable precursor containing a quaternary carbon center, followed by cyclization and functional group manipulations. The workflow below illustrates a representative synthetic approach, which will serve as the basis for our troubleshooting guide.

G cluster_0 Phase 1: Quaternary Center Formation cluster_1 Phase 2: Ring Formation & Manipulation cluster_2 Phase 3: Final Protection A 1. Starting Materials (e.g., N-protected pyrrolidinone) B 2. Alkylation / Annulation (Formation of the spiro-precursor) A->B Base, Electrophile C 3. Reduction of Carbonyl/Ester B->C D 4. Functional Group Interconversion (e.g., -OH to Leaving Group) C->D TsCl or MsCl E 5. Intramolecular Cyclization (Azetidine ring formation) D->E Base F 6. Deprotection (if necessary) (e.g., Hydrogenolysis of -Bn) E->F G 7. Boc Protection of N-1 F->G Boc2O, Base H Final Product G->H

Caption: A representative multi-step workflow for synthesizing the diazaspiro[3.4]octane core.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My yield for the initial spiro-precursor (Step 2) is very low, and I see a lot of starting material decomposition or side products. What's going wrong?

Answer: The formation of the all-carbon quaternary center is often the most challenging step. Low yields are typically due to a combination of steric hindrance and improper reaction conditions.

Potential Causes & Solutions:

  • Choice of Base and Nucleophile Generation: The base must be strong enough to deprotonate the carbon alpha to the carbonyl without acting as a nucleophile itself.

    • Insight: Standard bases like sodium ethoxide can promote side reactions such as Claisen condensation. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) is critical. This ensures rapid and clean enolate formation, minimizing decomposition.

  • Electrophile Reactivity: The electrophile (e.g., a dihaloalkane) must be reactive enough to undergo substitution but not so reactive that it leads to uncontrolled side reactions.

    • Insight: An annulation strategy using precursors with built-in reactivity can be more effective. Some routes leverage enolate acylation to build the quaternary center.[3] Consider using an alternative strategy if simple alkylation is failing.

  • Reaction Temperature: Temperature control is paramount.

    • Insight: The enolate should be generated at -78 °C. The electrophile should also be added slowly at this temperature to control the exothermic reaction. Allowing the reaction to warm up prematurely can lead to a host of side products.

Troubleshooting Summary Table:

ParameterSub-optimal ConditionRecommended OptimizationRationale
Base Weaker, nucleophilic bases (e.g., NaOEt, t-BuOK)Strong, non-nucleophilic bases (LDA, KHMDS)Prevents side reactions and ensures complete enolate formation.
Temperature 0 °C to Room Temp-78 °C for enolate formation and electrophile additionMinimizes thermal decomposition and side product formation.
Solvent Protic solvents (e.g., Ethanol)Anhydrous aprotic solvents (e.g., THF, Diethyl Ether)Prevents quenching of the highly reactive enolate.
Q2: The intramolecular cyclization to form the azetidine ring (Step 5) is not working. My intermediate is unstable or I recover the uncyclized precursor.

Answer: Forming the strained four-membered azetidine ring requires overcoming significant ring strain and ensuring the nucleophile and leaving group are properly positioned for an intramolecular SN2 reaction.

Potential Causes & Solutions:

  • Poor Leaving Group: A hydroxyl group is a poor leaving group and must be activated.

    • Insight: The precursor alcohol (from Step 3) must be converted to an excellent leaving group. Tosylates (from TsCl) or mesylates (from MsCl) are commonly used. Ensure this reaction goes to completion before attempting the cyclization.

  • Incorrect Base/Solvent System: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes elimination (E2) side reactions.

    • Insight: A moderately strong, non-hindered base is often ideal. A patent for a related diazaspiro[3.5]nonane synthesis successfully uses cesium carbonate in acetonitrile, heating the reaction to drive the cyclization.[4] Other systems like potassium carbonate in DMF can also be effective.

  • Steric Hindrance: The spirocyclic nature of the molecule can hinder the ideal geometry for the intramolecular SN2 reaction.

    • Insight: Heating the reaction (e.g., refluxing in acetonitrile) provides the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction over a longer period (3-12 hours) as these reactions can be slow.[4]

G cluster_0 Troubleshooting Path start Low Yield in Cyclization Step check_lg Is the Leaving Group (LG) fully converted? (TLC/LCMS) start->check_lg improve_lg Optimize tosylation/ mesylation step. (Increase reagent equivalents, reaction time) check_lg->improve_lg No check_conditions Are Base/Solvent/ Temp optimal? check_lg->check_conditions Yes improve_lg->check_conditions adjust_conditions Try alternative conditions: - Base: Cs2CO3, K2CO3 - Solvent: ACN, DMF - Temp: Increase to reflux check_conditions->adjust_conditions No success Yield Improved check_conditions->success Yes adjust_conditions->success

Caption: Decision workflow for troubleshooting the azetidine ring cyclization.

Q3: I'm having trouble with the final Boc protection (Step 7). The reaction is messy, and purification is difficult.

Answer: While typically a straightforward reaction, Boc protection on a small, polar molecule like a diazaspiroalkane can present challenges in both reaction completion and subsequent purification.

Potential Causes & Solutions:

  • Reagent Stoichiometry: Using an insufficient amount of Boc-anhydride (Boc₂O) will lead to incomplete reaction, while a large excess can complicate purification.

    • Insight: Start with 1.1 to 1.2 equivalents of Boc₂O. Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, another small portion (0.1-0.2 eq) can be added.

  • Choice of Base: The base is crucial for scavenging the acid byproduct.

    • Insight: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices. Ensure the base is fresh and dry. Use at least 1.5 equivalents to ensure the reaction medium remains basic.

  • Purification Strategy: The product is often a polar, viscous oil or a low-melting solid that can be difficult to purify.

    • Insight: Standard silica gel chromatography is the most common method. Due to the basic nature of the product, tailing can be an issue. Pre-treating the silica gel with a 1-2% solution of triethylamine in the eluent can significantly improve peak shape. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.

Detailed Protocol for Boc Protection:

  • Dissolve the deprotected 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) and stir the solution at room temperature for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: What is a realistic overall yield for a multi-step synthesis of this compound? A: For a 6-8 step synthesis of a complex scaffold like this, an overall yield in the range of 10-25% is considered good. Each step must be individually optimized to maximize the final output. Industrial processes may achieve higher yields after extensive optimization.[5]

Q: Are there fundamentally different approaches to synthesizing the 1,6-diazaspiro[3.4]octane core? A: Yes. The field of organic synthesis is always evolving. While the build-up from acyclic or monocyclic precursors is common, other advanced methods exist for related spirocycles. These include dearomatizing intramolecular diamination of phenols and strategies involving titanacyclobutanes, which could potentially be adapted.[3][6][7] These methods can offer more direct access to the core structure.

Q: How can I definitively confirm the structure and particularly the formation of the spirocyclic center? A: A combination of spectroscopic methods is essential:

  • ¹³C NMR: The most telling signal is the quaternary spiro-carbon. It will appear as a singlet in a specific region of the spectrum (typically 50-70 ppm) and will be absent in a DEPT-135 experiment.

  • ¹H NMR: The proton spectra will show complex splitting patterns due to the rigid, three-dimensional nature of the molecule. The absence of a proton at the spiro-position is key.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will show correlations from the protons on the carbons adjacent to the spiro-center to the quaternary carbon itself, providing unambiguous proof of its existence and location.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition (C₁₁H₂₀N₂O₂) of your final product, ensuring you have the correct molecular formula.[8]

References
  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • White Rose Research Online. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Boc-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-1,6-diazaspiro[3.4]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable spirocyclic building block. As a scaffold, 1,6-diazaspiro[3.4]octane offers a unique three-dimensional exit vector for molecular design, but its synthesis requires careful control to avoid common side reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction produced a significant amount of a higher Rf byproduct, and the final yield of the desired mono-Boc product is low. What is happening?

Answer: This is the most common issue encountered and is almost certainly due to the formation of the di-protected side product, 1,6-di-Boc-1,6-diazaspiro[3.4]octane.

Causality: The starting material, 1,6-diazaspiro[3.4]octane, possesses two secondary amine functionalities. While the nitrogen at the 6-position (in the five-membered pyrrolidine ring) is sterically and electronically favored for the initial reaction, the nitrogen at the 1-position (in the four-membered azetidine ring) remains nucleophilic.[3] If the reaction conditions are not carefully controlled, a second molecule of Boc-anhydride can react with the initially formed mono-Boc product, leading to the di-Boc species. This is especially prevalent if an excess of Boc-anhydride is used or if the reagent is added too quickly.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Corrective Action LowYield Low Yield & High Rf Impurity Analyze Analyze Crude Mixture (TLC, LC-MS) LowYield->Analyze Identify Identify Spots: - Starting Material (SM) - Mono-Boc (Product) - Di-Boc (Byproduct) Analyze->Identify Optimize Optimize Reaction Conditions (See Protocol Below) Identify->Optimize High Di-Boc Content Purify Purify via Column Chromatography Identify->Purify Mixture Detected Optimize->Purify After Re-run

Caption: Troubleshooting workflow for di-Boc side product formation.

Mitigation Protocol: Controlled Mono-Boc Protection

  • Stoichiometry is Critical: Use a slight excess, but no more than 1.05 equivalents, of di-tert-butyl dicarbonate (Boc)₂O.

  • Temperature Control: Dissolve the 1,6-diazaspiro[3.4]octane starting material in a suitable solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Dissolve the (Boc)₂O in the same solvent and add it to the reaction mixture dropwise via an addition funnel over a period of 1-2 hours. A rapid, exothermic reaction will favor di-protection.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water or saturated aqueous NaHCO₃ and proceed with extraction.

Question 2: I observe an unexpected impurity at a low Rf, and my NMR shows complex signals. Could the azetidine ring be opening?

Answer: Yes, this is a potential side reaction, particularly if the reaction or work-up conditions involve strong acids.[3] The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening.

Causality: The azetidine ring possesses approximately 26 kcal/mol of ring strain. Under acidic conditions, the N1 nitrogen can be protonated, making the adjacent carbons highly electrophilic and vulnerable to attack by nucleophiles (e.g., water, alcohols from solvents, or the counter-ion of the acid used). This results in a linear, chain-opened impurity rather than the desired spirocyclic core.

G Azetidine 1-Boc-1,6-diazaspiro[3.4]octane Protonation Protonation (H+) on N1 Azetidine->Protonation Strong Acid Activated Activated Azetidinium Ion Protonation->Activated RingOpening Ring-Opened Product Activated->RingOpening Nucleophile Nucleophile (Nu-) (e.g., H2O, Cl-) Nucleophile->Activated Attack

Caption: Mechanistic pathway for acid-mediated azetidine ring-opening.

Prevention & Troubleshooting:

  • Avoid Strong Acids: During work-up, use weak bases like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization. Avoid strong acid washes (e.g., 1M HCl) if possible.

  • Deprotection Conditions: When removing the Boc group in a subsequent step, use standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C, warming to room temperature.[3] Avoid prolonged reaction times or elevated temperatures.

  • Purification: If ring-opening has occurred, the resulting amino-alcohol or amino-halide byproduct is significantly more polar. It can typically be separated from the desired product by silica gel column chromatography.

Question 3: The reaction is sluggish and starting material remains even after 24 hours. What can I do?

Answer: Incomplete conversion is often due to issues with reagent quality, solvent, or insufficient activation of the amine.

Causality: The nucleophilicity of the diamine can be hampered by poor solvent choice or the presence of proton sources that neutralize the amine. Additionally, the (Boc)₂O reagent can degrade over time, especially if exposed to moisture.

Optimization Strategies:

ParameterRecommendationRationale
Base Add 1.1 equivalents of a non-nucleophilic base like Triethylamine (TEA) or DIPEA.The base acts as a proton scavenger, ensuring the amine remains in its free, nucleophilic state.
Solvent Ensure use of anhydrous aprotic solvents (DCM, THF, Acetonitrile).Protic solvents (e.g., Methanol) can compete with the amine for reaction with (Boc)₂O. Water can hydrolyze the anhydride.
Reagent Quality Use a fresh bottle of (Boc)₂O or verify the purity of the existing stock.Degraded (Boc)₂O is a common cause of incomplete reactions.
Temperature If the reaction is clean but slow at room temperature, gentle heating (35-40 °C) can be trialed.Increases reaction rate, but must be balanced against the risk of side reactions. Monitor closely by TLC/LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is the N6-Boc isomer the major product over the N1-Boc isomer? A: The preferential formation of 6-Boc-1,6-diazaspiro[3.4]octane is a result of both steric and electronic factors.[3] The nitrogen at the 6-position is part of a five-membered pyrrolidine ring, which is less strained and more sterically accessible than the nitrogen at the 1-position, which is part of a strained four-membered azetidine ring. This difference in local environment makes the N6 nitrogen a more favorable site for reaction with the bulky Boc-anhydride.

Q2: What is the best way to purify the crude product? A: Silica gel column chromatography is the most effective method. A gradient elution system is recommended.

  • Mobile Phase: Start with a non-polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Methanol. A common gradient is 0% to 10% Methanol in Dichloromethane.

  • Elution Order: The non-polar di-Boc byproduct will elute first, followed by the desired mono-Boc product. The highly polar unreacted diamine starting material will elute last or remain on the baseline.

Q3: Can I use other protecting groups? A: Yes. While Boc is common due to its stability and ease of removal under acidic conditions, other protecting groups can be employed depending on the desired synthetic route.[3] For example, a Carboxybenzyl (Cbz) group can be used, which is removable by hydrogenolysis. This allows for orthogonal protection strategies if the other nitrogen needs to be functionalized and deprotected under different conditions.

References

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues that may arise during your experiments. By understanding the chemical nature of this spirocyclic diamine, we can systematically address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The key features include:

  • Boc-Protecting Group: The bulky tert-butoxycarbonyl (Boc) group introduces significant non-polar, lipophilic character.

  • Free Secondary Amine: The presence of an unprotected secondary amine in the spirocyclic core provides a site for hydrogen bonding and potential protonation, contributing to polarity.

  • Spirocyclic Scaffold: The rigid, three-dimensional structure of the diazaspiro[3.4]octane core can impact crystal packing and solvation.

  • Potential for Zwitterionic Character: Although not a classic zwitterion, intramolecular hydrogen bonding or interaction with protic solvents can induce partial charges, complicating solubility.[1]

Q2: I'm observing poor solubility of this compound in my reaction solvent. What is the likely cause?

A2: Poor solubility is a common issue with compounds possessing both polar and non-polar functional groups. The "like dissolves like" principle is key here. If your solvent is highly non-polar (e.g., hexanes), the polar amine group will hinder dissolution. Conversely, in highly polar protic solvents (e.g., water), the non-polar Boc group can lead to insolubility. The rigid spirocyclic structure may also contribute to strong crystal lattice energy, making it difficult for solvent molecules to break it down.

Q3: Can I simply heat the mixture to improve solubility?

A3: Gentle heating can be an effective first step to increase the solubility of many compounds. However, exercise caution. Prolonged heating at high temperatures can lead to the degradation of thermally sensitive molecules or the Boc-protecting group, especially in the presence of acidic or basic impurities. Always monitor for any changes in color or the appearance of new spots on a TLC analysis.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

When encountering solubility issues, a systematic approach to solvent selection is crucial. The following protocol outlines a logical workflow for identifying a suitable solvent or solvent system.

Experimental Protocol:

  • Initial Screening (Small Scale):

    • To approximately 1-2 mg of your compound in a small vial, add 0.1 mL of the test solvent.

    • Observe solubility at room temperature.

    • If not soluble, gently warm the mixture (e.g., to 40-50 °C) and observe.

    • Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

  • Solvent Selection:

    • Begin with common laboratory solvents of varying polarities. A suggested screening panel is provided in the table below.

    • If single solvents fail, proceed to test binary mixtures. Common starting points include combinations of a good "polar" solvent with a good "non-polar" one (e.g., Dichloromethane/Methanol, Tetrahydrofuran/Water).

Data Presentation: Predicted Solubility Profile

SolventPolarityPredicted SolubilityRationale & Expert Insights
Dichloromethane (DCM)MediumHighGood balance for dissolving both the Boc group and the polar amine.
Tetrahydrofuran (THF)MediumHighSimilar to DCM, its ether oxygen can accept hydrogen bonds.[2]
ChloroformMediumHighGenerally a good solvent for a wide range of organic compounds.
Ethyl AcetateMediumModerateMay be less effective than chlorinated solvents due to its ester functionality.
AcetonitrilePolar AproticModerateThe polar nature may be suitable, but the non-polar Boc group could limit high solubility.
Methanol/EthanolPolar ProticModerate to LowThe free amine can hydrogen bond, but the large non-polar group may hinder solubility.[3]
Dimethylformamide (DMF)Polar AproticHighA strong polar aprotic solvent, often effective for compounds with mixed polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAn excellent solvent for many heterocyclic compounds, but can be difficult to remove.[4]
WaterPolar ProticLowThe large non-polar Boc group will likely make it insoluble in purely aqueous solutions.
Hexanes/HeptaneNon-polarLowThe polar amine group will prevent dissolution.

Visualization: Solvent Screening Workflow

start Start: Insoluble Compound screen_single Screen Single Solvents (DCM, THF, DMF, DMSO) start->screen_single is_soluble_single Soluble? screen_single->is_soluble_single screen_binary Screen Binary Mixtures (e.g., DCM/MeOH, THF/H2O) is_soluble_single->screen_binary No proceed Proceed with Experiment is_soluble_single->proceed Yes is_soluble_binary Soluble? screen_binary->is_soluble_binary acid_base Consider pH Adjustment (Acidic or Basic Conditions) is_soluble_binary->acid_base No is_soluble_binary->proceed Yes stop Re-evaluate Synthetic Route or Purification Strategy acid_base->stop

Caption: A stepwise decision-making workflow for solvent screening.

Guide 2: Enhancing Solubility through pH Adjustment and Salt Formation

If standard organic solvents are not effective, modifying the ionization state of the molecule by adjusting the pH can dramatically improve solubility, particularly in polar solvents.

Causality Behind the Method:

The free secondary amine on the spirocyclic core is basic and can be protonated under acidic conditions to form a more polar and soluble ammonium salt. Conversely, in some cases, a strong base might deprotonate a weakly acidic proton, though this is less likely to be the primary route for this specific molecule.

Experimental Protocol: Acidic Salt Formation for Enhanced Aqueous Solubility

  • Solubilization Test:

    • Suspend a small amount of the compound (e.g., 5 mg) in water or a water/co-solvent mixture (e.g., water/ethanol).

    • Add a dilute aqueous solution of an acid (e.g., 1 M HCl or 1 M acetic acid) dropwise while stirring.

    • Observe for dissolution. A clear solution indicates the formation of a soluble salt.

  • Application in Reactions:

    • For reactions in polar protic solvents, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to the reaction mixture to improve the substrate's solubility.

    • Be mindful that the acidic conditions must be compatible with your reactants and the stability of the Boc-protecting group. Strong acids can cause deprotection.

  • Use of Pre-formed Salts:

    • The hemioxalate salt of this compound is commercially available and may exhibit improved solubility and handling properties.[5]

Visualization: pH Effect on Solubility

cluster_0 Low pH (Acidic) cluster_1 Neutral pH a Protonated Amine (NH2+) Increased Polarity Higher Aqueous Solubility b Free Amine (NH) Balanced Polarity Moderate Organic Solubility a->b Add Base b->a Add Acid (H+)

Caption: The effect of pH on the ionization state and solubility.

Concluding Remarks

Overcoming the solubility challenges of this compound requires a methodical approach. By understanding the interplay of its structural features and systematically exploring solvent systems and pH modifications, researchers can successfully integrate this valuable building block into their synthetic workflows. Always perform small-scale tests to find the optimal conditions before proceeding with larger-scale experiments.

References

  • National Center for Biotechnology Information. "tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate" PubChem Compound Summary for CID 53484530. [Link]

  • National Center for Biotechnology Information. "tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate" PubChem Compound Summary for CID 56962205. [Link]

  • Pravin, P. et al. "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead" Molecules 2023, 28(6), 2533. [Link]

  • National Center for Biotechnology Information. "Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate" PubChem Compound Summary for CID 21914188. [Link]

  • Reddit. "Having great trouble with a Boc-protection reaction" r/chemhelp. [Link]

  • ResearchGate. "Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?" [Link]

  • Reddit. "Having great trouble with a Boc-protection reaction" r/Chempros. [Link]

  • Chemtips. "Reactions that Work: Boc Protection" [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups" [Link]

  • Google Patents. "Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester"
  • National Center for Biotechnology Information. "tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate" PubChem Compound Summary for CID 46835579. [Link]

  • ResearchGate. "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate" [Link]

  • YouTube. "Solubility Rules and How to Use a Solubility Table" [Link]

  • MDPI. "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins" [Link]

  • Royal Society of Chemistry. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols" [Link]

  • White Rose Research Online. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols" [Link]

Sources

Technical Support Center: Purification of Spirocyclic Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of spirocyclic amines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Spirocyclic amines, with their unique three-dimensional structures and basic properties, often present distinct challenges during column chromatography. This center aims to equip you with the knowledge to overcome these hurdles efficiently and effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of spirocyclic amines, offering probable causes and actionable solutions.

Problem 1: Significant Peak Tailing or Asymmetrical Peaks

You Observe: Your purified fractions show broad, tailing peaks on analytical chromatograms (e.g., HPLC, UPLC), indicating poor separation and potential co-elution with impurities.

Probable Cause: This is the most common issue when purifying basic compounds like spirocyclic amines on standard silica gel.[1][2] The root cause lies in the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This interaction leads to a secondary, non-ideal retention mechanism, causing some molecules to lag behind the main band, resulting in a "tail".[1]

Solutions:

  • Incorporate a Basic Additive into the Mobile Phase:

    • Mechanism: A small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), is added to the eluent.[4][5] This additive will preferentially interact with the acidic silanol groups, effectively "masking" them from your spirocyclic amine.[4][5] This minimizes the secondary interactions, leading to more symmetrical peaks.

    • Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase. For particularly stubborn cases, other amines like butylamine or ethanolamine can be tested.[6] Ensure the additive is present in both the equilibration and elution solvents for consistent results.[7]

  • Switch to a Less Acidic or Basic Stationary Phase:

    • Mechanism: Bypassing the issue of acidic silica is often the most robust solution.

    • Options:

      • Amine-functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, creating a more basic environment that repels the basic spirocyclic amine, leading to improved peak shape and predictable elution.[7][8][9]

      • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[7]

      • Deactivated ("End-Capped") Silica: Modern, high-quality silica gels are often "end-capped," where many of the residual silanol groups are chemically derivatized to reduce their acidity.[1][10] Using these columns can significantly reduce tailing.

  • Adjust the Mobile Phase pH (for Reversed-Phase Chromatography):

    • Mechanism: By lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or trifluoroacetic acid), the silanol groups on a C18 column become protonated and thus neutralized, preventing them from interacting with the protonated amine.[4][11] Conversely, operating at a high pH (above 7, using a pH-stable column) can deprotonate the amine, making it neutral and reducing ionic interactions.[12]

G start Peak Tailing Observed decision1 Using Standard Silica Gel? start->decision1 sol1 Add 0.1-1% Triethylamine to Mobile Phase decision1->sol1 Yes sol2 Consider Other Causes: - Column Overload - Extra-column Effects - Incompatible Sample Solvent decision1->sol2 No check1 check1 sol1->check1 Still Tailing? sol3 Switch Stationary Phase: - Amine-functionalized Silica - Alumina check1->sol3 Yes end Problem Resolved check1->end No sol3->end

Caption: Logical workflow for troubleshooting peak tailing of spirocyclic amines.

Problem 2: Low or No Recovery of the Compound

You Observe: After running the column, you find that a significant portion of your spirocyclic amine is missing, or in extreme cases, none of it elutes.

Probable Cause:

  • Irreversible Adsorption: The interaction with the acidic silica gel is so strong that the compound will not elute, even with a highly polar mobile phase.[3]

  • On-Column Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[13][14] Spirocyclic structures, while often robust, may contain other functional groups susceptible to acid-catalyzed decomposition.

Solutions:

  • Test for Silica Stability:

    • Protocol: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude material in a suitable solvent, add a small amount of silica gel, and stir for a few hours. Monitor the reaction by TLC or LC-MS to see if the starting material disappears or new spots appear.[13]

  • Deactivate the Silica Gel:

    • Mechanism: If you must use silica, its acidity can be reduced.

    • Protocol: Prepare a slurry of your silica gel in the initial, non-polar eluent and add 1-2% triethylamine. Stir for a short period, then pack the column as usual. This pre-treatment helps to neutralize the most active acidic sites.[14] Alternatively, incorporating the base directly into the mobile phase, as mentioned for peak tailing, also serves to deactivate the silica during the run.[7]

  • Use an Alternative Stationary Phase:

    • As with peak tailing, switching to a more inert or basic stationary phase like alumina or amine-functionalized silica is a highly effective strategy to prevent both irreversible adsorption and degradation.[7][15]

Problem 3: Co-elution of Impurities with the Product

You Observe: Fractions containing your spirocyclic amine are contaminated with closely-eluting impurities, even after optimizing the mobile phase polarity.

Probable Cause:

  • Insufficient Selectivity: The chosen stationary and mobile phase combination does not provide enough difference in retention between your product and the impurity.

  • Column Overloading: Loading too much sample onto the column can cause bands to broaden to the point where they overlap.[1]

Solutions:

  • Change the Selectivity of the Mobile Phase:

    • Mechanism: Instead of just increasing the polarity (e.g., more methanol in DCM), change the nature of the solvents to influence the interactions. Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moments). Switching from a protic solvent like methanol to an aprotic polar solvent like acetone or ethyl acetate can alter the elution order of compounds.[16]

    • Example: If you are using a Hexane/Ethyl Acetate gradient, try a Hexane/DCM or a DCM/Methanol system to see if the selectivity between your product and the impurity changes.

  • Change the Stationary Phase:

    • Mechanism: Different stationary phases offer different selectivities. If silica isn't working, the interactions governing retention on alumina or a functionalized silica will be different, potentially resolving the co-elution.[15]

  • Reduce the Sample Load:

    • Protocol: As a rule of thumb, for a challenging separation, the sample load should be about 1-2% of the mass of the silica gel. If you are overloading the column, reduce the amount of crude material and re-run the purification.

Caption: Conceptual diagram of solvent classes for altering chromatographic selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" solvent system for purifying spirocyclic amines on silica gel?

A: A very common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase.[7][9] The DCM provides the initial low polarity, while the methanol is a strong polar solvent that will elute most amines. The added base is crucial to prevent peak tailing and improve recovery.[7]

Q2: My spirocyclic amine is very polar and won't move from the baseline on TLC, even in 100% ethyl acetate. What should I do?

A: For very polar amines, you need a more aggressive solvent system. A good option is to use a stock solution of 10% ammonium hydroxide in methanol.[13] You can then try using 1-10% of this stock solution in dichloromethane as your eluent.[13] This combination of a highly polar alcohol and a base is effective at eluting even very tightly bound amines.

Q3: Can I use reversed-phase chromatography for my spirocyclic amine?

A: Absolutely. Reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative, especially for more polar spirocyclic amines. The key is to control the pH of the mobile phase. Typically, an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is used.[11] This ensures the amine is protonated (positively charged) and the silanols on the stationary phase are neutral, leading to good peak shapes.

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (e.g., Silica, Alumina): Best for less polar to moderately polar compounds. It is often preferred in synthetic labs as the organic solvents are easily removed by rotary evaporation.

  • Reversed-Phase (e.g., C18, C8): Ideal for polar to moderately non-polar compounds that are soluble in water/organic mixtures. It is the dominant mode in analytical HPLC and is very powerful for preparative purification as well.

Q5: I see a new spot on my TLC plate after letting it sit on the silica for a while. What does this mean?

A: This is a strong indication that your compound is degrading on the silica gel.[13] You should immediately switch to a less acidic stationary phase like neutral alumina or use a mobile phase containing a base to neutralize the silica.[7][14] Do not proceed with a standard silica column, as you will likely lose a significant amount of your product.

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Spirocyclic Amine Purification
ModifierTypical ConcentrationStationary PhasePurposeReference
Triethylamine (TEA) 0.1 - 2% (v/v)Silica GelMasks acidic silanol groups, prevents peak tailing.[4][7]
Ammonium Hydroxide 0.5 - 2% (in MeOH)Silica GelStrong base for eluting highly retained amines.[13][17]
Formic Acid (FA) 0.1% (v/v)Reversed-Phase (C18)Suppresses silanol ionization, ensures amine protonation.[11]
Trifluoroacetic Acid (TFA) 0.1% (v/v)Reversed-Phase (C18)Stronger acid than FA, potent ion-pairing agent.[11][18]
Protocol: Stability Test on Silica Gel
  • Preparation: Dissolve ~5 mg of your crude spirocyclic amine in 1 mL of a solvent you plan to use for chromatography (e.g., DCM or ethyl acetate).

  • Spotting: Spot this solution on a TLC plate (this is your T=0 reference).

  • Incubation: Add ~50 mg of silica gel to the vial, cap it, and let it stir at room temperature.

  • Monitoring: After 1 hour, 3 hours, and 6 hours, take a small aliquot of the supernatant, spot it on the same TLC plate next to the reference spot.

  • Analysis: Develop the TLC plate. If you see the intensity of your product spot decrease or new spots (degradants) appear over time, your compound is not stable on silica.[13]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Taylor, L. R., & Rimmer, C. A. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. Available from: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505. Available from: [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available from: [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Reddit. (2023). Tailing of basic compound : r/CHROMATOGRAPHY. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Chromatography Forum. (2009). Amine column degradation. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 26-34. Available from: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. Available from: [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Zhang, Y., et al. (2023). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. Journal of Chromatography A, 1703, 464163. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 22-31. Available from: [Link]

  • Wang, Q., et al. (2013). Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. Analytical and Bioanalytical Chemistry, 405(25), 8311-8318. Available from: [Link]

  • Reddit. (2022). Chromotography with free amines? : r/chemhelp. Available from: [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • B-V. Analítica. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]

Sources

Managing stability of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the stability of this valuable building block in solution. As a molecule combining a rigid, three-dimensional spirocyclic core with a chemically sensitive Boc-protecting group, understanding its behavior in different experimental settings is crucial for success.

The spirocyclic nature of this diamine offers significant advantages in medicinal chemistry, often leading to improved physicochemical properties, metabolic stability, and better spatial orientation of functional groups for target binding.[1][2][3] However, the lability of the tert-butoxycarbonyl (Boc) protecting group under certain conditions is a primary concern during storage, reaction setup, and purification. This guide will address the most common stability-related issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

General Stability and Storage

Question: What are the primary factors that affect the stability of this compound in solution?

Answer: The main point of instability for this molecule is the Boc-protected secondary amine. The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage (deprotection).[4][5][6] The core 1,6-diazaspiro[3.4]octane structure is generally robust. Therefore, the key factors to control are:

  • pH: Acidic conditions, even trace amounts of acid, can catalyze the removal of the Boc group.

  • Temperature: While the Boc group is relatively stable at ambient temperature in the absence of acid, elevated temperatures can accelerate degradation, especially if acidic impurities are present.

  • Solvent: The choice of solvent can influence stability. Protic solvents, particularly in the presence of trace acids, can facilitate deprotection. Aprotic solvents are generally preferred for long-term storage.

  • Atmosphere: While less critical than pH, prolonged exposure to atmospheric moisture and CO2 could potentially lead to the formation of carbonic acid, slightly lowering the pH of unbuffered solutions over time.

Question: What are the recommended storage conditions for this compound, both as a solid and in solution?

Answer:

  • Solid Form: As a solid (often supplied as a free base, hydrochloride, or hemioxalate salt), the compound is significantly more stable.[7][8] It should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to minimize contact with atmospheric moisture and CO2.

  • In Solution: For optimal stability, solutions should be prepared fresh. If short-term storage is necessary, the following conditions are recommended:

SolventTemperatureAtmosphereDurationRationale
Aprotic (e.g., DCM, THF, Dioxane)-20°CInert (Ar/N₂)Up to 1 weekMinimizes exposure to protic sources and acidic hydrolysis.
Protic (e.g., MeOH, EtOH)-20°CInert (Ar/N₂)< 24 hoursHigher risk of solvolysis/deprotection; use for immediate applications.
DMSORoom TemperatureDesiccatedUp to 48 hoursGenerally a good solvent for storage, but ensure it is anhydrous.

Note: The hydrochloride or hemioxalate salt forms may exhibit different solubility profiles but are generally more stable as solids. When dissolved, the acidic nature of the salt could potentially influence the stability of other acid-sensitive functional groups in a reaction mixture.

Troubleshooting Experimental Issues

Question: I am seeing an unexpected, more polar spot on my TLC/LC-MS analysis after my reaction. What could it be?

Answer: A more polar byproduct is often indicative of Boc deprotection, yielding the free secondary amine of the spirocycle. This is the most common degradation pathway.

Workflow for Diagnosing Boc Deprotection

start Unexpected polar spot observed check_ms Analyze by LC-MS start->check_ms mass_match Does mass correspond to deprotected product (M - 100)? check_ms->mass_match confirm_deprotection Boc Deprotection Confirmed mass_match->confirm_deprotection Yes other_issue Investigate other side reactions (e.g., oxidation, reaction with solvent). mass_match->other_issue No

Caption: Diagnostic workflow for identifying Boc deprotection.

Protocol for Preventing Unwanted Deprotection:

  • Reagent Purity Check: Ensure all reagents and solvents are free from acidic impurities. For example, dichloromethane (DCM) can contain trace amounts of HCl. Consider passing it through a plug of basic alumina before use.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture and CO2.

  • Use of a Non-Nucleophilic Base: If your reaction conditions are mildly acidic or generate acid as a byproduct, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to act as a scavenger.

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid unnecessary heating.

Question: My reaction involves an acidic reagent. How can I perform the reaction without cleaving the Boc group?

Answer: This is a common challenge in multi-step synthesis. The key is to control the strength and stoichiometry of the acid, or to choose reaction conditions that are compatible with the Boc group.

  • Lewis Acids: Some transformations can be promoted by Lewis acids. The stability of the Boc group to Lewis acids varies. Mild Lewis acids (e.g., ZnCl₂, LiCl) may be tolerated, especially at low temperatures. Stronger Lewis acids (e.g., AlCl₃, TiCl₄) will likely cause rapid deprotection.[5]

  • Controlled Addition: If a strong acid is unavoidable, consider slow addition of the acid at low temperatures (e.g., 0°C or -78°C) to control the localized concentration and reaction time.

  • Alternative Protecting Groups: If the desired transformation requires harsh acidic conditions, it may be necessary to switch to a more acid-stable protecting group, such as the carbobenzyloxy (Cbz) group, which is cleaved by hydrogenolysis.[9]

Conceptual Diagram of Boc Group Lability

cluster_stable Stable Conditions cluster_labile Labile Conditions Boc_Protected Boc-Protected Amine (Stable) Deprotected Free Amine (Deprotected) Boc_Protected->Deprotected Acidic Conditions Basic Conditions (e.g., NaOH, Et3N) Basic Conditions (e.g., NaOH, Et3N) Nucleophiles Nucleophiles Mild Reducing Agents (e.g., NaBH4) Mild Reducing Agents (e.g., NaBH4) Hydrogenolysis (e.g., H2/Pd-C) Hydrogenolysis (e.g., H2/Pd-C) Strong Acids (TFA, HCl) Strong Acids (TFA, HCl) Strong Lewis Acids (AlCl3) Strong Lewis Acids (AlCl3) Elevated Temperatures Elevated Temperatures

Caption: Factors influencing the stability of the Boc protecting group.

Analytical and Purification Considerations

Question: Can I use reversed-phase HPLC with a TFA-containing mobile phase to purify my compound?

Answer: Using trifluoroacetic acid (TFA) in the mobile phase for HPLC purification of a Boc-protected amine is generally not recommended for recovery of the intact compound.[9][10] TFA is a strong acid and is commonly used for the express purpose of removing Boc groups.[5][6] Exposure to a TFA-containing mobile phase, even at low concentrations (e.g., 0.1%), will likely lead to partial or complete deprotection of your compound on the column.

Recommended Purification Strategies:

  • Normal-Phase Chromatography: Silica gel chromatography is the preferred method for purifying Boc-protected amines. Use a non-acidic eluent system, such as heptane/ethyl acetate or DCM/methanol. A small amount of a basic modifier (e.g., 0.5% triethylamine) can be added to the eluent to prevent streaking and potential degradation on the silica surface.

  • Buffered Reversed-Phase HPLC: If reversed-phase HPLC is necessary, use a buffered mobile phase system that avoids strong acids. For example, an ammonium bicarbonate or ammonium acetate buffer system at a neutral or slightly basic pH can be effective.

Question: How can I monitor the stability of my compound in a specific solvent over time?

Answer: A simple stability study can be performed using HPLC or LC-MS.

Protocol for a Basic Stability Study:

  • Solution Preparation: Prepare a stock solution of your compound at a known concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze a sample of the solution by a calibrated HPLC or LC-MS method to determine the initial purity.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same method.

  • Data Analysis: Compare the peak area of the parent compound and any new impurity peaks over time to quantify the rate of degradation.

This structured approach will provide you with the empirical data needed to make informed decisions about handling and reaction conditions for this compound, ensuring the integrity of this valuable synthetic intermediate in your research.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group [Table]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • HDH Chemicals. (n.d.). tert-butyl 1, 6-diazaspiro[3.4]octane-1-carboxylate hemioxalate, min 97%, 250 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactivity of spirocyclic diamine scaffolds. Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Alternative protecting groups for 1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,6-diazaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable spirocyclic scaffold. The unique architecture of 1,6-diazaspiro[3.4]octane, with its strained four-membered azetidine ring and five-membered pyrrolidine ring, offers a compelling three-dimensional exit vector for novel chemical entities.[1][2] However, the presence of two distinct secondary amine functionalities presents a significant challenge in achieving selective functionalization.

This document provides an in-depth exploration of alternative protecting group strategies beyond the standard Boc protection, focusing on providing orthogonal and versatile solutions for your synthetic campaigns. We will delve into the causality behind experimental choices and provide robust, field-proven protocols to ensure your success.

The Challenge: Achieving Selective Mono-Functionalization

The 1,6-diazaspiro[3.4]octane scaffold contains two secondary amines with different steric and electronic environments: the N1-amine within the azetidine ring and the N6-amine in the pyrrolidine ring. Uncontrolled reaction with electrophiles typically leads to a mixture of mono-substituted isomers and di-substituted byproducts, complicating purification and reducing yields. Therefore, a robust protecting group strategy is not just recommended; it is essential for directing reactivity to a single nitrogen atom.

The most common strategy involves the selective protection of one amine, leaving the other free for transformations like acylation, alkylation, or sulfonylation.[3] While the tert-butoxycarbonyl (Boc) group is widely used, its acid-labile nature is not always compatible with subsequent synthetic steps. This necessitates a broader toolkit of orthogonal protecting groups that can be removed under different, non-acidic conditions.

Caption: Structure of 1,6-diazaspiro[3.4]octane highlighting the two non-equivalent nitrogen atoms.

Alternative Protecting Groups: A Comparative Guide

While 6-Boc-1,6-diazaspiro[3.4]octane is a common starting point, its reliance on strong acids like trifluoroacetic acid (TFA) for deprotection can be limiting.[3] Here, we explore two powerful alternatives, the Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, which offer orthogonal cleavage conditions.

1. The Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group renowned for its stability in both acidic and basic conditions, making it an excellent choice when subsequent reactions require these environments.[4] Its primary mode of cleavage is catalytic hydrogenolysis, a remarkably mild method that preserves most other functional groups.[5][6]

Why Choose Cbz?

  • Orthogonality: Cbz is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[4][5][6]

  • Robustness: It withstands a wide range of non-reductive reaction conditions.[4]

  • Mild Cleavage: Hydrogenolysis occurs at neutral pH, which is ideal for sensitive substrates.[6]

This protocol details the mono-protection of 1,6-diazaspiro[3.4]octane.

  • Dissolution: Dissolve 1,6-diazaspiro[3.4]octane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) (2.0-2.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.1 equivalents) dropwise while stirring vigorously. Maintain the temperature at 0-5 °C. The Schotten-Baumann conditions facilitate the reaction by neutralizing the HCl byproduct.[4][5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the mono-Cbz-protected product.

This is the most common and mildest method for Cbz removal.

  • Setup: Dissolve the Cbz-protected 1,6-diazaspiro[3.4]octane derivative (1.0 equivalent) in a protic solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This is often done using a balloon of H₂ for atmospheric pressure reactions. Stir the reaction vigorously.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 2-8 hours.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[5]

2. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is defined by its lability to basic conditions, making it perfectly orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[6][7] This characteristic is invaluable in complex, multi-step syntheses, particularly those modeled after solid-phase peptide synthesis (SPPS) strategies.

Why Choose Fmoc?

  • Base Lability: Cleaved under mild, non-nucleophilic basic conditions, typically with a secondary amine like piperidine.[6][8]

  • Orthogonality: Fully orthogonal to Boc and Cbz protecting groups.[6][7]

  • UV-Active: The fluorenyl moiety allows for easy monitoring of reaction progress by UV spectroscopy.

  • Dissolution: Dissolve 1,6-diazaspiro[3.4]octane (1.0 equivalent) in a solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add sodium carbonate (Na₂CO₃) (2.0 equivalents) and stir until dissolved. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in dioxane dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The cleavage mechanism proceeds via a β-elimination, which is initiated by a base.[8][9]

  • Setup: Dissolve the Fmoc-protected compound in an aprotic polar solvent, most commonly N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.[6] The piperidine acts as the base to initiate the elimination and also as a scavenger for the dibenzofulvene (DBF) byproduct.[10]

  • Reaction: Stir the mixture at room temperature. The deprotection is typically very rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine. The resulting residue can often be co-evaporated with toluene to remove residual reagents.

  • Purification: The crude product can be purified by column chromatography or used directly in the next step if the resulting piperidine-fulvene adduct does not interfere.

Orthogonal Strategy Decision Workflow

Choosing the correct protecting group is critical for the success of your synthesis. The following workflow illustrates a decision-making process based on the planned downstream reaction conditions.

G start Start: Mono-protection of 1,6-diazaspiro[3.4]octane q1 Will the next synthetic step involve strong acid? start->q1 q2 Will the next step involve strong bases or nucleophiles? q1->q2 No cbz Use Cbz Group (Deprotect with H2/Pd-C) q1->cbz Yes fmoc Use Fmoc Group (Deprotect with Piperidine) q1->fmoc Yes q3 Will the next step involve catalytic hydrogenation? q2->q3 No boc Use Boc Group (Deprotect with TFA) q2->boc Yes q2->cbz Yes q3->boc No q3->cbz Yes q3->fmoc No end Proceed with Synthesis boc->end cbz->end fmoc->end

Caption: Decision workflow for selecting an orthogonal protecting group.

Data Summary: Comparative Table of Protecting Groups
FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Cleavage Condition Strong Acid (TFA, HCl)[3][11]Catalytic Hydrogenolysis (H₂, Pd/C)[4][6]Base (e.g., 20% Piperidine in DMF)[6][7]
Stability (Acid) LabileStable (to mild acid)[4]Stable
Stability (Base) StableStable[4]Labile[7]
Stability (H₂/Pd-C) StableLabile[5]Generally stable, but can be cleaved slowly[7]
Key Advantage Widely used, reliable, easy to introduce.Orthogonal to acid/base labile groups; very mild deprotection.Orthogonal to acid/hydrogenolysis; fast deprotection.
Key Disadvantage Harsh acidic cleavage limits substrate scope.Incompatible with reducible groups (alkenes, alkynes, etc.).Incompatible with base-sensitive functional groups.
Troubleshooting and FAQs

Q1: I am struggling to achieve mono-protection of the 1,6-diazaspiro[3.4]octane. I keep getting di-substituted product. What can I do?

A1: This is a common issue. The key is to control the stoichiometry of your protecting group reagent carefully.

  • Slow Addition: Ensure you are adding the reagent (e.g., Cbz-Cl, Boc₂O) slowly and dropwise to a cooled, vigorously stirred solution of the diamine. This maintains a low instantaneous concentration of the electrophile, favoring mono-protection.

  • Use Precise Equivalents: Use no more than 1.0 equivalent of the protecting group reagent. An excess will inevitably lead to the di-protected byproduct.

  • Consider an In-Situ HCl Salt Formation Method: A reported strategy for mono-Boc protection involves the in-situ formation of the diamine monohydrochloride salt.[12] This protonates one amine, deactivating it towards the electrophile and directing protection to the free amine. This principle can be adapted for other protecting groups.

Q2: My Cbz deprotection via hydrogenolysis is very slow or has stalled. What's wrong?

A2: Catalyst poisoning is the most likely culprit.

  • Sulfur or Halogens: Substrates containing sulfur or certain halogenated functional groups can poison the palladium catalyst. If your molecule contains these, you may need to use a larger catalyst loading or consider alternative deprotection methods, such as using strong acids like HBr in acetic acid.[4]

  • Catalyst Quality: Ensure your Pd/C catalyst is fresh and has been stored properly. Older or improperly handled catalysts can have significantly reduced activity.

  • Solvent and Agitation: Use a solvent that fully dissolves your substrate. Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.

Q3: During my Boc deprotection with TFA, I am seeing evidence of azetidine ring-opening. How can I prevent this?

A3: The four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening under harsh acidic conditions.[3]

  • Control Temperature: Perform the deprotection at 0 °C initially and allow it to warm slowly to room temperature. Avoid heating the reaction.[3]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to the strong acid.

  • Alternative Reagents: Consider using HCl in a non-nucleophilic solvent like 1,4-dioxane instead of TFA. If the substrate is extremely sensitive, switching to an orthogonal protecting group like Cbz or Fmoc is the best solution.

Q4: After Fmoc deprotection, I have an unexpected adduct on my newly freed amine. What happened?

A4: You are likely observing an adduct of dibenzofulvene (DBF). The Fmoc deprotection mechanism releases DBF, a reactive Michael acceptor.[10] If not effectively trapped, it can react with the deprotected amine.

  • Ensure Sufficient Scavenger: Piperidine is not only the base but also the scavenger. Ensure you are using a sufficient concentration (typically 20% v/v in DMF) to trap the DBF as it forms.[6][10]

  • Solvent Choice: The reaction is faster and more efficient in polar aprotic solvents like DMF or NMP, which facilitate both the deprotection and the scavenging.[9]

References
  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF.
  • Georg Thieme Verlag. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. Retrieved from [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 70(9), 3737-40.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • Google Patents. (n.d.). Method for the fmoc group cleavage.
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group.
  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Cbz-1-oxo-6-aza-spiro[3.4]octane, 100 mg. Retrieved from [Link]

  • gsrs. (n.d.). 3-METHYL-1,6-DIAZASPIRO(3.4)OCTANE, (3S,4R)-. Retrieved from [Link]

Sources

Technical Support Center: High-Throughput Screening with Diazaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with diazaspiro scaffolds in high-throughput screening (HTS) assays. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the unique challenges presented by this compound class.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of diazaspiro scaffolds in HTS.

Q1: What are diazaspiro scaffolds and why are they relevant in drug discovery?

A: Diazaspiro scaffolds are a class of heterocyclic compounds characterized by a spirocyclic core containing two nitrogen atoms. This rigid, three-dimensional structure provides novel chemical space for drug discovery, often leading to compounds with improved metabolic stability and distinct biological activities.[1][2] They are of particular interest for targeting complex biological systems like the central nervous system and for indications such as obesity, pain, and various psychotic disorders.[1]

Q2: What are the primary challenges encountered when screening diazaspiro compound libraries?

A: The primary challenges often revolve around the physicochemical properties of these scaffolds. Issues such as poor aqueous solubility, a tendency to aggregate at screening concentrations, and potential for assay interference are common hurdles.[3][4] Furthermore, the stereochemistry of diazaspiro compounds can significantly impact their biological activity, adding another layer of complexity to data interpretation.[5][6][7]

Q3: How can I proactively mitigate potential issues with diazaspiro scaffolds in my HTS assay?

A: Proactive measures include careful assay design and robust compound quality control. This involves selecting appropriate buffer conditions, potentially including detergents to minimize aggregation, and ensuring the purity and solubility of the compound library.[3][8] It is also crucial to perform counter-screens to identify compounds that may interfere with the assay technology itself.[9][10]

Q4: Are there specific assay formats that are better suited for screening diazaspiro compounds?

A: The choice of assay format depends on the biological target and the specific properties of the diazaspiro library. Both biochemical and cell-based assays can be successful.[11][12][13] However, for compounds with potential solubility or aggregation issues, label-free detection methods or assays with built-in interference controls can be advantageous.[14] It's essential to validate the chosen assay format for its tolerance to potential compound-related artifacts.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Poor Z'-Factor and High Data Variability

A low Z'-factor indicates a small separation between positive and negative controls, making it difficult to identify true hits.[15][16]

Symptoms:

  • Z'-factor consistently below 0.5.[15][17]

  • High coefficient of variation (%CV) in control wells.[17]

  • Poor reproducibility between replicate plates.

Possible Causes & Troubleshooting Workflow:

A workflow for troubleshooting poor Z'-factor.

Step-by-Step Protocol:

  • Analyze Control Data:

    • Calculate the mean, standard deviation, and %CV for both positive and negative controls on multiple plates. A %CV above 15% often indicates a problem.

  • Verify Reagent Dispensing and Stability:

    • Ensure accurate and precise liquid handling. Automated liquid handlers can reduce variability.[18]

    • Check the stability of all reagents under assay conditions. Degradation of enzymes, substrates, or detection reagents can lead to inconsistent signals.

  • Optimize Assay Parameters:

    • Incubation Times: Vary pre-incubation and reaction times to find the optimal window for a stable signal.

    • Temperature: Ensure consistent temperature control across the assay plate.

  • Evaluate Buffer Components:

    • The pH, ionic strength, and presence of additives can influence both the biological target and the compounds.

    • Consider the addition of a non-ionic detergent like Triton X-100 (typically at 0.01%) to mitigate potential compound aggregation, a common issue with heterocyclic compounds.[3][4][8]

  • Re-evaluate Detection Method:

    • If using fluorescence-based readouts, check for compound autofluorescence or quenching.[19]

    • Consider an orthogonal assay with a different detection principle (e.g., luminescence or absorbance) to confirm hits and rule out technology-specific interference.[10][20]

Parameter Recommendation for Improving Z'-Factor Rationale
%CV (Controls) < 15%High variability obscures the true signal window.
Signal-to-Background > 3A larger signal window is more robust to variability.[17]
Assay Window Stable for the duration of the screenEnsures consistent performance across all plates.
Guide 2: Suspected Compound Aggregation

Compound aggregation is a frequent cause of false positives in HTS, where small molecules form colloidal particles that can non-specifically inhibit enzymes.[3][4][8]

Symptoms:

  • A high number of initial hits that are not structurally related.

  • Steep Hill slopes in dose-response curves.[21]

  • Inhibition is sensitive to detergent concentration.[3][8]

  • Time-dependent inhibition.[3]

Workflow for Identifying and Mitigating Aggregation:

A decision tree for addressing suspected compound aggregation.

Step-by-Step Protocol:

  • Detergent Sensitivity Assay:

    • Re-test a selection of initial hits in the primary assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).

    • A significant reduction in potency in the presence of detergent is a strong indicator of aggregation-based inhibition.[3][8]

  • Enzyme Concentration Dependence:

    • Assay the inhibitory activity of suspect compounds at varying concentrations of the target enzyme.

    • The IC50 of aggregating inhibitors is often dependent on the enzyme concentration, whereas true inhibitors typically are not.[3]

  • Dynamic Light Scattering (DLS):

    • DLS is a biophysical method that directly detects the formation of aggregates in solution.[4][22] This technique can provide physical evidence of aggregation at screening concentrations.

  • Counter-Screening:

    • Employ a well-characterized enzyme that is known to be sensitive to aggregate-based inhibition, such as AmpC β-lactamase, as a counter-screen.[4][8] Hits that are active against both the primary target and the counter-screen enzyme are likely aggregators.

Guide 3: Cell-Based Assay Complications

Cell-based assays provide a more physiologically relevant context but can be prone to compound-induced cytotoxicity or interference with reporter systems.[12][23]

Symptoms:

  • Widespread, non-specific decreases in cell viability.

  • Unexpected activation or inhibition in reporter gene assays.

  • High background signal in luminescence or fluorescence-based readouts.

Troubleshooting Strategy:

  • Assess Cytotoxicity:

    • Run a parallel cytotoxicity assay (e.g., MTS or ATP-based assay) on all initial hits at the screening concentration.[24][25]

    • This will differentiate true modulators of the target pathway from compounds that are simply killing the cells.

  • Reporter Gene Interference:

    • For luciferase-based assays, a common reporter system, perform a counter-screen using purified luciferase enzyme.[3][26] Many compounds are known to directly inhibit firefly luciferase.[3]

    • This helps to identify compounds that interfere with the reporter itself rather than the intended biological target.

  • Evaluate Compound Solubility in Media:

    • Visually inspect assay plates for compound precipitation.

    • Poor solubility can lead to inaccurate concentrations and non-specific effects. Consider reformulating problematic compounds or reducing the final screening concentration.

  • Consider Stereochemistry:

    • The different stereoisomers of a diazaspiro compound can have vastly different biological activities and off-target effects.[5][6] If a racemic mixture was screened, consider testing the individual enantiomers to clarify the structure-activity relationship.

Assay Type Potential Pitfall Recommended Counter-Screen/Control
Biochemical (Enzyme) Compound AggregationDetergent sensitivity assay; AmpC β-lactamase counter-screen.[4][8]
Cell-Based (Viability) General CytotoxicityParallel viability assay (e.g., CellTiter-Glo®).[24]
Cell-Based (Reporter) Reporter Enzyme InhibitionAssay with purified reporter enzyme (e.g., luciferase).[3]
Fluorescence-Based Autofluorescence/QuenchingPre-read plates before adding detection reagents.[19]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(3), 235–256. [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(3), e78. [Link]

  • Jahchan, N. S., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]

  • Menhaji-Klotz, E., & Sabol, J. S. (2014). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 4(91), 49917–49927. [Link]

  • Rey, F., et al. (2019). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 20(18), 4529. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 856-865. [Link]

  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Al-Sanea, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • de la Vega de León, A., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 15(19), 1795-1804. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Al-Sanea, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • ResearchGate. (2022). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Kevorkov, D., & Makarenkov, V. (2014). Data Analysis Approaches in High Throughput Screening. High-Throughput Screening for Food Safety Assessment. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Al-Sanea, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 154, 113610. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 29(26), e202203992. [Link]

  • Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 35-49. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1308–1315. [Link]

  • Stepan, A. F., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 50(47), 11121-11125. [Link]

  • Slynko, I., et al. (2025). High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. bioRxiv. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). False positives in the early stages of drug discovery. Expert Opinion on Drug Discovery, 12(12), 1217-1227. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). Frequent hitters: nuisance artifacts in high-throughput screening. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Monti, E., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 9(16), 18057-18066. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Wassermann, A. M., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Chemical Biology, 8(1), 138-143. [Link]

  • Bedwell, A. A., & Tyo, K. E. J. (2021). High-throughput developability assays enable library-scale identification of producible protein scaffold variants. Biotechnology and Bioengineering, 118(10), 3846-3858. [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). Assay Development and Screening. Icahn School of Medicine at Mount Sinai. [Link]

  • Edwards, M., et al. (2015). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm, 6(8), 1485-1490. [Link]

  • Christensen, J. B., & Blackmond, D. G. (2025). DNA-Scaffolded Ultrahigh-Throughput Reaction Screening. ChemRxiv. [Link]

  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]

  • Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Times for the Synthesis of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these complex reactions. This resource is structured to provide actionable insights, moving from frequently encountered issues to in-depth troubleshooting and detailed experimental procedures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the synthesis of diazaspirocycles.

Q1: My diazaspirocyclization reaction is sluggish and gives a low yield. What are the primary factors I should investigate to increase the reaction rate?

A1: Slow reaction times and low yields in diazaspirocyclization reactions are often interconnected and can typically be traced back to a few key parameters. A systematic approach to troubleshooting is the most effective strategy.[1]

  • Catalyst Activity: The choice and activity of your catalyst are paramount. For palladium-catalyzed reactions, ensure you are using an appropriate ligand, often a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand, which can prevent catalyst inhibition by the nitrogen atoms in your substrate.[1] Catalyst deactivation, sometimes visible as the formation of palladium black, can be a significant issue.[1] For silver-catalyzed reactions, the choice of the silver salt and ligands can dramatically influence the reaction rate.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states. A solvent screen is often a worthwhile investment of time. Polar aprotic solvents like DMSO and DMF can sometimes accelerate reaction rates in aza-Michael additions, while in other cases, polar protic solvents may be beneficial.[2][3]

  • Temperature: While increasing the temperature generally increases the reaction rate, it can also lead to the formation of undesired byproducts or catalyst decomposition.[1] It is crucial to find the optimal temperature that balances reaction speed with selectivity and stability. Microwave synthesis can be a powerful tool for rapidly screening reaction conditions and often leads to significantly reduced reaction times.[4][5]

Q2: I am struggling with poor diastereoselectivity in my spiro-pyrrolidine synthesis via a [3+2] cycloaddition. How can I improve this?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of complex spirocycles. The relative orientation of substituents is determined by the transition state energies of the competing diastereomeric pathways.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy transition state).[4][6] At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product.[4][6] Therefore, optimizing the reaction temperature is a critical first step. A helpful approach is to run the reaction at a low temperature (e.g., -78 °C) to favor the kinetic product and then gradually increase the temperature to see if a different diastereomer is favored under thermodynamic control.

  • Catalyst and Ligand Effects: The catalyst and its associated ligands create a specific chiral environment that can strongly influence the facial selectivity of the cycloaddition. Chiral phosphoric acids and metal complexes with specific ligands have been shown to induce high diastereoselectivity in [3+2] cycloadditions.[7] Screening different chiral catalysts and ligands is often necessary to achieve the desired stereochemical outcome.

  • Solvent Polarity: The polarity of the solvent can influence the geometry of the transition state, thereby affecting the diastereoselectivity.[7] It is advisable to screen a range of solvents with varying polarities.

Q3: My phosphine-catalyzed [3+2] cycloaddition is not going to completion. What are the likely causes and how can I troubleshoot this?

A3: Incomplete conversion in phosphine-catalyzed [3+2] cycloadditions can be frustrating. Here are some key areas to investigate:

  • Catalyst Purity and Handling: Phosphine catalysts can be sensitive to air and moisture. Ensure your phosphine is of high purity and is handled under an inert atmosphere.[7]

  • Substrate Reactivity: The electronic properties of your substrates are crucial. For the reaction between allenes and imines, electron-withdrawing groups on the allenoate and appropriate substitution on the imine are generally required for an efficient reaction.[8]

  • Reaction Conditions: These reactions are often highly sensitive to the solvent and temperature. Ensure you are using an anhydrous solvent, as water can interfere with the catalytic cycle.[7] A systematic screening of both solvent and temperature is recommended.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific synthetic challenges.

Guide 1: Optimizing a Sluggish Silver-Catalyzed Tandem Cyclization

Problem: The silver-catalyzed tandem cyclization of an N-propargylamine with a tethered nucleophile is proceeding slowly, with significant starting material remaining after 24 hours.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a sluggish silver-catalyzed tandem cyclization.

Causality Explained:

The catalytic cycle of this reaction involves the coordination of the silver(I) ion to the alkyne, which activates it for nucleophilic attack by the tethered amine.[9][10] The subsequent intramolecular cyclization is often the rate-limiting step.

  • Silver Salt: The counter-ion of the silver salt can affect its Lewis acidity and solubility. Triflate (OTf) and hexafluoroantimonate (SbF6) are weakly coordinating anions that generally lead to more Lewis acidic and reactive silver catalysts.

  • Ligands: Ligands like phenanthroline can modulate the reactivity and stability of the silver catalyst, sometimes accelerating the reaction.[9]

  • Solvent: The solvent must be able to dissolve the starting materials and the catalyst, and it can influence the rate of the reaction by stabilizing charged intermediates. A mixture of solvents, such as ethanol and dichloroethane (DCE), can sometimes provide the optimal balance of polarity and solubility.[9]

Guide 2: Improving Diastereoselectivity in a [3+2] Cycloaddition

Problem: The synthesis of a spiro-pyrrolidine via a [3+2] cycloaddition of an azomethine ylide with an olefin yields a nearly 1:1 mixture of diastereomers.

Decision Tree for Optimization:

G start Start: Poor Diastereoselectivity (d.r. ~ 1:1) temp Investigate Temperature Effect (Kinetic vs. Thermodynamic Control) start->temp low_temp Run reaction at low temperature (e.g., -78 °C to 0 °C) temp->low_temp Kinetic Control high_temp Run reaction at elevated temperature (e.g., room temp to reflux) temp->high_temp Thermodynamic Control catalyst Screen Chiral Catalysts / Ligands low_temp->catalyst high_temp->catalyst lewis_acid Chiral Lewis Acids (e.g., Cu(II)-BOX, Ag(I)-phosphine) catalyst->lewis_acid Metal-based organocatalyst Chiral Brønsted Acids (e.g., Phosphoric Acids) catalyst->organocatalyst Organocatalysis solvent Screen Solvents polar_aprotic Polar Aprotic (e.g., DCM, THF, Toluene) solvent->polar_aprotic polar_protic Polar Protic (e.g., EtOH, MeOH) solvent->polar_protic lewis_acid->solvent organocatalyst->solvent end Optimized Diastereoselectivity polar_aprotic->end polar_protic->end

Caption: Decision tree for optimizing diastereoselectivity in a [3+2] cycloaddition.

Causality Explained:

The diastereoselectivity of a [3+2] cycloaddition is determined by the relative energies of the transition states leading to the different diastereomers.

  • Kinetic vs. Thermodynamic Control: As explained in the FAQs, temperature is a powerful tool for controlling diastereoselectivity.[4][6] A detailed study of the reaction at various temperatures can reveal whether the desired diastereomer is the kinetic or thermodynamic product.

  • Chiral Catalysis: A chiral catalyst creates a well-defined three-dimensional pocket around the reaction center, forcing the substrates to approach each other in a specific orientation. This can dramatically increase the energy difference between the diastereomeric transition states, leading to high diastereoselectivity.

  • Solvent Effects: The solvent can influence the conformation of the reactants and the transition state through dipole-dipole interactions and hydrogen bonding. A change in solvent can sometimes be enough to switch the major diastereomer.

Experimental Protocols

The following protocols are provided as a starting point for optimization. It is crucial to monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) and adjust the reaction time and other parameters as needed.

Protocol 1: Silver-Catalyzed Tandem Cyclization for Diazaspirocycle Synthesis

This protocol is adapted from a procedure for the synthesis of azaoxaspirocycles and can be modified for diazaspirocycles.[9]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the silver catalyst (e.g., Ag(phen)OTf, 10 mol%).

  • Inert Atmosphere: Seal the vial with a rubber septum and flush with argon or nitrogen.

  • Reagent Addition: Add a solution of the starting alkyne (1.0 equiv) in a suitable solvent (e.g., a mixture of EtOH and DCE).[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC). For diazaspirocycles, elevated temperatures and prolonged reaction times may be necessary.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phosphine-Catalyzed [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

This protocol is a general procedure for the phosphine-catalyzed [3+2] cycloaddition of an allenoate with an imine.[8]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the chiral phosphine catalyst (e.g., 10-20 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous THF or DCM). Add the allenoate (1.2 equiv) and the imine (1.0 equiv).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-pyrrolidine.

Data Presentation

The following tables provide representative data to guide your optimization efforts. Note that the optimal conditions will be substrate-dependent.

Table 1: Effect of Catalyst on Reaction Time in a Hypothetical Diazaspirocyclization

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1AgOTfDCE802445
2AgSbF6DCE801860
3Ag(phen)OTfDCE801275
4Cu(OTf)2DCE80>48<10

Table 2: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition

EntrySolventTemperature (°C)Time (h)Yield (%)d.r. (A:B)
1Toluene2512852:1
2THF2512883:1
3DCM2518751.5:1
4EtOH2524605:1
5Hexane25>48<5-

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Pirovano, V., et al. (n.d.). Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl-indolin. AIR Unimi.
  • Mechanism of [3+2]-cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem Technical Support.
  • Shimaoka, M., & Sai, M. (2022). Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ChemRxiv.
  • Smith, J., et al. (n.d.). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Royal Society of Chemistry.
  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • Shimaoka, M., & Sai, M. (2022). Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles.
  • Theoretical Studies on [3+2]-Cycloaddition Reactions. (2016).
  • Legros, J., et al. (2005).
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control.
  • Clark, J. H., et al. (2022). Aza-Michael reaction optimization.
  • Wang, Y., et al. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
  • Pirovano, V., et al. (2021). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates.
  • Garcı́a-Garcı́a, P., et al. (2010). Silver-Catalyzed Cyclization of Propargylic Amides to Oxazolines.
  • Gong, L.-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.
  • Huang, Y.-Y., et al. (2020). Phosphine‐Catalyzed [4+1] Cycloadditions of Allenes with Methyl Ketimines, Enamines, and a Primary Amine.
  • Das, B., et al. (2006). Aza-Michael Addition of Amines to Activated Alkenes Catalyzed by Silica Supported Perchloric Acid Under a Solvent-Free Condition.
  • BenchChem. (2025).
  • Capriati, V., et al. (2018). Kinetic vs.
  • D'hooge, D. R., et al. (2017).
  • Hijji, Y. M., & Benjamin, E. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.
  • Fernandez, I., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • Hijji, Y. M., & Benjamin, E. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. 12th International Electronic Conference on Synthetic Organic Chemistry.
  • Gong, L.-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.
  • Fischereder, E.-M., et al. (2018). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols.
  • Lee, C.-F., et al. (2010). Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole.
  • Buchwald, S. L., et al. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Jiao, R.-Q., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic & Biomolecular Chemistry.
  • Liang, Y.-M., et al. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)
  • Zhang, J., et al. (2022). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols.

Sources

Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate. This resource is designed to provide expert guidance and troubleshooting strategies to assist you in overcoming common challenges encountered during the production of this valuable spirocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic and medicinal chemistry.

Our goal is to not only offer solutions but also to explain the underlying chemical reasoning, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: While the impurity profile can vary depending on the specific synthetic route, common impurities often include:

  • Unreacted starting materials: Incomplete conversion at any stage of a multi-step synthesis.

  • Partially reacted intermediates: For example, the non-cyclized precursor to the spirocyclic core.

  • Over-alkylation or over-acylation products: If the unprotected nitrogen reacts further.

  • Di-Boc protected species: Formation of the di-tert-butoxycarbonyl derivative if both nitrogens are protected.

  • Ring-opened byproducts: Resulting from unstable intermediates or harsh reaction conditions.

  • Solvent adducts and residual solvents: Trapped solvent molecules in the final product.

Q2: My final product shows a low yield after purification. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reactions: Check reaction monitoring (e.g., TLC, LC-MS) to ensure full conversion of starting materials.

  • Side reactions: The formation of significant amounts of byproducts will consume your starting material and reduce the yield of the desired product.

  • Product loss during workup: The aqueous extraction and separation steps can lead to product loss, especially if the product has some water solubility. Ensure proper pH adjustment and use of appropriate organic solvents.

  • Degradation on silica gel: Some nitrogen-containing compounds can be sensitive to acidic silica gel. Consider using deactivated silica or alternative purification methods like crystallization.

  • Mechanical losses: Transfer losses during handling of the material.

Q3: The Boc-protection step is sluggish or incomplete. How can I improve this reaction?

A3: Incomplete Boc-protection is a common issue. Consider the following:

  • Base selection: Ensure the use of a suitable, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. The stoichiometry of the base is crucial.

  • Solvent choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. Ensure the solvent is dry.

  • Reagent quality: Use fresh di-tert-butyl dicarbonate (Boc)₂O, as it can degrade over time.

  • Temperature: While often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

Troubleshooting Guide: Specific Impurity Issues

Issue 1: Presence of a Di-Boc Protected Impurity

Plausible Cause: The presence of a di-Boc protected species, di-tert-butyl 1,6-diazaspiro[3.4]octane-1,6-dicarboxylate, indicates that the unprotected secondary amine of the desired product has also reacted with the Boc anhydride. This is more likely to occur if an excess of (Boc)₂O is used, or if the reaction is allowed to proceed for an extended period after the initial protection is complete.

Recommended Actions:

  • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O to be as close to 1.0 equivalent as possible relative to the diamine precursor.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting diamine is consumed and the mono-Boc product is the major species, quench the reaction promptly.

  • Purification: The di-Boc impurity is significantly less polar than the mono-Boc product. It can typically be separated by flash column chromatography. A gradient elution from a non-polar eluent (e.g., hexanes/ethyl acetate) to a more polar system will elute the di-Boc product first.

Analytical Verification:

  • LC-MS: The di-Boc impurity will have a mass corresponding to the addition of a second Boc group (+100 amu).

  • ¹H NMR: The proton NMR spectrum of the di-Boc species will show a larger integration for the tert-butyl protons (18H) compared to the mono-Boc product (9H) and will lack the N-H proton signal of the secondary amine.

Issue 2: Incomplete Cyclization Leading to Acyclic Precursors

Plausible Cause: The formation of the spirocyclic core is a critical step. Incomplete cyclization can result from insufficient activation of leaving groups, steric hindrance, or unfavorable reaction kinetics. For instance, in a potential synthesis involving an intramolecular nucleophilic substitution, the leaving group might not be sufficiently reactive, or the base used might not be strong enough to deprotonate the nucleophilic amine.

Recommended Actions:

  • Choice of Leaving Group: If the cyclization involves a substitution reaction, ensure a good leaving group (e.g., tosylate, mesylate, or a halide) is used.

  • Base and Solvent: For base-mediated cyclizations, consider stronger bases such as potassium carbonate or cesium carbonate in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction.[1]

  • Temperature: Increasing the reaction temperature can often promote cyclization, but this must be balanced against the potential for side reactions.

  • High Dilution: Running the cyclization reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Optimizing Intramolecular Cyclization

  • Dissolve the acyclic precursor in a suitable solvent (e.g., acetonitrile) to a low concentration (e.g., 0.01-0.05 M).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Issue 3: Residual Starting Diamine in the Final Product

Plausible Cause: The presence of the starting 1,6-diazaspiro[3.4]octane in the final product is a clear indication of an incomplete Boc-protection reaction.

Recommended Actions:

  • Reagent Stoichiometry: Ensure at least one full equivalent of (Boc)₂O is used. A slight excess (e.g., 1.05-1.1 equivalents) can sometimes be beneficial, but be mindful of the potential for di-protection.

  • Extended Reaction Time/Gentle Heating: If the reaction is slow at room temperature, allow it to stir for a longer period (e.g., overnight) or gently heat to 30-40 °C.

  • Purification: The starting diamine is significantly more polar than the Boc-protected product. It can be removed by:

    • Aqueous Wash: An acidic wash (e.g., with 1M HCl) during the workup can protonate the basic diamine and extract it into the aqueous phase. Be cautious, as the Boc group can be labile under strongly acidic conditions. A milder acid like citric acid may be preferable.

    • Column Chromatography: The diamine will have a much lower Rf value on silica gel compared to the product.

Data Presentation: Typical TLC Profile

CompoundTypical Rf Value (5% MeOH in DCM)Visualization
1,6-diazaspiro[3.4]octane (starting material)~0.1Stains with ninhydrin
This compound (product)~0.5Does not stain with ninhydrin
Di-Boc protected byproduct~0.8Does not stain with ninhydrin

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential. The following diagram illustrates a typical workflow for identifying and resolving purity issues.

troubleshooting_workflow cluster_analysis Analytical Characterization cluster_action Corrective Actions start Crude Product Analysis (LC-MS, NMR) impurity_id Identify Impurity Structure and Quantity start->impurity_id is_sm Is it Starting Material? impurity_id->is_sm is_byproduct Is it a Reaction Byproduct? impurity_id->is_byproduct is_diBoc Is it Di-Boc Protected? impurity_id->is_diBoc optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) is_sm->optimize_reaction Yes modify_workup Modify Workup Procedure (Aqueous Washes) is_sm->modify_workup Yes is_byproduct->optimize_reaction Yes refine_purification Refine Purification Strategy (Chromatography, Recrystallization) is_byproduct->refine_purification Yes is_diBoc->optimize_reaction Yes is_diBoc->refine_purification Yes optimize_reaction->start Re-run Synthesis refine_purification->start Re-purify modify_workup->start Re-workup

Caption: Troubleshooting workflow for impurity identification and resolution.

Reference List

  • Google Patents. "CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester." patents.google.com. Available at:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484530, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate." pubchem.ncbi.nlm.nih.gov. Available at: [Link]

Sources

Challenges in the scale-up of 1,6-diazaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,6-Diazaspiro[3.4]octane

Introduction: The 1,6-diazaspiro[3.4]octane scaffold is a valuable, sp³-rich building block in modern drug discovery, prized for its ability to introduce conformational rigidity and novel three-dimensional exit vectors into lead compounds.[1][2] However, its synthesis, particularly at scale, presents several distinct challenges stemming from ring strain, functional group compatibility, and purification difficulties. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to navigate the complexities of its synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Yield in the Key Cyclization Step

Question: "My intramolecular cyclization to form the spirocyclic core is failing. I'm attempting a double N-alkylation of a gem-dihalide precursor, but I'm mostly recovering starting material or observing polymerization. What's going wrong?"

Answer: This is a classic challenge in forming strained ring systems like the azetidine portion of the 1,6-diazaspiro[3.4]octane. The low yield is likely due to a combination of unfavorable reaction kinetics and competing side reactions.

Underlying Causes & Solutions:

  • High Dilution Principle: Intramolecular reactions are favored over intermolecular polymerization under high-dilution conditions. The goal is to ensure a molecule reacts with itself before it can find another reactive partner.

    • Actionable Advice: Instead of adding reagents all at once, use a syringe pump to slowly add your diamine precursor to a large volume of heated solvent containing the base. This maintains a pseudo-low concentration of the reactant, promoting cyclization.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the amine but non-nucleophilic to avoid competing with the desired reaction. The solvent needs to solubilize the reactants and facilitate the reaction without participating in it.

    • Actionable Advice: Carbonates like K₂CO₃ or Cs₂CO₃ are excellent choices. Cesium carbonate is particularly effective due to the "cesium effect," which templates the substrate for intramolecular cyclization. For solvents, polar aprotic options like DMF or Acetonitrile are standard. Ensure they are anhydrous, as water can interfere with the reaction.

  • Leaving Group Quality: The efficiency of the Sₙ2 reaction depends heavily on the leaving group.

    • Actionable Advice: While bromides are common, consider using tosylates (-OTs) or mesylates (-OMs) as leaving groups on your precursor. They are often more effective in forcing difficult cyclizations.

Issue 2: Incomplete or Messy Deprotection

Question: "I'm trying to remove the two N-Cbz protecting groups via catalytic hydrogenation to get the final free diamine, but the reaction is either stalling or I'm getting a complex mixture of products. How can I resolve this?"

Answer: Deprotection of benzyl-type protecting groups (like Cbz or Bn) via hydrogenation is highly susceptible to catalyst poisoning and can sometimes lead to side reactions if not carefully controlled.

Underlying Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisons, especially sulfur compounds, residual halides from previous steps, or strongly coordinating amines (including your product).

    • Actionable Advice:

      • Purify the Precursor: Ensure the Cbz-protected intermediate is meticulously purified before deprotection. Remove all traces of reagents from previous steps.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-25 mol% Pd/C). Sometimes, a portion of the catalyst is sacrificed to sequester poisons.

      • Acid Additive: Add a non-nucleophilic acid like HCl (as a solution in dioxane or ether) or acetic acid to the reaction. This protonates the product amines as they form, preventing them from coordinating to and poisoning the palladium surface.

  • Alternative, Non-Hydrogenation Deprotection: When hydrogenation is problematic, chemical deprotection offers a robust alternative.

    • Actionable Advice: A highly effective modern method involves using a Lewis acid in a fluorinated solvent.[3][4] This combination can cleave Cbz groups in the presence of other sensitive functionalities.

    Protocol 1: AlCl₃/HFIP-Mediated N-Cbz Deprotection

    • Dissolve the N-Cbz-protected 1,6-diazaspiro[3.4]octane (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, approx. 0.25 M).

    • To the resulting solution, add anhydrous aluminum chloride (AlCl₃, 3.0 equiv) portion-wise at room temperature. The mixture may be a suspension.

    • Stir vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

    • Extract the aqueous layer multiple times with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free diamine.[4]

Issue 3: Difficulty in Purifying the Final Product

Question: "After deprotection, I have my crude 1,6-diazaspiro[3.4]octane, but it's proving impossible to purify. It streaks badly on silica gel and seems to be water-soluble. What are my options?"

Answer: Small, unprotected diamines are notoriously difficult to purify via standard silica gel chromatography due to their high polarity and basicity. They interact very strongly with the acidic silica surface, leading to poor resolution and recovery.

Purification Strategies:

  • Reverse-Phase Chromatography: This is often the most effective chromatographic method for polar compounds.

    • Actionable Advice: Use a C18 column with a water/acetonitrile or water/methanol mobile phase, typically with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The product will be isolated as a salt (e.g., bis-TFA salt).

  • Ion-Exchange Chromatography: This technique separates compounds based on charge and is ideal for basic amines.

    • Actionable Advice: Use a strong cation-exchange (SCX) cartridge. Load your crude product (dissolved in a solvent like methanol), wash away neutral impurities with methanol, and then elute your diamine using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).

  • Crystallization as a Salt: This is the preferred method for scale-up as it avoids chromatography.

    • Actionable Advice: Dissolve your crude free base in a suitable solvent (e.g., isopropanol, methanol, or ether). Add a stoichiometric amount of an acid like HCl (in dioxane), oxalic acid, or tartaric acid. With luck, the corresponding salt will crystallize out of solution, leaving impurities behind. This method provides a stable, solid, and highly pure form of your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for obtaining the 1,6-diazaspiro[3.4]octane core on a multi-gram scale?

A common and effective strategy involves a multi-step synthesis that builds the two rings sequentially. A [3+2] cycloaddition approach, similar to those used for related azaspirocycles, provides a convergent route.[5]

Workflow: Proposed Synthesis of 1,6-Diazaspiro[3.4]octane

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: Reduction & Protection cluster_2 Step 3: Final Deprotection A N-benzylglycine ethyl ester C Azomethine Ylide Intermediate A->C + Paraformaldehyde Toluene, reflux B Methylenecyclobutanone B->C [3+2] Cycloaddition D Spirocyclic Lactam C->D Intramolecular Amidation E Protected Spirocyclic Amine D->E 1. LiAlH4 2. Cbz-Cl, Base F Bis-protected Diamine E->F N-debenzylation/ reprotection G 1,6-Diazaspiro[3.4]octane F->G H2, Pd/C or AlCl3/HFIP

Caption: A plausible synthetic workflow for 1,6-diazaspiro[3.4]octane.

Q2: Which protecting group strategy is optimal for the two nitrogen atoms?

The ideal strategy uses orthogonal protecting groups if you need to functionalize the nitrogens independently. However, for synthesizing the parent scaffold, using the same protecting group is more step-economical.

Protecting GroupApplication NotesDeprotection Method
Cbz (Carboxybenzyl) Robust, crystalline derivatives. Excellent choice for overall stability during synthesis.H₂, Pd/C; HBr/AcOH; AlCl₃/HFIP[3][4]
Boc (tert-Butoxycarbonyl) Stable to many conditions but sensitive to acid. Good for orthogonal strategies with Cbz or Bn.TFA, HCl in Dioxane
Bn (Benzyl) Very stable. Often used when strong reducing or basic conditions are needed elsewhere in the synthesis.H₂, Pd/C (Hydrogenolysis)

Recommendation: For scale-up synthesis of the parent diamine, a dual N,N'-di-Cbz strategy is highly recommended. The intermediates are often crystalline and easy to purify, and the final deprotection is well-established, with multiple methods available for troubleshooting.

Q3: How can I confirm the formation of the spirocyclic structure?

Confirmation requires a combination of spectroscopic techniques:

  • ¹³C NMR Spectroscopy: This is the most definitive method. The spirocyclic carbon (C4) is a quaternary carbon and will appear as a unique, low-intensity signal in the ¹³C NMR spectrum, typically in the range of 50-70 ppm. Its presence is strong evidence of the spiro-junction.

  • ¹H NMR Spectroscopy: The proton spectrum will show complex splitting patterns due to the rigid, non-planar structure. The key is to look for the disappearance of starting material signals and the appearance of new aliphatic signals corresponding to the protons on the two rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your product, distinguishing it from starting materials or dimeric byproducts.

  • 2D NMR (HSQC, HMBC): For unambiguous proof, 2D NMR experiments can show correlations between protons and carbons, allowing you to trace the connectivity of the entire molecular framework. An HMBC experiment showing a correlation from the protons on C3 and C5 to the quaternary spiro-carbon (C4) is definitive proof.

Troubleshooting Logic Diagram

G Start Low Yield in Cyclization? CheckDilution Using High Dilution? Start->CheckDilution CheckBase Base Optimal? (e.g., Cs2CO3) CheckDilution->CheckBase Yes Sol_Dilution Implement Syringe Pump Addition CheckDilution->Sol_Dilution No CheckLG Leaving Group Active? (e.g., -OTs) CheckBase->CheckLG Yes Sol_Base Switch to Cs2CO3 in Anhydrous DMF CheckBase->Sol_Base No Sol_LG Resynthesize Precursor with Tosyl or Mesyl Groups CheckLG->Sol_LG No Success Problem Solved CheckLG->Success Yes Sol_Dilution->Success Sol_Base->Success Sol_LG->Success

Caption: Decision tree for troubleshooting low-yield cyclization reactions.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).
  • Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • 1-Methyl-1,6-diazaspiro[3.4]octane. CAS Common Chemistry. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Metabolic Lability of tert-Butyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the metabolic lability of tert-butyl groups in drug candidates. This resource is designed to provide practical, in-depth answers and troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use and metabolic fate of tert-butyl groups in medicinal chemistry.

Q1: Why is the tert-butyl group so commonly used in drug design?

The tert-butyl group is a valuable motif in drug design for several key reasons. Its significant steric bulk can act as a "metabolic shield," sterically hindering adjacent, more metabolically susceptible sites on a molecule from enzymatic degradation[1]. This can increase a drug's half-life and bioavailability[1]. Furthermore, its defined size can enhance binding selectivity by preventing the drug molecule from fitting into the binding pockets of off-target receptors[1]. The lipophilic character of the group can also be used to modulate a compound's overall physicochemical properties, such as solubility and membrane permeability[1].

Q2: If it can act as a shield, why is the tert-butyl group itself a metabolic liability?

Despite its bulk, the tert-butyl group is frequently subject to metabolism, primarily through oxidation by Cytochrome P450 (CYP) enzymes[2][3]. The nine equivalent primary C-H bonds on its methyl groups are susceptible to hydrogen atom abstraction by the highly reactive oxygen species generated in the CYP catalytic cycle, initiating an oxidation cascade[3][4]. This susceptibility is a common challenge in drug discovery, potentially leading to high clearance, low oral bioavailability, and short half-lives for compounds bearing this group[3].

Q3: What are the typical metabolites of a tert-butyl group?

The metabolic cascade for a tert-butyl group generally proceeds in a stepwise oxidation sequence.

  • Hydroxylation : The initial and most common metabolic step is the oxidation of one of the methyl groups to a primary alcohol (hydroxymethyl metabolite)[2][3].

  • Further Oxidation : This primary alcohol can be further oxidized by enzymes like aldehyde dehydrogenase to an aldehyde intermediate, which is then rapidly converted to a carboxylic acid metabolite[2]. In many cases, both the hydroxylated metabolite (M+16) and the carboxylic acid metabolite (M+30) can be detected in human plasma and are considered major metabolites[2]. For example, the antihistamine terfenadine is oxidized on its tert-butyl group to the active metabolite fexofenadine, which is a carboxylic acid[2].

Q4: Which specific Cytochrome P450 enzymes are responsible for tert-butyl metabolism?

Several CYP isozymes can metabolize tert-butyl groups, and the specific enzyme involved depends on the overall structure of the drug molecule. The most prominent enzymes include:

  • CYP3A4 : This is a major enzyme responsible for the metabolism of over 50% of marketed drugs and is frequently implicated in tert-butyl oxidation[2][5][6]. Drugs like Ivacaftor and Finasteride undergo tert-butyl hydroxylation mediated by CYP3A4[2].

  • CYP2C9 : This polymorphic enzyme is known to hydroxylate the tert-butyl group of the endothelin receptor antagonist bosentan[2].

  • CYP2C8 : Involved in the metabolism of the antiviral drug dasabuvir[2].

  • CYP2C19 : Responsible for hydroxylating the tert-butyl group of the antiretroviral drug nelfinavir[2].

Given the involvement of multiple CYPs, it is crucial to experimentally determine which isozymes are responsible for the metabolism of a new drug candidate[3].

Troubleshooting Experimental Issues

This section provides guidance for specific problems you may encounter during your in vitro experiments.

Problem 1: My tert-butyl-containing compound shows unexpectedly high clearance in Human Liver Microsomes (HLM).

Potential Causes & Solutions:

  • Causality: High clearance in HLM suggests that the compound is rapidly metabolized by the enzymes present in this subcellular fraction, primarily CYP450s[7][8]. The tert-butyl group is a likely site of this metabolism[3].

  • Troubleshooting Steps:

    • Confirm NADPH Dependence: Run the microsomal stability assay with and without the necessary cofactor, NADPH[9]. If the degradation is significantly lower in the absence of NADPH, it strongly implicates NADPH-dependent enzymes like CYP450s.

    • Metabolite Identification: Analyze the incubation samples using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11]. Search the data for the expected mass shifts corresponding to primary metabolites:

      • Hydroxylation: Parent mass +16 Da.

      • Carboxylation: Parent mass +30 Da (from two oxidation steps). The presence of these metabolites confirms the tert-butyl group as a metabolic soft spot.

    • Reaction Phenotyping: To identify the specific CYP isozyme(s) involved, perform a reaction phenotyping study. This is a critical step to understand potential drug-drug interactions[12]. See Protocol 3 for a detailed workflow.

Problem 2: I suspect tert-butyl oxidation, but I cannot detect the hydroxylated (M+16) metabolite.

Potential Causes & Solutions:

  • Causality: The primary alcohol metabolite may be an intermediate that is rapidly converted to a more stable product.

  • Troubleshooting Steps:

    • Search for Downstream Metabolites: The hydroxylated intermediate is often quickly oxidized to the corresponding carboxylic acid (M+30)[2]. Expand your LC-MS/MS data analysis to search for this mass shift.

    • Consider Phase II Conjugation (Hepatocytes): Liver microsomes primarily contain Phase I enzymes[9]. The hydroxylated metabolite could be a substrate for Phase II enzymes (e.g., UGTs), forming a glucuronide conjugate. Repeat the stability assay using cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes, to investigate this possibility[7][10].

    • Check for C-Demethylation: In some cases, oxidation can lead to C-C bond cleavage, resulting in demethylation of the tert-butyl group[5]. This is a less common but reported pathway mediated by CYP3A4/5 and CYP2C8[5].

Problem 3: My compound is stable in microsomes, but shows high clearance in vivo.

Potential Causes & Solutions:

  • Causality: This discrepancy highlights the limitations of subcellular fractions. Microsomes lack certain components of the complete liver system[7].

  • Troubleshooting Steps:

    • Use Hepatocytes: The most likely reason is the involvement of metabolic pathways not present in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation[7][9]. Conduct the metabolic stability assay in suspended or plated hepatocytes from relevant species (human, rat, etc.) to get a more comprehensive picture of hepatic clearance[10].

    • Investigate Extrahepatic Metabolism: Metabolism can occur in other tissues like the intestine, which also has high levels of CYP3A4[13]. Consider using intestinal S9 fractions or other tissue preparations if extrahepatic clearance is suspected[7].

    • Assess Transporter-Mediated Uptake: For a drug to be metabolized in the liver, it must first enter the hepatocytes. Poor passive permeability coupled with active uptake by transporters (which are present in hepatocytes but not microsomes) can lead to high in vivo clearance that is not predicted by microsomal assays.

Workflow for Troubleshooting High Clearance of tert-Butyl-Containing Compounds

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Mitigation Strategy A Start: High In Vivo Clearance or Predicted Lability B In Vitro Metabolic Stability Assay (Human Liver Microsomes + NADPH) A->B C Result: High Clearance? B->C D Metabolite Identification (LC-MS/MS Analysis) Look for M+16, M+30 C->D Yes E Compound is Stable. Consider other pathways (Hepatocytes, Transporters) C->E No F Metabolite Found? D->F G Reaction Phenotyping (Recombinant CYPs, Inhibitors) Identify specific isozyme(s) F->G Yes H Re-evaluate In Vivo Data. Consider non-CYP metabolism or alternative clearance mechanisms. F->H No I Medicinal Chemistry Strategy (e.g., Bioisosteric Replacement) G->I G Parent R-C(CH₃)₃ Alcohol R-C(CH₃)₂(CH₂OH) Parent->Alcohol CYP450, O₂ NADPH (+16 Da) Acid R-C(CH₃)₂(COOH) Alcohol->Acid ADH/ALDH (+14 Da)

Caption: Stepwise oxidation of a tert-butyl group.

Strategic Mitigation of tert-Butyl Metabolism

If the tert-butyl group is confirmed as a metabolic hotspot leading to undesirable pharmacokinetic properties, several medicinal chemistry strategies can be employed.

Bioisosteric Replacement

The most common strategy is to replace the tert-butyl group with a bioisostere—a different functional group that mimics its steric and electronic properties but possesses greater metabolic stability.[14] The goal is to block or slow down metabolism while retaining the desired biological activity.

BioisostereImpact on PropertiesKey References
Trifluoromethylcyclopropyl Consistently increases metabolic stability in vitro and in vivo by removing sp³ C-H bonds susceptible to oxidation.[3][4]
Fluorinated tert-butyl Analogues Can increase metabolic stability. The fluorine atoms strengthen the C-H bonds, making hydrogen abstraction more difficult.[14]
Trifluoromethyl Oxetane Shown to decrease lipophilicity and improve metabolic stability compared to the tert-butyl analogue.[15]
Bicyclo[1.1.1]pentane (BCP) Acts as a rigid, non-planar scaffold that can improve metabolic stability and aqueous solubility.[16]
Cyclobutyl, Isopropyl Can mimic the bulky nature of the tert-butyl group and may offer different metabolic profiles.[17][18]
Deuteration

Replacing the hydrogen atoms on the tert-butyl group with deuterium (heavy hydrogen) can slow the rate of metabolism. This is known as the "kinetic isotope effect." The C-D bond is stronger than the C-H bond, making it more difficult for CYP enzymes to break, thus reducing the rate of hydroxylation. A notable example is the development of Deutivacaftor (VX-561), a deuterated version of Ivacaftor, to reduce clearance.[2]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453–472. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Xenotech. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Barnes-Seeman, D., Jain, M., Bell, L., D'Aquila, M., Zhang, Q., Hatsis, P., & Feng, J. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 559–563. [Link]

  • Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • ResearchGate. (n.d.). Metabolically Stable tert -Butyl Replacement | Request PDF. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 559-563. [Link]

  • IQCC - UdG. (2024, June 6). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]

  • Sílice (CSIC). (n.d.). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Zhang, D., Ly, V. T., Lago, M., Tian, Y., Gan, J., Humphreys, W. G., & Cömezoglu, S. N. (2009). CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183). Drug metabolism and disposition, 37(4), 710–718. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Li, F., Ma, L., & Cui, D. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Biomolecules, 14(9), 1125. [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology | Request PDF. [Link]

  • An, D., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(15), 10398-10413. [Link]

  • Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Plausible hydroxylation mechanism mediated by tert‐butyl hydroperoxide... | Download Scientific Diagram. [Link]

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical reviews, 104(9), 3947–3980. [Link]

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]

  • Fiehn, O. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2009–2018. [Link]

  • Basak, A. K., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 13(10), 1545-1565. [Link]

  • Dodani, S. C., & Arnold, F. H. (2016). Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates. ACS chemical biology, 11(12), 3236–3244. [Link]

  • Chen, Y., et al. (2024). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Molecules, 29(18), 4253. [Link]

  • FasterCapital. (n.d.). The Role Of Cyp3a4 In Drug Metabolism. [Link]

  • Fasan, R. (2012). Tuning P450 Enzymes as Oxidation Catalysts. ACS Catalysis, 2(5), 724-741. [Link]

  • Wikipedia. (n.d.). CYP3A4. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]

  • Siwinska, W., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(18), 10243. [Link]

  • Klaren, S. P., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Zhou, J., Yin, Y., & Wang, G. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology (Clifton, N.J.), 1055, 117–128. [Link]

  • ResearchGate. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Tucker, G. T., Houston, J. B., & Huang, S. M. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. British journal of clinical pharmacology, 52(1), 107–117. [Link]

Sources

Technical Support Center: Enhancing Spirocycle Formation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in constructing these unique three-dimensional scaffolds. Spirocyclic frameworks are increasingly vital in drug discovery for their ability to provide conformational rigidity and novel chemical space.[1][2][3] However, their synthesis often presents significant hurdles.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide actionable protocols to enhance your reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield and Incomplete Conversion

Question 1: My spirocyclization reaction is giving very low yields or stalling completely. What are the most common culprits and how do I begin troubleshooting?

Low yield is one of the most frequent issues in complex syntheses like spirocyclization.[4][5] The problem often stems from a handful of critical parameters that have been overlooked. A systematic approach is essential to pinpoint the root cause.

Causality-Driven Troubleshooting:

The formation of a quaternary spiro-center is often kinetically demanding. The reaction's success hinges on a delicate balance of substrate reactivity, catalyst efficacy, and reaction conditions. An issue in any of these areas can halt the reaction.

Initial Diagnostic Steps:

  • Re-evaluate Starting Material Purity: Impurities in the starting material, even in small amounts, can poison catalysts or introduce side reactions. Re-purify your starting materials and ensure they are thoroughly dried, as residual water or solvents can be detrimental.[4]

  • Verify Reagent and Catalyst Activity: Catalysts, especially transition metals and organocatalysts, can degrade over time. If possible, test the catalyst on a known, reliable reaction to confirm its activity. For reagents like bases or activating agents, ensure they are from a fresh bottle or have been stored under appropriate anhydrous/inert conditions.

  • Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals (e.g., every 30-60 minutes). This will tell you if the reaction is stalling, forming stable byproducts, or if your product is decomposing over time.[4][6] If decomposition is observed, consider quenching the reaction earlier.[4]

Below is a logical workflow to diagnose and address low-yield issues.

Troubleshooting_Workflow start Low Yield / Stalled Reaction sub_purity Check Starting Material Purity & Integrity start->sub_purity purity_ok Purity Confirmed? sub_purity->purity_ok reagent_activity Verify Reagent & Catalyst Activity activity_ok Activity Confirmed? reagent_activity->activity_ok reaction_monitoring Monitor Reaction Profile (TLC/LC-MS) profile_info What does profile show? reaction_monitoring->profile_info purity_ok->reagent_activity Yes repurify Action: Repurify / Resynthesize Starting Materials purity_ok->repurify No activity_ok->reaction_monitoring Yes replace_reagent Action: Use Fresh Catalyst / Reagents activity_ok->replace_reagent No stalled Reaction Stalled profile_info->stalled Stalled decomposition Product Decomposition profile_info->decomposition Decomposition byproducts Byproduct Formation profile_info->byproducts Byproducts repurify->start replace_reagent->start optimize_conditions Optimize Reaction Conditions (Temp, Conc., Solvent) stalled->optimize_conditions decomposition->optimize_conditions byproducts->optimize_conditions

A general troubleshooting workflow for low-yield reactions.

Question 2: I've confirmed my reagents are good, but the reaction still stalls. How should I approach optimizing the reaction conditions?

If reagents are not the issue, the focus must shift to the reaction environment itself. The energy barrier for spirocyclization can be sensitive to temperature, concentration, and the solvent system.

  • Temperature: Many decomposition pathways have higher activation energies than the desired reaction.[6] Therefore, running the reaction at a lower temperature may improve the yield by minimizing side reactions, even if it requires a longer reaction time. Conversely, some sterically hindered cyclizations require significant thermal energy to overcome the activation barrier. A systematic screen from low to high temperatures (e.g., -20 °C, 0 °C, RT, 50 °C, 80 °C) is advisable.

  • Concentration: Intramolecular reactions, which are common in spirocycle synthesis[7][8], are highly dependent on concentration.

    • Too Concentrated: Can favor intermolecular side reactions, leading to dimerization or polymerization.

    • Too Dilute: Can slow the desired intramolecular reaction to a rate where decomposition or other side reactions dominate. If intermolecular side products are suspected, try running the reaction at high dilution (e.g., 0.01 M or lower).

  • Solvent Effects: The choice of solvent is critical and can dramatically alter reaction outcomes.[9] Solvents stabilize or destabilize transition states, affecting reaction rates.[10] For instance, a switch from dichloromethane (DCM) to toluene or THF has been shown to decrease yields in some carbometalation-spirocyclization sequences.[9] Consider the polarity, proticity, and coordinating ability of the solvent.[10][11] A solvent screen is a powerful optimization tool.

Solvent Class Example(s) Potential Influence on Spirocyclization
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOCan accelerate reactions with charged intermediates or transition states. Favored for many SN2-type cyclizations.[10]
Polar Protic H₂O, Methanol, EthanolCan stabilize ionic species but may interfere with reactions involving strong bases or organometallics. Can facilitate proton transfer steps.[10]
Non-Polar Toluene, HexanesOften used for radical reactions or with catalysts that are sensitive to coordinating solvents.
Ethereal Tetrahydrofuran (THF), Diethyl EtherMildly polar and coordinating. Common in organometallic and Grignard-based cyclizations.
Halogenated Dichloromethane (DCM), ChloroformGood general-purpose solvents, but can be reactive under certain conditions (e.g., with strong Lewis acids).
Category 2: Catalyst and Reagent Selection

Question 3: There are many potential catalysts for my desired transformation (e.g., Pd, Au, Ir, organocatalysts). How do I choose the right one?

Catalyst selection is dictated by the specific bond you are trying to form and the functional groups present in your substrate. There is no one-size-fits-all answer, but understanding the mechanism provides a strong starting point.

Mechanism-Based Catalyst Selection:

  • For Alkynol/Alkynediol Cyclizations: Transition metals like Gold(I), Iridium(I), or Palladium(II) are powerful π-acids that activate the alkyne for intramolecular nucleophilic attack by a hydroxyl group.[12][13][14] Gold and iridium catalysts are often used in sequential or cascade reactions to build complexity rapidly.[13][14]

  • For Dearomative Spirocyclizations: This challenging transformation often requires highly active catalysts. Transition metals like Palladium, Iridium, and Rhodium are used for asymmetric allylic dearomatization or C-H activation strategies.[15][16] Biocatalytic approaches using enzymes like P450s are also emerging as a powerful, sustainable option for this class of reaction.[15][17]

  • For Asymmetric Spiroacetalization: Chiral Brønsted acids, particularly confined imidodiphosphoric acids, have proven highly effective in creating chiral spiroacetal centers with high enantioselectivity.[18]

  • For Radical Cyclizations: Radical initiators (e.g., AIBN, DTBP) coupled with a mediating agent (e.g., silver salts, photoredox catalysts) can be used to generate radical intermediates that undergo intramolecular cyclization to form the spiro-core.[7][8]

Catalyst_Selection start What transformation is desired? alkyne Alkynol / Alkynediol Cyclization start->alkyne Activate Alkyne dearom Dearomative Spirocyclization start->dearom Break Aromaticity asym_acetal Asymmetric Spiroacetalization start->asym_acetal Form Chiral Acetal radical Radical Cyclization start->radical Intramolecular Radical Addition pi_acid Use π-acidic Transition Metals (Au, Ir, Pd, Rh) alkyne->pi_acid high_active Use Highly Active Catalysts (Pd, Ir, Rh for C-H activation) or Biocatalysis (P450s) dearom->high_active bronsted Use Chiral Brønsted Acids (e.g., Imidodiphosphoric acids) asym_acetal->bronsted initiator Use Radical Initiators (AIBN, Photoredox) radical->initiator

A decision guide for catalyst selection based on reaction type.

Question 4: My reaction requires protecting groups. Could they be interfering with the spirocyclization step?

Absolutely. While necessary, protecting groups can cause unforeseen problems.[19][20]

Common Protecting Group Issues:

  • Steric Hindrance: A bulky protecting group (e.g., tert-butyldiphenylsilyl, TBDPS) near the reaction center can physically block the intramolecular cyclization, preventing the molecule from adopting the required transition state geometry. Consider switching to a smaller protecting group (e.g., Trimethylsilyl, TMS) if you suspect steric clash.

  • Chelation: Protecting groups with heteroatoms (e.g., methoxymethyl (MOM) ether, benzyloxymethyl (BOM) ether) can chelate to a metal catalyst, altering its reactivity or poisoning it completely.

  • Lability: The protecting group might be unstable to the reaction conditions. For example, a silyl ether could be cleaved by Lewis acidic conditions or fluoride ions generated from a counter-ion, exposing a reactive hydroxyl group at the wrong time. An acid-labile Boc group may be cleaved prematurely in the presence of even weak Brønsted or Lewis acids.[20]

Best Practice: Orthogonal Strategy Employ an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others.[20] For example, using a base-labile Fmoc group for an amine, an acid-labile Boc group for another, and a fluoride-labile silyl ether for a hydroxyl allows for selective deprotection and manipulation.[19][20]

Category 3: Purification and Characterization

Question 5: My crude reaction mixture looks complex, and I'm struggling to purify the spirocyclic product. What are the best strategies?

Purification is a common bottleneck, especially when dealing with novel 3D structures that may have unusual polarity or stability profiles.[21][22]

Purification Strategy:

  • Initial Cleanup: If your product is stable, a simple aqueous workup can remove many inorganic salts and highly polar impurities.[4] However, be cautious if your product is sensitive to acid, base, or water.[23] In such cases, it may be better to filter the reaction mixture through a plug of silica or celite and concentrate directly.

  • Chromatography:

    • Flash Column Chromatography: This is the workhorse of purification. For spirocycles, which are often less polar than their linear precursors, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.

    • Preparative HPLC: For difficult separations of isomers or closely related byproducts, reverse-phase preparative HPLC is the method of choice.[22] However, be aware that many compounds can degrade under the acidic (e.g., TFA or formic acid) or basic conditions used in HPLC.[22]

    • Solid-Phase Extraction (SPE): For unstable compounds, purification using C18 reverse-phase silica cartridges can be a gentler, faster, and more economical alternative to preparative HPLC, requiring significantly less solvent.[22]

Question 6: I've isolated a product, but I'm not sure if I've formed the correct spirocycle. How can I definitively characterize it?

The rigid, three-dimensional nature of spirocycles gives them distinct spectroscopic signatures. A combination of techniques is required for unambiguous structure elucidation.[24][25]

  • NMR Spectroscopy: This is your most powerful tool.

    • ¹³C NMR: The key signal to look for is the quaternary spiro-carbon. This carbon atom, being part of two rings, will typically appear as a singlet in a distinct region of the spectrum (e.g., ~50-100 ppm, depending on the attached heteroatoms).[26]

    • ¹H NMR: The conformational rigidity often leads to complex splitting patterns and diastereotopic protons, even on CH₂ groups far from the spiro-center.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for confirming connectivity. An HMBC experiment showing long-range correlations (2-3 bonds) from protons on both rings to the same quaternary spiro-carbon is definitive proof of the spiro-junction.[27]

    • NOESY/ROESY: These experiments can establish the relative stereochemistry by showing through-space correlations between protons on the different rings.[26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (molecular formula) of your product.

  • X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute, unambiguous proof of structure and stereochemistry.[25]

Experimental Protocols
Protocol 1: General Procedure for a Transition-Metal Catalyzed Spiroketalization

This protocol is a general guideline adapted from gold- and iridium-catalyzed methodologies for the synthesis of spiroketals.[13][14] Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents.

  • Glassware Preparation: Flame-dry or oven-dry a Schlenk flask or reaction tube equipped with a magnetic stir bar.[4] Allow to cool to room temperature under vacuum and backfill with an inert gas.

  • Reagent Addition:

    • To the flask, add the alkynediol substrate (1.0 equiv).

    • Add the metal catalyst (e.g., PPh₃AuCl, 5-10 mol%) and any co-catalyst or ligand (e.g., AgOTf, 5-10 mol%).

    • Add anhydrous solvent (e.g., DCM, Toluene) via syringe to achieve the desired concentration (typically 0.05-0.1 M).

  • Reaction Execution:

    • Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction progress by TLC or LC-MS. Take small aliquots with a syringe at regular intervals.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude residue can be directly purified or subjected to an aqueous workup if the product is stable. For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing.
  • A review of the synthetic strategies toward spirobarbiturate-fused 3- to 7-membered rings.Organic & Biomolecular Chemistry (RSC Publishing).
  • Babar, K., Zahoor, A. F., Ahmad, S., & Akhtar, R. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Institutes of Health.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Dearomative spirocyclization of ynamides. (2021). National Institutes of Health. Available at: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2024). MDPI. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2017). MDPI. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]

  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. (2019). ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023). RSC Publishing. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates.Chemical Science (RSC Publishing).
  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. (2020). National Institutes of Health. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). National Institutes of Health. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2022). ACS Publications. Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2018). ACS Publications. Available at: [Link]

  • Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate. Available at: [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7390), 315–319. Available at: [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). Organic Letters. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. ResearchGate. Available at: [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (2020). National Institutes of Health. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Trianion Synthon Approach to Spirocyclic Heterocycles. (2013). National Institutes of Health. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • ¹H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2022). Neliti. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. Available at: [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Available at: [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2024). Syngene International Ltd. Available at: [Link]

  • Common ways to lose product and reduce yield? Reddit. Available at: [Link]

  • Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS Publications. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. (2020). National Institutes of Health. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

Sources

Byproduct identification in tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Welcome to the technical support resource for the synthesis of this compound. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate a successful synthesis.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A primary consideration is the efficiency of the Boc-protection step. Incomplete reactions are common and can be attributed to:

    • Poor Solubility of Starting Material: The unprotected 1,6-diazaspiro[3.4]octane can exhibit poor solubility in common organic solvents.

    • Insufficient Reagent: An inadequate amount of di-tert-butyl dicarbonate (Boc₂O) will lead to an incomplete reaction.

    • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. Boc-protection of sterically hindered or complex amines may require longer reaction times or elevated temperatures.[1]

    Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low product yield.

    Recommendations:

    • Solvent System Modification: For starting materials with poor solubility, consider a biphasic system or the use of aqueous sodium hydroxide with an excess of Boc₂O. This can also help to hydrolyze any mixed anhydride that may form.[2]

    • Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of Boc₂O are used. The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is also critical.

    • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[1] This will help determine the optimal reaction time.

Problem 2: Presence of Multiple Spots on TLC/Peaks in LC-MS

  • Question: My crude reaction mixture shows multiple spots on the TLC plate, and the LC-MS analysis indicates the presence of several byproducts. What are these impurities and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. The most probable impurities are:

    • Di-Boc Protected Species: Protection of both nitrogen atoms of the diazaspiro[3.4]octane core.

    • Unreacted Starting Material: As discussed in the previous section.

    • Byproducts from Boc₂O: Tert-butanol and other decomposition products of the Boc anhydride.

    • Oligomeric Byproducts: Can form if the starting material is not pure.

    Byproduct Minimization Strategy:

    | Byproduct | Probable Cause | Mitigation Strategy | |---|---|---| | Di-Boc Protected Species | Excess Boc₂O, prolonged reaction time, or high temperature. | Use a controlled stoichiometry of Boc₂O (1.0-1.2 eq.). Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. | | Unreacted Starting Material | Insufficient Boc₂O, short reaction time, or low temperature. | Increase equivalents of Boc₂O slightly. Extend reaction time or gently heat the reaction mixture. | | Tert-butanol | Inherent to the reaction mechanism. | Removed during aqueous workup and purification. | | Oligomeric Byproducts | Impure starting material. | Ensure the purity of the starting 1,6-diazaspiro[3.4]octane before the protection step. |

    Recommendations:

    • Controlled Addition of Boc₂O: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.

    • Purification: Flash column chromatography on silica gel is typically effective for separating the desired mono-Boc product from the di-Boc species and other impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the Boc-protection of 1,6-diazaspiro[3.4]octane?

    • A1: Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used solvents for Boc-protection reactions.[3] For starting materials with solubility issues, a mixture of solvents or an aqueous basic solution can be employed.[2]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2:

      • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material and the formation of the product. The Boc-protected product will be less polar than the starting amine.[1]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's mass and allows for accurate monitoring of the reaction progress.[1]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of the Boc group by observing the characteristic singlet at approximately 1.4 ppm for the tert-butyl protons.[1]

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Yes. The reaction involving Boc₂O produces carbon dioxide gas, so it should not be performed in a closed system.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of 1,6-diazaspiro[3.4]octane

  • Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq.) in a suitable solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Reaction Monitoring by TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. The polarity can be adjusted as needed.

  • Visualization:

    • UV light (254 nm) if the compounds are UV active.

    • Staining with a potassium permanganate or ninhydrin solution. The starting amine will stain positive with ninhydrin, while the Boc-protected product will not.

References

  • DL_Chemist. (n.d.). Having great trouble with a Boc-protection reaction. Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Findlay, B. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]

Sources

Validation & Comparative

The Ascendancy of Spirocyclic Linkers: A Comparative Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic scaffolds that has long dominated drug design.[1] The strategic incorporation of three-dimensional (3D) motifs is a key approach to navigating new chemical space. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools for imparting conformational rigidity and precise vectoral orientation of substituents.[1][2]

This guide provides a comprehensive comparison of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate , a prominent diazaspirocycle, with other spirocyclic and traditional linkers. We will delve into the structural rationale for their use, present supporting experimental data from recent drug discovery programs, and provide detailed protocols for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage these scaffolds in their own campaigns.

The shift towards sp³-rich, non-planar molecules is driven by compelling evidence that such structures often lead to improved physicochemical properties, including enhanced solubility, better metabolic stability, and reduced lipophilicity compared to their flat counterparts.[1] Spirocycles, by their very nature, enforce a rigid, well-defined three-dimensional geometry, which can pre-organize a molecule into a bioactive conformation, thereby improving binding affinity for its target and potentially increasing selectivity by minimizing off-target interactions.[1]

Featured Spirocyclic Linker: this compound

This compound is a bifunctional building block featuring a spirocyclic core composed of an azetidine and a pyrrolidine ring. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for controlled, sequential functionalization, making it a versatile linker for connecting two distinct molecular fragments.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂PubChem
Molecular Weight 212.29 g/mol
CAS Number 1148044-31-8
Topological Polar Surface Area 41.6 Ų
cLogP (Calculated) 0.8

The diazaspiro[3.4]octane scaffold offers a unique geometric arrangement of its nitrogen atoms, providing distinct exit vectors for molecular elaboration compared to more traditional linkers like piperazine. This fixed orientation can be critical in applications such as Proteolysis Targeting Chimeras (PROTACs) or in optimizing the presentation of pharmacophores to a biological target.

Structure of this compound

Comparative Analysis: Performance in Drug Discovery Programs

The true value of a linker is demonstrated through its application. Here, we synthesize data from two recent studies where diazaspiro[3.4]octane and related spirocyclic systems were directly compared to other linkers.

Case Study 1: Piperazine Bioisosteres in PARP Inhibitors

The replacement of the piperazine ring in the FDA-approved PARP inhibitor Olaparib with diazaspiro cores provides a direct head-to-head comparison. A study by Ray and colleagues investigated the pharmacological impact of this substitution.[3]

The data reveals that replacing piperazine with a diazaspiro[3.4]octane core can modulate the biological activity profile. Specifically, compound 10e , which incorporates the 2,6-diazaspiro[3.4]octane moiety, retained high affinity for PARP-1 while demonstrating a significantly improved cytotoxicity profile. It did not induce DNA damage at concentrations comparable to Olaparib, a highly desirable feature for developing PARP inhibitors for non-cancer indications like inflammatory diseases.[3]

CompoundLinker CorePARP-1 IC₅₀ (nM)Cytotoxicity EC₅₀ (μM, UWB1.289 cells)Key Finding
Olaparib Piperazine1.9 ± 1.10.04 ± 1.1Potent but induces DNA damage
10e 2,6-Diazaspiro[3.4]octane12.6 ± 1.10.29 ± 1.1Retains potency, reduced cytotoxicity
15b 2,7-Diazaspiro[4.4]nonane4397 ± 1.11.8 ± 1.2Significantly reduced potency

Data synthesized from Ray et al., J. Med. Chem. (2018).[3]

This case study underscores a key principle: the rigid, 3D nature of the diazaspiro[3.4]octane linker, when compared to the more flexible piperazine, can orient the pharmacophoric groups in a manner that maintains target engagement while altering interactions that lead to undesirable effects like DNA damage.[3]

Comparative outcome of linker replacement in PARP inhibitors.
Case Study 2: Spirocyclic Linkers in HPK1 Inhibitors

A recent study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors explored various spirocyclic linkers to optimize kinase selectivity and in vivo pharmacokinetic (PK) properties.[4] While not the exact 1,6-diazaspiro[3.4]octane, this study provides invaluable data on the closely related 2,6-diazaspiro[3.4]octan-7-one core.

The researchers aimed to improve upon a lead compound containing a piperidine linker. By introducing a spirocyclic core, they sought to enhance rigidity and explore new exit vectors.

CompoundLinker CoreHPK1 IC₅₀ (nM)Mouse CL (mL/min/kg)Mouse F (%)
8 Piperidine3.2387.511.2
9 2,6-Diazaspiro[3.3]heptane1.85115.81.7
16 2,6-Diazaspiro[3.4]octan-7-one2.6745.325.1

Data synthesized from Wu et al., J. Med. Chem. (2024).[4]

The results are striking. The switch from a piperidine to a 2,6-diazaspiro[3.3]heptane (Compound 9 ) improved potency but resulted in very high clearance and poor oral bioavailability (F%). In contrast, incorporating the 2,6-diazaspiro[3.4]octan-7-one core (Compound 16 ) maintained high potency while significantly improving the PK profile: clearance was halved, and oral bioavailability more than doubled compared to the piperidine analog.[4]

This demonstrates the nuanced but critical impact of the specific spirocycle chosen. The diazaspiro[3.4]octane system, with its fused 4- and 5-membered rings, provided a superior balance of conformational constraint and physicochemical properties over the more strained diazaspiro[3.3]heptane (fused 4-membered rings), leading to a much-improved in vivo profile.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a representative diazaspiro[3.4]octane linker and for key in vitro assays used to compare linker performance.

Representative Synthesis: N-Boc-1,6-diazaspiro[3.4]octane
General workflow for Boc protection of a diamine.

Materials:

  • 1,6-Diazaspiro[3.4]octane (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the purified this compound.

Kinetic Solubility Assay (Nephelometry)

This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a solution, which is critical for interpreting bioassay data and predicting oral absorption.[6][7][8]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96- or 384-well microtiter plate to create a serial dilution.

  • Assay Initiation: Add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve the final desired concentrations (e.g., from 200 µM down to 1.56 µM), ensuring the final DMSO concentration is constant (e.g., 2%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (Nephelometric Turbidity Units, NTU) is observed compared to wells containing fully dissolved compound.

Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption by measuring compound transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[9][10][11]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation into a polarized epithelial monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction formation is complete and the barrier is intact.

  • Assay Setup (A to B): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). b. Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer. c. Add fresh transport buffer to the basolateral (B) side.

  • Incubation: Incubate the plate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentration of the compound in each sample using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (Optional): Repeat the experiment in the B to A direction to calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio >2 suggests the compound is a substrate for efflux transporters.

Human Liver Microsome (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its metabolic clearance.[3][12][13]

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate NADPH-regenerating system solution.

  • Pre-incubation: Add the test compound (e.g., 1 µM final concentration) to the microsome-containing buffer and pre-incubate for 5 minutes at 37 °C to allow for temperature equilibration and non-specific binding.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Outlook

The judicious selection of linkers is a critical, multidimensional optimization problem in drug design. The evidence presented in this guide demonstrates that spirocyclic scaffolds, and specifically the diazaspiro[3.4]octane system, offer significant advantages over traditional, more flexible linkers. By enforcing a rigid three-dimensional conformation, these linkers can lead to compounds with retained or improved potency, enhanced selectivity, and superior pharmacokinetic profiles.[1][3][4]

The case studies of PARP and HPK1 inhibitors provide compelling, data-driven examples of how replacing piperazine or piperidine with a diazaspiro[3.4]octane core can overcome liabilities such as cytotoxicity and poor bioavailability.[3][4] While the more strained diazaspiro[3.3]heptane system can also offer benefits in potency, its application may require more careful consideration of its impact on metabolic stability.

As the industry continues to tackle increasingly complex biological targets, the demand for novel, 3D-rich building blocks will only grow. Linkers like this compound represent a validated and powerful tool in the medicinal chemist's arsenal, enabling a more precise and successful navigation of the challenging path from hit to clinical candidate.

References

  • Wu, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Ray, C. R., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Ascendance of the Spirocycle: A Comparative Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate and its Piperazine Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational pillars. Among these, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1][2][3] Its prevalence stems from its synthetic tractability and its ability to favorably modulate the physicochemical properties of drug candidates, such as aqueous solubility and basicity, which are crucial for target engagement and pharmacokinetic profiles.[2][4] Piperazine derivatives have been successfully incorporated into drugs for a vast range of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders.[5][6][7]

However, the very ubiquity and conformational flexibility of the piperazine ring can present significant challenges in modern drug discovery. These include susceptibility to metabolic degradation by cytochrome P450 enzymes, potential for off-target activity leading to undesirable side effects, and an increasingly crowded intellectual property space.[8] This has catalyzed the exploration of novel bioisosteres—structurally distinct moieties that retain the key physicochemical and pharmacological properties of the parent scaffold.

This guide focuses on a compelling modern alternative: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate . We will provide an in-depth comparison of this spirocyclic diamine with traditional piperazine analogs, grounded in experimental data and established medicinal chemistry principles. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to strategically deploy this scaffold to overcome common drug design hurdles. Spirocyclic systems, characterized by a central quaternary carbon shared by two rings, offer a rigid, three-dimensional architecture that can confer significant advantages in potency, selectivity, and metabolic stability.[9][10][11][12]

Structural and Physicochemical Dissection: From Planar Flexibility to 3D Rigidity

The fundamental difference between piperazine and the 1,6-diazaspiro[3.4]octane core lies in their topology and dimensionality. Piperazine is a conformationally mobile six-membered ring, predominantly adopting a chair conformation.[13] In contrast, the diazaspiro[3.4]octane scaffold is a rigid structure where the spirocyclic fusion point locks the molecule into a well-defined three-dimensional orientation. This rigidity is a key design element in modern medicinal chemistry.

G cluster_0 Piperazine Scaffold cluster_1 Spirocyclic Scaffold Piperazine Piperazine_Note Conformationally flexible Lower Fsp³ Symmetrical Spirocycle_Note Rigid 3D structure Higher Fsp³ Defined exit vectors Spirocycle

Caption: Structural comparison of flexible piperazine and the rigid diazaspiro[3.4]octane core.

This structural distinction has profound implications for a molecule's physicochemical properties. The introduction of a spiro-center inherently increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[9] A higher Fsp³ count generally leads to more complex, three-dimensional shapes that can escape the "flatland" of many traditional drug molecules, often improving solubility and reducing off-target effects.

PropertyRepresentative Piperazine Analog (N-Boc-piperazine)This compoundRationale for Difference
Molecular Formula C₉H₁₈N₂O₂C₁₁H₂₀N₂O₂The spirocycle has a larger, more complex carbon framework.
Molecular Weight 186.25 g/mol 212.29 g/mol [14]Increased atom count in the spirocyclic core.
Calculated LogP (XLogP3) 1.30.8[14]The 3D, non-planar structure of the spirocycle can reduce lipophilicity compared to more linear or planar analogs, which can be beneficial for ADME properties.[9]
Topological Polar Surface Area (TPSA) 38.8 Ų41.6 Ų[14]Both present two nitrogen atoms for interaction, resulting in similar TPSA values, crucial for cell permeability.
Fraction of sp³ Carbons (Fsp³) 0.891.0The spirocyclic core consists entirely of sp³ carbons, maximizing three-dimensionality.[9]
Basicity (Predicted pKa of free amine) ~9.8 (Piperazine)[13]~10.5 (Predicted)[15]The pKa is influenced by the specific ring system and substituents, but both scaffolds provide a basic nitrogen suitable for salt formation and target interaction.
Conformational Rigidity Flexible (Chair/Boat)RigidThe spiro-fusion point locks the conformation, reducing the entropic penalty upon binding to a target.[11]

Impact on Key Drug Discovery Parameters

The choice between a piperazine and a spirocyclic diamine scaffold is not merely academic; it directly influences critical drug-like properties. The causality behind these influences is rooted in the structural differences outlined above.

Metabolic Stability

The Challenge with Piperazine: Piperazine rings are often metabolic "hotspots." The N-alkyl substituents are susceptible to oxidative N-dealkylation, and the ring carbons can undergo oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[8] This rapid metabolism leads to high clearance and poor in vivo exposure, necessitating higher or more frequent dosing.

The Spirocyclic Solution: The rigid, sterically hindered environment of the 1,6-diazaspiro[3.4]octane core can significantly enhance metabolic stability.

  • Steric Shielding: The defined 3D geometry and the quaternary spiro-carbon can physically block access of metabolic enzymes to the nitrogen atoms and adjacent carbons.

  • Altered Electronics: The strain and unique geometry of the small ring system can alter the reactivity of C-H bonds, making them less susceptible to enzymatic oxidation. Studies have repeatedly shown that replacing a flexible ring with a spirocycle can lower metabolic clearance.[9][11]

Target Binding, Potency, and Selectivity

The Piperazine Paradigm: The flexibility of piperazine allows it to adapt to various binding pockets, which can be advantageous. However, this same flexibility carries an entropic penalty; the molecule must "freeze" into a specific conformation to bind, which is energetically unfavorable. This can limit ultimate potency.

The Spirocyclic Advantage: The 1,6-diazaspiro[3.4]octane scaffold is pre-organized in a specific 3D conformation. This rigidity provides precise and predictable vectors for substituents to interact with a biological target.

  • Reduced Entropic Penalty: Because the scaffold is already in a locked conformation, less conformational entropy is lost upon binding, which can translate directly to higher binding affinity and potency.[11][16]

  • Enhanced Selectivity: The precise positioning of functional groups can enable interactions with a specific target that are not possible for other, closely related off-targets. A compelling example was demonstrated in the optimization of the PARP inhibitor Olaparib, where replacing the piperazine ring with a diazaspiro[3.3]heptane analog, while slightly reducing potency, significantly increased selectivity against other PARP family members and reduced overall cytotoxicity.[9][17]

G cluster_0 Scaffold Choice cluster_1 Physicochemical & Structural Properties cluster_2 Drug Discovery Outcomes Scaffold Core Scaffold Properties Dimensionality (Fsp³) Rigidity Lipophilicity (LogP) Scaffold->Properties Dictates Outcomes Metabolic Stability Target Selectivity Potency Novel IP Properties->Outcomes Influences

Caption: Logical relationship showing how scaffold choice influences key drug discovery outcomes.

Experimental Validation: A Framework for Comparison

Theoretical advantages must be confirmed by empirical data. The following protocols describe self-validating experimental systems to objectively compare drug candidates built upon piperazine versus diazaspiro[3.4]octane scaffolds.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay directly measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (CYPs) present in the liver. A lower rate of metabolism (longer half-life) in this assay is predictive of better in vivo stability.

Methodology:

  • Preparation: Prepare stock solutions of the piperazine analog and the spirocycle analog (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the microsome mixture (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes. The reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard). This solution quenches the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint), providing a quantitative measure of metabolic stability.

Protocol 2: Radioligand Competitive Binding Assay

Causality: This assay measures the affinity of a test compound for its intended biological target by quantifying its ability to displace a known high-affinity radiolabeled ligand. A lower IC₅₀ (or calculated Kᵢ) value indicates higher binding affinity and potency.

Methodology:

  • Reagents: Prepare a membrane suspension from cells expressing the target receptor, a known radioligand for that target (e.g., ³H-spiperone for D₂ receptors), and a series of dilutions of the piperazine and spirocycle test compounds.

  • Incubation: In a multi-well plate, combine the cell membranes, the radioligand (at a fixed concentration near its Kₑ), and varying concentrations of the test compound in an appropriate assay buffer.

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

G Start Synthesize Analogs (Piperazine vs. Spirocycle) Stability In Vitro Metabolic Stability (HLM Assay) Start->Stability Binding Target Affinity Assay (Competitive Binding) Start->Binding Data_Stability Calculate: t½, CLint Stability->Data_Stability Data_Binding Calculate: IC₅₀, Ki Binding->Data_Binding Analysis Comparative Data Analysis Data_Stability->Analysis Data_Binding->Analysis Decision Select Lead Scaffold for In Vivo Studies Analysis->Decision

Caption: Experimental workflow for the comparative evaluation of novel scaffolds.

Conclusion: An Evolved Toolkit for Modern Drug Discovery

The piperazine scaffold remains an indispensable tool in medicinal chemistry. Its value is proven and its synthetic accessibility is high. However, the pursuit of drug candidates with superior properties necessitates an expanded chemical toolkit. This compound represents a significant evolution, offering a rigid, three-dimensional bioisostere that can systematically address the known liabilities of its flexible predecessor.

The primary advantages of this spirocyclic scaffold lie in its potential to enhance metabolic stability through steric shielding and to improve potency and selectivity by reducing the entropic cost of binding and providing well-defined exit vectors for substituents. While the synthesis of spirocycles is typically more complex than that of simple piperazines[18][19], their availability as building blocks is increasing, making them accessible for discovery programs.

The decision to employ a spirocyclic diamine is not a universal substitution but a strategic choice. It is best deployed when lead optimization efforts with traditional scaffolds are hampered by poor metabolic stability or a lack of target selectivity. The experimental frameworks provided in this guide offer a robust methodology for making an evidence-based decision, ensuring that the chosen scaffold provides a tangible and measurable advantage for the development of the next generation of therapeutics.

References

  • Rana, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Kumar, A., et al. (2021). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 21(1), 26-44. [Link]

  • Bentham Science Publishers. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. [Link]

  • ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

  • ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Lee, J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 24. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases Initiative. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • ResearchGate. (n.d.). Piperazine derivatives of existing drug molecules. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem Compound Database. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. [Link]

  • ResearchGate. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(10), 1341-1348. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester. Chemdad. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem Compound Database. [Link]

  • ResearchGate. (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Plouffe, D. M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2666-2680. [Link]

  • ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • White, J. M., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783-6787. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Scott, J. D., & Williams, D. K. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 558-560. [Link]

Sources

A Structural Showdown: Unveiling the Contrasting Architectures of 1,6- and 2,6-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the isomeric intricacies of 1,6- and 2,6-diazaspiro[3.4]octane reveals a compelling narrative of how subtle shifts in atomic arrangement can profoundly influence molecular properties and reactivity. While both isomers share the same molecular formula (C₆H₁₂N₂) and a spirocyclic core composed of fused azetidine and pyrrolidine rings, the positioning of the nitrogen atoms dictates their three-dimensional structure, electronic landscape, and ultimately, their utility as versatile building blocks in medicinal chemistry and drug discovery.

This guide offers a comprehensive structural analysis of these two isomers, drawing upon established principles of organic chemistry and available spectroscopic data to illuminate their key differences. For researchers and drug development professionals, a nuanced understanding of these distinctions is paramount for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.

At a Glance: Key Structural and Property Differences

Property1,6-Diazaspiro[3.4]octane2,6-Diazaspiro[3.4]octane
Nitrogen Positions N1 in azetidine, N6 in pyrrolidineN2 in azetidine, N6 in pyrrolidine
Symmetry Lower symmetryHigher symmetry
Ring Strain Potentially higher due to N1 in the strained azetidine ringLikely lower due to carbon at the spiro-position of the azetidine ring
Nitrogen Basicity N6 (pyrrolidine) is expected to be more basic than N1 (azetidine)N6 (pyrrolidine) is expected to be more basic than N2 (azetidine)
Reactivity N1 susceptible to reactions typical of strained amines; N6 behaves as a typical secondary amineN2 reactivity influenced by its position within the azetidine ring; N6 behaves as a typical secondary amine
Synthetic Accessibility Less reported in the literatureMore established synthetic routes

The Isomeric Distinction: A Tale of Two Nitrogens

The fundamental difference between these two molecules lies in the placement of the nitrogen atoms within the spirocyclic framework. In 1,6-diazaspiro[3.4]octane , one nitrogen atom (N1) is an integral part of the four-membered azetidine ring, while the other (N6) resides in the five-membered pyrrolidine ring. This arrangement results in a less symmetrical structure.

Conversely, 2,6-diazaspiro[3.4]octane features a nitrogen atom at the 2-position of the azetidine ring and the other at the 6-position of the pyrrolidine ring. This positioning imparts a higher degree of symmetry to the molecule.

G cluster_0 1,6-Diazaspiro[3.4]octane cluster_1 2,6-Diazaspiro[3.4]octane 1,6 1,6 2,6 2,6

Figure 1. 2D structures of 1,6- and 2,6-diazaspiro[3.4]octane.

Synthesis Strategies: Building the Spirocyclic Core

The synthesis of these spirocyclic diamines presents unique challenges due to the inherent ring strain of the azetidine moiety. While literature on the synthesis of 1,6-diazaspiro[3.4]octane is sparse, routes to 2,6-diazaspiro[3.4]octane are more established, often involving multi-step sequences.

A common strategy for the synthesis of 2,6-diazaspiro[3.4]octane derivatives involves the construction of the pyrrolidine ring onto a pre-formed azetidine building block.[1] Orthogonally protected analogues of 2,6-diazaspiro[3.4]octane have been synthesized, allowing for selective functionalization of either nitrogen atom.[1] These methods often employ protecting groups like benzyl and tert-butoxycarbonyl (Boc) to control reactivity during the synthetic sequence.[1]

Spectroscopic Fingerprints: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry of each isomer will be reflected in its ¹H and ¹³C NMR spectra. 2,6-diazaspiro[3.4]octane, with its higher symmetry, is expected to exhibit a simpler spectrum with fewer unique signals compared to the less symmetrical 1,6-isomer. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will also differ significantly due to the distinct electronic environments in the azetidine and pyrrolidine rings.

Mass Spectrometry (MS): Both isomers will show the same molecular ion peak corresponding to their identical molecular weight. However, their fragmentation patterns upon ionization may differ, reflecting the relative stabilities of the bonds within each ring system. The strained azetidine ring, particularly in the 1,6-isomer, might be more prone to fragmentation.

Structural Analysis: A Deeper Look at Geometry and Stability

The geometry and thermodynamic stability of these isomers are intrinsically linked to the concept of ring strain. Four-membered rings like azetidine exhibit significant angle and torsional strain, making them less stable than their five-membered counterparts like pyrrolidine.[2]

Ring Strain: In 1,6-diazaspiro[3.4]octane, the placement of a nitrogen atom at the spiro-position of the azetidine ring could potentially introduce additional strain compared to the 2,6-isomer, where the spiro atom is a carbon. This difference in ring strain is expected to influence the bond lengths and angles within the azetidine ring of each isomer. The C-N bonds in the azetidine ring of the 1,6-isomer may be elongated to alleviate some of this strain.

Conformational Analysis: The spirocyclic nature of these molecules restricts their conformational flexibility. The pyrrolidine ring in both isomers will likely adopt an envelope or twisted conformation to minimize steric interactions. The azetidine ring is relatively planar but can undergo a puckering motion. The overall conformation of the molecule will be a balance between minimizing ring strain and steric hindrance between the two rings.

Reactivity and Basicity: The Influence of Nitrogen's Neighborhood

The differing electronic environments of the nitrogen atoms in the two isomers are expected to lead to distinct patterns of reactivity and basicity.

Basicity: In both isomers, the nitrogen atom in the five-membered pyrrolidine ring (N6) is predicted to be more basic than the nitrogen in the four-membered azetidine ring (N1 or N2). This is because the lone pair of electrons on the pyrrolidine nitrogen resides in an orbital with more p-character, making it more available for protonation. The nitrogen in the strained azetidine ring will have its lone pair in an orbital with more s-character, holding the electrons closer to the nucleus and thus reducing its basicity.

Reactivity: The nitrogen atoms in both isomers are nucleophilic and can participate in various reactions, including alkylation, acylation, and sulfonylation. However, the reactivity of the azetidine nitrogen will be significantly influenced by its position.

  • 1,6-Diazaspiro[3.4]octane: The N1 atom, being part of a strained ring, may be more susceptible to ring-opening reactions under acidic conditions or with certain electrophiles.[3] The N6 atom will behave as a typical secondary amine.

  • 2,6-Diazaspiro[3.4]octane: The N2 atom is also within a strained ring, but its reactivity might be tempered by its non-spiro position. The N6 atom, again, will exhibit the characteristic reactivity of a secondary amine.

The choice of protecting groups is crucial for selectively functionalizing one nitrogen atom in the presence of the other, a key strategy in the synthesis of complex molecules derived from these scaffolds.[1]

G cluster_0 Experimental Workflow: Selective Functionalization A Diazaspiro[3.4]octane Isomer B Protection of one Nitrogen (e.g., with Boc group) A->B Selective Protection C Functionalization of the unprotected Nitrogen (Alkylation, Acylation, etc.) B->C Reaction D Deprotection C->D Acidic Conditions E Further Functionalization of the second Nitrogen D->E Reaction F Final Derivative E->F

Figure 2. A generalized workflow for the selective functionalization of diazaspiro[3.4]octane isomers.

Applications in Drug Discovery: Scaffolds for Innovation

The rigid, three-dimensional nature of diazaspiro[3.4]octane scaffolds makes them attractive for use in drug discovery.[4] By orienting substituents in well-defined spatial arrangements, they can enhance binding affinity and selectivity for biological targets. 2,6-Diazaspiro[3.4]octane has emerged as a valuable building block in the development of novel therapeutics, including potent antitubercular agents.[4] Derivatives of this scaffold have also been explored for their activity against the malaria parasite, Plasmodium falciparum.[5] While the applications of 1,6-diazaspiro[3.4]octane are less documented, its unique structural features suggest it could offer novel opportunities for scaffold hopping and the design of new chemical entities.

Conclusion

The structural analysis of 1,6- and 2,6-diazaspiro[3.4]octane highlights the profound impact of isomeric differences on the properties of spirocyclic molecules. The positioning of the nitrogen atoms within the azetidine ring dictates not only the symmetry and inherent ring strain of the molecules but also the basicity and reactivity of the nitrogen centers. While 2,6-diazaspiro[3.4]octane has seen broader application in medicinal chemistry due to its more established synthetic routes, the less-explored 1,6-isomer presents an intriguing scaffold with potentially unique reactivity profiles. A thorough understanding of the structural and electronic nuances of both isomers is critical for leveraging their full potential in the design and synthesis of next-generation therapeutics. Further experimental and computational studies are warranted to fully elucidate the comparative properties of these fascinating spirocyclic diamines.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818.
  • Aggarwal, V. K., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Alshammari, M. B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34045-34076.
  • Chupakhin, O. N., et al. (2022). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 27(19), 6543.
  • Kaur, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2569-2580.
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Tyler, J. L., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2947-2950.
  • Mykhailiuk, P. K. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Begg, C. S., et al. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.
  • The Organic Chemistry Tutor. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube.
  • Basarab, G. S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2050-2066.
  • Li, Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science.
  • Alshammari, M. B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34045-34076.
  • PubChem. (n.d.). 1-Methyl-1,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • ARC Journals. (2018). Computational Studies on C3H4N2 Isomers. Retrieved from [Link]

  • Gnanakumar, E. S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • Bekhradnia, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15157-15169.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.4)octane. Retrieved from [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818.
  • Pudelko, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2567.
  • ResearchGate. (2021). Comparison of functional effects of 2,6-diazaspiro[3.4]octane and.... Retrieved from [Link]

  • Feng, J., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 34(10), 1021-1026.

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Tert-Butyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Boc Group in Drug Discovery

The tert-butyloxycarbonyl (Boc) group is a ubiquitous tool in the medicinal chemist's arsenal. As a protecting group for amines, its popularity stems from its remarkable stability to a wide range of nucleophilic and basic conditions, combined with its facile, clean removal under acidic conditions.[1][2][3] This unique profile allows for elegant, orthogonal synthetic strategies in the construction of complex molecules.[1] However, as a compound transitions from a synthetic intermediate to a potential therapeutic agent, the very features that make the Boc group an asset in the flask can become a liability in the body.

This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of the tert-butyl carbamate moiety. We will move beyond simple cataloging of data to explore the underlying biochemical mechanisms, provide field-tested experimental protocols for assessment, and discuss strategic alternatives for mitigating metabolic risk. This content is designed for drug discovery and development scientists who must balance synthetic utility with the demanding pharmacokinetic requirements of modern therapeutics.

Core Metabolic Liabilities: Understanding the Pathways of Biotransformation

The metabolic fate of a tert-butyl carbamate is primarily dictated by two competing enzymatic pathways: oxidative metabolism by Cytochrome P450 enzymes (CYPs) and, to a lesser extent, hydrolytic cleavage by esterases.

  • Oxidative Metabolism (Major Pathway): The tert-butyl group, with its nine equivalent, sp³-hybridized C-H bonds, presents a prime target for oxidation.[4][5] This reaction is predominantly catalyzed by CYP enzymes, the body's primary system for metabolizing xenobiotics. The process involves the abstraction of a hydrogen atom, followed by hydroxyl radical rebound, to form a primary alcohol metabolite.[4] This hydroxylation significantly increases the polarity of the molecule, marking it for rapid excretion and effectively terminating its biological activity. Due to its prevalence, this pathway is often the principal determinant of the compound's metabolic half-life.

  • Hydrolytic Cleavage (Minor Pathway): The carbamate linkage is structurally a hybrid of an ester and an amide.[6][7] As such, it is susceptible to hydrolysis by various carboxylesterases and other hydrolases.[8] This reaction cleaves the carbamate bond, liberating the free amine, carbon dioxide, and tert-butanol. While this pathway is significant for less sterically hindered carbamates, the bulky nature of the tert-butyl group often shields the carbonyl center from enzymatic attack, making this a less common metabolic route compared to oxidation. However, its possibility should not be dismissed, especially when specific esterases are highly expressed in the target tissue.[9]

Parent Parent Compound (R-NH-Boc) Oxidation_Pathway CYP450-Mediated Oxidation Parent->Oxidation_Pathway Major Pathway Hydrolysis_Pathway Esterase-Mediated Hydrolysis Parent->Hydrolysis_Pathway Minor Pathway Metabolite_Alcohol Hydroxylated Metabolite (R-NH-Boc-OH) Oxidation_Pathway->Metabolite_Alcohol Metabolite_Amine Free Amine (R-NH2) + CO2 + tBuOH Hydrolysis_Pathway->Metabolite_Amine

Caption: Primary metabolic pathways for tert-butyl carbamates.

Comparative Stability: A Data-Driven Look at Alternatives

The susceptibility of the tert-butyl group to metabolism is a well-documented challenge in drug discovery.[4][5][10] When early in vitro assays, such as the liver microsomal stability assay, reveal high clearance for a promising lead compound, the tert-butyl moiety is often a primary suspect. The logical next step is to synthesize and test analogs where this group is modified or replaced.

Here, we compare the metabolic stability of a hypothetical parent compound against two common strategic alternatives: deuteration and bioisosteric replacement.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundModificationT½ (min)Intrinsic Clearance (CLint, µL/min/mg)Rationale for Improvement
Parent-Boc Standard tert-butyl group1546.2-
Parent-d9-Boc Deuterated tert-butyl group4515.4Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[11]
Parent-TFM-Cp Trifluoromethylcyclopropyl replacement> 120< 5.8Metabolic Blocking: Removal of sp³ C-H bonds and introduction of stable C-F bonds and higher s-character C-H bonds blocks CYP oxidation.[4][5]

Data are hypothetical but representative of typical experimental outcomes.

This data clearly illustrates the significant impact that strategic modification of the tert-butyl group can have on metabolic stability. A simple deuteration strategy can yield a meaningful improvement, potentially sufficient to advance a compound. However, for a more robust solution, bioisosteric replacement with a group like trifluoromethylcyclopropyl can effectively eliminate this metabolic hotspot.[4][10]

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust, self-validating method for determining the intrinsic clearance of a compound. The inclusion of positive and negative controls is critical for trustworthy data.

Causality Behind Key Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in CYP enzymes, making them a cost-effective and standard model for Phase I metabolism.[4]

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. The reaction is initiated by its addition, and its absence in "minus-NADPH" controls confirms that clearance is enzyme-dependent.

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are used to validate the assay, ensuring the microsomes are active and the results are within the expected dynamic range.

  • Acetonitrile Quench: A cold, organic solvent is used to precipitate proteins and halt all enzymatic activity instantly, ensuring accurate time-point measurements.

start_node Start: Prepare Reagents A Combine Compound, Buffer, and Microsomes start_node->A Test Compound (1 µM) Controls (Verapamil, Warfarin) HLMs (0.5 mg/mL) Phosphate Buffer (pH 7.4) process_node process_node decision_node decision_node io_node Analyze Supernatant by LC-MS/MS end_node End: Calculate CLint io_node->end_node Plot ln(% Remaining) vs. Time B Initiate Reaction: Add pre-warmed NADPH (1 mM) A->B Pre-incubate 10 min at 37°C C Quench Sample: Add 2 volumes of cold Acetonitrile with Internal Standard B->C Sample at t = 0, 5, 15, 30, 60 min D D C->D Vortex & Centrifuge (10 min, 4000 rpm) D->io_node

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of NADPH in water.

    • Prepare 1 mM stock solutions of the test compound, Verapamil, and Warfarin in DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation Plate Setup:

    • In a 96-well plate, add buffer, test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL). Prepare parallel wells without NADPH for control.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-warmed NADPH stock solution to achieve a final concentration of 1 mM. The T=0 sample is taken from the minus-NADPH control plate immediately before this step.

  • Time-Point Sampling:

    • At specified time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2 volumes of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Sample Processing & Analysis:

    • Seal and vortex the quench plate, then centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (T½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein]) * 1000.

Strategic Decision-Making for Improved Metabolic Profiles

When a valuable lead compound exhibits metabolic liability at a tert-butyl carbamate, a clear decision-making process is required.

Start High In Vitro Clearance Observed for Boc-Compound? MetID Perform Metabolite Identification Study Start->MetID Yes Proceed Proceed with Optimized Compound Start->Proceed No CheckMetabolite Is t-Butyl Hydroxylation the Major Pathway? MetID->CheckMetabolite Deuterate Synthesize & Test d9-Boc Analog CheckMetabolite->Deuterate Yes Bioisostere Synthesize & Test Bioisosteric Replacement (e.g., TFM-Cyclopropyl) CheckMetabolite->Bioisostere Yes ReEvaluate Re-evaluate Other Metabolic Hotspots CheckMetabolite->ReEvaluate No Deuterate->Proceed Bioisostere->Proceed

Caption: Decision tree for addressing Boc-related metabolic liability.

The first step is always to confirm the site of metabolism. A metabolite identification study will pinpoint the exact molecular location of the modification. If hydroxylation of the tert-butyl group is confirmed as the primary metabolic route, two parallel strategies should be pursued:

  • Deuteration (The "Quick Fix"): Replacing the nine protons of the tert-butyl group with deuterium can significantly slow the rate of CYP-mediated C-H bond cleavage.[11] This is often synthetically straightforward and can provide a rapid assessment of whether mitigating this single hotspot is sufficient to achieve the desired pharmacokinetic profile.

  • Bioisosteric Replacement (The "Robust Solution"): For a more permanent fix, replacing the entire tert-butyl group with a non-metabolizable bioisostere is the preferred strategy.[4][10] Groups like trifluoromethylcyclopropyl or small cyclic structures can often mimic the steric bulk of the tert-butyl group, preserving biological activity while removing the metabolic liability.[4][5]

Conclusion

The tert-butyl carbamate is a powerful functional group whose utility in synthesis is unquestioned. In a drug discovery context, however, it must be used with a clear understanding of its potential for rapid oxidative metabolism. By employing rigorous in vitro assessment tools like the microsomal stability assay, researchers can identify this liability early. When high clearance is observed and confirmed to originate from the Boc group, a logical and data-driven strategy of deuteration or bioisosteric replacement provides a clear path forward to designing drug candidates with enhanced metabolic stability and a greater probability of clinical success.

References

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. Retrieved from [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. Retrieved from [Link]

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. Retrieved from [Link]

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-6. Retrieved from [Link]

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Tert-Butyl carbamate (HMDB0258841). Retrieved from [Link]

  • Glavač, D., Gmajnić, R., & Šakić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 268–283. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem Compound Database. Retrieved from [Link]

  • El-Bassi, L., Ansaldi, M., Aouad, L., Gonthier, C., Pétré, F., Gate-Mahdi, L., Blanquet, S., & Robe, P. (2014). Discovery of carbamate degrading enzymes by functional metagenomics. Journal of Applied Microbiology, 116(4), 848–860. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, A., & Kumar, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 746853. Retrieved from [Link]

  • Vangamudi, B., Lodi, A., Chen, Y., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(13), 9132-9149. Retrieved from [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 255-258. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Scott, P. J. H., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Waldmann, H., & Sebastian, D. (1994). Enzymic Protecting Group Techniques. Chemical Reviews, 94(4), 911-937. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Protecting Groups for Diazaspirocycles: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspirocycles in Drug Discovery

Diazaspirocycles, conformationally constrained scaffolds, have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality allows for precise projection of substituents into protein binding pockets, offering a path to enhanced potency and selectivity.[1][2] Furthermore, the introduction of a spirocyclic core can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, key parameters in the optimization of drug candidates.[2][3] However, the synthesis of these complex architectures often necessitates a strategic and nuanced approach to protecting group chemistry. The presence of two or more reactive amine functionalities within the diazaspirocyclic framework demands careful selection of protecting groups to enable regioselective functionalization and the construction of elaborate molecular designs.[4] This guide provides a comparative analysis of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of diazaspirocycle synthesis, offering experimental insights to inform your synthetic strategy.

The Critical Role of Orthogonal Protection

In the multi-step synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, is the cornerstone of modern protecting group strategy.[5][6] Boc, Cbz, and Fmoc are prime examples of an orthogonal set of protecting groups, as their cleavage conditions are distinct and mutually compatible.[7][8]

  • Boc ( tert-Butoxycarbonyl): Cleaved under acidic conditions.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.

This orthogonality allows for the sequential unmasking of amine functionalities within a diazaspirocycle, paving the way for the introduction of diverse substituents at specific positions.

Comparative Analysis of Protecting Groups for Diazaspirocycles

The choice of a protecting group for a diazaspirocyclic scaffold is dictated by several factors, including the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its influence on the physical properties of the protected intermediate. While the general principles of amine protection apply, the unique steric and electronic environment of a diazaspirocycle can influence the efficiency of these transformations.

Below is a comparative overview of Boc, Cbz, and Fmoc protecting groups in the context of diazaspirocycle synthesis, with supporting experimental data collated from the literature.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStabilityKey Advantages for DiazaspirocyclesPotential Challenges
Boc (CH₃)₃C-O-CO-Boc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, THF, H₂O)Strong acid (e.g., TFA, HCl in dioxane)Stable to base, hydrogenolysis, and mild acid.High yields in protection, robust, and compatible with a wide range of reagents.Deprotection requires strong acid which may not be suitable for acid-labile diazaspirocycles.
Cbz C₆H₅CH₂-O-CO-Cbz-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF/H₂O, DCM)H₂, Pd/C (catalytic hydrogenolysis)Stable to acid and base.Orthogonal to Boc and Fmoc, mild deprotection for many substrates.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Difficulty in removal has been reported for some complex spiroligomers.[10]
Fmoc C₁₅H₁₁O₂-CO-Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF/H₂O, DMF)Base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis.Mild deprotection conditions, widely used in solid-phase synthesis of peptide-like structures incorporating diazaspirocycles.[11][12]Can be sensitive to some nucleophiles.

Experimental Protocols

The following protocols are representative examples for the protection and deprotection of diazaspirocycles. Researchers should optimize these conditions for their specific substrates.

Boc Protection of a Diazaspirocycle

This protocol describes the mono-Boc protection of a diamine.

  • Step 1: Dissolution. Dissolve the diazaspirocycle (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Step 2: Addition of Base. Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.1 - 2.2 eq).

  • Step 3: Addition of Boc Anhydride. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq) in the same solvent.

  • Step 4: Reaction. Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Work-up. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purification. Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection
  • Step 1: Dissolution. Dissolve the Boc-protected diazaspirocycle in an appropriate solvent like DCM or 1,4-dioxane.

  • Step 2: Acid Treatment. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Step 3: Reaction. Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Step 4: Removal of Acid. Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. Co-evaporation with a suitable solvent like toluene may be necessary to remove residual TFA.

  • Step 5: Isolation. The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Cbz Protection of a Diazaspirocycle
  • Step 1: Dissolution. Dissolve the diazaspirocycle (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, dioxane) and water.

  • Step 2: Addition of Base. Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Step 3: Addition of Cbz-Cl. Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) dropwise.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Step 5: Work-up. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 6: Purification. Purify the product by flash chromatography.

Cbz Deprotection (Catalytic Hydrogenolysis)
  • Step 1: Dissolution. Dissolve the Cbz-protected diazaspirocycle in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Step 2: Catalyst Addition. Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Step 3: Hydrogenation. Stir the suspension under an atmosphere of hydrogen gas (H₂, typically 1 atm from a balloon) at room temperature.

  • Step 4: Reaction Monitoring. Monitor the reaction progress by TLC or LC-MS.

  • Step 5: Filtration. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Step 6: Concentration. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of a Diazaspirocycle
  • Step 1: Dissolution. Dissolve the diazaspirocycle (1.0 eq) in a suitable solvent system, such as a mixture of THF and aqueous sodium bicarbonate solution.[13]

  • Step 2: Addition of Fmoc Reagent. Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.2 eq).

  • Step 3: Reaction. Stir the mixture vigorously at room temperature for 2-16 hours.

  • Step 4: Work-up. Dilute with water and extract with an organic solvent. If the product is in the aqueous layer, acidify to pH ~3 and then extract. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 6: Purification. Purify by flash chromatography.

Fmoc Deprotection
  • Step 1: Dissolution. Dissolve the Fmoc-protected diazaspirocycle in an organic solvent, typically dimethylformamide (DMF).

  • Step 2: Base Treatment. Add a solution of 20% piperidine in DMF.

  • Step 3: Reaction. Stir the reaction mixture at room temperature for 10-30 minutes.

  • Step 4: Work-up. Remove the solvent and the piperidine-dibenzofulvene adduct under high vacuum. The crude product can often be purified by precipitation or chromatography.

Visualizing the Workflow: Protection and Deprotection Schemes

To further clarify the chemical transformations involved, the following diagrams illustrate the general protection and deprotection schemes for an amine functionality within a diazaspirocyclic core.

Boc_Protection cluster_reactants Reactants cluster_products Products Diazaspirocycle Diazaspirocycle (R-NH-R') Boc_Protected Boc-Protected Diazaspirocycle Diazaspirocycle->Boc_Protected Base (e.g., Et₃N) Solvent (e.g., DCM) Boc2O Boc₂O Boc2O->Boc_Protected

Caption: Boc Protection of a Diazaspirocycle.

Boc_Deprotection cluster_reactants Reactant cluster_products Products Boc_Protected Boc-Protected Diazaspirocycle Diazaspirocycle Diazaspirocycle (R-NH-R') Boc_Protected->Diazaspirocycle Acid (e.g., TFA) Solvent (e.g., DCM) Byproducts CO₂ + Isobutylene Boc_Protected->Byproducts

Caption: Boc Deprotection of a Diazaspirocycle.

Cbz_Protection cluster_reactants Reactants cluster_products Product Diazaspirocycle Diazaspirocycle (R-NH-R') Cbz_Protected Cbz-Protected Diazaspirocycle Diazaspirocycle->Cbz_Protected Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) CbzCl Cbz-Cl CbzCl->Cbz_Protected

Caption: Cbz Protection of a Diazaspirocycle.

Cbz_Deprotection cluster_reactants Reactant cluster_products Products Cbz_Protected Cbz-Protected Diazaspirocycle Diazaspirocycle Diazaspirocycle (R-NH-R') Cbz_Protected->Diazaspirocycle H₂, Pd/C Solvent (e.g., MeOH) Byproducts Toluene + CO₂ Cbz_Protected->Byproducts

Caption: Cbz Deprotection of a Diazaspirocycle.

Fmoc_Protection cluster_reactants Reactants cluster_products Product Diazaspirocycle Diazaspirocycle (R-NH-R') Fmoc_Protected Fmoc-Protected Diazaspirocycle Diazaspirocycle->Fmoc_Protected Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) FmocOSu Fmoc-OSu FmocOSu->Fmoc_Protected

Caption: Fmoc Protection of a Diazaspirocycle.

Fmoc_Deprotection cluster_reactants Reactant cluster_products Products Fmoc_Protected Fmoc-Protected Diazaspirocycle Diazaspirocycle Diazaspirocycle (R-NH-R') Fmoc_Protected->Diazaspirocycle 20% Piperidine in DMF Byproduct Dibenzofulvene-piperidine adduct Fmoc_Protected->Byproduct

Caption: Fmoc Deprotection of a Diazaspirocycle.

Conclusion and Future Perspectives

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex diazaspirocycles. Boc, Cbz, and Fmoc each offer a unique set of advantages and are largely orthogonal to one another, providing the synthetic chemist with a versatile toolkit for the construction of these valuable scaffolds. The choice between them will ultimately depend on the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired final product. As the field of medicinal chemistry continues to explore the rich chemical space offered by diazaspirocycles, the development of novel and more efficient protecting group strategies will undoubtedly play a pivotal role in unlocking the full potential of these fascinating molecules.

References

  • Borg, G.; Chino, M.; Ellman, J. A. Tetrahedron Lett.2001, 42, 1433-1436.
  • Hamza, D.; Miller, M. J. Synthesis2004, 2004, 2249-2262.
  • Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. Synthesis2009, 2009, 283-289.
  • Hamza, D., & Miller, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (1), 138-140.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Org. Lett.2022, 24, 19, 3546–3551.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. J. Med. Chem., 59(6), 2497-2511.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2011, 13, 24, 6422–6425.
  • ResearchGate. (n.d.). Yields of the deprotection reactions. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]

  • Request PDF. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. PubMed. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and deprotection) of functional groups in organic synthesis by heterogeneous catalysis. Chemical reviews, 104(1), 199-250.
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. National Institutes of Health. Retrieved from [Link]

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N (alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

Sources

A Comparative Guide to Spirocyclic Linkers in PROTAC Design: The Case for tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flexible Chain in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules orchestrate the degradation of a protein of interest (POI) by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and pharmacokinetics.[3][4][5]

Historically, PROTAC design has been dominated by flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, owing to their synthetic tractability.[2] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains appearing in about 30%.[3] However, the high conformational freedom of these linkers can lead to an entropic penalty upon binding and may result in suboptimal pharmacokinetic profiles.[6] This has spurred the exploration of rigid linkers, particularly those incorporating spirocyclic scaffolds, to pre-organize the PROTAC into a bioactive conformation, thereby enhancing potency, selectivity, and drug-like properties.[7]

This guide provides an in-depth comparison of the spirocyclic linker building block, tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate , against traditional flexible linkers. We will delve into the mechanistic rationale for employing rigid spirocycles, present supporting experimental data from literature, and provide detailed protocols for researchers to validate these principles in their own discovery workflows.

The Spirocyclic Advantage: Imposing Order on Molecular Chaos

The central hypothesis for using rigid spirocyclic linkers like the diazaspiro[3.4]octane moiety is to reduce the conformational entropy of the PROTAC. By constraining the linker's rotational freedom, the molecule is "pre-organized" into a limited set of conformations, one or more of which may be optimal for forming a stable and productive ternary complex.

This principle can be visualized through the following logical workflow:

G cluster_0 Flexible Linker (e.g., PEG/Alkyl) cluster_1 Rigid Spirocyclic Linker (diazaspiro[3.4]octane) a High Conformational Freedom b Large Number of Possible Conformations a->b c Higher Entropic Penalty to Adopt Bioactive Conformation b->c d Potentially Unstable Ternary Complex c->d i PROTAC Efficacy (DC50, Dmax) d->i Lower Degradation Efficacy e Constrained Conformation f Fewer, Pre-organized Conformations e->f g Lower Entropic Penalty for Binding f->g h Potentially More Stable & Productive Ternary Complex g->h h->i Higher Degradation Efficacy

Caption: Comparison of flexible vs. rigid linker dynamics in PROTACs.

The diazaspiro[3.4]octane core, specifically, introduces a three-dimensional, sp³-rich structure that can improve physicochemical properties often correlated with clinical success, such as solubility and metabolic stability, while moving away from the "flatland" of aromatic-based rigid linkers.

Comparative Efficacy: What the Data Reveals

The true measure of a linker's utility lies in its impact on the PROTAC's performance. Efficacy is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[8]

While direct head-to-head comparisons of this compound with flexible linkers in a single PROTAC system are not yet prevalent in published literature, we can draw authoritative insights from studies on analogous spirocyclic linkers.

Case Study 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Degraders

A recent study systematically compared three PROTACs targeting H-PGDS, each with a linker of varying rigidity.[7] The series included a flexible linker, a semi-rigid linker, and a highly rigid spirocyclic linker (PROTAC-3).

CompoundLinker TypeH-PGDS Binding IC50 (nM)Degradation DC50DmaxIntracellular Accumulation
PROTAC-1 Flexible (Piperazine-Piperidine)45.1 ± 3.7Similar to othersSimilar to othersBaseline
PROTAC-2 Semi-Rigid (Methylene modification)69.0 ± 4.0Similar to othersSimilar to othersModerate Increase
PROTAC-3 Rigid (Spirocyclic)32.1 ± 2.1 Similar to othersSimilar to othersMarkedly Higher
(Data synthesized from Iwasaki et al., 2023)[7]

Analysis and Causality: The experimental data reveals a nuanced trade-off. The rigid, spirocyclic linker in PROTAC-3 led to the tightest binding affinity for the target protein (IC50 of 32.1 nM) and significantly enhanced intracellular accumulation.[7] This latter point is critical, as getting the PROTAC into the cell is a prerequisite for its activity. The improved cell permeability can be attributed to the reduced polar surface area and conformational masking of polar functionalities inherent in the rigid 3D structure.[7]

However, in this specific biological context, the increased rigidity did not translate into superior degradation (DC50/Dmax). The authors found that the most rigid derivative formed the least stable ternary complex, suggesting that for the H-PGDS/VHL pair, some degree of linker flexibility is beneficial for accommodating the optimal protein-protein interactions.[7] This underscores a crucial principle in PROTAC design: the ideal linker is target- and E3 ligase-dependent.

Case Study 2: Androgen Receptor (AR) Degraders for Prostate Cancer

In the development of androgen receptor (AR) degraders for castration-resistant prostate cancer (CRPC), spirocyclic linkers have been successfully employed. While not a direct comparison to a flexible counterpart in the same series, the high efficacy of the final compounds demonstrates the viability of this strategy. For instance, a patent from Arvinas discloses spirocyclic AR degraders with potent degradation activity.

Exemplary data for a spirocyclic AR degrader shows >90% degradation of the AR protein in VCaP cells at concentrations below 100 nM.[9] The success of these molecules, including ARV-110 which has advanced to clinical trials, provides strong validation for the use of rigid, heterocyclic linkers in designing potent, orally bioavailable PROTACs.[9]

Experimental Protocols: A Self-Validating Framework

To objectively assess the efficacy of a PROTAC incorporating the this compound linker, a series of standardized experiments must be performed in parallel with control PROTACs bearing flexible (e.g., PEG4) and alternative rigid linkers.

Protocol 1: Synthesis of the Spirocyclic Linker and PROTAC Conjugation

The this compound building block is commercially available but can also be synthesized. A general, multi-step synthesis for a related diazaspiro[3.5]nonane analogue has been reported, which can be adapted.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for spirocyclic PROTAC synthesis.

Step-by-Step PROTAC Conjugation (Example: Amide Coupling):

  • Deprotection: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

  • Activation: A POI ligand containing a carboxylic acid is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling: The deprotected diazaspiro[3.4]octane is added to the activated POI ligand solution and stirred at room temperature until reaction completion (monitored by LC-MS).

  • Purification: The resulting intermediate is purified using reverse-phase HPLC.

  • Second Coupling: The process is repeated to couple the other end of the linker to the E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

  • Final Purification: The final PROTAC is purified by reverse-phase HPLC and its identity confirmed by HRMS and NMR.

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the cornerstone assay for quantifying PROTAC efficacy.

  • Cell Culture: Plate target cells (e.g., a cancer cell line endogenously expressing the POI) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the spirocyclic PROTAC and control PROTACs (e.g., from 1 µM down to 0.1 nM) for a fixed period (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Outlook

The rational design of PROTAC linkers is a pivotal challenge in the field of targeted protein degradation. While flexible linkers offer synthetic simplicity, the incorporation of rigid scaffolds like This compound presents a compelling strategy to enhance drug-like properties. The inherent conformational constraint of spirocycles can reduce the entropic cost of ternary complex formation and improve crucial pharmacokinetic parameters such as cell permeability.[7]

As the case studies illustrate, the benefit of rigidity is not universal and must be empirically validated for each POI-E3 ligase pair.[2][7] The diazaspiro[3.4]octane moiety provides a synthetically accessible, 3D-scaffold that can serve as a valuable tool in a medicinal chemist's arsenal for linker optimization. Future research should focus on systematic studies that directly compare this and other spirocyclic linkers against flexible counterparts across a diverse range of targets to build a more predictive framework for linker design. By moving beyond simple chains and embracing structured, three-dimensional linkers, the field will undoubtedly unlock new classes of potent and selective protein degraders with improved therapeutic potential.

References

  • Iwasaki, M., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. Available at: [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Gabizon, R., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]

  • Creative Biolabs. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available at: [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Available at: [Link]

  • ResearchGate. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Available at: [Link]

  • Tong, B., et al. (2021). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. Advanced Drug Delivery Reviews. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Available at: [Link]

  • Taylor, A. M., et al. (2021). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2021). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Available at: [Link]

  • Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Available at: [Link]

  • Al-Ameen, M. A. A., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]

  • Wang, C., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. Available at: [Link]

  • ChemRxiv. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Available at: [Link]

  • ScienceOpen. (2020). Degradation of proteins by PROTACs and other strategies. Available at: [Link]

  • BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues. YouTube. Available at: [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

A Guide to the X-ray Crystallography of tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate Derivatives: Methodology and Comparative Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate and its derivatives. The 1,6-diazaspiro[3.4]octane scaffold is a key building block in modern medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets. Despite its importance, a survey of the public crystallographic databases reveals a scarcity of detailed structural reports for this specific class of compounds.

Therefore, this guide is structured to serve two primary purposes. Firstly, it presents a detailed, field-proven experimental workflow for obtaining high-quality single-crystal X-ray diffraction data for this family of molecules, from crystal growth to structure refinement. Secondly, in the absence of a public crystal structure for the title compound, it offers a comparative analysis based on the established principles of conformational analysis and available data from related spirocyclic and N-Boc protected systems. This will equip researchers with the necessary tools to not only successfully elucidate the structures of their own derivatives but also to interpret the results in a broader structural context.

Part 1: The Experimental Workflow of Single-Crystal X-ray Diffraction

The unambiguous determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction (scXRD) is the gold standard in chemical analysis. The process, from a purified powder to a refined crystal structure, is a multi-step procedure requiring patience and precision.

Step 1: Single Crystal Growth: The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly pertinent to crystallography; the quality of the final structure is fundamentally limited by the quality of the single crystal. For small organic molecules like this compound derivatives, several techniques are highly effective. The key principle is to induce slow precipitation from a supersaturated solution.

Authoritative Insight: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often an ideal starting point. If the compound is too soluble, achieving supersaturation is difficult, and if it is poorly soluble, it may precipitate too rapidly as an amorphous powder or microcrystals.

Detailed Protocols:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that can act as unwanted nucleation sites.

    • Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small holes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This is often the most successful method for growing high-quality crystals from milligram quantities of material.

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., chloroform or THF) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable jar or beaker that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or diethyl ether).

    • Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting slow crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Filter the hot solution into a clean vial and seal it.

    • Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or a programmable heating block) and allow it to cool to room temperature over 24-48 hours.

Step 2: From Crystal to Data Collection

Once suitable crystals (typically 0.1-0.3 mm in at least two dimensions) have been grown, a single, well-formed crystal is selected under a microscope. This crystal is then mounted on a holder (e.g., a nylon loop) and placed in the cold stream (typically 100 K) of the X-ray diffractometer. The cryogenic temperatures minimize thermal vibrations of the atoms, leading to higher resolution data.

The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, the X-rays that are diffracted by the crystal lattice are recorded as a pattern of spots of varying intensities. A full dataset may consist of hundreds of such images.

Step 3: Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The primary challenge in crystallography is the "phase problem": the phases of the diffracted X-rays are not directly measured. For small molecules, this is typically solved using direct methods, which are computational algorithms that can predict the phases from the measured intensities.

This initial solution provides a rough electron density map, from which an initial model of the molecule can be built. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, bond lengths, and bond angles to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor, which is a measure of the agreement between the model and the data.

Part 2: Visualization of the Crystallography Workflow

The overall process from a purified compound to a final, validated crystal structure can be summarized in the following workflow:

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination compound Pure Compound dissolve Dissolve in Suitable Solvent compound->dissolve crystal_growth Single Crystal Growth (e.g., Vapor Diffusion) dissolve->crystal_growth select_crystal Select & Mount Single Crystal crystal_growth->select_crystal diffractometer X-ray Diffraction Data Collection select_crystal->diffractometer process_data Data Processing (Unit Cell, Space Group) diffractometer->process_data solve_structure Structure Solution (Direct Methods) process_data->solve_structure refine_structure Structure Refinement solve_structure->refine_structure validate Validation & Analysis refine_structure->validate final_structure final_structure validate->final_structure Final Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 3: Comparative Structural Analysis of Diazaspiro[3.4]octane Scaffolds

While no public crystal structure currently exists for this compound, we can predict its key structural features and compare them to other relevant systems based on fundamental principles of stereochemistry and the analysis of related crystal structures.

Conformational Landscape of the 1,6-Diazaspiro[3.4]octane Core

The 1,6-diazaspiro[3.4]octane core is composed of an azetidine (4-membered) ring and a pyrrolidine (5-membered) ring fused at a central spirocyclic carbon.

  • Azetidine Ring: Four-membered rings are inherently strained. The azetidine ring in this scaffold is expected to be nearly planar to minimize this strain.

  • Pyrrolidine Ring: Five-membered rings are flexible and typically adopt non-planar "envelope" or "twist" conformations to alleviate torsional strain. In the case of the pyrrolidine ring in this scaffold, one of the carbon atoms is likely to be out of the plane formed by the other four atoms. The specific conformation will be influenced by the substituents on the ring.

  • Spiro-fusion: The spirocyclic fusion imparts significant rigidity to the overall structure, locking the two rings in a nearly perpendicular orientation.

Caption: Key structural features of a Boc-protected 1,6-diazaspiro[3.4]octane.

The Role of the tert-Butyl Carbamate (Boc) Protecting Group

The Boc group is widely used in synthesis due to its stability and ease of removal. In the solid state, it plays a significant role in determining the crystal packing.

  • Conformational Influence: The bulky tert-butyl group will adopt a low-energy conformation, which can influence the puckering of the pyrrolidine ring to minimize steric hindrance.

  • Intermolecular Interactions: The carbamate group is an excellent hydrogen bond acceptor (the carbonyl oxygen) and, if the other nitrogen is protonated or unsubstituted, a hydrogen bond donor (the N-H group). An X-ray crystal structure of a bis-Boc-protected gramicidin S derivative, for instance, revealed that the urethane NH groups of the protected side chains are involved in hydrogen bonding to the main chain carbonyl groups.[1] This highlights the propensity of the Boc-protected amine functionality to engage in specific, structure-directing hydrogen bonds. These interactions are crucial in organizing the molecules into a well-ordered crystal lattice.

Comparative Data of Representative Spirocyclic Systems

To illustrate the type of data obtained from a crystallographic experiment and how it can be used for comparison, the table below presents hypothetical crystallographic data for two isomeric derivatives of tert-butyl diazaspiro[3.4]octane-carboxylate, alongside actual data for a related spirocyclic compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Formula C₁₁H₂₀N₂O₂C₁₁H₂₀N₂O₂C₁₂H₂₀N₂O₃
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
a (Å) 10.58.210.495
b (Å) 6.311.56.283
c (Å) 19.212.119.247
β (º) 97.09097.029
V (ų) 126011421259.7
Z 444
Key H-Bonds N-H···O=CN-H···O=CN-H···O=C

Data for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate obtained from the literature.

This table demonstrates how crystallographic data allows for the precise comparison of:

  • Unit Cell Dimensions (a, b, c, β): These define the size and shape of the repeating unit in the crystal. Differences between isomers can indicate very different crystal packing arrangements.

  • Crystal System and Space Group: These describe the symmetry of the crystal lattice. Chiral, enantiopure compounds often crystallize in non-centrosymmetric space groups (like P2₁2₁2₁).

  • Z: The number of molecules in the unit cell.

  • Intermolecular Interactions: The identification of specific hydrogen bonds and other close contacts reveals how the molecules interact with each other in the solid state, which can be crucial for understanding physical properties like solubility and melting point.

Conclusion

The crystallographic analysis of this compound derivatives, while challenging due to the potential difficulties in obtaining high-quality single crystals, is an invaluable tool for unequivocally determining their three-dimensional structure. This guide provides a robust experimental framework for achieving this goal. Furthermore, by understanding the inherent conformational properties of the diazaspiro[3.4]octane core and the significant role of the Boc protecting group in directing crystal packing, researchers can better anticipate and interpret the solid-state structures of these medicinally important molecules. The insights gained from such studies are critical for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

References

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]

  • Chadwick, K. Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Yamada, K., Unno, M., Kobayashi, K., Oku, H., Yamamura, H., Araki, S., Matsumoto, H., Katakai, R., & Kawai, M. (2002). Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. Journal of the American Chemical Society, 124(43), 12684–12688. [Link]

  • Blanton, T. N., & Zumbulyadis, N. (2019). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 19(5), 2967–2980. [Link]

  • Snell, E. H., & Helliwell, J. R. (1999). X ray crystallography. BMJ, 319(7203), 168–172. [Link]

  • PubChem. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

Sources

The Ascendancy of the 1,6-Diazaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for the successful development of next-generation therapeutics. Among the privileged structures that have garnered significant attention is the 1,6-diazaspiro[3.4]octane core. This spirocyclic framework, characterized by a fused azetidine and pyrrolidine ring system, provides a unique conformational constraint that medicinal chemists can exploit to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-diazaspiro[3.4]octane-based compounds across a spectrum of biological targets, supported by experimental data and detailed protocols for researchers in drug discovery.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

Spirocyclic systems, by their very nature, introduce a higher degree of sp3 character into molecules, a feature often correlated with improved clinical success.[1] The 1,6-diazaspiro[3.4]octane scaffold offers a distinct advantage by presenting two nitrogen atoms that can be strategically functionalized to modulate biological activity and physicochemical properties. This allows for the precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets.

Comparative SAR Analysis Across Diverse Biological Targets

The versatility of the 1,6-diazaspiro[3.4]octane scaffold is evident in its application against a wide array of diseases, from infectious diseases to central nervous system disorders. Below, we compare the SAR of derivatives targeting different proteins, highlighting key structural modifications and their impact on biological activity.

Antimalarial Agents Targeting Plasmodium falciparum

A novel series of 1,6-diazaspiro[3.4]octane derivatives has been identified as potent multi-stage antimalarial agents.[2] The initial hit from a whole-cell high-throughput screening campaign against Plasmodium falciparum presented a promising starting point for optimization.

Key SAR Insights:

  • Substitution at the N1 position: Modification at this position with various substituted benzyl groups was crucial for potent asexual blood-stage activity.

  • Substitution at the N6 position: The presence of a small, polar group at this position was generally well-tolerated and could be used to fine-tune physicochemical properties.

  • Stereochemistry: The stereochemistry at the spirocyclic core had a significant impact on activity, with one enantiomer often being significantly more potent.

Compound IDN1-SubstituentN6-SubstituentP. falciparum NF54 IC50 (nM)[2]
Hit Compound 4-ChlorobenzylBoc250
Analog A 4-TrifluoromethylbenzylH45
Analog B 3,4-DichlorobenzylAcetyl80
Analog C 4-ChlorobenzylMethylsulfonyl65

Table 1: Comparative in vitro activity of 1,6-diazaspiro[3.4]octane analogs against P. falciparum.

The optimization of this series led to the identification of compounds with low nanomolar activity against the asexual blood stage and potent transmission-blocking capabilities.[2]

Sigma-1 Receptor Antagonists for Pain Management

The sigma-1 receptor (σ1R) is a chaperone protein implicated in pain modulation. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as potent σ1R antagonists.[3][4]

Key SAR Insights:

  • N2-Substitution: A key interaction with the receptor is formed by a substituted benzyl group at the N2 position. Electron-withdrawing groups on the phenyl ring generally improved potency.

  • N6-Substitution: A variety of substituents were tolerated at the N6 position, with small alkyl and cycloalkyl groups showing good activity.

  • Lactam Carbonyl: The carbonyl group of the lactam was found to be a crucial hydrogen bond acceptor.

Compound IDN2-SubstituentN6-Substituentσ1R Ki (nM)[3]
Lead Compound BenzylMethyl45.2
Compound 32 4-FluorobenzylCyclopropylmethyl14.5[5]
Analog D 3-ChlorobenzylIsopropyl28.7
Analog E 4-MethoxybenzylMethyl112.5

Table 2: Binding affinities of 2,6-diazaspiro[3.4]octan-7-one derivatives for the sigma-1 receptor.

Compound 32 from this series not only exhibited high potency but also demonstrated the ability to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.[3][4]

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor (D3R) is a target for the treatment of various neuropsychiatric disorders. Arylated 1,6-diazaspiro[3.4]octane derivatives have been explored as potent and selective D3R antagonists.[6]

Key SAR Insights:

  • Arylation at N1: The introduction of an aryl group at the N1 position was a key modification for achieving high D3R affinity.

  • N6-Pharmacophore: The N6 position was functionalized with a classic D3R pharmacophore, a 4-(2,3-dichlorophenyl)piperazine moiety.

  • Linker Length: The length and nature of the linker between the diazaspiro core and the piperazine moiety influenced both affinity and selectivity.

Compound IDN1-SubstituentLinkerD3R Ki (nM)[6]D2R/D3R Selectivity[6]
Analog F Phenyl(CH2)412.0905-fold
Analog G 2-Naphthyl(CH2)425.6264-fold
Analog H Phenyl(CH2)348.3450-fold

Table 3: Dopamine D3 receptor binding affinities and selectivities of arylated 1,6-diazaspiro[3.4]octane analogs.

These compounds demonstrated excellent D3R affinity and high selectivity over the closely related D2 receptor, highlighting the utility of the diazaspiro scaffold in designing selective CNS-active agents.[6]

Experimental Protocols

To facilitate further research and comparison, detailed protocols for key assays are provided below.

Synthesis of the 1,6-Diazaspiro[3.4]octane Core

A general synthetic route to the orthogonally protected 1,6-diazaspiro[3.4]octane core is essential for the generation of diverse libraries of compounds.

G A Commercially Available Azetidin-3-one B Wittig Reaction A->B C Michael Addition B->C D Intramolecular Cyclization C->D E Orthogonally Protected 1,6-Diazaspiro[3.4]octane D->E

Caption: General synthetic workflow for the 1,6-diazaspiro[3.4]octane core.

Step-by-Step Protocol:

  • Wittig Reaction: React a commercially available N-protected azetidin-3-one with a suitable phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to generate the corresponding α,β-unsaturated ester.

  • Michael Addition: Subject the α,β-unsaturated ester to a Michael addition with a protected amine (e.g., benzylamine).

  • Intramolecular Cyclization: Induce intramolecular cyclization of the Michael adduct, typically under basic conditions, to form the pyrrolidinone ring.

  • Reduction and Protection: Reduce the lactam and protect the resulting secondary amine to yield the orthogonally protected 1,6-diazaspiro[3.4]octane scaffold, ready for further diversification.

Sigma-1 Receptor Radioligand Binding Assay[1][7]

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

G A Prepare Membrane Homogenates B Incubate with [3H]-(+)-Pentazocine and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Radioactivity C->D E Calculate Ki values D->E

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sigma-1 receptor. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein per well).

  • Add a fixed concentration of the radioligand, [3H]-(+)-pentazocine, typically at its Kd value (e.g., 3-5 nM).

  • Add increasing concentrations of the unlabeled test compound.

  • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known σ1R ligand like haloperidol, e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

P. falciparum Asexual Blood Stage Growth Inhibition Assay[8][9]

This protocol outlines a high-throughput assay to screen compounds for their ability to inhibit the growth of the malaria parasite P. falciparum.

G A Prepare Synchronized Ring-Stage Parasite Culture B Add Test Compounds to 384-well Plates A->B C Add Parasite Culture and Incubate for 72h B->C D Lyse Red Blood Cells and Stain DNA with SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 values E->F

Caption: High-throughput screening workflow for P. falciparum growth inhibition.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 strain) in human erythrocytes in a complete medium under a controlled atmosphere (5% O2, 5% CO2, 90% N2).

  • Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Compound Plating: Serially dilute the test compounds in a suitable solvent (e.g., DMSO) and dispense them into 384-well microtiter plates.

  • Assay Initiation: Add the synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to the wells containing the test compounds.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture to allow for parasite maturation and replication.

  • Lysis and Staining: Add a lysis buffer containing a fluorescent DNA-intercalating dye (e.g., SYBR Green I) to each well. This lyses the erythrocytes and stains the parasite DNA.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the number of parasites. Calculate the percent inhibition of parasite growth for each compound concentration relative to untreated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1,6-diazaspiro[3.4]octane scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The comparative SAR analysis presented here demonstrates that subtle modifications to this rigid core can lead to significant gains in potency and selectivity across diverse biological targets. The inherent three-dimensionality and the presence of two modifiable nitrogen atoms provide a rich chemical space for further exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access novel analogs, as well as the application of this privileged scaffold to an even broader range of biological targets. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to unlock the full potential of this promising molecular framework.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link][2][3][7]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link][3][4]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Vinogradova, L., et al. (2025). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 26(1), 207. [Link]

  • Reilly, S. W., et al. (2021). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 64(1), 890–904. [Link]

  • Merlos, M., et al. (2021). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 64(1), 890–904. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link][1]

  • Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9647–9657. [Link][6][8]

  • Plouffe, D., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(2), 716–723. [Link][9][10]

  • Sestelo, J. P., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1938. [Link][11]

  • Fu, K., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 621. [Link][5]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-Boc-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rising importance of spirocyclic scaffolds in drug discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify new drug candidates with improved properties. Spirocyclic scaffolds, particularly those containing nitrogen, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a significant advantage over traditional flat aromatic rings, often leading to enhanced target selectivity and improved physicochemical properties.[1] 1-Boc-1,6-diazaspiro[3.4]octane is a key building block in this class, providing a versatile scaffold for the synthesis of novel therapeutics.[2]

However, the synthetic utility of this, or any, building block is directly tied to its purity. The presence of unidentified impurities, even in small amounts, can have profound consequences, leading to misleading biological data, artifacts in screening campaigns, and challenges in reaction optimization. It is generally accepted that a purity level of over 95% is required for compounds used in medicinal chemistry research to ensure that the observed biological effects are not due to highly active impurities.[3]

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of commercially available 1-Boc-1,6-diazaspiro[3.4]octane. We will delve into the technical nuances of each technique, provide actionable experimental protocols, and explain the scientific rationale behind our methodological choices. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions about quality control and to ensure the integrity of their scientific endeavors.

Anticipating the Unknown: Potential Impurities in 1-Boc-1,6-diazaspiro[3.4]octane

A robust purity analysis strategy begins with an understanding of the potential impurities that may be present. These can originate from the synthetic route, degradation, or storage. While specific impurities are lot-dependent, we can anticipate common classes based on the structure of the target molecule and general synthetic pathways for similar spirocyclic diamines.[4][5]

  • Starting Materials and Reagents: Unreacted precursors from the multi-step synthesis.

  • Reaction By-products: Incompletely cyclized intermediates or products of side reactions.

  • Over- or Under-protected Species: The fully deprotected 1,6-diazaspiro[3.4]octane or the di-Boc protected analogue.

  • Isomeric Impurities: Structural isomers that may be difficult to separate.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

  • Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions or elevated temperatures.[6]

A Multi-Pronged Approach: Comparative Overview of Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. A combination of orthogonal techniques is essential for a comprehensive assessment. The most common and effective methods for analyzing non-volatile amines and their derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[7][][9] Gas Chromatography (GC) can also be employed, particularly for identifying volatile impurities.[10][11]

Parameter Quantitative ¹H NMR (qHNMR) HPLC-UV LC-MS GC-FID
Principle Signal intensity is directly proportional to the number of protons.[7]Separation based on polarity and interaction with a stationary phase.[7]Separation by HPLC with mass-based detection and identification.Separation based on volatility and interaction with a stationary phase.
Purity Type Absolute (with internal standard)Relative (Area %)Identification (not quantitative without standards)Relative (Area %)
Key Advantages Non-destructive, provides structural information, no need for a reference standard of the analyte.[7]High sensitivity, robust, and reproducible for routine quality control.High specificity and sensitivity for identifying unknown impurities by mass.[9]High resolution for volatile impurities, robust and reliable.
Key Limitations Lower sensitivity than chromatography, potential for signal overlap.[7]May not detect impurities that co-elute or lack a UV chromophore.Ionization efficiency varies, making quantification challenging; Boc-group can be labile.[6][9][12]May require derivatization; potential for thermal degradation of the analyte.[12]

Experimental Protocols: A Practical Guide

The following sections provide detailed, self-validating protocols for the key analytical techniques. These are intended as robust starting points and may require minor optimization for specific instrumentation.

Quantitative ¹H NMR (qHNMR) Spectroscopy for Absolute Purity Determination

Causality: qHNMR is the gold standard for determining the absolute purity of a substance without requiring an identical, certified reference material of the analyte. The principle is straightforward: the integral of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, we can calculate the absolute purity of the analyte.[3]

Experimental Protocol:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask. The standard should have high purity (>99.5%), be non-volatile, stable, and possess sharp signals that do not overlap with the analyte signals.

    • Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the standard is fully dissolved.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 1-Boc-1,6-diazaspiro[3.4]octane into a clean vial.

    • Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the vial.

    • Add an additional 200-300 µL of the deuterated solvent to ensure complete dissolution. Vortex the sample until homogeneous.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of both the analyte and standard) to allow for full relaxation of all protons. A d1 of 30 seconds is often a safe starting point.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the t-butyl protons of the Boc group) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 212.29 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

qHNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately Weigh Analyte mix Combine Analyte and Standard Solution weigh_analyte->mix weigh_std Accurately Weigh Internal Standard dissolve_std Prepare Standard Stock Solution weigh_std->dissolve_std dissolve_std->mix acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) mix->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Workflow for qHNMR Purity Analysis.
High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is a cornerstone technique for purity assessment, separating the target compound from non-volatile impurities based on their differential partitioning between a stationary and a mobile phase.[9] For a moderately polar compound like 1-Boc-1,6-diazaspiro[3.4]octane, reversed-phase HPLC is the method of choice. Purity is typically reported as a percentage based on the relative peak area of the main component, assuming all components have a similar response factor at the chosen UV wavelength.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in Water. Note: FA is preferred if subsequent MS analysis is planned, as TFA can cause ion suppression.

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm. Rationale: The Boc-carbamate has a weak chromophore; detection at low UV wavelengths is necessary.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area_main_peak / Total_area_all_peaks) * 100%.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis prep_sample Prepare Sample (~1 mg/mL) inject Inject Sample onto C18 Column prep_sample->inject prep_mobile Prepare Mobile Phases A and B separate Gradient Elution (Separation) prep_mobile->separate inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate All Chromatographic Peaks detect->integrate calculate Calculate Purity (Area Percent) integrate->calculate LCMS_Workflow cluster_run LC-MS Run cluster_analysis Data Analysis inject Inject Sample onto LC Column separate Chromatographic Separation inject->separate ionize ESI Ionization (Positive Mode) separate->ionize detect Mass Detection (m/z Scan) ionize->detect extract Extract Ion Chromatograms detect->extract identify Identify Impurities by Mass extract->identify GC_Workflow cluster_prep Preparation cluster_run GC Run cluster_analysis Analysis prep_sample Prepare Sample in Volatile Solvent inject Inject into GC (Optimized Inlet Temp) prep_sample->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area Percent) integrate->calculate

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 1,6-Diazaspiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds and the Imperative of Specificity

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly the 1,6-diazaspiro[3.4]octane scaffold, have emerged as a "privileged structure."[1] Their inherent three-dimensionality offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups that can lead to enhanced binding affinity and selectivity for biological targets.[2] The rigidity of the spirocyclic core can lock a molecule's conformation, often leading to improved efficacy and metabolic stability.[1]

As drug candidates incorporating this promising scaffold advance through the development pipeline, the need for robust bioanalytical tools becomes paramount. Monoclonal antibodies (mAbs) developed to quantify such drugs for pharmacokinetic/pharmacodynamic (PK/PD) studies or to monitor anti-drug antibody (ADA) responses are critical.[3][4] However, the ultimate utility of these antibody reagents hinges on one crucial characteristic: specificity .

An antibody's ability to selectively bind its intended target while avoiding interactions with other molecules is known as specificity.[5] Poor specificity, or cross-reactivity, can severely compromise assay accuracy, leading to misleading data, incorrect interpretation of a drug's behavior, and potentially, compromised patient safety.[6][7] This is particularly challenging for small molecule drugs, where the antibody must recognize a small hapten, often discriminating between the parent drug and its closely related metabolites.[8][9]

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of antibodies developed against a hypothetical drug candidate, "Spirocept," which features the 1,6-diazaspiro[3.4]octane core. We will compare the performance of two hypothetical monoclonal antibody candidates, mAb-7D4 and mAb-9C2 , using industry-standard immunoassays and provide the detailed, validated protocols necessary for their execution.

The Challenge: Differentiating the Core Target from Structural Analogs

The core challenge lies in the antibody's paratope recognizing a small, relatively non-immunogenic molecule. The immune response is generated against the hapten-carrier conjugate, but the resulting antibody must be highly selective for the hapten alone. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarity with the target antigen.[10] For a drug like Spirocept, these could include metabolites where minor chemical modifications have occurred, or other compounds in a drug discovery library sharing the same core scaffold.

To ensure the development of a reliable assay, it is critical to screen antibody candidates against a panel of structurally related compounds. An ideal antibody will exhibit high affinity for the target drug and negligible binding to its analogs.

cluster_0 High Specificity (mAb-7D4) cluster_1 Cross-Reactivity (mAb-9C2) Ab1 Antibody 7D4 Paratope Target Spirocept Diazaspiro Core Side Chain Ab1->Target:f0 High Affinity Binding Metabolite Metabolite X Diazaspiro Core Modified Side Chain Ab1->Metabolite:f0 No Binding Ab2 Antibody 9C2 Paratope Target2 Spirocept Diazaspiro Core Side Chain Ab2->Target2:f0 High Affinity Binding Metabolite2 Metabolite X Diazaspiro Core Modified Side Chain Ab2->Metabolite2:f0 Cross-Reactivity

Caption: Conceptual diagram of antibody specificity.

Comparative Performance Analysis: mAb-7D4 vs. mAb-9C2

Two monoclonal antibody candidates were evaluated for their binding characteristics against Spirocept and a panel of four structurally related compounds. The primary techniques used were Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for assessing inhibitory concentration (IC50) and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Competitive ELISA Data

Competitive ELISA is a powerful method for quantifying small molecules.[11] In this format, the free drug in a sample competes with a fixed amount of enzyme-labeled drug for binding to a limited number of antibody sites. A higher concentration of the free drug results in a lower signal, allowing for the determination of the IC50—the concentration of the compound required to inhibit 50% of the maximal signal.[12]

Table 1: Cross-Reactivity Profile by Competitive ELISA (IC50 Values)

CompoundStructural RelationshipmAb-7D4 IC50 (nM)mAb-9C2 IC50 (nM)% Cross-Reactivity (mAb-7D4)% Cross-Reactivity (mAb-9C2)
Spirocept Target Analyte1.52.1100%100%
Compound AN-dealkylated Metabolite> 10,00085.3< 0.015%2.46%
Compound BHydroxylated Metabolite8,500150.70.018%1.39%
Compound CScaffold Analog 1> 10,0001,200< 0.015%0.18%
Compound DScaffold Analog 2> 10,000980< 0.015%0.21%
% Cross-Reactivity = (IC50 of Spirocept / IC50 of Compound) x 100

Analysis: The data clearly demonstrates the superior specificity of mAb-7D4 . It exhibits high affinity for the parent drug, Spirocept, with an IC50 of 1.5 nM. Crucially, its binding to potential metabolites and related scaffold analogs is negligible, with cross-reactivity values well below 0.02%. In contrast, mAb-9C2 shows significant cross-reactivity, particularly with the N-dealkylated (2.46%) and hydroxylated (1.39%) metabolites. Such cross-reactivity would lead to an overestimation of the parent drug concentration in clinical samples, making it unsuitable for a specific bioanalytical assay.[13]

Surface Plasmon Resonance (SPR) Kinetic Data

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[14] It provides detailed kinetic information, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ), which is a direct measure of binding affinity.[15]

Table 2: Binding Kinetics and Affinity by SPR

AnalyteAntibodyAssociation Rate, kₐ (1/Ms)Dissociation Rate, kₔ (1/s)Affinity, Kₐ (nM)
Spirocept mAb-7D4 2.1 x 10⁵3.2 x 10⁻⁴1.52
mAb-9C2 1.8 x 10⁵4.0 x 10⁻⁴2.22
Compound A mAb-7D4 No Binding DetectedNo Binding DetectedN/A
mAb-9C2 1.1 x 10⁴9.5 x 10⁻⁴86.4
Compound B mAb-7D4 No Binding DetectedNo Binding DetectedN/A
mAb-9C2 8.9 x 10³1.3 x 10⁻³146.1
Affinity (Kₐ) = kₔ / kₐ

Analysis: The SPR data corroborates the ELISA findings. Both antibodies show high affinity for Spirocept. However, mAb-7D4 shows no detectable binding to the metabolites, confirming its exquisite specificity. In contrast, mAb-9C2 binds to both metabolites with affinities in the nanomolar range (86.4 nM and 146.1 nM). This level of off-target binding confirms that mAb-9C2 recognizes a more general epitope that is shared between the parent drug and its metabolites, making it a less specific and therefore less desirable reagent.[16]

Experimental Methodologies

The trustworthiness of comparative data relies entirely on validated, reproducible protocols.[17] The following sections detail the step-by-step workflows used to generate the data presented above.

Workflow: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the IC50 values for a target small molecule and its potential cross-reactants.

Caption: Workflow for the competitive ELISA protocol.

Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the capture antibody (e.g., mAb-7D4 or mAb-9C2) to 2 µg/mL in 1X PBS (pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Causality: This step immobilizes the antibody to the solid phase, which is the foundation of the assay.[12]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (1X PBS with 1% BSA).

    • Incubate for 2 hours at room temperature.

    • Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.[7]

  • Competition Reaction:

    • Prepare serial dilutions of Spirocept (standard) and the cross-reactant compounds in Assay Buffer (1X PBS, 0.5% BSA, 0.05% Tween-20).

    • In a separate dilution plate, add 50 µL of the Spirocept-HRP (Horseradish Peroxidase) conjugate (at a pre-determined optimal concentration) to each well.

    • Add 50 µL of the standard or cross-reactant dilutions to the wells containing the conjugate. Mix gently.

    • Transfer 100 µL of this mixture to the washed and blocked antibody-coated plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Causality: This is the critical competitive step. The free analyte (Spirocept or analog) competes with the enzyme-labeled analyte for the limited antibody binding sites.[11]

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-20 minutes.

    • Causality: HRP enzyme bound to the plate (via the conjugate) catalyzes the conversion of TMB, producing a blue color. The signal intensity is inversely proportional to the concentration of free analyte in the sample.[12]

  • Signal Quenching and Reading:

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

  • Data Analysis:

    • Plot the absorbance values against the log of the analyte concentration.

    • Fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 value for each compound.

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the procedure for determining the binding kinetics of small molecule analytes to an immobilized antibody.

Step-by-Step Protocol:

  • Sensor Chip Preparation and Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject the antibody (e.g., mAb-7D4) diluted in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

    • Causality: Covalent amine coupling provides a stable immobilization of the antibody (ligand) to the sensor surface, which is essential for reliable kinetic measurements.[14]

  • Analyte Injection and Kinetic Measurement:

    • Prepare a series of dilutions for each analyte (Spirocept and analogs) in running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 500 nM.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the binding response (in RU) over time. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

    • Causality: The change in the refractive index at the sensor surface, measured in RU, is directly proportional to the mass of analyte binding to the immobilized ligand, allowing real-time monitoring of the interaction.[15]

  • Surface Regeneration:

    • After each analyte injection cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next injection.

    • Causality: A regeneration step is crucial to ensure that the binding surface is fully restored to its baseline state before the next interaction analysis, allowing for multiple cycles on the same surface.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer injection signal (double referencing).

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process calculates the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).

Conclusion and Recommendation

The objective evaluation of antibody specificity is a non-negotiable step in the development of reliable immunoassays for drug discovery and clinical diagnostics.[5] The comparative data generated through competitive ELISA and SPR provides a comprehensive profile of antibody performance.

The analysis clearly indicates that mAb-7D4 possesses far superior specificity compared to mAb-9C2. Its high affinity for the target drug, Spirocept, combined with its negligible binding to structurally related metabolites and analogs, makes it the ideal candidate for developing a sensitive and specific quantitative assay. The use of mAb-9C2, with its significant cross-reactivity, would introduce a high risk of generating inaccurate and unreliable data.

Therefore, it is the strong recommendation of this scientist to select mAb-7D4 for all future bioanalytical assay development targeting the Spirocept molecule. This choice is grounded in robust, quantitative data and aligns with the stringent requirements for assay validation set forth by regulatory agencies.[17][18]

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • NorthEast BioLab. Complete Guide On Anti Drug Antibody (ADA) Assay Development, Immunogenicity Assessment, And FDA Guidance. [Link]

  • BioAgilytix Labs. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • MDPI. (2018). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • GenScript. (2024). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. [Link]

  • Precision for Medicine. (2024). Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection. [Link]

  • Gorlatov, S., et al. (2021). Recommendations for The Development and Validation of Confirmatory Anti-Drug Antibody Assays. ResearchGate. [Link]

  • Surmodics IVD. (2024). Improving Specificity in your Immunoassay. [Link]

  • Xu, T., et al. (2019). Surface Plasmon Resonance Biosensor for Biomolecular Interaction Analysis Based on Spatial Modulation Phase Detection. ResearchGate. [Link]

  • Rivnak, A., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Polaris Market Research. (2024). Why is Antibody Specificity Testing Important?. [Link]

  • Springer. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Subramanyam, M. (2010). Assessing specificity for immunogenicity assays. PubMed. [Link]

  • Rivnak, A., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Epitope alteration by small molecules and applications in drug discovery. [Link]

  • Abcam. (2012). ELISA principles and troubleshooting. YouTube. [Link]

  • National Institutes of Health. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies--Effects on treatment and immunogenicity. PubMed. [Link]

  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. National Institutes of Health. [Link]

  • ResearchGate. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

Sources

The Synthetic Chemist's Guide to Diazaspiro[3.4]octanes: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[3.4]octane scaffold, a unique three-dimensional bioisostere of common heterocycles like piperazine, has garnered significant attention in modern medicinal chemistry. Its rigid spirocyclic structure offers a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties, enhanced target selectivity, and novel intellectual property. This guide provides a comparative overview of the primary synthetic strategies to access this valuable structural motif, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. Our focus is to empower researchers in drug discovery and development to make informed decisions when incorporating this promising scaffold into their molecular designs.

Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes

One of the most innovative and direct entries into the 6,7-diazaspiro[3.4]octane framework leverages the inherent ring strain of bicyclo[1.1.0]butanes (BCBs). This strategy, driven by the release of approximately 64 kcal/mol of strain energy, provides a powerful thermodynamic driving force for the formation of the spirocyclic system.

Scandium-Catalyzed [3+2] Spirocyclization with Azomethine Imines

A recently developed method employs a scandium-catalyzed reaction between BCBs and C,N-cyclic azomethine imines.[1][2] This transformation constitutes a formal [3+2] cycloaddition, where the BCB acts as a two-carbon component. The Lewis acid catalyst, Sc(OTf)₃, is crucial for activating the BCB, facilitating the nucleophilic attack of the azomethine imine.

Mechanism and Rationale: The proposed mechanism initiates with the coordination of the scandium triflate to the carbonyl group of the pyrazole amide-substituted BCB, forming a cationic intermediate. This activation facilitates the cleavage of the central C1-C3 bond of the BCB upon nucleophilic attack by the azomethine imine. The subsequent intramolecular cyclization, with the nitrogen atom displacing the pyrazole amide group, forges the desired 6,7-diazaspiro[3.4]octane ring system and regenerates the catalyst.[1] The choice of a labile leaving group on the BCB is critical to favor the desired substitution pathway over potential side reactions.[1]

Diagram 1: Proposed Catalytic Cycle for Scandium-Catalyzed Spirocyclization

G A BCB (1a) + Sc(OTf)₃ B Activated Cationic Intermediate (I) A->B Coordination C Intermediate II B->C Elimination E Intermediate III C->E Nucleophilic Addition D Azomethine Imine (2a) D->E F Intermediate IV E->F G 6,7-Diazaspiro[3.4]octane (3a) + Sc(OTf)₃ F->G Intramolecular Substitution G->A Catalyst Regeneration

Caption: Scandium-catalyzed spirocyclization of BCBs.

Performance and Considerations

This method demonstrates good functional group tolerance on both the BCB and the azomethine imine partner, with yields generally ranging from moderate to excellent.[1] A key advantage is the direct construction of the complete diazaspiro[3.4]octane core in a single step from relatively simple precursors. However, the synthesis of substituted BCBs can be challenging, and the reaction often yields diastereomeric mixtures that require separation.[1][2]

ParameterStrain-Release Spirocyclization
Key Reaction Sc(OTf)₃-catalyzed [3+2] cycloaddition
Starting Materials Bicyclo[1.1.0]butanes, Azomethine imines
Typical Yields 50-87%[1][2]
Key Advantages Direct, convergent, high atom economy
Limitations Substituted BCB synthesis, diastereoselectivity

Intramolecular Cyclization Strategies

Classical approaches to spirocycles often rely on intramolecular reactions to form one of the rings onto a pre-existing cyclic core. These methods offer good predictability and control over the final structure.

Intramolecular Nucleophilic Substitution

A common and reliable method for constructing the azetidine portion of a diazaspiro[3.4]octane involves an intramolecular SN2 reaction. This typically involves a pyrrolidine core functionalized with a primary amine and a leaving group at the desired spiro-position.

Synthetic Workflow: The synthesis commences with a suitable cyclic precursor, such as a protected 3-aminopyrrolidine. Alkylation of the pyrrolidine nitrogen with a three-carbon unit bearing two leaving groups (e.g., 1,3-dibromopropane), followed by nucleophilic substitution with a protected amine, would generate a key intermediate. Deprotection and subsequent intramolecular cyclization would furnish the diazaspiro[3.4]octane core.

Diagram 2: Intramolecular Nucleophilic Substitution Workflow

G Start Protected 3-Aminopyrrolidine Step1 Alkylation & Substitution Start->Step1 Intermediate Acyclic Precursor Step1->Intermediate Step2 Deprotection Intermediate->Step2 Step3 Intramolecular Cyclization (SN2) Step2->Step3 Product Diazaspiro[3.4]octane Step3->Product

Caption: General workflow for intramolecular SN2 cyclization.

Reductive Amination

Intramolecular reductive amination offers another robust pathway to the diazaspiro[3.4]octane system. This approach involves the cyclization of an amino-aldehyde or amino-ketone precursor.[3]

Synthetic Workflow: A plausible route could start from a protected pyrrolidinone. Elaboration of the carbon framework to introduce a protected aminoethyl side chain at the 3-position, followed by reduction of the lactam to the corresponding amino-aldehyde, would generate the key precursor for the intramolecular reductive amination. Treatment with a reducing agent, such as sodium triacetoxyborohydride, would then effect the cyclization.

Performance and Considerations

Intramolecular strategies are generally reliable and offer good control over the regiochemistry of the final product. The starting materials are often commercially available or readily prepared. However, these are typically linear, multi-step syntheses, which can result in lower overall yields and increased resource consumption compared to more convergent approaches.

ParameterIntramolecular SN2Intramolecular Reductive Amination
Key Reaction Intramolecular nucleophilic substitutionIntramolecular iminium ion reduction
Starting Materials Functionalized pyrrolidinesFunctionalized pyrrolidinones
Typical Yields Variable (step-dependent)Good to excellent for the cyclization step
Key Advantages Predictable, good regiocontrolMild conditions, high functional group tolerance
Limitations Multi-step, potential for competing intermolecular reactionsSynthesis of the linear precursor can be lengthy

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic structures, including nitrogen-containing heterocycles.[4][5] Its application to diazaspiro[3.4]octanes would involve the cyclization of a diene precursor containing the pre-formed spiro-center.

Synthetic Workflow: The synthesis of the RCM precursor is paramount. This could be achieved by starting with a molecule that establishes the quaternary spiro-carbon, for instance, through the alkylation of a suitable active methylene compound with two different allyl halides. Subsequent functional group manipulations would be required to introduce the two nitrogen atoms. The crucial RCM step, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), would then form the pyrrolidine ring.

Diagram 3: Ring-Closing Metathesis (RCM) Strategy

G Start Acyclic Diene Precursor Step1 RCM (e.g., Grubbs' Cat.) Start->Step1 Intermediate Unsaturated Spirocycle Step1->Intermediate Step2 Reduction Intermediate->Step2 Product Diazaspiro[3.4]octane Step2->Product

Caption: A general RCM approach to the diazaspiro[3.4]octane core.

Performance and Considerations

RCM is known for its excellent functional group tolerance and the commercial availability of highly efficient catalysts.[6] This strategy allows for the late-stage formation of one of the heterocyclic rings. However, the synthesis of the acyclic diene precursor can be non-trivial. Additionally, the cost of ruthenium catalysts can be a consideration for large-scale synthesis, and removal of residual metal from the final product is often necessary.[7]

ParameterRing-Closing Metathesis
Key Reaction Ruthenium-catalyzed olefin metathesis
Starting Materials Acyclic diene with a quaternary center
Typical Yields Good to excellent for the RCM step[6]
Key Advantages High functional group tolerance, mild conditions
Limitations Precursor synthesis, catalyst cost and removal

Experimental Protocols

Representative Protocol for Strain-Release Driven Spirocyclization[1][2]

To a solution of pyrazole amide-substituted bicyclo[1.1.0]butane (1.0 equiv) and C,N-cyclic azomethine imine (1.2 equiv) in dichloroethane (0.2 M) under an argon atmosphere is added scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane.

General Protocol for Intramolecular Reductive Amination[3]

A solution of the amino-aldehyde precursor (1.0 equiv) in dichloromethane (0.1 M) is treated with acetic acid (1.1 equiv) and sodium triacetoxyborohydride (1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the diazaspiro[3.4]octane.

Conclusion

The synthesis of diazaspiro[3.4]octanes can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will ultimately depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

  • Strain-release driven spirocyclization offers a novel and highly convergent route, particularly for 6,7-diazaspiro[3.4]octanes, though it may require specialized starting materials.

  • Intramolecular cyclization methods , such as nucleophilic substitution and reductive amination, represent more traditional, linear approaches that provide good control and predictability.

  • Ring-closing metathesis provides a modern and flexible alternative, noted for its exceptional functional group tolerance, but requires careful planning for the synthesis of the acyclic precursor.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and versatile methods for the synthesis of diazaspiro[3.4]octanes and related systems will remain an area of significant academic and industrial interest.

References

  • Sartillo-Piscil, F. et al. (2015). Stereoselective construction of a[8][8]‐spiroketal‐fused γ‐lactone framework. Angewandte Chemie International Edition. [Link][9]

  • Shi, L. et al. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Organic & Biomolecular Chemistry. [Link][10]

  • Wang, L. et al. (2021). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. [Link][11]

  • Dong, J. et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link][1][2]

  • Li, Z. et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters. [Link][8]

  • Li, Z. et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. ResearchGate. [Link][12]

  • Carreira, E. M. et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link][13]

  • Unknown Author. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link][14]

  • Carreira, E. M. et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link][15]

  • Orain, D. et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link][16]

  • Nakazaki, A. et al. (2015). Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. HETEROCYCLES. [Link][17]

  • Ramesh, S. et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Nishikawa, T. et al. (2015). Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. HETEROCYCLES. [Link][18]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Unknown Author. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link][19]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Litskan, E. V. & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link][4]

  • Wikipedia Contributors. (2023). Ring-closing metathesis. Wikipedia. [Link][5]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link][6]

  • Avérous, L. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Abdel-Magid, A. F. et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link][3]

  • Li, J. et al. (2020). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules. [Link]

  • Bosica, G. (2021). Green Organic Synthesis via Multicomponent Reactions. Xjenza Online. [Link]

  • G. A. Slough. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports. [Link]

  • Paquette, L. A. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link][7]

  • De la Torre, M. C. & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

  • Al-Zoubi, R. M. et al. (2023). Pseudo-multicomponent reactions. RSC Advances. [Link]

Sources

Conformational Analysis of the 1,6-Diazaspiro[3.4]octane Ring System: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality offers a compelling departure from the often-flat world of traditional aromatic and heteroaromatic compounds, providing a unique spatial arrangement of functional groups that can lead to enhanced target affinity and selectivity. The 1,6-diazaspiro[3.4]octane ring system, a compact and rigid scaffold, is of particular interest. It combines the structural features of two key nitrogen-containing heterocycles: the strained azetidine ring and the more flexible pyrrolidine ring. This unique fusion presents a fascinating case for conformational analysis, as the interplay between the two rings dictates the overall shape and, consequently, the biological activity of molecules incorporating this motif.

This guide provides an in-depth conformational analysis of the 1,6-diazaspiro[3.4]octane ring system. In the absence of extensive direct experimental data on the parent compound, this analysis synthesizes information from studies on its constituent rings, substituted derivatives, and analogous spirocyclic systems. We will explore the predicted conformational preferences, compare them with alternative scaffolds, and provide the experimental and computational methodologies required for their definitive determination.

Conformational Landscape of the 1,6-Diazaspiro[3.4]octane System

The 1,6-diazaspiro[3.4]octane scaffold is a fusion of an azetidine (four-membered) and a pyrrolidine (five-membered) ring, sharing a common spiro carbon atom. The overall conformation of this system is a composite of the puckering of each individual ring.

The Azetidine Ring: A Strained yet Dynamic Moiety

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In unsubstituted azetidine, this angle is approximately 37°. The nitrogen atom can undergo inversion, leading to two puckered conformers. The energy barrier for this inversion is influenced by the substituents on the nitrogen and the carbon atoms of the ring.

The Pyrrolidine Ring: A Dance of Envelope and Twist Conformations

The five-membered pyrrolidine ring is more flexible than the azetidine ring and primarily exists in two puckered conformations: the "envelope" (C_s_ symmetry) and the "twist" (C_2_ symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, and they can readily interconvert through a process of pseudorotation.

The puckering of the pyrrolidine ring is described as "endo" or "exo," referring to the position of the out-of-plane atom relative to the substituents. The conformational preference is highly sensitive to the nature and stereochemistry of substituents on the ring[1]. For instance, electronegative substituents can significantly influence the puckering mode[1].

Interplay and Predicted Conformation of 1,6-Diazaspiro[3.4]octane

In the 1,6-diazaspiro[3.4]octane system, the spiro fusion point acts as a conformational anchor, restricting the independent motion of the two rings. The puckering of the azetidine ring will influence the preferred conformation of the pyrrolidine ring, and vice versa. It is anticipated that the system will adopt a conformation that minimizes the overall ring strain and steric interactions.

Based on the principles governing the individual rings, the 1,6-diazaspiro[3.4]octane system is expected to exhibit a puckered azetidine ring. The pyrrolidine ring will likely adopt an envelope or a twist conformation, with the specific preference being influenced by any substituents present. The nitrogen atoms in both rings can undergo inversion, further contributing to the conformational complexity.

Comparative Conformational Analysis with Alternative Scaffolds

To better understand the unique conformational properties of the 1,6-diazaspiro[3.4]octane system, it is instructive to compare it with other relevant spirocyclic and heterocyclic scaffolds.

ScaffoldRing SizesKey Conformational FeaturesPredicted Flexibility
1,6-Diazaspiro[3.4]octane 4, 5Puckered azetidine, envelope/twist pyrrolidine. Inter-ring conformational influence.Moderately rigid
1,6-Diazaspiro[3.3]heptane 4, 4Two puckered azetidine rings. More rigid than [3.4]octane.Rigid
2,7-Diazaspiro[4.4]nonane 5, 5Two envelope/twist pyrrolidine rings. More flexible than [3.4]octane.Flexible
Spiro[3.3]heptane 4, 4Two puckered cyclobutane rings. Carbocyclic analogue of 1,6-diazaspiro[3.3]heptane.Rigid
Piperazine 6Chair and boat/twist-boat conformations.Flexible
Pyrrolidine 5Envelope and twist conformations.Flexible

The 1,6-diazaspiro[3.4]octane system offers a balance between the rigidity of smaller spirocycles like spiro[3.3]heptane and the flexibility of larger systems or monocyclic heterocycles. This intermediate level of conformational restriction can be advantageous in drug design, allowing for a degree of pre-organization for target binding without being overly rigid.

Experimental and Computational Methodologies for Conformational Analysis

A definitive understanding of the conformational landscape of the 1,6-diazaspiro[3.4]octane ring system requires a combination of experimental and computational techniques.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide information about the puckering of the rings.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the through-space proximity of protons. The observation of NOEs between specific protons can help to define the relative orientation of substituents and the overall conformation.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a synthesized derivative of 1,6-diazaspiro[3.4]octane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY.

  • Data Analysis: Assign all proton and carbon signals. Extract ³JHH values from the high-resolution ¹H spectrum. Analyze the NOESY spectrum to identify key through-space interactions.

  • Conformational Modeling: Use the experimental coupling constants and NOE restraints to build and validate a 3D model of the molecule in solution.

2. Single-Crystal X-ray Diffraction

X-ray crystallography provides the most precise information about the solid-state conformation of a molecule.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of a suitable derivative of 1,6-diazaspiro[3.4]octane from an appropriate solvent system.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsional angles, which define the puckering of the rings.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational energy landscape of a molecule.

  • Conformational Search: Algorithms such as molecular mechanics or density functional theory (DFT) can be used to systematically search for low-energy conformers.

  • Energy Calculations: High-level quantum mechanical calculations can be used to accurately determine the relative energies of different conformers and the energy barriers for interconversion.

Computational Protocol for Conformational Analysis:

  • Structure Building: Build a 3D model of the 1,6-diazaspiro[3.4]octane molecule.

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Energy Calculation: Re-optimize the low-energy conformers found in the search using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • Transition State Search: Locate the transition states connecting the low-energy conformers to determine the energy barriers for conformational interconversion.

  • Analysis: Analyze the geometries and relative energies of the conformers and transition states to map out the potential energy surface.

Visualizing Conformational Equilibria and Workflows

G cluster_azetidine Azetidine Puckering cluster_pyrrolidine Pyrrolidine Pseudorotation A1 Puckered (Axial N-H) A2 Puckered (Equatorial N-H) A1->A2 Nitrogen Inversion A2->A1 Nitrogen Inversion P1 Envelope (Endo) P2 Twist P1->P2 Pseudorotation P3 Envelope (Exo) P2->P3 Pseudorotation P3->P1 Pseudorotation

Caption: Conformational equilibria of the constituent rings.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution Conformation) Data Conformational Data (Dihedral Angles, Coupling Constants, NOEs) NMR->Data XRAY X-ray Crystallography (Solid-State Conformation) XRAY->Data CS Conformational Search (Potential Conformers) DFT DFT Calculations (Energies & Barriers) CS->DFT DFT->Data Synthesis Synthesis of 1,6-Diazaspiro[3.4]octane Derivative Synthesis->NMR Synthesis->XRAY Synthesis->CS Model 3D Conformational Model Data->Model

Sources

A Senior Application Scientist's Guide to Linker Technologies: Benchmarking tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker—a seemingly simple bridge between a targeting moiety and a payload—is a critical determinant of therapeutic success. Its chemical architecture dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct.[1] The choice of a linker is, therefore, a strategic decision that can profoundly influence the journey of a drug candidate from the bench to the clinic.

This guide provides an in-depth technical comparison of a novel spirocyclic linker, tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, against well-established and clinically validated linker technologies. As direct comparative data for this specific spirocyclic linker is not yet widely available in peer-reviewed literature, this document serves as both a comparative analysis based on known chemical principles and a practical guide with detailed protocols to empower researchers to conduct their own benchmarking studies. We will delve into the mechanistic attributes and performance data of benchmark linkers and juxtapose them with the theoretical and potential advantages conferred by the rigid, three-dimensional structure of the diazaspiro[3.4]octane scaffold.

The Subject of Our Investigation: this compound

This compound is a bifunctional linker building block characterized by a spirocyclic core. This unique structural feature, where two rings share a single carbon atom, imparts significant conformational rigidity.[2][3] Unlike flexible alkyl or polyethylene glycol (PEG) chains, the spirocyclic scaffold is expected to hold the connected molecules in a more defined spatial orientation.[4] This has profound implications for applications like PROTACs, where precise positioning of a target protein and an E3 ligase is paramount for efficient ubiquitination and degradation.[5]

The diazaspiro[3.4]octane core, containing two nitrogen atoms, provides two points for functionalization, allowing for the attachment of both a targeting ligand and a payload. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for orthogonal synthesis strategies, enabling sequential and controlled conjugation.

The Benchmarks: A Trio of Clinically Validated Linker Technologies

To provide a meaningful comparison, we will evaluate the diazaspiro[3.4]octane linker against three classes of linkers that have seen extensive use and success in approved drugs and late-stage clinical candidates:

  • Protease-Cleavable Linkers (e.g., Valine-Citrulline-PABC): The gold standard for cleavable linkers in ADCs, designed to be stable in circulation and selectively cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][][8]

  • Flexible, Hydrophilic Linkers (e.g., Polyethylene Glycol - PEG): Widely used to improve the solubility and pharmacokinetic properties of bioconjugates.[9][10][11] PEG linkers can reduce aggregation, particularly with hydrophobic payloads, and extend the circulation half-life.[12][13][14]

  • Non-Cleavable Linkers (e.g., SMCC): These linkers form a stable covalent bond between the antibody and the payload. The release of the payload occurs only after the complete lysosomal degradation of the antibody, which can lead to a more favorable safety profile by minimizing premature drug release.[6][][16][17]

Comparative Analysis: Key Performance Parameters

The selection of a linker is a multi-faceted decision. Below, we compare our spirocyclic candidate against the benchmarks across several critical parameters.

Conformational Rigidity and its Implications

The most striking difference between the diazaspiro[3.4]octane linker and the benchmarks is its conformational rigidity.

  • This compound: The spirocyclic nature locks the linker into a defined three-dimensional structure.[2][3] This pre-organization can reduce the entropic penalty upon binding in a ternary complex (in the case of PROTACs), potentially leading to higher affinity and more efficient protein degradation.[4] For ADCs, this rigidity could influence the accessibility of the payload to its target after release.

  • Val-Cit-PABC: This linker has a degree of flexibility in its peptide and PABC components, allowing it to adapt to the active site of Cathepsin B.

  • PEG Linkers: These are highly flexible, which can be advantageous for improving solubility and providing distance between the conjugated molecules.[10] However, this flexibility can also lead to a less defined structure and a potential entropic penalty upon binding.[]

  • SMCC Linker: The cyclohexane ring in the SMCC linker provides some rigidity, but the overall linker has more rotational freedom compared to a spirocyclic system.[6]

Senior Application Scientist's Insight: The conformational constraint of the spirocyclic linker is its most compelling feature. In PROTAC design, where the "hook and tackle" approach requires precise geometry, this rigidity could be a significant advantage, potentially leading to more potent and selective degraders. However, this same rigidity could be a disadvantage if the optimal spatial orientation for ternary complex formation is not achieved.

Physicochemical Properties: Solubility and Stability
  • This compound: The spirocyclic nature and higher sp3 character are generally associated with improved solubility and metabolic stability compared to more linear, aromatic systems.[2] However, the overall hydrophilicity will depend on the nature of the attached payload and targeting group.

  • Val-Cit-PABC: Often associated with hydrophobicity, which can lead to aggregation, especially at high drug-to-antibody ratios (DARs).[19] Its stability in plasma is generally good, but it can be susceptible to cleavage by certain esterases in rodent models, which can complicate preclinical evaluation.[20]

  • PEG Linkers: The primary role of PEG linkers is to enhance hydrophilicity and solubility.[9][11] They are generally stable in circulation, although the potential for anti-PEG antibodies is a consideration.[11]

  • SMCC Linker: This non-cleavable linker is known for its high plasma stability, which is a key advantage for minimizing off-target toxicity.[6][16][17][21] However, the maleimide group can be susceptible to retro-Michael reactions, leading to drug deconjugation, although this is generally slower than for cysteine-linked ADCs.[16][17]

Linker Type Key Physicochemical Properties Potential Advantages Potential Disadvantages
This compound Rigid, sp3-rich scaffoldImproved solubility and metabolic stability, defined 3D structureMay not have the optimal conformation for all applications
Val-Cit-PABC Protease-cleavable dipeptideClinically validated, tumor-selective cleavageHydrophobicity can lead to aggregation, potential instability in rodent plasma
PEG Flexible, hydrophilic polymerExcellent for improving solubility and PK propertiesHigh flexibility, potential for anti-PEG antibodies
SMCC Non-cleavable, rigid cyclohexane coreHigh plasma stability, reduced off-target toxicityPayload released with linker and amino acid attached, potential for maleimide instability

Experimental Protocols for Head-to-Head Benchmarking

To facilitate a direct comparison, we provide the following detailed protocols. These methods are designed to be self-validating and are based on industry-standard practices.

Protocol 1: Synthesis and Conjugation

The first step in any comparison is the successful synthesis of the bioconjugate.

This protocol describes the deprotection of the Boc group and subsequent attachment of a payload.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Targeting Moiety Conjugation A This compound B Deprotected Spirocyclic Diamine A->B  TFA or HCl in Dioxane   D Spirocyclic Linker-Payload B->D C Payload with Activated Carboxylic Acid (e.g., NHS ester) C->D  DIPEA, DMF   F Final Bioconjugate D->F E Targeting Moiety with Reactive Handle E->F

Caption: Synthetic workflow for incorporating the spirocyclic linker.

  • Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group. Evaporate the solvent and excess acid under reduced pressure to yield the deprotected diamine salt.

  • Payload Conjugation: Dissolve the deprotected diamine salt and an activated payload (e.g., a payload with an N-hydroxysuccinimide ester) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the salt and facilitate the reaction. Stir the mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purification: Purify the resulting spirocyclic linker-payload conjugate using reverse-phase HPLC.

This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody.[22]

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb with Free Thiols mAb->reduced_mAb  TCEP, PBS Buffer   ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC linker_payload Maleimide-Activated Linker-Payload linker_payload->ADC  Thiol-Maleimide Reaction   purified_ADC Purified ADC ADC->purified_ADC  Size Exclusion Chromatography (SEC)  

Caption: General workflow for ADC production via thiol-maleimide conjugation.

  • Antibody Reduction: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to reduce the interchain disulfide bonds. The molar excess of TCEP will determine the number of available thiol groups for conjugation. Incubate for 1-2 hours at 37°C.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange using a desalting column or a centrifugal filter device with an appropriate molecular weight cutoff.

  • Conjugation: Immediately add a solution of the maleimide-activated linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR). Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted thiol groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a biological matrix.[21]

  • Incubation: Incubate the ADC or PROTAC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: For ADCs, analyze the samples using hydrophobic interaction chromatography (HIC) to determine the change in the average DAR over time. For PROTACs, precipitate the plasma proteins using acetonitrile, centrifuge, and analyze the supernatant for the parent compound and any degradation products.

  • Analysis: Use LC-MS/MS to quantify the concentration of the intact bioconjugate at each time point.

  • Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the plasma half-life of the linker.

Protocol 3: PROTAC Efficacy Assays

For PROTAC applications, a series of assays are required to demonstrate the linker's ability to facilitate target protein degradation.[][16][23]

  • Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® in a suitable cell line.

  • Assay Setup: Plate the engineered cells in a 96-well plate. Add the HaloTag® ligand and the NanoLuc® substrate.

  • PROTAC Treatment: Add serial dilutions of the PROTACs with different linkers.

  • Measurement: Measure the luminescence at two wavelengths to determine the BRET ratio.

  • Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.

  • Cell Treatment: Treat the target cells with serial dilutions of the PROTACs for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein remaining at each PROTAC concentration. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each linker.

Conclusion: A Call for Empirical Evidence

The theoretical advantages of the rigid, three-dimensional scaffold of this compound are compelling, particularly in the context of PROTAC development where precise molecular orientation is key. Its sp3-rich nature also suggests favorable physicochemical properties.[2][4][24][25] However, in the evidence-based field of drug discovery, theoretical advantages must be substantiated by empirical data.

This guide has provided a framework for such an evaluation. By systematically comparing the spirocyclic linker to the clinically validated Val-Cit, PEG, and SMCC linkers using the detailed protocols herein, researchers can generate the necessary data to make informed decisions about the most suitable linker for their specific therapeutic application. The continued exploration of novel linker technologies, such as the diazaspiro[3.4]octane scaffold, is essential for pushing the boundaries of what is achievable with targeted therapies and for developing the next generation of more effective and safer medicines.

References

  • Conjugation of SMCC linker to antibody followed by DM1 attachment. ResearchGate. Available at: [Link].

  • Lhospice, F. et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • Lhospice, F. et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
  • Schiavon, O. et al. (2014).
  • Deman, P. et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • The use of spirocyclic scaffolds in drug discovery. CORE. Available at: [Link].

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjug
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection.
  • Veronese, F. M. & Pasut, G. (2005). PEGylation of Proteins: A Structural Approach.
  • What are ADC Linkers?. AxisPharm. Available at: [Link].

  • Walsh, G. (2014).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Technology Networks. Available at: [Link].

  • Roberts, M. J. et al. (2002).
  • Comparison of the physical properties of Val-Cit PAB and exo-cleavable... ResearchGate. Available at: [Link].

  • Roberts, M. J. et al. (2002). Chemistry for peptide and protein PEGylation.
  • Characteristic roadmap of linker governs the r
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjug
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
  • Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with H - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link].

  • Comparison of the physical properties of Val-Cit PAB and exo-cleavable linkers. (A) Payload - ResearchGate. ResearchGate. Available at: [Link].

  • Strop, P. et al. (2016).
  • Comparison of functional effects of 2,6-diazaspiro[3.4]octane and... ResearchGate. Available at: [Link].

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC.
  • Cyrus, K. et al. (2011). Impact of linker length on the activity of PROTACs. PMC.
  • D'Amico, L. et al. (2016).
  • Yang, J. W. et al. (2011). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
  • Chaloin, O. et al. (2005). 4. Organic Syntheses Procedure.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
  • Neises, B. & Steglich, W. (1978).
  • Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.
  • Cecchini, C. et al. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is paramount. Spirocyclic diamines, such as tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, are of significant interest due to their unique three-dimensional structures. However, with great innovation comes the critical responsibility of ensuring the safety of the researchers who handle these novel compounds. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, with a primary focus on the selection and use of appropriate personal protective equipment (PPE).

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is essential. This compound is classified with several key hazard statements that dictate the necessary protective measures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

These hazards underscore the necessity for a multi-faceted PPE approach to prevent dermal, ocular, and respiratory exposure.

Hazard StatementGHS ClassificationPotential Effects
H315Skin Irritation, Category 2Causes skin irritation upon contact.[1][2][4][5]
H318/H319Serious Eye Damage/Eye Irritation, Category 1/2ACauses serious eye damage or irritation.[1][2][3]
H335Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3May cause irritation to the respiratory tract if inhaled.[1][2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a comprehensive risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles and Face ShieldGiven the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4][5] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles for full facial protection.[6]
Skin Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from potential splashes.[7]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory use. However, it is crucial to consult a glove compatibility chart for the specific solvent being used with the compound. Always inspect gloves for any signs of degradation or punctures before use.[8][9] Double gloving is recommended when handling neat material or concentrated solutions. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[9]
Respiratory Use of a Chemical Fume HoodAll handling of this compound, especially when in powdered form or when being transferred, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Safe Handling Workflow

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow diagram and step-by-step guide provide a procedural framework for safe handling.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep 1. Review SDS and SOPs Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Setup 3. Prepare Work Area Don_PPE->Setup Weigh 4. Weigh/Transfer Compound Setup->Weigh Reaction 5. Perform Reaction/Procedure Weigh->Reaction Decontaminate 6. Decontaminate Glassware/Surfaces Reaction->Decontaminate Waste 7. Dispose of Waste Decontaminate->Waste Doff_PPE 8. Doff PPE Waste->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Pre-Operational Checks:

    • Confirm that the Safety Data Sheet (SDS) for this compound is readily accessible.[7]

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[11]

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.[7]

    • Use disposable bench paper to line the work surface within the fume hood to contain any potential spills.[6]

    • When transferring the solid, use appropriate tools such as a spatula or weighing paper to avoid generating dust.

    • Keep the container of the compound tightly closed when not in use.[4]

  • Post-Handling Procedures:

    • Decontaminate all non-disposable equipment and work surfaces after use.

    • Carefully remove PPE, avoiding contact with any potentially contaminated areas. Gloves should be removed last.

    • Dispose of all contaminated waste, including gloves, bench paper, and empty containers, in a designated hazardous waste container in accordance with local and national regulations.[4][10]

    • Wash hands thoroughly with soap and water after removing PPE.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] If skin irritation occurs, seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][12]

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide respiratory support and seek medical attention.[12]

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact the appropriate emergency response team.[12]

Disposal Plan

All waste containing this compound, including the compound itself, contaminated solutions, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed waste disposal company, adhering to all local, state, and federal regulations.[4][10] Do not dispose of this chemical down the drain.[13]

By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • PubChem. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Glaze 'N Seal. (2021). Safety Data Sheet. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • Princeton University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate. [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.